(2-Hydroxyphenyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWRBGOAZXDIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441963 | |
| Record name | (2-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14714-50-2 | |
| Record name | (2-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Hydroxyphenyl)acetonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
(2-Hydroxyphenyl)acetonitrile , also known as 2-hydroxybenzyl cyanide , is a versatile bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive nitrile group and a nucleophilic phenolic hydroxyl group on an aromatic scaffold, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings.
Core Chemical Identity and Properties
CAS Number: 14714-50-2[1][2][3][4]
This compound is a solid at room temperature, appearing as a white to light yellow or brown crystalline substance.[5] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [6] |
| Melting Point | 122-123 °C | [1] |
| Boiling Point | 285.2 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.167 ± 0.06 g/cm³ | [1] |
| Flash Point | 126.3 ± 20.4 °C | [1] |
| Water Solubility | Slightly soluble (6.9 g/L at 25 °C) | [1] |
| LogP | 0.71 | [1] |
| IUPAC Name | This compound | [4][7] |
| InChI Key | WMWRBGOAZXDIDN-UHFFFAOYSA-N | [1][4][7] |
| SMILES | N#CCc1ccccc1O | [1] |
Synthesis of this compound: Methodologies and Mechanistic Considerations
The synthesis of this compound can be achieved through several routes, primarily involving the introduction of a cyanide group onto a 2-hydroxybenzyl scaffold. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Method 1: Cyanation of Salicyl Alcohol (2-Hydroxybenzyl Alcohol)
A common and direct method involves the reaction of salicyl alcohol with a cyanide salt, typically in a polar aprotic solvent. This is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is first activated, followed by displacement by the cyanide ion.
Reaction Scheme:
Caption: Synthesis from Salicyl Alcohol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine salicyl alcohol (1.0 eq), sodium cyanide (1.1 eq), and dimethylformamide (DMF) to form a solution or suspension.[3][8]
-
Heating: Heat the reaction mixture to 120°C and maintain this temperature with stirring for approximately 4 hours.[3][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent, such as ethyl acetate.[3][8]
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield pure this compound.[3][8]
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the cyanide salt and promotes the nucleophilic substitution reaction without protonating the cyanide ion. The elevated temperature is necessary to overcome the activation energy for the displacement of the hydroxyl group.
Method 2: From 2-Acetoxybenzyl Acetate
An alternative one-step synthesis utilizes 2-acetoxybenzyl acetate as the starting material. This method avoids the direct use of the potentially problematic free hydroxybenzyl halides.
Experimental Protocol:
-
Reaction Mixture: A mixture of 2-acetoxybenzyl acetate (1.0 eq) and potassium cyanide (1.5 eq) in methanol is prepared in a round-bottom flask.[9]
-
Reflux: The mixture is refluxed for approximately 30 minutes.[9]
-
Work-up and Purification: Following a similar aqueous work-up as in Method 1, the crude product is obtained. It can be further purified by trituration with a mixture of chloroform and carbon tetrachloride, followed by recrystallization from chloroform.[9]
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a valuable building block in organic synthesis. The phenolic hydroxyl group can undergo O-alkylation, acylation, and other related transformations, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
Synthesis of Benzofuranones
A key application of this compound is its conversion to benzofuran-2(3H)-one, an important structural motif in many natural products and biologically active compounds.[10] This transformation is typically acid-catalyzed.
Reaction Scheme:
Caption: Conversion to Benzofuranone.
Plausible Mechanism:
The reaction likely proceeds through an initial protonation of the nitrile nitrogen, which activates the carbon for intramolecular nucleophilic attack by the phenolic oxygen. This cyclization forms an imino-lactone intermediate, which is then hydrolyzed to the final benzofuranone product.
Synthesis of 2-Arylbenzofurans
This compound can also serve as a precursor for the synthesis of 2-arylbenzofurans through a palladium-catalyzed sequential addition and intramolecular annulation with arylboronic acids.
Biological Activity and Pharmaceutical Relevance
While this compound itself is primarily used as a chemical intermediate, its derivatives have shown promising biological activities.
-
Amide Synthetase Inhibition: It has been described as a benzofuran derivative that can act as an effective inhibitor of amide synthetase.[6] However, detailed mechanistic studies are not widely available in the public literature.
-
Antioxidant and Antimicrobial Properties: Derivatives such as 2-hydroxy benzyl hydrazides have demonstrated significant antioxidant and antimicrobial activities, making them interesting candidates for further therapeutic development.
-
Beta-Amyloid Aggregation Inhibition: Certain 2-(4-hydroxyphenyl)benzofurans, which can be synthesized from precursors related to this compound, have been investigated as inhibitors of beta-amyloid aggregation, a key pathological process in Alzheimer's disease.
Spectroscopic Characterization
Definitive structural confirmation of this compound relies on standard spectroscopic techniques. While full spectra are often proprietary to commercial suppliers, characteristic data can be anticipated.
-
¹H NMR: Expected signals would include aromatic protons in the range of δ 6.8-7.3 ppm, a singlet for the benzylic methylene (CH₂) protons, and a broad singlet for the phenolic hydroxyl (OH) proton, which is exchangeable with D₂O.
-
¹³C NMR: Aromatic carbons would appear in the δ 115-155 ppm region, with the nitrile carbon appearing further downfield (around δ 118-120 ppm), and the benzylic carbon signal at a higher field.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenol (around 3300-3500 cm⁻¹), a sharp C≡N stretch for the nitrile group (around 2250 cm⁻¹), and characteristic C=C stretching bands for the aromatic ring (around 1500-1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 133.15. GC-MS data is available on public databases such as PubChem.[7]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is toxic if swallowed or inhaled and harmful in contact with skin. It can also cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place, keeping the container tightly closed. It should be stored locked up.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a variety of valuable compounds, particularly in the pharmaceutical and agrochemical industries. Its straightforward synthesis and versatile reactivity make it an important tool for medicinal and synthetic chemists. A thorough understanding of its properties, synthetic routes, and safe handling procedures is essential for its effective and responsible use in research and development.
References
- Uneyama, K., & Torii, S. (1974). Synthesis of Hydroxybenzyl Compounds.
- PubChem. (n.d.). 2-(2-Hydroxyphenyl)acetonitrile. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
- Chemsrc. (2025). This compound | CAS#:14714-50-2.
- Chemsrc. (n.d.). Downstream products of this compound.
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- Kim, J. H., et al. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Archives of Pharmacal Research, 27(1), 19–24. [Link]
- MySkinRecipes. (n.d.). This compound.
- Dexter, M., & Spivack, J. D. (n.d.).
- Human Metabolome Database. (2012). (±)-2-Hydroxy-2-phenylacetonitrile.
- Patt, W. C., et al. (2000). Design and synthesis of beta-amino-alpha-hydroxy amide derivatives as inhibitors of MetAP2 and HUVEC growth. Journal of Medicinal Chemistry, 43(23), 4477–4487. [Link]
Sources
- 1. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]
- 2. 14714-50-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 14714-50-2 [chemicalbook.com]
- 4. 2-(2-Hydroxyphenyl)acetonitrile | 14714-50-2 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 14714-50-2 | PAA71450 [biosynth.com]
- 7. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design and synthesis of beta-amino-alpha-hydroxy amide derivatives as inhibitors of MetAP2 and HUVEC growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Physical and chemical properties of 2-hydroxybenzyl cyanide
An In-Depth Technical Guide to 2-Hydroxybenzyl Cyanide
This guide provides a comprehensive overview of the physical and chemical properties of 2-hydroxybenzyl cyanide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the molecule's synthesis, reactivity, and handling.
Introduction and Chemical Identity
2-Hydroxybenzyl cyanide, also known as (2-hydroxyphenyl)acetonitrile, is an aromatic organic compound featuring a hydroxyl (-OH) group and a cyanomethyl (-CH₂CN) group attached to a benzene ring at ortho positions. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules in medicinal chemistry.
Distinguishing it from its isomers, 3-hydroxybenzyl cyanide and 4-hydroxybenzyl cyanide, is critical, as the proximity of the hydroxyl and cyanomethyl groups in the 2-position allows for potential intramolecular interactions that influence its chemical behavior. While data for the 4-hydroxy isomer is more prevalent, this guide will focus on the properties and reactivity specific to the 2-hydroxy isomer.
Table 1: Chemical Identifiers for 2-Hydroxybenzyl Cyanide
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇NO |
| Molecular Weight | 133.15 g/mol |
| CAS Number | 3692-55-9 |
| Synonyms | o-Hydroxybenzyl cyanide, Salicyl cyanide (less common) |
Physical Properties
The physical characteristics of 2-hydroxybenzyl cyanide are dictated by its aromatic nature and the presence of hydrogen-bonding capable hydroxyl and nitrile groups. These properties are essential for designing experimental conditions, such as selecting appropriate solvents and purification techniques.
Table 2: Physical Properties of 2-Hydroxybenzyl Cyanide
| Property | Value | Source(s) |
| Appearance | Solid, crystals | General observation |
| Melting Point | 120-122 °C | [1] |
| Boiling Point | Data not available; decomposes on heating | [1] |
| Solubility | Soluble in methanol, chloroform, DMSO. Slightly soluble in water. | [1] |
Note: The para-isomer, 4-hydroxybenzyl cyanide, has a lower melting point of 67-71 °C, highlighting the structural influence of substituent positioning on physical properties.
Synthesis of 2-Hydroxybenzyl Cyanide
The synthesis of hydroxybenzyl compounds requires careful selection of starting materials and reaction conditions to avoid the instability of free hydroxybenzyl halides. A reliable method involves the nucleophilic substitution of an acetate group, which serves as a stable precursor.
Experimental Protocol: One-Step Synthesis from 2-Acetoxybenzyl Acetate
This protocol is adapted from the work of Hayashi and Oka, which provides a convenient route to 2-hydroxybenzyl cyanide from a readily prepared starting material.[1] The causality behind this choice is that 2-acetoxybenzyl acetate is more stable than the corresponding halide and the acetate leaving group is readily displaced by the cyanide nucleophile, with subsequent in-situ deprotection of the phenolic hydroxyl group.
Materials:
-
2-Acetoxybenzyl acetate (0.050 mol)
-
Potassium cyanide (KCN) (0.075 mol)
-
Methanol (50 mL)
-
Chloroform
-
Carbon tetrachloride
Procedure:
-
Combine 2-acetoxybenzyl acetate (0.050 mol) and potassium cyanide (0.075 mol) in 50 mL of methanol in a round-bottom flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 30 minutes.
-
After reflux, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the aqueous phase with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to yield the crude product.
-
Triturate the crude product with a mixture of chloroform and carbon tetrachloride.
-
Filter the solid and recrystallize from chloroform to yield pure 2-hydroxybenzyl cyanide.[1]
Diagram 1: Synthesis Workflow of 2-Hydroxybenzyl Cyanide
Caption: Key reactive sites and potential chemical transformations.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, and addition reactions. [2][3]* Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form (2-hydroxyphenyl)acetic acid, a valuable precursor for pharmaceuticals. This proceeds through an intermediate amide. [2]* Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding 2-(2-hydroxyphenyl)ethanamine. [2]Catalytic hydrogenation, for instance using a palladium on carbon (Pd/C) catalyst, can also achieve this transformation. [4]* Grignard Reaction: Addition of a Grignard reagent (R-MgX) followed by aqueous workup converts the nitrile into a ketone. [3]
Reactions of the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group can be removed by a base, forming a phenoxide which is a potent nucleophile.
-
O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃) yields the corresponding ether.
-
O-Acylation: Esterification can be achieved by reacting with an acyl chloride or acid anhydride.
Reactions of the Active Methylene Group
The methylene protons are acidic (pKa ≈ 25 in DMSO for benzyl cyanide) due to the electron-withdrawing effect of both the nitrile and the aromatic ring. [5]* C-Alkylation: In the presence of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA), the methylene group can be deprotonated to form a carbanion. This nucleophile can then be alkylated with various electrophiles.
Spectroscopic Analysis
Table 3: Predicted Spectroscopic Data for 2-Hydroxybenzyl Cyanide
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Phenolic Proton (-OH) | δ 5.0 - 8.0 ppm (broad singlet) | Acidic proton, chemical shift is concentration and solvent dependent. |
| Aromatic Protons (Ar-H) | δ 6.8 - 7.4 ppm (multiplets) | Four distinct protons on a 1,2-disubstituted ring will show complex splitting patterns (dd, td, etc.). [6] | |
| Methylene Protons (-CH₂-) | δ ~3.7 ppm (singlet) | Singlet peak integrating to 2H. [6] | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | δ ~117 ppm | Characteristic chemical shift for nitrile carbons. [7] |
| Methylene Carbon (-CH₂-) | δ ~20 ppm | Aliphatic sp³ carbon adjacent to two sp² systems. [7] | |
| Aromatic Carbons (Ar-C) | δ 115 - 155 ppm | Six distinct signals; C-OH carbon will be the most downfield (~155 ppm), C-CH₂CN will be shielded relative to benzene. [7] | |
| IR Spectroscopy | O-H Stretch (Phenol) | 3200 - 3600 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded hydroxyl group. |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Typical for sp² C-H bonds. | |
| C≡N Stretch (Nitrile) | 2240 - 2260 cm⁻¹ (sharp, medium) | Diagnostic peak for the nitrile functional group. | |
| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | Multiple bands indicating the aromatic ring. | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 133 | Corresponds to the molecular weight of C₈H₇NO. |
| Major Fragments | m/z = 132, 104, 94 | Loss of H• ([M-H]⁺); loss of HCN ([M-HCN]⁺); loss of the cyanomethyl radical leading to a hydroxy-tropylium ion or similar rearrangement. |
Safety, Handling, and Storage
As a bifunctional molecule containing both a phenol and a cyanide group, 2-hydroxybenzyl cyanide must be handled with significant caution. The primary hazards are its acute toxicity if ingested, inhaled, or absorbed through the skin, and its potential to cause skin and eye irritation. [8][9]
Core Safety Protocol
1. Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves inspected for integrity before use. [10]* Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a splash risk. [8]* Skin and Body Protection: A lab coat is required. For larger scale work, impervious protective clothing may be necessary. [8]* Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors. [9] 2. Handling and Emergency Procedures:
-
General Handling: Avoid all direct contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [11]* Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. [10]* First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [8] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. [8] * Inhalation: Move the individual to fresh air. [8] * Ingestion: Do NOT induce vomiting. [10] * In all cases of exposure, seek immediate medical attention. Be prepared to provide the Safety Data Sheet (SDS) to emergency responders.
-
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [9]* Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [8]* Store in a locked cabinet or a secure area accessible only to authorized personnel.
References
- Hayashi, H., & Oka, S. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 52(3), 514-518. [Link]
- PubChem. (n.d.). 4-Hydroxybenzyl cyanide.
- Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxybenzyl Cyanide, 98%. [Link]
- Human Metabolome Database. (2012). 4-Hydroxybenzeneacetonitrile. [Link]
- Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
- Semantic Scholar. (2001). Reactive bonding of natural rubber to metal by a nitrile–phenolic adhesive. [Link]
- VTechWorks. (n.d.). High Performance Materials Containing Nitrile Groups. [Link]
- Semantic Scholar. (1998). Reactive compatibilization of a nitrile rubber/phenolic resin blend: Effect on adhesive and composite properties. [Link]
- University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. [Link]
- Wikipedia. (n.d.). 4-Hydroxyphenylacetonitrile. [Link]
- NIST. (n.d.). 2-Methylbenzyl cyanide. [Link]
- MassBank. (2008). Benzyl cyanides. [Link]
- Wikipedia. (n.d.). Benzyl cyanide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. 4-Hydroxyphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 5. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.be [fishersci.be]
- 11. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to (2-Hydroxyphenyl)acetonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction: (2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is a bifunctional organic compound that has emerged as a highly valuable and versatile building block in synthetic chemistry. Its unique structure, featuring both a nucleophilic phenolic hydroxyl group and a reactive nitrile moiety on an aromatic scaffold, makes it a strategic precursor for a diverse range of complex heterocyclic compounds. For researchers and professionals in drug development, this molecule is not merely a chemical intermediate but a key to unlocking novel molecular architectures with significant biological potential. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application as a pivotal component in the synthesis of medicinally relevant compounds.
Core Molecular and Physicochemical Properties
This compound is a solid at room temperature, possessing a unique combination of functional groups that dictate its chemical behavior and physical properties.[1] The presence of the polar hydroxyl and nitrile groups allows for hydrogen bonding, influencing its melting point and solubility. A summary of its core properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [2][3] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| CAS Number | 14714-50-2 | [3] |
| IUPAC Name | 2-(2-hydroxyphenyl)acetonitrile | [2] |
| Synonyms | 2-Hydroxybenzyl cyanide, o-hydroxy-α-tolunitrile | [2][4] |
| Appearance | White to light yellow or brown solid | [1] |
| Melting Point | 122-123 °C | [3] |
| Boiling Point | 285.2 ± 15.0 °C at 760 mmHg | [3] |
| Density | 1.167 ± 0.06 g/cm³ | [3] |
| Flash Point | 126.3 ± 20.4 °C | [3] |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents. | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved through the nucleophilic substitution of a suitable benzyl derivative with a cyanide source. A robust and high-yield method involves the reaction of salicyl alcohol (2-hydroxybenzyl alcohol) with sodium cyanide in a polar aprotic solvent.[5]
Causality Behind Experimental Choices:
-
Starting Material: Salicyl alcohol is an ideal, commercially available precursor containing the required 2-hydroxyphenyl moiety.
-
Cyanide Source: Sodium cyanide (NaCN) serves as an excellent nucleophile, providing the cyanide anion (CN⁻) necessary to displace the hydroxyl group.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is crucial.[5] It effectively dissolves the ionic sodium cyanide while not participating in hydrogen bonding, which would otherwise solvate and deactivate the cyanide nucleophile. This enhances the nucleophilicity of CN⁻ for an efficient Sₙ2-type reaction.
-
Temperature: Elevated temperatures (e.g., 120°C) are required to facilitate the displacement of the hydroxyl group, which is typically a poor leaving group. It is presumed that under these conditions, an in-situ activation or displacement mechanism occurs.[5]
Experimental Protocol: Synthesis from Salicyl Alcohol[6]
-
Reactor Setup: To a 2-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add salicyl alcohol (100 g, 806 mmol) and dimethylformamide (1000 mL).
-
Reagent Addition: Add sodium cyanide (43.4 g, 886 mmol) to the mixture.
-
Reaction: Stir the mixture and heat to 120°C. Maintain this temperature for 4 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and perform an extraction using water and ethyl acetate.
-
Purification: Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Final Product: Purify the resulting crude product by column chromatography to yield pure this compound (Typical yield: ~90 g, 84%).
Below is a diagram illustrating the key workflow for this synthesis.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of synthesized this compound, a combination of spectroscopic methods is employed. While specific spectra depend on the instrument and conditions, the expected characteristic signals are well-defined by the molecule's structure.[6]
Table 2: Expected Spectroscopic Signatures for this compound
| Technique | Functional Group | Expected Signal / Chemical Shift |
| IR Spectroscopy | Phenolic O-H | Broad stretch, ~3400-3200 cm⁻¹ |
| Nitrile C≡N | Sharp, medium-intensity stretch, ~2250 cm⁻¹ | |
| Aromatic C-H | Stretch, ~3100-3000 cm⁻¹ | |
| Methylene C-H | Stretch, ~2950-2850 cm⁻¹ | |
| Aromatic C=C | Bending vibrations, ~1600-1450 cm⁻¹ | |
| ¹H NMR | Phenolic OH | Singlet, broad, variable shift (~5-10 ppm) |
| Aromatic Ar-H | Multiplet, ~6.8-7.3 ppm (4H) | |
| Methylene CH₂ | Singlet, ~3.7 ppm (2H) | |
| ¹³C NMR | Nitrile C≡N | ~117 ppm |
| Ar-C-OH | ~155 ppm | |
| Aromatic Ar-C | ~115-131 ppm (5 carbons) | |
| Methylene CH₂ | ~22 ppm |
Protocol: Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified solid this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it will clearly show the phenolic proton.
-
Homogenization: Gently vortex or shake the tube until the sample is fully dissolved.
-
Analysis: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. It serves as a powerful precursor for heterocyclic scaffolds, particularly benzofurans, which are prevalent in biologically active compounds.[7]
A key application is the palladium-catalyzed synthesis of 2-arylbenzofurans.[7] In this transformation, this compound undergoes a sequential addition and intramolecular annulation with an arylboronic acid. This reaction highlights the molecule's role as a linchpin, connecting two distinct aromatic systems to rapidly build molecular complexity. Benzofuran derivatives synthesized through such pathways have shown promise as inhibitors of beta-amyloid aggregation, a key pathological process in Alzheimer's disease.[8]
Caption: Role as a precursor in synthesizing 2-arylbenzofuran scaffolds.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as toxic if swallowed or inhaled and harmful in contact with skin. It can also cause skin and serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile rubber), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a cornerstone intermediate for chemists engaged in the synthesis of complex organic molecules, particularly within the pharmaceutical sector. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an indispensable tool. A thorough understanding of its handling, characterization, and synthetic potential, as outlined in this guide, empowers researchers to leverage this molecule to its fullest extent in the pursuit of novel therapeutics and other advanced chemical applications.
References
- Wang, X., Wang, X., Liu, M., Ding, J., Chen, J., & Wu, H. (2013). An efficient palladium-catalyzed addition of arylboronic acids to aliphatic nitriles provides a broad range of alkyl aryl ketones in good yields. Synthesis, 45(16), 2241-2244.
- PubChem. (n.d.). 2-(2-Hydroxyphenyl)acetonitrile. National Center for Biotechnology Information.
- Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
- Wikipedia. (n.d.). Benzyl cyanide.
- MySkinRecipes. (n.d.). This compound.
- Kim, D. H., et al. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Archives of Pharmacal Research, 27(1), 19-24.
- D'Auria, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 705.
- Patsnap. (n.d.). Method for synthesizing benzofuran-2 (3H)-ketone. Eureka.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001659).
- Chemsrc. (n.d.). This compound.
- NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with....
- Google Patents. (n.d.). CN102675148A - Preparation method of hydroxybenzyl cyanide.
- Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
- Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxybenzeneacetonitrile (HMDB0029757).
Sources
- 1. This compound [myskinrecipes.com]
- 2. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]
- 4. 2-Hydroxybenzyl Cyanide [chemicalbook.com]
- 5. This compound | 14714-50-2 [chemicalbook.com]
- 6. 14714-50-2|this compound|BLD Pharm [bldpharm.com]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of (2-Hydroxyphenyl)acetonitrile from Salicyl Alcohol
Abstract: (2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comprehensive, technically-grounded protocol for the preparation of this compound from the readily available starting material, salicyl alcohol (2-hydroxybenzyl alcohol). The described two-step synthetic strategy involves the initial conversion of salicyl alcohol to an activated intermediate, followed by a nucleophilic cyanation. This document details the underlying reaction mechanisms, provides step-by-step experimental procedures, and addresses critical safety considerations, particularly concerning the handling of cyanide reagents. The information herein is intended for researchers, chemists, and drug development professionals.
Synthetic Strategy and Rationale
The conversion of an alcohol to a nitrile is not a direct transformation. The hydroxyl group (-OH) of an alcohol is a poor leaving group, making it resistant to direct nucleophilic substitution by a cyanide ion. Therefore, a robust two-step strategy is employed.
Step 1: Activation of the Hydroxyl Group. The benzylic alcohol in salicyl alcohol is first converted into a better leaving group. While various methods exist, this guide will focus on the conversion to a benzyl halide, specifically 2-hydroxybenzyl chloride. This intermediate is significantly more susceptible to nucleophilic attack.
Step 2: Nucleophilic Cyanation. The activated intermediate, 2-hydroxybenzyl chloride, is then reacted with a cyanide salt, such as sodium cyanide (NaCN), to yield the target molecule, this compound. This reaction proceeds via a nucleophilic substitution mechanism.
This strategy is favored due to its reliability, relatively high yields, and the commercial availability of the required reagents.
Overall Synthetic Workflow
The logical flow of the synthesis is depicted in the diagram below.
Caption: Workflow for the synthesis of this compound.
Mechanistic Insights and Key Considerations
A thorough understanding of the reaction mechanisms is crucial for process optimization and troubleshooting.
Step 1: Synthesis of 2-Hydroxybenzyl Chloride
The conversion of salicyl alcohol to 2-hydroxybenzyl chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid with a catalyst like zinc chloride. The use of thionyl chloride is often preferred in a laboratory setting for its clean reaction profile, as the byproducts (SO₂ and HCl) are gaseous.
Mechanism with Thionyl Chloride:
-
The lone pair of electrons on the benzylic alcohol's oxygen atom attacks the sulfur atom of SOCl₂, displacing a chloride ion.
-
A proton is lost from the oxonium ion intermediate.
-
The previously displaced chloride ion then attacks the benzylic carbon in an Sₙ2 fashion, leading to the formation of 2-hydroxybenzyl chloride and the release of sulfur dioxide and hydrogen chloride gas.
A critical challenge in this step is preventing side reactions involving the phenolic hydroxyl group. Under harsh acidic conditions, polymerization can occur, leading to the formation of resinous, intractable materials.[1] Therefore, controlling the reaction temperature and using a non-protic solvent are essential.
Step 2: Synthesis of this compound
This step is a classic nucleophilic substitution reaction. The cyanide anion (CN⁻) from sodium or potassium cyanide acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-hydroxybenzyl chloride and displacing the chloride ion.[2]
Challenges and Solutions: A primary challenge is the mutual insolubility of the organic substrate (2-hydroxybenzyl chloride) and the inorganic cyanide salt.[3] To overcome this, several techniques can be employed:
-
Polar Aprotic Solvents: Using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help dissolve the cyanide salt to some extent, facilitating the reaction.[4][5]
-
Phase-Transfer Catalysis (PTC): This is a highly effective method where a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is used.[6] The catalyst transports the cyanide anion from the aqueous or solid phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate.[7][8]
The reaction is typically heated to ensure a reasonable reaction rate, but excessive heat should be avoided to minimize potential side reactions.
Detailed Experimental Protocols
⚠️ EXTREME CAUTION REQUIRED: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[9][10] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.[11][12] An emergency cyanide antidote kit should be readily available.
Protocol: Synthesis of this compound via a One-Pot Procedure
While a two-step process involving isolation of the intermediate is common, a one-pot synthesis from salicyl alcohol has also been reported, offering a more streamlined approach.[4][13] This protocol is adapted from a literature procedure.[4]
Reagents and Materials:
-
Salicyl alcohol (100 g, 806 mmol)
-
Sodium cyanide (43.4 g, 886 mmol)
-
Dimethylformamide (DMF) (1000 mL)
-
Ethyl acetate
-
Deionized water
-
2L Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and heating mantle.
Procedure:
-
To a 2L round-bottom flask, add salicyl alcohol (100 g, 806 mmol), sodium cyanide (43.4 g, 886 mmol), and dimethylformamide (1000 mL).[4]
-
Stir the mixture and heat it to 120°C for 4 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 1L of deionized water and 500 mL of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate. Extract the aqueous phase two more times with 250 mL portions of ethyl acetate.
-
Combine the organic phases and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Data and Expected Outcomes
The following table summarizes the key parameters and expected results for the described one-pot synthesis.
| Parameter | Value |
| Starting Material | Salicyl Alcohol |
| Key Reagents | Sodium Cyanide, DMF |
| Reaction Temperature | 120°C[4] |
| Reaction Time | 4 hours[4] |
| Expected Yield | ~84%[4] |
| Appearance | White to off-white solid |
| Melting Point | 122-123 °C[14] |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals for aromatic protons, the methylene (-CH₂-) group, and the phenolic hydroxyl (-OH) proton.
-
¹³C NMR: Expected signals for the nitrile carbon, aromatic carbons, and the methylene carbon.
-
IR Spectroscopy: Characteristic absorption bands for the nitrile group (C≡N) around 2250 cm⁻¹ and the hydroxyl group (O-H) around 3300 cm⁻¹.
Safety and Hazard Mitigation
Working with cyanide compounds necessitates strict adherence to safety protocols.
-
Engineering Controls: Always handle sodium cyanide and the reaction mixture inside a well-ventilated chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is recommended), a flame-resistant lab coat, and chemical splash goggles at all times.[12][15]
-
Incompatible Materials: Keep sodium cyanide away from acids and water, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[10][15] All waste should be collected in a designated, labeled container and should never be mixed with acidic waste.[12]
-
Spill and Decontamination: In case of a spill, the area should be evacuated. Small spills can be neutralized by trained personnel using a solution of sodium hypochlorite.[10] Contaminated surfaces and equipment should be decontaminated with a suitable solution (e.g., a mixture of aqueous sodium hydroxide and ferrous sulfate).
-
Emergency Procedures: In case of exposure, immediately remove the victim from the contaminated area to fresh air and seek immediate medical attention.[12] Skin contact requires flushing with copious amounts of water for at least 15 minutes.[11]
References
- Industrial Phase-Transfer Catalysis. PTC Organics, Inc.
- United Chemical. Crucial Safety Measures When Working with Sodium Cyanide.
- United Chemical. Sodium Cyanide Safety Operation Procedures and Emergency Response.
- ResearchGate. Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6].
- Sodium Cyanide. TAEKWANG INDUSTRIAL CO., LTD.
- Standard Operating Procedure: Sodium Cyanide. UCLA Chemistry & Biochemistry. (2012).
- Macmillan Group. Phase-Transfer Catalysis (PTC). (2008).
- Google Patents. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
- Organic Syntheses. 2 - Organic Syntheses Procedure.
- Google Patents. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
- Google Patents. US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
- Google Patents. US3496211A - Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols.
- Kyoto University Research Information Repository. Synthesis of Hydroxybenzyl Compounds. (1974).
- ResearchGate. Which reagent will work to oxidize salicyl alcohol to salicylaldehyde?. (2014).
- Chemsrc. This compound | CAS#:14714-50-2.
- Sciencemadness.org. benzyl alcohol to benzyl cyanide. (2008).
- National Institutes of Health. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives.
- Allen. The reaction of benzyl chloride with sodium cyanide followed by reduction with hydrogen in the presence of nickel gives.
- Google Patents. CN1240654C - Method for preparing 2,6-dimethylphenol.
- Google Patents. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- National Institutes of Health. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation.
- ResearchGate. Formaldehyde condensations with phenol and its homologues. XI. The preparation of 2‐hydroxymethyl‐3:5‐dimethylphenol by a new general method.
Sources
- 1. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]
- 2. The reaction of benzyl chloride with sodium cyanide followed by reduction with hydrogen in the presence of nickel gives [allen.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 14714-50-2 [chemicalbook.com]
- 5. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. phasetransfer.com [phasetransfer.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. unitedchemicalcn.com [unitedchemicalcn.com]
- 10. unitedchemicalcn.com [unitedchemicalcn.com]
- 11. taekwang.co.kr [taekwang.co.kr]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. US3496211A - Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols - Google Patents [patents.google.com]
- 14. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]
- 15. camachem.com [camachem.com]
A Technical Guide to 2-(2-Hydroxyphenyl)acetonitrile: Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Nomenclature
2-(2-Hydroxyphenyl)acetonitrile is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, featuring both a reactive nitrile group and a phenolic hydroxyl group on a benzene ring, makes it a versatile intermediate for the synthesis of a wide array of more complex compounds, particularly heterocyclic scaffolds relevant to medicinal chemistry and materials science.[1] This guide provides an in-depth examination of its chemical identity, a detailed protocol for its synthesis, its key applications, and essential safety considerations.
The compound is commonly known as (2-Hydroxyphenyl)acetonitrile. According to the International Union of Pure and Applied Chemistry (IUPAC), the official name is 2-(2-hydroxyphenyl)acetonitrile .[2] It is registered under CAS Number 14714-50-2.[2][3]
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and development. These parameters influence solvent selection, reaction conditions, and purification strategies. The key properties of 2-(2-Hydroxyphenyl)acetonitrile are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [2][3] |
| Molecular Weight | 133.15 g/mol | [2][4] |
| Melting Point | 122-123 °C | [3] |
| Boiling Point | 285.2 ± 15.0 °C at 760 mmHg | [3] |
| Density | 1.167 ± 0.06 g/cm³ | [3] |
| Flash Point | 126.3 ± 20.4 °C | [3] |
| LogP | 0.71 | [3] |
| Appearance | White to light yellow or brown solid | [1] |
Synthesis and Mechanistic Rationale
The synthesis of 2-(2-Hydroxyphenyl)acetonitrile can be achieved through various routes. A common and effective method involves the reaction of salicyl alcohol (2-hydroxybenzyl alcohol) with a cyanide salt in a polar aprotic solvent.[5] This approach is favored for its directness and use of readily available starting materials.
Principle of Synthesis
The reaction proceeds via a nucleophilic substitution mechanism. Salicyl alcohol is reacted with sodium cyanide in a high-boiling polar aprotic solvent such as dimethylformamide (DMF). The hydroxyl group of the alcohol is a poor leaving group; however, under the reaction conditions, it is believed to be activated, allowing for displacement by the cyanide nucleophile. The use of a polar aprotic solvent is critical as it solvates the cation (Na⁺) while leaving the cyanide anion (CN⁻) relatively free and highly nucleophilic, thereby facilitating the reaction.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures.[5]
Materials and Reagents:
-
Salicyl alcohol (2-hydroxybenzyl alcohol)
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a 2L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicyl alcohol (100 g, 806 mmol), sodium cyanide (43.4 g, 886 mmol), and dimethylformamide (1000 mL).[5]
-
Causality: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at an elevated temperature to overcome the activation energy barrier.[6]
-
-
Reaction Execution: Stir the mixture and heat to 120°C. Maintain this temperature for 4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and perform an extraction using deionized water and ethyl acetate.[5] The organic product will partition into the ethyl acetate layer.
-
Isolation: Separate the organic phase. Dry the organic layer over anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the ethyl acetate.
-
Purification (Self-Validation): The crude product must be purified to remove unreacted starting materials and byproducts. Purify the residue by flash column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent to afford the pure 2-(2-hydroxyphenyl)acetonitrile.[5] The purity of the final product should be confirmed by NMR and IR spectroscopy.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-(2-Hydroxyphenyl)acetonitrile.
Applications in Pharmaceutical and Chemical Research
2-(2-Hydroxyphenyl)acetonitrile serves as a crucial starting material for various molecular scaffolds. Its utility stems from the orthogonal reactivity of its functional groups.
Synthesis of Benzofuranones
A primary application is its conversion to benzofuranone. This transformation is typically achieved by treatment with a strong acid, such as hydrogen chloride. The benzofuranone core is an essential scaffold found in numerous natural products and is associated with a wide range of biological activities, making this a valuable pathway for drug discovery.
Intermediate for Heterocyclic Compounds
The molecule is widely used in the synthesis of diverse heterocyclic compounds, which are foundational in medicinal chemistry for creating drugs that target specific biological pathways.[1] The nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions, while the phenolic hydroxyl allows for etherification or esterification, providing multiple handles for molecular elaboration.
Development of Bioactive Agents
Research has indicated its utility as an intermediate for compounds with potential antioxidant and antimicrobial properties.[1] Furthermore, as a benzofuran derivative, it has been identified as a potential inhibitor of amide synthetase, highlighting its relevance in targeted enzyme inhibition studies.[4]
Application Pathways Diagram
Caption: Key application pathways for 2-(2-Hydroxyphenyl)acetonitrile.
Safety and Handling
2-(2-Hydroxyphenyl)acetonitrile is a hazardous substance and must be handled with appropriate precautions.
-
Toxicological Profile: The primary mechanism of toxicity for organic nitriles is their metabolic conversion to cyanide ions. This compound is classified as highly toxic.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][7]
Conclusion
2-(2-Hydroxyphenyl)acetonitrile is a compound of significant synthetic value. Its straightforward preparation and the versatile reactivity of its dual functional groups make it an important building block for researchers in drug development and materials science. Its role as a precursor to biologically active scaffolds like benzofuranones ensures its continued relevance in modern organic synthesis. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in a laboratory setting.
References
- A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014-09-15). Chinese Journal of Chemistry. [Link]
- This compound | CAS#:14714-50-2. Chemsrc. [Link]
- 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824. PubChem. [Link]
- 2-(4-Hydroxyphenyl)Acetonitrile. ChemBK. [Link]
- This compound. MySkinRecipes. [Link]
- Showing metabocard for (±)-2-Hydroxy-2-phenylacetonitrile (HMDB0034666).
- Process for the preparation of hydroxyphenylacetonitriles.
- Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. ChemComplex. [Link]
- Acetonitrile in the Pharmaceutical Industry. Silvari Group. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]
- 4. This compound | 14714-50-2 | PAA71450 [biosynth.com]
- 5. This compound | 14714-50-2 [chemicalbook.com]
- 6. chemcomplex.com [chemcomplex.com]
- 7. This compound - CAS:14714-50-2 - Sunway Pharm Ltd [3wpharm.com]
A Deep Dive into the Spectral Characteristics of (2-Hydroxyphenyl)acetonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is a versatile organic intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a hydroxylated aromatic ring and a nitrile functional group, makes it a valuable precursor for the synthesis of various heterocyclic compounds and more complex molecular architectures.[1] A thorough understanding of its spectral properties is paramount for unambiguous identification, purity assessment, and monitoring of chemical transformations. This guide provides a comprehensive analysis of the key spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the observed spectral features and provide practical insights for researchers working with this compound.
Physicochemical Properties
A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its spectral analysis.
| Property | Value | Source |
| CAS Number | 14714-50-2 | [2] |
| Molecular Formula | C₈H₇NO | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| Melting Point | 122-123 °C | [3] |
| Appearance | White to light yellow or brown solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular framework can be constructed.
¹H NMR Spectroscopy: A Predicted Analysis
Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5-10.5 | Singlet (broad) | 1H | ArOH | The phenolic proton is acidic and its chemical shift is often broad and can vary with solvent and concentration. |
| ~7.2-7.4 | Multiplet | 2H | ArH | Aromatic protons ortho and para to the electron-donating hydroxyl group and ortho to the electron-withdrawing CH₂CN group will be in a complex region. |
| ~6.8-7.0 | Multiplet | 2H | ArH | Aromatic protons meta to the hydroxyl group and meta/para to the CH₂CN group will be shifted upfield. |
| ~3.9 | Singlet | 2H | CH₂ CN | The methylene protons are adjacent to an aromatic ring and a nitrile group, leading to a downfield shift. |
Causality Behind Expected Shifts and Splitting:
-
Aromatic Region (6.8-7.4 ppm): The four protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other. The ortho-disubstituted pattern is typically more complex than the highly symmetric pattern of a para-substituted isomer. The electron-donating hydroxyl group will cause a general upfield shift (to lower ppm values) of the ring protons, particularly those ortho and para to it. Conversely, the electron-withdrawing cyanomethyl group will cause a downfield shift. The interplay of these effects results in a complex and spread-out aromatic region.
-
Methylene Protons (~3.9 ppm): The two protons of the CH₂ group are chemically equivalent and are not adjacent to any other protons, hence they will appear as a singlet. Their position is downfield due to the deshielding effects of both the aromatic ring and the nitrile group.
-
Phenolic Proton (9.5-10.5 ppm): The hydroxyl proton is typically a broad singlet and does not couple with other protons. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy: A Predicted Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C -OH | The carbon atom directly attached to the electronegative oxygen of the hydroxyl group will be significantly deshielded and appear far downfield. |
| ~130 | Ar-C | Aromatic carbon atom para to the hydroxyl group. |
| ~128 | Ar-C | Aromatic carbon atom ortho to the hydroxyl group. |
| ~121 | Ar-C | Aromatic carbon atom meta to the hydroxyl group. |
| ~119 | C N | The carbon of the nitrile group typically appears in this region. |
| ~116 | Ar-C | Aromatic carbon atom meta to the hydroxyl group. |
| ~115 | Ar-C -CH₂CN | The quaternary carbon attached to the cyanomethyl group. |
| ~22 | C H₂CN | The aliphatic carbon of the methylene group will be the most upfield signal. |
Comparative Analysis with 4-Hydroxybenzyl Cyanide:
For comparison, the reported ¹³C NMR data for 4-hydroxybenzyl cyanide shows the following chemical shifts (in DMSO-d₆): 156.99, 129.40, 121.21, 119.80, 115.85, and 21.73 ppm.[4] The key difference expected for the 2-hydroxy isomer would be the presence of six distinct aromatic carbon signals due to the lower symmetry compared to the para-isomer, which has only four unique aromatic carbon environments.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |
| 3550 - 3200 (broad) | O-H stretch | The broad absorption in this region is characteristic of the hydrogen-bonded hydroxyl group of the phenol.[5] |
| ~3030 | Aromatic C-H stretch | This absorption indicates the presence of C-H bonds on the aromatic ring.[5] |
| 2260 - 2220 | C≡N stretch | A sharp, medium-intensity peak in this region is a clear indicator of the nitrile functional group.[5] |
| 1700 - 1500 | Aromatic C=C bending | Multiple sharp bands in this region are characteristic of the benzene ring.[5] |
The IR spectrum provides a clear "fingerprint" for this compound, with the most diagnostic peaks being the broad O-H stretch and the sharp C≡N stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Fragmentation Pattern in Electron Ionization (EI) MS:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 133, corresponding to the molecular weight of the compound. Aromatic compounds typically show a relatively stable molecular ion.[6]
-
Key Fragments:
-
m/z 106: Loss of HCN (27 Da) from the molecular ion.
-
m/z 93: Loss of the CH₂CN group (40 Da) to give a hydroxyphenyl cation.
-
m/z 78: Loss of a hydrogen atom from the benzene ring fragment.
-
The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments. The presence of the aromatic ring and the hydroxyl group will play a significant role in directing the fragmentation pathways.
Experimental Protocols
To ensure the acquisition of high-quality spectral data, standardized experimental protocols are essential.
NMR Spectroscopy Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
Place the NMR tube in the spectrometer for analysis.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
The compound will be separated from any impurities on the GC column and subsequently introduced into the mass spectrometer for ionization and analysis.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
Conclusion
The spectral data of this compound provides a detailed and unambiguous fingerprint for this important chemical intermediate. A combined analysis of ¹H NMR, ¹³C NMR, IR, and MS allows for confident structural confirmation and purity assessment. This guide has provided a comprehensive overview of the expected spectral features, the underlying principles governing these observations, and standardized protocols for data acquisition. For researchers in drug discovery and development, a solid grasp of these spectral characteristics is indispensable for advancing their synthetic and analytical endeavors.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10582824, 2-(2-Hydroxyphenyl)acetonitrile.
- Chemsrc (2024). This compound.
- MySkinRecipes (n.d.). This compound.
- Chemistry LibreTexts (2023). Infrared Spectroscopy Absorption Table.
- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. This compound | 14714-50-2 | PAA71450 [biosynth.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]
- 4. 4-Hydroxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 2-Cyanomethylphenol: From Historical Chemical Context to Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-cyanomethylphenol, also known as 2-hydroxyphenylacetonitrile, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's historical context, synthesis methodologies, physicochemical properties, and its role as a crucial building block in the creation of complex molecular architectures.
Historical Context: The Legacy of Phenolic Chemistry
The story of 2-cyanomethylphenol is intrinsically linked to the rich history of phenol chemistry. The development of foundational reactions in the 19th century, such as the Kolbe-Schmitt and Reimer-Tiemann reactions, laid the groundwork for the synthesis of key phenolic precursors.
The Kolbe-Schmitt reaction , first described by Hermann Kolbe in 1860 and later optimized by Rudolf Schmitt, enabled the synthesis of salicylic acid by the carboxylation of phenol.[1][2][3][4] This reaction proceeds by treating sodium phenoxide with carbon dioxide under pressure and heat, followed by acidification.[3]
Similarly, the Reimer-Tiemann reaction , discovered by Karl Reimer and Ferdinand Tiemann in 1876, provided a method for the ortho-formylation of phenols to yield salicylaldehydes.[5][6][7][8] This reaction typically involves the treatment of a phenol with chloroform in a basic solution.[6] These seminal reactions made crucial starting materials like salicylic acid and salicylaldehyde readily available, paving the way for the synthesis of a vast array of substituted phenols, including 2-cyanomethylphenol.
Synthesis of 2-Cyanomethylphenol: A Versatile Intermediate
2-Cyanomethylphenol serves as a valuable intermediate in organic synthesis.[9][] Several synthetic routes have been developed to produce this compound, often starting from readily available precursors like salicylaldehyde or 2-hydroxybenzyl alcohol.
Synthesis from Salicylaldehyde
A common and efficient method for the synthesis of 2-cyanomethylphenol proceeds via the formation of salicylaldoxime from salicylaldehyde.[4] The oxime is then dehydrated to yield the desired nitrile.
Experimental Protocol: Synthesis of 2-Cyanomethylphenol from Salicylaldehyde
Step 1: Synthesis of Salicylaldoxime
-
In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as aqueous ethanol.
-
Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base (e.g., sodium bicarbonate or sodium hydroxide, 2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford salicylaldoxime, which can often be used in the next step without further purification.
Step 2: Dehydration of Salicylaldoxime to 2-Cyanomethylphenol [4]
-
To the crude salicylaldoxime from the previous step, add a dehydrating agent. A variety of reagents can be employed, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent will influence the reaction conditions.
-
For example, using acetic anhydride, the reaction mixture is typically heated to reflux for several hours.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The excess dehydrating agent is carefully quenched (e.g., with water or a saturated sodium bicarbonate solution).
-
The product is extracted into an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 2-cyanomethylphenol can be purified by column chromatography on silica gel.
Synthesis from 2-Hydroxybenzyl Alcohol
A patented process describes the synthesis of hydroxyphenylacetonitriles, including the 2-hydroxy isomer, from the corresponding hydroxybenzyl alcohols.[9]
Experimental Protocol: Synthesis from 2-Hydroxybenzyl Alcohol [9]
-
Dissolve 2-hydroxybenzyl alcohol (1.0 eq) and an alkali metal cyanide (e.g., potassium cyanide, 1.1-1.5 eq) in an inert, high-boiling solvent such as dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a temperature between 110-140°C.
-
Slowly add a proton source, such as glacial acetic acid, to the heated mixture.
-
Maintain the reaction at this temperature for several hours, monitoring for completion.
-
After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated.
-
Purification of the resulting 2-cyanomethylphenol is achieved through recrystallization or chromatography.
A visual representation of these synthetic pathways is provided in the following diagram:
Caption: Synthetic routes to 2-Cyanomethylphenol.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 2-cyanomethylphenol is essential for its application in research and development.
| Property | Value |
| Molecular Formula | C₈H₇NO |
| Molecular Weight | 133.15 g/mol |
| CAS Number | 14714-50-2 |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 122-123 °C[11] |
| Boiling Point | 285.2 °C at 760 mmHg[11] |
| Density | 1.167 g/cm³[11] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of 2-cyanomethylphenol is expected to show characteristic signals for the aromatic protons, the methylene protons of the cyanomethyl group, and the phenolic hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-7.5 ppm. The methylene protons should present as a singlet around δ 3.7 ppm, and the hydroxyl proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The aromatic carbons will resonate in the region of δ 115-155 ppm. The methylene carbon is expected around δ 20-30 ppm, and the nitrile carbon should appear in the range of δ 117-120 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-cyanomethylphenol will display characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. The C≡N stretching of the nitrile group will be observed as a sharp, medium-intensity peak around 2250 cm⁻¹. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring will be seen in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the phenol will be present around 1200-1250 cm⁻¹.[12][13]
The following diagram illustrates a typical experimental workflow for the characterization of 2-cyanomethylphenol:
Caption: Workflow for the characterization of 2-Cyanomethylphenol.
Applications in Drug Discovery and Medicinal Chemistry
2-Cyanomethylphenol is a valuable building block in medicinal chemistry, providing a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable cyanomethyl group, allows for a wide range of chemical transformations.
The cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, leading to the formation of various heterocyclic systems. The phenolic hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation for further functionalization of the aromatic ring.
One notable area of application is in the synthesis of kinase inhibitors. For instance, 2-substituted phenol quinazolines have been investigated as potent and selective RET kinase inhibitors for the treatment of certain types of cancer. While not a direct use of 2-cyanomethylphenol, this highlights the importance of the substituted phenol motif in this class of drugs.
Furthermore, derivatives of cyanomethyl vinyl ethers have shown promise as antiproliferative agents, suggesting that the cyanomethyl moiety can be incorporated into molecules with potential anticancer activity.
The role of 2-cyanomethylphenol as a key intermediate can be visualized as follows:
Caption: 2-Cyanomethylphenol as a versatile building block.
Conclusion
2-Cyanomethylphenol stands as a testament to the enduring legacy of classical organic chemistry and its continued relevance in modern drug discovery. Its synthesis, rooted in foundational phenolic chemistry, provides access to a versatile and highly functionalized building block. The ability to selectively modify both the phenolic hydroxyl and the cyanomethyl groups opens up a vast chemical space for the design and synthesis of novel bioactive molecules. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and reactivity of 2-cyanomethylphenol is paramount for leveraging its full potential in the quest for new and improved therapeutics.
References
- Kolbe, H. Ueber Synthese der Salicylsäure. Annalen der Chemie und Pharmacie113, 125–127 (1860).
- Schmitt, R. Beitrag zur Kenntniss der Kolbe’schen Salicylsäure Synthese. J. Prakt. Chem.31, 397–411 (1885).
- Reimer, K. & Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.9, 824–828 (1876).
- The Salicylic Acid Craze - UC Press E-Books Collection.
- Reimer–Tiemann reaction - Wikipedia.
- Kolbe–Schmitt reaction - Wikipedia.
- Process For Preparation Of 2 Hydroxybenzonitrile - Quick Company.
- Reimer Tiemann Reaction /organic name reaction mechanism / Reimer Tiemann reaction mechanism IIT JEE - YouTube.
- Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen.
- Reimer-Tiemann reaction - Vrindawan Coaching Center.
- US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents.
- 2-(4-Hydroxyphenyl)Acetonitrile - ChemBK.
- Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC - PubMed Central.
- General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - NIH.
- Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development - Mlunias.
- Phenol, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology.
- salicyl_aldehyde.
- 5 Combination of 1H and 13C NMR Spectroscopy.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
- (2-Hydroxyphenyl)acetonitrile | CAS#:14714-50-2 | Chemsrc.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
- Can you synthesize phenol from salicyladehyde? - Chemistry Stack Exchange.
- CN103508866A - Synthetic technology of salicylaldehyde - Google Patents.
- Preparation of Phenol from Salicylic Acid - Powered by XMB 1.9.11 - Sciencemadness.org.
- Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository.
- infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace.
- Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics - PubMed.
- CN105481685A - One-step method for synthesizing salicylic acid with phenol and supercritical carbon dioxide - Google Patents.
- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate.
- Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed.
- Can “easy” chemistry produce complex, diverse and novel molecules? - ChemRxiv.
- The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PubMed.
- Polycyclic compounds: Ideal drug scaffolds for the design of multiple mechanism drugs? - PMC - NIH.
- Phenol from Salicylic acid - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
- 2-[N-(Prop-2'-enyl)-aminomethyl]-phenol - SpectraBase.
Sources
- 1. Showing Compound (±)-2-Hydroxy-2-phenylacetonitrile (FDB013191) - FooDB [foodb.ca]
- 2. PhytoBank: 13C NMR Spectrum (PHY0059830) [phytobank.ca]
- 3. rsc.org [rsc.org]
- 4. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 5. hmdb.ca [hmdb.ca]
- 6. 2-Phenylacetoacetonitrile(4468-48-8) 13C NMR [m.chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]
- 9. 2-Nitrophenylacetonitrile(610-66-2) 1H NMR spectrum [chemicalbook.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Acetonitrile [webbook.nist.gov]
- 13. DE69305599T2 - Process and preparation of salicylaldoxime derivatives - Google Patents [patents.google.com]
A Researcher's Guide to Commercial Sourcing of (2-Hydroxyphenyl)acetonitrile for Drug Development
(An In-depth Technical Guide)
Authored by: A Senior Application Scientist
Abstract
(2-Hydroxyphenyl)acetonitrile, a key building block in the synthesis of various pharmaceutical agents and biologically active compounds, demands careful consideration of its commercial sources to ensure the integrity and reproducibility of research and development activities. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on navigating the commercial landscape of this compound suppliers. It delves into the significance of this compound, offers a comparative analysis of prominent suppliers, and outlines critical parameters for supplier selection. Furthermore, this document details common synthesis pathways and potential impurities, underscores the importance of analytical validation of commercial-grade material, and provides essential guidance on safe handling and storage.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (CAS No. 14714-50-2), also known as 2-hydroxybenzyl cyanide, is a versatile organic intermediate.[1] Its structure, featuring a reactive nitrile group and a phenolic hydroxyl group on a benzene ring, makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds and other complex molecules. In the realm of drug discovery and development, this compound serves as a critical starting material for synthesizing molecules with potential therapeutic applications, including but not limited to, novel antioxidants and antimicrobial agents.[2] The purity and quality of this compound are paramount, as impurities can lead to undesirable side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts.
Navigating the Commercial Landscape: A Comparative Analysis of Suppliers
The selection of a commercial supplier for this compound should be a meticulous process, balancing cost with quality, documentation, and reliability. Below is a comparative table of several prominent suppliers, followed by a deeper discussion on key selection criteria.
| Supplier | Typical Purity | Available Grades | Documentation | Target Audience |
| Sigma-Aldrich (Merck) | ≥95% | Research Grade | Certificate of Analysis (CoA), Safety Data Sheet (SDS) | Research laboratories, academic institutions |
| Biosynth | High-purity | Reference Standards, Custom Synthesis | CoA, SDS, Technical Data Sheet | Pharmaceutical testing, R&D |
| ChemScene | ≥97% | Research Grade | CoA, SDS, Analytical Data (upon request) | Drug discovery, chemical biology |
| Fisher Scientific | 97+% | Research Grade | CoA, SDS | Broad scientific community |
| BLD Pharm | Purity specifications available | Research and bulk quantities | CoA, SDS, NMR, HPLC, LC-MS data available | Pharmaceutical intermediates, R&D |
| ChemicalBook | Varies (e.g., 97%, 99%) | Varies by listing | Varies by supplier | Marketplace for various suppliers |
Diagram: Supplier Selection Workflow
Sources
An In-depth Technical Guide to the Solubility of (2-Hydroxyphenyl)acetonitrile in Organic Solvents
Introduction
(2-Hydroxyphenyl)acetonitrile, also known as 2-Hydroxybenzyl cyanide, is an aromatic organic compound with the molecular formula C₈H₇NO.[1][2] Its structure, featuring a benzene ring substituted with a hydroxyl (-OH) group and a cyanomethyl (-CH₂CN) group in the ortho position, makes it a valuable intermediate in organic synthesis.[1][3] This compound serves as a key building block in the production of various pharmaceuticals and agrochemicals.[3] For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solubility of this compound in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.
This technical guide provides a detailed analysis of the solubility profile of this compound, grounded in its physicochemical properties. In light of the limited publicly available quantitative solubility data, this guide offers a theoretical framework for predicting its behavior in various organic solvents, supported by data from structurally similar compounds. Furthermore, it provides a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the specific data required for their applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.
| Property | Value | Source |
| CAS Number | 14714-50-2 | [1][2] |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Melting Point | 122-123 °C | [1] |
| Boiling Point | 285.2 ± 15.0 °C at 760 mmHg | [1] |
| Water Solubility | Slightly soluble (6.9 g/L) at 25 °C | [1] |
| LogP | 0.71 | [1] |
Solubility Profile of this compound
The solubility of a compound is dictated by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible.[4] this compound possesses a combination of polar and non-polar characteristics that result in a nuanced solubility profile.
-
Polar Functional Groups : The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. The nitrile (-C≡N) group is also polar and can act as a hydrogen bond acceptor. These groups contribute to the compound's solubility in polar solvents.[4]
-
Non-polar Feature : The benzene ring is non-polar and contributes to van der Waals interactions, favoring solubility in less polar or aromatic solvents.[4]
While extensive quantitative data is not available, a qualitative solubility profile can be inferred. The isomeric compound, 2-cyanophenol (2-hydroxybenzonitrile), is reported to be sparingly soluble in chloroform and slightly soluble in methanol, which provides some indication of the types of solvents that may be effective.[4]
Expected Solubility in Common Organic Solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can engage in hydrogen bonding with the hydroxyl group of this compound, likely leading to good solubility.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO) : These solvents can act as hydrogen bond acceptors for the hydroxyl group, suggesting moderate to good solubility.[4]
-
Non-polar Solvents (e.g., Toluene, Hexane) : Due to the presence of the polar hydroxyl and nitrile groups, this compound is expected to have limited solubility in non-polar solvents.[4]
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several external and intrinsic factors.
Temperature
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning that solubility tends to increase with higher temperatures.[4] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[5] It is therefore anticipated that the solubility of this compound in most organic solvents will increase as the temperature rises.
Solvent Properties
The choice of solvent is the most critical factor. The polarity, hydrogen bonding capability, and molecular size of the solvent molecules will determine the extent to which they can favorably interact with the solute molecules and overcome the solute-solute interactions in the crystal lattice.[4]
Hansen Solubility Parameters (HSP)
Caption: Key factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
To obtain reliable and reproducible solubility data, the isothermal shake-flask method is the gold standard.[8] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps or sealed flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of a Saturated Solution :
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Record the exact weight of the added solid.
-
Add a known volume or weight of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation :
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification :
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation :
-
Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Caption: Workflow for the isothermal shake-flask solubility determination method.
Conclusion
While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains to be fully documented in the literature, this guide provides a robust framework for understanding and predicting its solubility behavior. Based on its molecular structure, which contains both hydrogen-bonding groups and a non-polar aromatic ring, it is expected to be most soluble in polar protic and aprotic organic solvents. For drug development professionals and researchers, the provided experimental protocol for the isothermal shake-flask method offers a reliable means to generate the precise solubility data necessary for advancing their research and development efforts. The continued investigation and publication of such fundamental physicochemical data will be invaluable to the scientific community.
References
- Beezer, A. E., et al. (2001). Thermodynamics of Distribution of P-Substituted Phenols Between Aqueous Solution and Organic Solvents and Phospholipid Vesicles. Journal of Pharmaceutical and Pharmacological Sciences.
- Wikipedia. (2023). Hansen solubility parameter. In Wikipedia.
- Du-Cuny, L., et al. (2008). Computational aqueous solubility prediction for drug-like compounds in congeneric series. European Journal of Medicinal Chemistry.
- Stenutz, R. (n.d.). Hansen solubility parameters. Stenutz.
- Wikipedia. (2024). Phenol. In Wikipedia.
- University of Calgary. (n.d.). Ch24 : Phenols. University of Calgary.
- Chemsrc. (2025). This compound | CAS#:14714-50-2. Chemsrc.
- ChemBK. (n.d.). 2-(4-Hydroxyphenyl)Acetonitrile. ChemBK.
- Jouyban, A. (2013). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
- Sciencemadness Wiki. (2024). Phenol. Sciencemadness Wiki.
- Avdeef, A. (2015). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. ADMET & DMPK.
- Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK.
- Bergström, C. A. S., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews.
- Avdeef, A. (2019). Prediction of Intrinsic Solubility using Machine Learning Methods. ResearchGate.
- Obot, I. B., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Spectroscopy.
- Abbott, S. (n.d.). Hansen Solubility Parameters. Hansen Solubility.
- Abbas, K. A. (2004). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Zeitschrift für Naturforschung A.
- Meylan, W. M., & Howard, P. H. (2023). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling.
- Avdeef, A. (2022). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge.
- Wikipedia. (2023). Benzyl cyanide. In Wikipedia.
- Agency for Toxic Substances and Disease Registry. (2006). Table 4-2, Physical and Chemical Properties of Cyanide and Compounds. In Toxicological Profile for Cyanide.
- Google Patents. (n.d.). CN102675148A - Preparation method of hydroxybenzyl cyanide. Google Patents.
Sources
- 1. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]
- 2. This compound - CAS:14714-50-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen solubility parameters [stenutz.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Nitrile Moiety: A Versatile Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activities of Nitrile-Containing Compounds
Authored by: A Senior Application Scientist
Introduction: The Understated Power of the Cyano Group
In the vast armamentarium of medicinal chemistry, the nitrile (or cyano) group (–C≡N) has emerged as a uniquely versatile and powerful functional group.[1] Historically, its potential toxicity, primarily through the metabolic release of cyanide, cast a shadow over its therapeutic applications.[2][3] However, decades of research have unveiled its remarkable ability to enhance pharmacological profiles, modulate target interactions, and serve as a key component in a growing number of approved pharmaceuticals.[1][4][5] More than 30 nitrile-containing drugs are currently prescribed for a wide array of diseases, with many more in clinical development, underscoring the importance of this functional group in modern drug design.[1][4]
This technical guide provides a comprehensive overview of the potential biological activities of nitrile-containing compounds for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties that make the nitrile group an attractive pharmacophore, explore its diverse roles in molecular recognition and enzyme inhibition, and discuss the experimental methodologies used to characterize its biological effects.
Physicochemical Properties and Pharmacokinetic Advantages
The utility of the nitrile group in drug design stems from its distinct electronic and steric properties. It is a small, linear moiety with a strong dipole moment and a powerful electron-withdrawing nature.[1] These characteristics contribute to several advantageous effects on a molecule's overall properties:
-
Enhanced Solubility and Bioavailability: The incorporation of a nitrile group can lower the partition coefficient (clogP), which often translates to improved aqueous solubility.[1] This enhancement in solubility can lead to better systemic exposure and increased bioavailability.[1]
-
Metabolic Stability: The nitrile group is generally robust and metabolically stable.[1][4] In most nitrile-containing drugs, it passes through the body unchanged.[4] When metabolism does occur, it is typically at sites remote from the nitrile.[4] This stability can be strategically employed to block metabolically labile sites in a lead compound, thereby increasing its half-life.[6]
-
Bioisosterism: The nitrile group is a well-established bioisostere for several functional groups, including carbonyls, hydroxyls, and halogens.[1][6] Its ability to act as a hydrogen bond acceptor allows it to mimic the interactions of these groups within a protein's binding pocket.[1][4] For instance, the nitrile in vilazodone, an antidepressant, is suggested to function as a fluorine bioisostere.[4]
The Nitrile Group in Molecular Recognition and Target Binding
The nitrile moiety can engage in a variety of non-covalent and covalent interactions with biological targets, contributing significantly to binding affinity and selectivity.[1][7]
-
Hydrogen Bonding: The nitrogen atom of the nitrile group possesses a lone pair of electrons, making it a competent hydrogen bond acceptor.[1][4] X-ray crystal structures of numerous drug-target complexes reveal hydrogen bonds between the nitrile nitrogen and amino acid residues like serine and arginine, or with bridging water molecules within the binding site.[1][4]
-
Dipole and Polar Interactions: The strong dipole of the nitrile group facilitates polar interactions with the protein environment.[4] This is particularly important in mimicking the function of hydroxyl or carboxyl groups.[4]
-
π-π Stacking: When attached to an aromatic ring, the electron-withdrawing nature of the nitrile can polarize the π-system, enhancing π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein.[1][4]
Covalent and Reversible Covalent Inhibition: A Key Mechanism of Action
One of the most significant roles of the nitrile group in medicinal chemistry is its function as an electrophilic "warhead" for covalent enzyme inhibition.[7][8] This is particularly prominent in the inhibition of cysteine and serine proteases.[7][9]
Inhibition of Cysteine Proteases
Cysteine proteases, such as cathepsins and viral proteases, utilize a catalytic dyad or triad involving a nucleophilic cysteine residue.[9][10] Nitrile-containing inhibitors can exploit this mechanism by reacting with the active site cysteine to form a reversible covalent thioimidate adduct.[7][9][11]
The general mechanism involves the nucleophilic attack of the deprotonated cysteine thiolate on the electrophilic carbon of the nitrile group.[7][9] This process is often facilitated by a nearby histidine residue that acts as a general base.[9][10]
This reversible covalent interaction provides a potent and prolonged inhibitory effect with a slow off-rate, which is highly desirable for therapeutic agents.[4] A notable example is the development of nitrile-based inhibitors for cathepsin K, a cysteine protease involved in bone resorption and a target for osteoporosis treatment.[4]
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating insulin secretion.[12][13][14] Inhibition of DPP-4 is a major therapeutic strategy for type 2 diabetes.[12] Several approved DPP-4 inhibitors, known as "gliptins," feature an α-amino nitrile scaffold.[4]
Examples include Vildagliptin and Saxagliptin.[1] In these inhibitors, the nitrile group reacts with the active site serine (Ser630) to form a stable, reversible covalent adduct.[4] This mechanism is analogous to that seen with cysteine proteases, with the serine hydroxyl group acting as the nucleophile.[4]
The metabolic fate of some cyanopyrrolidine DPP-4 inhibitors is noteworthy. For vildagliptin and anagliptin, the major metabolic pathway is the hydrolysis of the nitrile group to a carboxylic acid, a transformation that can be mediated by DPP-4 itself and other dipeptidyl peptidases like DPP-2, DPP-8, and DPP-9.[4][15]
Diverse Biological Activities of Nitrile-Containing Compounds
Beyond protease inhibition, nitrile-containing molecules exhibit a broad spectrum of biological activities, targeting various proteins and pathways.
Anticancer Agents
Several nitrile-containing compounds are used in cancer therapy.
-
Anastrozole (Arimidex®): A non-steroidal aromatase inhibitor used to treat estrogen-dependent breast cancer.[4] The nitrile group is part of an α-aryl acetonitrile structure, and positioning it on a quaternary carbon prevents the metabolic release of cyanide.[4]
-
Bicalutamide and Enzalutamide: These are non-steroidal antiandrogens used for the treatment of prostate cancer.[1] They function as androgen receptor (AR) antagonists. The electron-poor aromatic ring with a cyano substitution is a key pharmacophore for their antiandrogenic activity.[1]
Cardiovascular Drugs
-
Verapamil and Gallopamil: These are calcium channel blockers used to treat hypertension and angina.[1][4] They contain an α-aryl acetonitrile moiety.[4]
-
Potassium Channel Openers: Compounds like cromakalim and pinacidil, which contain a cyanoguanidine or a chromane-6-carbonitrile scaffold, act as potassium channel openers, leading to vasodilation and antihypertensive effects.[1] In these molecules, the nitrile group functions as a hydrogen bond acceptor.[1]
Natural Products
The nitrile functional group is also found in a diverse range of natural products with significant biological activities.[16][17] These compounds are isolated from plants, animals, and microorganisms.[16][17] Their activities are varied, including antimicrobial, antihypoxic, and antitumor effects.[17][18] For example, benzyl nitrile, found in Tropaeolum sativum seeds, exhibits significant antimicrobial activity.[17]
Experimental Protocols for Assessing Biological Activity
The evaluation of nitrile-containing compounds requires a suite of biochemical and cell-based assays to determine their potency, mechanism of action, and selectivity.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of a nitrile compound against a target enzyme.
Protocol for a Cysteine Protease (e.g., Cathepsin K):
-
Reagents and Buffers:
-
Recombinant human Cathepsin K.
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).
-
Fluorogenic substrate (e.g., Z-FR-AMC).
-
Test compound (nitrile inhibitor) dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the test compound dilutions, and the enzyme solution.
-
Incubate the enzyme-inhibitor mixture for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for AMC).
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
The use of a fluorogenic substrate provides a sensitive and continuous readout of enzyme activity.
-
DTT is included in the buffer to maintain the active site cysteine in its reduced, nucleophilic state.
-
The pre-incubation step is crucial for covalent or slow-binding inhibitors to reach equilibrium with the enzyme.
Cell-Based Functional Assays
Objective: To assess the activity of a nitrile compound in a cellular context.
Protocol for a DPP-4 Inhibitor:
-
Cell Line: Use a cell line that expresses DPP-4, such as Caco-2 or a transfected cell line.
-
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Treat the cells with various concentrations of the nitrile-containing DPP-4 inhibitor for a specified duration.
-
Add a cell-permeable DPP-4 substrate (e.g., Gly-Pro-AMC).
-
Measure the fluorescence generated by the enzymatic cleavage of the substrate.
-
Alternatively, measure the downstream effect of DPP-4 inhibition, such as the potentiation of GLP-1 signaling. This can be done by co-treating the cells with GLP-1 and the inhibitor, and then measuring the levels of intracellular cAMP.
-
Determine the EC₅₀ value from the dose-response curve.
-
Causality Behind Experimental Choices:
-
Cell-based assays provide information on cell permeability and activity in a more physiologically relevant environment.
-
Measuring a downstream signaling event (like cAMP production) confirms the functional consequence of target engagement.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected nitrile-containing compounds against their respective targets.
| Compound | Target | Biological Activity | IC₅₀ / Kᵢ Value | Reference |
| Vildagliptin | DPP-4 | Antidiabetic | IC₅₀: ~2.5 nM | [4] |
| Saxagliptin | DPP-4 | Antidiabetic | Kᵢ: 0.6 nM | [1] |
| Anastrozole | Aromatase | Anticancer (Breast) | IC₅₀: ~15 nM | [4] |
| Bicalutamide | Androgen Receptor | Anticancer (Prostate) | Kᵢ: ~160 nM | [1] |
| Odanacatib | Cathepsin K | Anti-osteoporosis | Kᵢ: 0.2 nM | [4] |
Metabolism and Toxicity Considerations
While the nitrile group is generally metabolically stable, the potential for cyanide release is a critical safety consideration in drug development.[2][4] The toxicity of aliphatic nitriles is often linked to the metabolic release of cyanide, which is catalyzed by cytochrome P450 enzymes.[3] This process involves the oxidation of the carbon alpha to the cyano group.[3]
To mitigate this risk, medicinal chemists often design nitrile-containing drugs where the nitrile-bearing carbon is part of an aromatic ring or is fully substituted (a quaternary carbon).[4] This structural feature prevents α-hydroxylation and subsequent cyanide release.[4] For instance, in the case of Anastrozole, the nitrile is on a fully substituted carbon, which prevents this metabolic pathway.[4]
It is crucial to conduct thorough metabolic and toxicological studies for any new nitrile-containing drug candidate.[2] This includes in vitro assays with liver microsomes to assess metabolic stability and cyanide formation, as well as in vivo studies to evaluate acute toxicity.[2]
Conclusion
The nitrile group has firmly established its place as a valuable pharmacophore in medicinal chemistry. Its unique combination of physicochemical properties allows for the fine-tuning of a molecule's pharmacokinetic profile, while its ability to engage in diverse molecular interactions, including the formation of reversible covalent bonds, provides a powerful tool for designing potent and selective inhibitors. From natural products to blockbuster drugs, the presence of the nitrile moiety is a testament to its broad utility across a wide range of therapeutic areas. As our understanding of its biological roles continues to grow, we can expect to see the development of even more innovative and effective nitrile-containing therapeutics in the future.
References
- Scotti, C., & Barlow, J. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
- Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]
- de Almeida, L. G., Montanari, C. A., & de Souza, T. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1039-1055. [Link]
- Harvey, J. N., & Ruggiero, G. D. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in chemistry, 1, 21. [Link]
- Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
- Scotti, C., & Barlow, J. W. (2022). Natural products containing the nitrile functional group and their biological activities. Royal College of Surgeons in Ireland. [Link]
- Harvey, J. N., & Ruggiero, G. D. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 1. [Link]
- Rullo, M., Rotili, D., & Mai, A. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(15), 4966. [Link]
- Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47–54. [Link]
- Schirmeister, T., Kesselring, J., Jung, S., & Schmenger, T. (2011). Dipeptide-derived nitriles containing additional electrophilic sites: Potentially irreversible inhibitors of cysteine proteases. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 461-469. [Link]
- Fleming, F. F. (1999). Nitrile-containing natural products. Natural Product Reports, 16(5), 597-606. [Link]
- Application of Nitrile in Drug Design. (2020).
- de Almeida, L. G., Montanari, C. A., & de Souza, T. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
- Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.).
- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2011). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10.
- Peng, M., et al. (2024). Bacterial Biosynthesis of Nitrile-Containing Natural Products: Basis for Recognition of Diversified Substrates.
- Scotti, C., & Barlow, J. W. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities.
- Bioactive compounds containing a nitrile. (n.d.).
- Al-Anwar, A., Husain, K., & Ahmed, A. E. (1998). Aliphatic nitrile mixtures: Toxicity and metabolism in male Sprague-Dawley rats.
- Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Semantic Scholar. [Link]
- Ai, M., et al. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 46(12), 1613-31. [Link]
- Kostadinov, I., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(11), 4496. [Link]
- Yamaguchi, T., & Ito, K. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Journal of Biotechnology, 383, 38-46. [Link]
- Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]
- Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. [Link]
- Nitrile‐containing drugs and bioactive molecules. (n.d.).
- Teno, N., et al. (2008). Design and synthesis of DPP-IV inhibitors lacking the electrophilic nitrile group. Bioorganic & Medicinal Chemistry, 16(4), 1613-31. [Link]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010).
- Zarenezhad, E., et al. (2024).
- Zarenezhad, E., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 10. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 13. brieflands.com [brieflands.com]
- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
Foreword: The Architectural Blueprint of a Key Pharmaceutical Intermediate
An In-Depth Technical Guide to the Structural Analysis of (2-Hydroxyphenyl)acetonitrile
This compound, a seemingly straightforward aromatic compound, serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a nucleophilic hydroxyl group ortho to a cyanomethyl substituent on a benzene ring, imparts a unique reactivity profile that is leveraged in the creation of benzofurans and other heterocyclic systems of medicinal importance.[1][2][3] An unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a prerequisite for ensuring the integrity of synthesis pathways, the purity of final products, and the ultimate safety and efficacy of a developed drug.
This guide eschews a generic, templated approach. Instead, it is structured to mirror the logical workflow of a comprehensive structural elucidation campaign. We will begin with the foundational physicochemical properties and then delve into the core analytical techniques—NMR, IR, and Mass Spectrometry—that together provide a cohesive and definitive structural portrait. Each section is designed to explain not just the "how" but the "why," providing the causal reasoning behind methodological choices, a hallmark of a robust and self-validating scientific process.
Foundational Physicochemical & Safety Profile
A thorough analysis begins with an understanding of the compound's basic properties and handling requirements. This data informs sample preparation, choice of analytical solvents, and necessary safety protocols.
Physicochemical Properties
The physical characteristics of this compound are summarized below. These values are critical for predicting solubility, planning purification strategies (like recrystallization), and confirming sample identity against established data.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | PubChem[4] |
| Molecular Weight | 133.15 g/mol | PubChem[4] |
| Appearance | White to light yellow/brown solid | MySkinRecipes[1] |
| Melting Point | 122-123 °C | Chemsrc[5] |
| Boiling Point | 285.2 ± 15.0 °C at 760 mmHg | Chemsrc[5] |
| CAS Number | 14714-50-2 | PubChem[4] |
Safety & Handling: A Non-Negotiable Prerequisite
The presence of a nitrile group necessitates stringent safety protocols due to the potential for cyanide release under specific conditions and the compound's inherent toxicity.
-
Primary Hazards : The compound is classified as toxic if swallowed or inhaled and harmful in contact with skin.[4] It can cause skin and serious eye irritation.[4][6]
-
Handling : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Caption: Workflow for safe handling of this compound.
Synthesis Pathway: Structural Context
Understanding the synthesis of this compound is crucial for anticipating potential impurities that could interfere with structural analysis. A common laboratory-scale synthesis involves the reaction of salicyl alcohol with sodium cyanide.[7]
Caption: Synthesis workflow for this compound.
This process highlights potential impurities such as unreacted salicyl alcohol or side products from the reaction, which must be considered during spectral interpretation.
Spectroscopic Elucidation: A Multi-Faceted Approach
No single technique provides a complete structural picture. True confidence is achieved by integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.
Causality of Experimental Choices:
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the compound, and importantly, its non-acidic nature allows for the observation of the exchangeable phenolic hydroxyl proton, which would be lost in solvents like D₂O.
-
Techniques : A standard ¹H NMR provides information on the number of different types of protons and their neighboring environments. A ¹³C NMR provides a count of unique carbon atoms. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution : Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Homogenization : Gently vortex the tube until the sample is fully dissolved.
-
Data Acquisition : Place the sample in a 400 MHz (or higher) NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum.
-
Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Referencing : Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
Predicted Spectral Data & Interpretation: The structure contains 4 aromatic protons, 2 methylene protons, and 1 hydroxyl proton, all in unique chemical environments.
| ¹H NMR Data (Predicted in DMSO-d₆) | ||||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenolic OH | ~9.8 | Broad Singlet | 1H | Acidic proton, often broad due to exchange. |
| Aromatic CH | ~7.1-7.2 | Multiplet | 2H | Protons ortho and para to the -OH group. |
| Aromatic CH | ~6.8-6.9 | Multiplet | 2H | Protons meta to the -OH group. |
| Methylene CH₂ | ~3.8 | Singlet | 2H | Protons adjacent to both the aromatic ring and the electron-withdrawing nitrile group. |
| ¹³C NMR Data (Predicted in DMSO-d₆) | ||
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| C≡N (Nitrile) | ~118 | Characteristic shift for a nitrile carbon. |
| C-OH (Phenolic) | ~155 | Aromatic carbon attached to an electronegative oxygen. |
| Quaternary C | ~119 | Aromatic carbon attached to the CH₂CN group. |
| Aromatic CH | ~115-130 | Four distinct peaks for the aromatic CH carbons. |
| CH₂ (Methylene) | ~17 | Aliphatic carbon adjacent to a nitrile and aromatic ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Causality of Experimental Choices:
-
Technique : Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for making KBr pellets.
Experimental Protocol: FTIR-ATR
-
Background Scan : Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal.
-
Sample Application : Place a small amount of the solid this compound onto the crystal.
-
Apply Pressure : Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition : Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis : The resulting spectrum of absorbance or transmittance vs. wavenumber is analyzed for characteristic peaks.
Predicted Spectral Data & Interpretation: The IR spectrum provides a distinct fingerprint confirming the presence of the hydroxyl, nitrile, and aromatic functionalities.
| IR Absorption Data (Predicted) | ||
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode & Rationale |
| 3400-3200 (Broad) | O-H | Stretching. The broadness is indicative of intermolecular hydrogen bonding. |
| ~2250 (Sharp) | C≡N | Stretching. The nitrile group gives a characteristic sharp, medium-intensity peak. |
| 3100-3000 | Aromatic C-H | Stretching. |
| 1600-1450 | Aromatic C=C | Ring stretching vibrations. |
| ~1250 | C-O | Stretching of the phenolic C-O bond. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
MS provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Causality of Experimental Choices:
-
Ionization Method : Electron Ionization (EI) is a robust and common technique that provides a clear molecular ion peak and extensive, reproducible fragmentation patterns, which act as a molecular fingerprint.
Experimental Protocol: GC-MS (with EI source)
-
Sample Preparation : Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate or methanol.
-
Injection : Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC separates the analyte from any volatile impurities.
-
Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source and is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
Predicted Spectral Data & Interpretation: The mass spectrum will confirm the molecular weight and reveal stable fragments.
| Mass Spectrometry Data (Predicted, EI) | ||
| m/z Value | Assignment | Rationale |
| 133 | [M]⁺ | Molecular ion, corresponding to the intact molecule C₈H₇NO⁺. |
| 104 | [M - HCN]⁺ | Loss of a neutral hydrogen cyanide molecule, a common fragmentation for benzyl cyanides. |
| 105 | [M - C₂H₂N]⁺ | Loss of the cyanomethyl radical. |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of an aromatic ring. |
The Definitive Structure: X-ray Crystallography
While spectroscopic methods provide powerful evidence for connectivity, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[8]
Causality and Protocol Overview: The primary challenge is growing a single, diffraction-quality crystal. This is often more art than science, involving the slow evaporation of a solvent from a saturated solution of the purified compound.[9]
-
Crystal Growth : Dissolve purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly and undisturbed over several days.
-
Crystal Mounting : A suitable crystal (clear, well-defined faces, ~0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection : The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots) is recorded on a detector.
-
Structure Solution & Refinement : The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data.[8]
The resulting structure would provide the ultimate, unambiguous confirmation of the ortho-substitution pattern and reveal how molecules pack in the crystal lattice, likely showcasing hydrogen bonding between the phenolic hydroxyl group of one molecule and the nitrile nitrogen of a neighboring molecule.
Conclusion: A Self-Validating Analytical Framework
The structural analysis of this compound is a case study in the power of a multi-technique, logical approach. The foundational data from NMR establishes the C-H framework, IR confirms the essential functional groups, and MS validates the molecular weight and fragmentation logic. Each technique corroborates the others, creating a self-validating system that culminates in a high-confidence structural assignment, with X-ray crystallography serving as the final, definitive proof. For researchers in drug development, this level of analytical rigor is the bedrock upon which all subsequent synthetic and biological work is built.
References
- This compound | CAS#:14714-50-2 | Chemsrc. Chemsrc.
- 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem. National Center for Biotechnology Information.
- 2-(4-Hydroxyphenyl)Acetonitrile - ChemBK. ChemBK.
- This compound - MySkinRecipes. MySkinRecipes.
- US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents. Google Patents.
- Showing metabocard for (±)-2-Hydroxy-2-phenylacetonitrile (HMDB0034666). The Human Metabolome Database.
- Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights - ChemComplex. ChemComplex.
- Acetonitrile in the Pharmaceutical Industry - Lab Alley. Lab Alley.
- Understanding x-ray crystallography structures - YouTube. YouTube.
- Tutorials - The Center for Xray Crystallography » University of Florida. University of Florida.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | 14714-50-2 | PAA71450 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 14714-50-2 [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Stability and Storage of (2-Hydroxyphenyl)acetonitrile: A Technical Guide
Introduction
(2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its bifunctional nature, possessing both a reactive nitrile group and a phenolic hydroxyl group, allows for a variety of chemical transformations. This versatility, however, also introduces inherent stability challenges. This technical guide provides an in-depth analysis of the factors influencing the stability of this compound and offers best practices for its storage and handling to ensure its integrity for research and development applications. While specific, comprehensive stability studies on this compound are not widely published, this guide synthesizes information from supplier data and established chemical principles governing phenolic compounds and nitriles.
Chemical Profile and Inherent Stability Considerations
This compound (CAS 14714-50-2) is a solid at room temperature with a molecular weight of 133.15 g/mol .[2] Its structure, featuring a hydroxyl group ortho to an acetonitrile substituent on a benzene ring, dictates its reactivity and potential degradation pathways.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [2][3] |
| Molecular Weight | 133.15 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 122-123 °C | [4] |
| Boiling Point | 285.2 °C at 760 mmHg | [4] |
| Solubility | Slightly soluble in water (6.9 g/L at 25 °C) | [4] |
The two primary functional groups that influence its stability are:
-
The Phenolic Hydroxyl Group: Phenols are known to be susceptible to oxidation, a process that can be accelerated by light, heat, and the presence of metal ions. The acidity of the phenolic proton (pKa of phenol is ~10) means that in basic conditions, it can deprotonate to form a phenoxide anion. This anion is highly susceptible to oxidation.[5]
-
The Nitrile Group: Nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids. This reaction is typically catalyzed by strong acids or bases and is temperature-dependent.
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for developing appropriate storage and handling strategies. For this compound, two primary pathways should be considered: oxidation and hydrolysis.
Oxidative Degradation
The phenolic moiety is the most likely site for oxidation. Exposure to atmospheric oxygen can lead to the formation of colored degradation products, such as quinone-type structures. This process can be initiated by light (photo-oxidation) or heat and may be catalyzed by trace metal impurities.
Hydrolytic Degradation
The nitrile group is susceptible to hydrolysis, particularly under non-neutral pH conditions.
-
Acid- or Base-Catalyzed Hydrolysis: In the presence of strong acids or bases, the nitrile group can hydrolyze to form 2-(2-hydroxyphenyl)acetamide, and upon further hydrolysis, 2-(2-hydroxyphenyl)acetic acid.
-
Intramolecular Cyclization: A significant degradation pathway for this compound is the hydrolysis of the nitrile group followed by an intramolecular esterification (lactonization) with the neighboring phenolic hydroxyl group to yield a benzofuranone derivative.[6] This is a critical consideration for long-term storage, especially if moisture is present.
Caption: Experimental workflow for a stability study of this compound.
Conclusion
This compound is a compound with moderate stability, and its integrity can be compromised by exposure to light, oxygen, and moisture. The primary degradation pathways are oxidation of the phenolic hydroxyl group and hydrolysis of the nitrile group, which can lead to the formation of a benzofuranone derivative. To ensure the quality and reliability of this important synthetic intermediate, it is imperative to store it under an inert atmosphere, protected from light, and at a cool temperature. For applications where stability is critical, conducting a dedicated stability study is highly recommended.
References
- Chemsrc. This compound.
- ChemBK. 2-(4-Hydroxyphenyl)Acetonitrile.
- PubChem. 2-(2-Hydroxyphenyl)acetonitrile.
- PubMed. Hydrolytic stability of selected pharmaceuticals and their transformation products.
- ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Pharmaffiliates. This compound.
- Wikipedia. Phenol.
- SciELO. Degradation of acetonitrile residues using oxidation processes.
- Google Patents. PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
- ResearchGate. Changed pH and pKA due to high Acetonitrile Concentrations: Impact on HILIC Chromatography.
- PubMed Central. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
- ResearchGate. Influence of acetonitrile and mobile phase pH on the retention of...
- Stenutz. 2-hydroxy-2-phenylacetonitrile.
- MDPI. Development of a pH-Responsive Delivery System Suitable for Naringenin and Other Hydrophobic Flavonoids Using the Interactions Between Basil Seed Gum and Milk Protein Complexes.
- Google Patents. Process for the preparation of hydroxyphenylacetonitriles.
- PubMed. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp.
- ResearchGate. Effects of various storage conditions on total phenolic, carotenoids, antioxidant capacity, and color of dried apricots.
- ResearchGate. "Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine".
- ResearchGate. Effect of Storage Conditions oh Phenolic Content and Antioxidant Capacity of Spray Dried Sour Cherry Powder.
Sources
- 1. This compound | 14714-50-2 [chemicalbook.com]
- 2. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of (2-Hydroxyphenyl)acetonitrile
Introduction: The Significance of (2-Hydroxyphenyl)acetonitrile in Synthetic Chemistry
This compound, a key organic intermediate, holds considerable importance for researchers and scientists in the field of drug development and fine chemical synthesis.[1][2] Its bifunctional nature, featuring both a reactive nitrile group and a nucleophilic hydroxyl group, makes it a versatile building block for the construction of more complex molecular architectures.[1] Notably, it serves as a precursor for the synthesis of various heterocyclic compounds, including benzofurans, which are prevalent motifs in numerous biologically active natural products and pharmaceutical agents.[1][3][4] This guide provides a detailed, reliable, and safe protocol for the laboratory-scale synthesis of this compound, intended for professionals in chemical research and development.
Strategic Approach to Synthesis: Selecting a Robust and Safe Protocol
Several synthetic routes to this compound have been reported, including the direct cyanation of phenols and the conversion of 2-hydroxybenzaldehyde or its derivatives.[5][6][7][8] After careful consideration of factors such as starting material availability, reaction efficiency, and, most importantly, laboratory safety, this guide details a two-step synthetic sequence commencing from the readily available 2-acetoxybenzyl acetate. This method, adapted from established literature, offers a reliable pathway to the desired product with manageable safety protocols.[9]
The chosen synthetic strategy involves the reaction of 2-acetoxybenzyl acetate with potassium cyanide in a methanolic solution. This approach is advantageous as it avoids the direct handling of highly toxic hydrogen cyanide gas and proceeds under relatively mild conditions.
Critical Safety Considerations: Handling Cyanide-Containing Reagents
The paramount importance of safety cannot be overstated when working with cyanide compounds. The cyanide ion (CN-) is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10][11] Strict adherence to the following safety protocols is mandatory:
-
Work Area: All manipulations involving cyanide salts must be conducted in a properly functioning chemical fume hood.[10][11][12][13][14] A designated area within the fume hood should be clearly marked for cyanide use.[13]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles.[10][13][14] A face shield should be used if there is a splash hazard.[13]
-
Acid Incompatibility: Acids react with cyanide salts to produce highly toxic and flammable hydrogen cyanide gas.[10][11][12] Therefore, acids must be strictly excluded from the cyanide work area unless required by the experimental procedure, in which case extreme caution must be exercised.
-
Waste Disposal: All cyanide-containing waste must be segregated and disposed of in clearly labeled, dedicated waste containers.[11][12] The pH of aqueous cyanide waste should be kept basic to prevent the formation of hydrogen cyanide.[12]
-
Emergency Preparedness: An emergency plan must be in place. Ensure that all personnel in the laboratory are aware of the hazards and the emergency procedures. An eyewash station and safety shower must be readily accessible.[13] In case of exposure, seek immediate medical attention.[12][13]
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 2-acetoxybenzyl acetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Acetoxybenzyl acetate | Reagent | Commercially Available | |
| Potassium cyanide (KCN) | ACS Reagent | Commercially Available | EXTREMELY TOXIC |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Chloroform (CHCl₃) | ACS Reagent | Commercially Available | |
| Carbon Tetrachloride (CCl₄) | ACS Reagent | Commercially Available | |
| Water (H₂O) | Deionized | Laboratory Supply | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetoxybenzyl acetate (10.4 g, 0.050 mol).
-
Addition of Reagents: To the flask, add methanol (50 mL) followed by potassium cyanide (4.9 g, 0.075 mol). Caution: Handle potassium cyanide with extreme care in a chemical fume hood, wearing appropriate PPE.
-
Reaction: The reaction mixture is heated to reflux with constant stirring for 30 minutes.
-
Work-up:
-
After cooling to room temperature, the reaction mixture is poured into 150 mL of water.
-
The aqueous mixture is extracted with dichloromethane (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
-
Solvent Removal and Initial Purification:
-
The solvent is removed under reduced pressure.
-
The crude product is triturated with a mixture of chloroform and carbon tetrachloride.
-
-
Final Purification: The solid product is collected by filtration and recrystallized from chloroform to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: The expected melting point is in the range of 120-122 °C.[9]
-
Spectroscopic Analysis:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
FTIR: To identify the characteristic functional groups, specifically the hydroxyl (-OH) and nitrile (-C≡N) stretches.
-
Mass Spectrometry: To determine the molecular weight of the compound.[15]
-
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Mechanism and Rationale
The synthesis proceeds via a nucleophilic substitution reaction. The methoxide ion, generated in situ from the reaction of potassium cyanide with methanol, initially hydrolyzes the acetate groups of 2-acetoxybenzyl acetate to form 2-hydroxybenzyl alcohol. Subsequently, the cyanide ion acts as a nucleophile, displacing the hydroxyl group to form the final product, this compound. The use of a polar protic solvent like methanol facilitates the dissolution of the cyanide salt and promotes the reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during work-up | Ensure efficient extraction by performing multiple extractions. Minimize transfers of the product. | |
| Impure Product | Incomplete removal of starting materials or byproducts | Optimize the recrystallization process by selecting an appropriate solvent system. Column chromatography may be employed for further purification if necessary. |
Conclusion
This application note provides a comprehensive and safety-conscious protocol for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the stringent safety precautions, researchers can confidently and reliably produce this valuable chemical intermediate for their synthetic endeavors. The provided rationale and troubleshooting guide further empower the user to understand and optimize the synthesis process.
References
- Cyanide Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
- Synthesis of Hydroxybenzyl Compounds. (1974). Kyoto University Research Information Repository, 52.
- Cyanides - Division of Research Safety. (2014). University of Illinois.
- Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.).
- Cyanides - UVIC. (2022).
- SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP). (2018).
- Cyanic acid, phenyl ester - Organic Syntheses Procedure. (n.d.).
- Process for ortho-cyanation of phenols or phenylamines. (1988). Google Patents.
- Lewis Acid‐Mediated Cyanation of Phenols Using N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide. (2019). ResearchGate.
- Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. (n.d.). ACS Publications.
- Benzyl cyanide patented technology retrieval search results. (n.d.). Patsnap.
- Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C–O Bond Cleavage. (n.d.). ACS Publications.
- This compound. (n.d.). MySkinRecipes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 14714-50-2 | PAA71450 [biosynth.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. US4774331A - Process for ortho-cyanation of phenols or phenylamines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. uvic.ca [uvic.ca]
- 15. 4-Hydroxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
Protocol for demethylation of 2-(2-methoxyphenyl)acetonitrile
An Application Note and Detailed Protocol for the Demethylation of 2-(2-methoxyphenyl)acetonitrile
Abstract
This document provides a comprehensive guide for the demethylation of 2-(2-methoxyphenyl)acetonitrile to synthesize 2-(2-hydroxyphenyl)acetonitrile, a valuable intermediate in pharmaceutical and chemical synthesis. The protocol focuses on the use of boron tribromide (BBr₃), a highly effective and widely used reagent for the cleavage of aryl methyl ethers.[1][2] This guide details the reaction mechanism, critical safety procedures, a step-by-step experimental protocol, and troubleshooting advice to ensure a successful and safe laboratory operation.
Introduction: The Significance of Aryl Ether Cleavage
The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis. The methoxy group often serves as a protecting group for a more reactive hydroxyl functionality, which can be unmasked at a later stage of a synthetic route. The resulting phenolic hydroxyl group is a key pharmacophore in many biologically active molecules, contributing to hydrogen bonding interactions with biological targets.
2-(2-methoxyphenyl)acetonitrile is a readily available starting material.[3] Its conversion to 2-(2-hydroxyphenyl)acetonitrile provides a building block for various heterocyclic compounds, such as benzofurans, which are of significant interest in drug discovery.[4][5] While several reagents can effect this transformation, including strong acids like HBr and nucleophilic agents like thiols, boron tribromide (BBr₃) stands out for its high efficiency under relatively mild conditions.[6][7] As a powerful Lewis acid, BBr₃ is particularly effective for cleaving the robust C-O bond of aryl methyl ethers.[2]
The Mechanism of Boron Tribromide Demethylation
The efficacy of BBr₃ in ether cleavage stems from its nature as a strong Lewis acid. The boron atom, with its vacant p-orbital, readily accepts a pair of electrons from the ether oxygen atom.[2] The reaction proceeds through several key steps:
-
Lewis Acid-Base Adduct Formation: The reaction initiates with the formation of a complex between the Lewis acidic boron center of BBr₃ and the Lewis basic ether oxygen of the substrate.[8]
-
Carbon-Oxygen Bond Cleavage: The mechanism for cleavage can vary. For aryl methyl ethers, a bimolecular pathway involving two BBr₃-ether adducts is often proposed.[1][9] In this pathway, the complex formation weakens the methyl C-O bond, making the methyl group susceptible to nucleophilic attack by a bromide ion, which can originate from another BBr₃ molecule or a BBr₄⁻ species.[8][9] This results in the formation of methyl bromide (CH₃Br) and a dibromo(aryloxy)borane intermediate (ArOBBr₂).
-
Hydrolysis: The reaction is completed during the aqueous work-up. The dibromo(aryloxy)borane intermediate is hydrolyzed by water to yield the final phenolic product, boric acid, and hydrobromic acid.[1]
The overall mechanistic flow is depicted below.
Caption: Mechanism of BBr₃-mediated demethylation of an aryl methyl ether.
Critical Safety Protocols for Handling Boron Tribromide
WARNING: Boron tribromide is an extremely hazardous chemical. It is highly toxic if inhaled, corrosive, and reacts violently with water and alcohols.[10][11] All handling must be performed with extreme caution by trained personnel.
-
Engineering Controls: All operations involving BBr₃ must be conducted within a properly certified chemical fume hood with a face velocity between 80-125 feet per minute.[10] The work area should be kept free of moisture.
-
Personal Protective Equipment (PPE):
-
Handling:
-
BBr₃ is typically supplied as a solution in a suitable solvent (e.g., dichloromethane). Use syringes with locking mechanisms for transfers.
-
Never work alone when handling BBr₃.[12]
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent contact with moisture.
-
-
Spill & Emergency Procedures:
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[13] Remove contaminated clothing while flushing.
-
In case of eye contact, use an eyewash station to flush eyes for at least 15 minutes and seek immediate medical attention.[11]
-
Do not attempt to clean up a BBr₃ spill yourself. Evacuate the area, close the fume hood sash, and contact your institution's emergency response team.[12]
-
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier Notes |
| 2-(2-methoxyphenyl)acetonitrile | 7035-03-2 | C₉H₉NO | 147.17 | Ensure purity >98%.[14] |
| Boron Tribromide (1.0 M in CH₂Cl₂) | 10294-33-4 | BBr₃ | 250.52 | Acutely toxic, corrosive, water-reactive.[11] |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Use from a solvent purification system or sealed bottle. |
| Methanol (MeOH), Anhydrous | 67-56-1 | CH₃OH | 32.04 | For quenching the reaction. |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 | For aqueous work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | For aqueous work-up. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | For drying the organic phase. |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh. |
| Ethyl Acetate & Hexanes | various | - | - | HPLC grade, for chromatography. |
Step-by-Step Procedure
Reaction Setup:
-
Assemble a flame-dried or oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Purge the flask with dry nitrogen or argon gas for 5-10 minutes.
-
Under a positive pressure of inert gas, add 2-(2-methoxyphenyl)acetonitrile (e.g., 1.47 g, 10.0 mmol) to the flask.
-
Add anhydrous dichloromethane (DCM, 40 mL) via syringe to dissolve the starting material.
Reaction Execution: 5. Cool the stirred solution to -78 °C using a dry ice/acetone bath. A 0 °C ice/water bath can also be used, though the reaction may be more exothermic.[15] 6. Slowly add the boron tribromide solution (1.0 M in DCM, 12.0 mL, 12.0 mmol, 1.2 equivalents) dropwise via syringe over 15-20 minutes. The solution may change color. 7. After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. 8. Stir the reaction at room temperature for 12-16 hours (overnight). 9. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation: 10. Cool the reaction mixture back down to 0 °C in an ice/water bath. 11. CAUTION: The following step is highly exothermic and releases HBr gas. Perform slowly and ensure efficient stirring in the fume hood. Carefully and very slowly quench the reaction by the dropwise addition of anhydrous methanol (10 mL).[16] Alternatively, the mixture can be poured slowly into a separate flask containing vigorously stirred ice-water.[6] 12. Once the quenching is complete, remove the mixture from the ice bath and allow it to stir for 15 minutes. 13. Transfer the mixture to a separatory funnel. Dilute with additional DCM (50 mL) and water (50 mL). 14. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). 15. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: 16. The resulting crude solid or oil should be purified by flash column chromatography on silica gel. 17. A suitable eluent system is typically a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate). 18. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-(2-hydroxyphenyl)acetonitrile as a solid.[17]
Overall Experimental Workflow
Caption: Experimental workflow for BBr₃-mediated demethylation.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Starting Material | 2-(2-methoxyphenyl)acetonitrile (White crystals) |
| Product | 2-(2-hydroxyphenyl)acetonitrile (Solid)[17] |
| Typical Yield | 80-95% |
| Reaction Time | 12-16 hours |
| Characterization | NMR and MS data consistent with the product structure. |
| Problem | Probable Cause | Suggested Solution |
| Incomplete Reaction | Insufficient BBr₃; reaction time too short; moisture in the reaction. | Use 1.2-1.5 equivalents of BBr₃. Ensure all glassware is dry and reagents are anhydrous. Extend the reaction time and monitor by TLC. |
| Low Yield | Product loss during work-up; incomplete reaction; side reactions. | Ensure quenching is done slowly at 0°C. Be careful during extractions; the phenolic product may have some water solubility. Check pH of aqueous layers. |
| Difficult Work-up/Emulsion | Formation of boron salts at the interface. | Add brine during the extraction to help break up emulsions.[6] If the product is zwitterionic or highly polar, alternative work-ups may be needed.[16] |
| Product Degradation | Reaction temperature too high; prolonged exposure to acidic conditions. | Maintain low temperatures during BBr₃ addition and quenching. Neutralize the crude product mixture promptly during the work-up. |
References
- Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-309. [URL: https://link.springer.com/article/10.1007/s12272-001-1156-y]
- University of Wisconsin-Madison. (n.d.). Boron Tribromide Safety Data Sheet.
- Wikipedia. (n.d.). Boron tribromide. [URL: https://en.wikipedia.org/wiki/Boron_tribromide]
- Loba Chemie. (2019). BORON TRIBROMIDE 99% EXTRA PURE MSDS. [URL: https://www.lobachemie.com/msds/BORON-TRIBROMIDE-99-Extra-Pure-L0221000250.pdf]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Demethylation: The Role of Boron Tribromide in Organic Synthesis. [URL: https://www.inno-pharmchem.com/news/mastering-demethylation-the-role-of-boron-tribromide-in-organic-synthesis-26154316.html]
- Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(22), 11516–11525*. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4658145/]
- Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Grand Valley State University ScholarWorks@GVSU. [URL: https://scholarworks.gvsu.edu/chem_articles/31/]
- ResearchGate. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. [URL: https://www.researchgate.net/publication/5496425_Practical_demethylation_of_aryl_methyl_ethers_using_an_odorless_thiol_reagent]
- Amherst College. (2022). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide. [URL: https://www.amherst.edu/system/files/media/SOP%2520for%2520Boron%2520Tribromide_0.pdf]
- ChemicalBook. (n.d.). (2-Hydroxyphenyl)acetonitrile. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5704169.htm]
- PubMed. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. [URL: https://pubmed.ncbi.nlm.nih.gov/18409042/]
- The Brückner Research Group, University of Connecticut. (n.d.). Lab-Specific Standard Operating Procedure (LSOP) for Boron Tribromide (BBr₃). [URL: https://bruckner.research.uconn.edu/wp-content/uploads/sites/1122/2015/08/CB-LSOP-BBr3.pdf]
- NOAA. (n.d.). BORON TRIBROMIDE - CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/261]
- CDH Fine Chemical. (n.d.). Boron Tribromide MATERIAL SAFETY DATA SHEET. [URL: https://www.cdhfinechemical.com/images/product/msds/2210_msds.pdf]
- Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. [URL: https://commonorganicchemistry.
- Benchchem. (n.d.). This compound. [URL: https://www.benchchem.com/product/b5618]
- Biosynth. (n.d.). This compound. [URL: https://www.biosynth.com/p/PAA71450/43389/2-hydroxyphenyl-acetonitrile]
- Google Patents. (n.d.). CN100999445A - Demethyl method of aryl methyl ether. [URL: https://patents.google.
- Green Chemistry (RSC Publishing). (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc02867d]
- ResearchGate. (2018). Dimethylation with BBr3? [URL: https://www.researchgate.
- Reddit. (n.d.). r/Chempros - Aryl methyl ether cleavage. [URL: https://www.reddit.com/r/Chempros/comments/kig84g/aryl_methyl_ether_cleavage/]
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/ethers.htm]
- Taylor & Francis Online. (n.d.). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919308011202]
- ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. [URL: https://www.researchgate.net/figure/The-three-main-classical-reaction-types-for-aryl-methyl-ether-cleavage-A-Broensted_fig1_374895690]
- YouTube. (2020). in the chemical literature: demethylation of an aryl ether. [URL: https://www.youtube.
- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [URL: https://www.commonorganicchemistry.
- Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles. [URL: https://patents.google.
- Reddit. (n.d.). r/Chempros - BBr3 deprotection byproducts. [URL: https://www.reddit.com/r/Chempros/comments/s8z9g6/bbr3_deprotection_byproducts/]
- Stenutz. (n.d.). 2-hydroxy-2-phenylacetonitrile. [URL: https://www.stenutz.eu/chem/solv227.php]
- Google Patents. (n.d.). DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE. [URL: https://patents.google.
- BLD Pharm. (n.d.). 14714-50-2|this compound. [URL: https://www.bldpharm.com/products/14714-50-2.html]
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0601]
- Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/236688]
- PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenyl-acetonitrile]
- Indian Journal of Life Sciences. (2015). PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. [URL: https://www.researchgate.net/publication/279203991_PURIFICATION_OF_ACETONITRILE_WITH_IMPROVEMENT_IN_QUALITY_YIELD_AND_REDUCTION_OF_INDUSTRIAL_WASTE]
- R-Biopharm. (n.d.). Acetonitrile extraction. [URL: https://www.r-biopharm.com/wp-content/uploads/2018/01/P2108_11Myco-MS-PREP_Acetonitrile-extraction.pdf]
- Tokyo Chemical Industry. (n.d.). 2-Methoxyphenylacetonitrile. [URL: https://www.tcichemicals.com/IN/en/p/M0855]
- Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/236688]
Sources
- 1. Boron tribromide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 14714-50-2 | PAA71450 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 10. purdue.edu [purdue.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. amherst.edu [amherst.edu]
- 13. BORON TRIBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. 2-Methoxyphenylacetonitrile 98 7035-03-2 [sigmaaldrich.com]
- 15. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 16. reddit.com [reddit.com]
- 17. This compound | 14714-50-2 [chemicalbook.com]
The Versatility of (2-Hydroxyphenyl)acetonitrile: A Building Block for Complex Heterocycles
(2-Hydroxyphenyl)acetonitrile , a bifunctional aromatic compound, has emerged as a highly valuable and versatile building block in the landscape of modern organic synthesis. Its unique structure, featuring a nucleophilic phenolic hydroxyl group and an electrophilic nitrile moiety ortho to each other on a benzene ring, provides a powerful platform for the construction of a diverse array of complex heterocyclic scaffolds. These scaffolds are prevalent in numerous biologically active natural products and pharmaceutically important molecules.[1][2] This guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is paramount for its effective application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 14714-50-2 | [3][4] |
| Molecular Formula | C₈H₇NO | [3][4] |
| Molecular Weight | 133.15 g/mol | [3][4] |
| Melting Point | 122-123 °C | [5] |
| Boiling Point | 285.2 ± 15.0 °C at 760 mmHg | [5] |
| Flash Point | 122 °C | [3] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in polar organic solvents | [3] |
Synthetic Applications and Protocols
The strategic placement of the hydroxyl and acetonitrile functionalities allows for a variety of intramolecular and intermolecular reactions, leading to the efficient synthesis of valuable heterocyclic systems.
Synthesis of Benzofurans
Benzofurans are a class of heterocyclic compounds widely found in nature and are known for their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] this compound serves as an excellent precursor for the synthesis of 2-arylbenzofurans.
A notable method involves a palladium-catalyzed addition of arylboronic acids to the nitrile group, which subsequently undergoes intramolecular cyclization and aromatization to yield the benzofuran core.[6][7] This approach is advantageous due to its tolerance of various functional groups, including halogens, which can be used for further synthetic modifications.[6]
Protocol 1: Synthesis of 2-Arylbenzofurans via Palladium-Catalyzed Reaction
This protocol outlines the synthesis of 2-arylbenzofurans from this compound and arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), arylboronic acid (1.5 eq), palladium(II) acetate (5 mol%), and potassium carbonate (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.
Expected Outcome: This reaction typically provides good to excellent yields of the 2-arylbenzofuran product. The reaction tends to work better with electron-donating groups on the arylboronic acid and the hydroxyphenylacetonitrile.[6]
Reaction Workflow:
Caption: Workflow for 2-Arylbenzofuran Synthesis.
Synthesis of Dibenz[b,f]oxepines
Dibenz[b,f]oxepines are a class of tricyclic compounds that form the core structure of several centrally acting drugs, including some antidepressants and antipsychotics.[8][9] this compound is a key precursor in a one-pot synthesis of dibenz[b,f]oxepine derivatives.
This efficient synthesis involves the reaction of this compound derivatives with 2-halobenzaldehydes.[8] The reaction proceeds through a sequence of an aldol condensation followed by an intramolecular nucleophilic aromatic substitution (SNA_r) to form the seven-membered oxepine ring.[8][10] This transition-metal-free approach offers a straightforward route to this important scaffold.[11]
Protocol 2: One-Pot Synthesis of Dibenzo[b,f]oxepine-10-carbonitriles
This protocol describes the synthesis of dibenzo[b,f]oxepine derivatives from this compound and 2-halobenzaldehydes.
Materials:
-
This compound or its derivative
-
2-Halobenzaldehyde (e.g., 2-fluorobenzaldehyde)
-
Cesium carbonate (Cs₂CO₃)
-
Molecular sieves (4 Å)
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 2-halobenzaldehyde (1.1 eq), cesium carbonate (2.0 eq), and activated molecular sieves.
-
Add anhydrous toluene to the flask under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and filter to remove the base and molecular sieves.
-
Wash the filter cake with toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the desired dibenzo[b,f]oxepine-10-carbonitrile.
Expected Outcome: This one-pot reaction typically affords moderate to good yields of the dibenzo[b,f]oxepine product.[8][11]
Reaction Mechanism:
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. This compound | 14714-50-2 | PAA71450 [biosynth.com]
- 4. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: The Versatility of (2-Hydroxyphenyl)acetonitrile in Modern Medicinal Chemistry
Abstract
(2-Hydroxyphenyl)acetonitrile, a seemingly simple bifunctional molecule, has emerged as a cornerstone scaffold and a versatile intermediate in the landscape of medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic phenolic hydroxyl group and a reactive nitrile moiety on a benzene ring, offers a rich playground for chemical modifications. This guide provides an in-depth exploration of the applications of this compound, detailing its role in the synthesis of privileged heterocyclic structures, its utility in structure-activity relationship (SAR) studies, and its contribution to the development of novel therapeutic agents. We present field-proven protocols for its synthesis and subsequent transformations, aiming to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful building block in their quest for new medicines.
Introduction: Unveiling a Privileged Structure
At its core, this compound is an aromatic compound with the molecular formula C₈H₇NO.[1] The strategic placement of a hydroxyl group ortho to an acetonitrile side chain makes it a highly valuable precursor in organic synthesis. The phenolic group can act as a nucleophile, a proton donor, or be readily alkylated or acylated, while the nitrile group can be hydrolyzed, reduced, or participate in cyclization reactions.[2][3] This dual reactivity is the key to its extensive use in constructing complex molecular architectures.
The significance of this compound in medicinal chemistry is underscored by its classification as a "privileged scaffold." This concept refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity.[4] The 2-hydroxyphenyl motif is prevalent in numerous biologically active natural products and synthetic drugs, suggesting an evolutionarily conserved recognition pattern by various protein families.[5] By utilizing this compound, chemists can efficiently access libraries of compounds containing this key pharmacophoric element.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic campaigns.
| Property | Value | Source |
| CAS Number | 14714-50-2 | [1] |
| Molecular Formula | C₈H₇NO | [1][6] |
| Molecular Weight | 133.15 g/mol | [1][7] |
| Appearance | White to light yellow or brown solid | [2] |
| Melting Point | 122-123 °C | [6] |
| Boiling Point | 285.2 ± 15.0 °C at 760 mmHg | [6] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. Slightly soluble in water. | [8] |
| pKa | The phenolic proton is weakly acidic. | [9] |
Core Applications in Medicinal Chemistry
The utility of this compound spans from being a simple building block to a central scaffold in the design of intricate bioactive molecules.
Gateway to Bioactive Heterocycles: The Benzofuranone Scaffold
One of the most prominent applications of this compound is its role as a direct precursor to benzofuranones. Benzofuranones are a class of heterocyclic compounds that form the core structure of many natural products and exhibit a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2] The transformation is typically achieved via an acid-catalyzed intramolecular cyclization, where the hydroxyl group attacks the nitrile.
This straightforward conversion allows for the rapid generation of a diverse range of substituted benzofuranones, making it an invaluable tool in drug discovery programs.
A Versatile Intermediate for Diverse Chemical Transformations
Beyond benzofuranones, the dual functionality of this compound allows for a multitude of synthetic manipulations:
-
O-Alkylation/Acylation: The phenolic hydroxyl group can be readily modified to introduce various side chains, altering the compound's lipophilicity, steric profile, and hydrogen bonding capacity. This is a common strategy in lead optimization to improve pharmacokinetic properties.[10]
-
α-Alkylation: The carbon atom adjacent to the nitrile group is acidic and can be deprotonated to form a carbanion. This nucleophile can then react with electrophiles, such as alkyl halides, to introduce substituents at the α-position.[11] This allows for the extension of the side chain and the exploration of new chemical space.
-
Nitrile Group Manipulations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. Each of these functional groups opens up new avenues for further derivatization, such as amide bond formation or reductive amination.
-
Synthesis of Other Heterocycles: The reactivity of the nitrile and hydroxyl groups can be harnessed to construct other heterocyclic systems, such as chromenes and coumarins, which are also important pharmacophores.[12][13]
Utility in Structure-Activity Relationship (SAR) Studies
The systematic exploration of how structural changes in a molecule affect its biological activity is the cornerstone of medicinal chemistry.[14] this compound is an excellent starting point for SAR studies due to the ease with which it can be derivatized at multiple positions. Researchers can synthesize a library of analogues by:
-
Varying substituents on the phenyl ring: To probe the electronic and steric requirements of the binding pocket.
-
Modifying the phenolic hydroxyl group: To understand the importance of this hydrogen bond donor/acceptor.
-
Altering the acetonitrile side chain: To explore the optimal length, rigidity, and functionality of this part of the molecule.
This systematic approach allows for the development of a detailed SAR model, guiding the rational design of more potent and selective drug candidates.[15][16][17]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. Standard laboratory safety precautions should always be observed.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from salicyl alcohol.[18][19]
Materials:
-
Salicyl alcohol (2-hydroxybenzyl alcohol)
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicyl alcohol (1 equivalent), sodium cyanide (1.1 equivalents), and DMF.
-
Heat the reaction mixture to 120 °C and stir for 4 hours.[18]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Causality: The reaction proceeds via a nucleophilic substitution where the cyanide ion displaces the hydroxyl group of the benzyl alcohol, which is activated by the high temperature and polar aprotic solvent.
Protocol 2: Conversion of this compound to Benzofuran-2(3H)-one
This protocol details the acid-catalyzed cyclization to form the benzofuranone core.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the benzofuranone product. Further purification can be done by recrystallization or column chromatography if needed.
Causality: The acidic conditions protonate the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to intramolecular attack by the nucleophilic phenolic hydroxyl group, leading to cyclization.
Visualization of Key Processes
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Key Synthetic Transformations
Caption: Key transformations of this compound.
Role in SAR Studies
Caption: The role of this compound in the SAR cycle.
Conclusion
This compound is far more than a simple chemical intermediate; it is a powerful tool in the arsenal of the medicinal chemist. Its inherent reactivity and its presence in biologically relevant scaffolds provide a direct and efficient route to novel chemical entities. The ability to easily generate diverse libraries of compounds from this single precursor makes it an ideal starting point for hit-to-lead and lead optimization campaigns. By understanding its chemistry and leveraging the protocols outlined in this guide, researchers can accelerate their drug discovery efforts and unlock new therapeutic possibilities.
References
- A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014). Chinese Journal of Chemistry. URL
- This compound | CAS#:14714-50-2. Chemsrc. URL
- 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824. PubChem. URL
- This compound | 14714-50-2. ChemicalBook. URL
- This compound | 14714-50-2 | PAA71450. Biosynth. URL
- Process for the preparation of hydroxyphenylacetonitriles.
- 2-(4-Hydroxyphenyl)Acetonitrile. ChemBK. URL
- This compound. MySkinRecipes. URL
- PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
- This compound. Benchchem. URL
- Representative bioactive molecules containing 2‐hydroxyphenyl alkyl ketones.
- Synthesis of biologically active heterocyclic compounds
- Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. URL
- Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds.
- α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
- Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC - PubMed Central. URL
- 2-(2-Hydroxyphenyl)acetonitrile | 14714-50-2. Sigma-Aldrich. URL
- Phenol. Wikipedia. URL
- Acetonitrile in the Pharmaceutical Industry. Lab Alley. URL
- This compound - CAS:14714-50-2. Sunway Pharm Ltd. URL
- Method for synthesizing 2-alkylphenylacetonitrile.
- SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS.
- Scaffold Hopping in Drug Discovery.
- Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. MDPI. URL
- preparation of cyanoalkyl
- Context-dependent similarity analysis of analogue series for structure–activity relationship transfer based on a concept from natural language processing. PMC - PubMed Central. URL
- On Exploring Structure Activity Rel
- Bioactive Molecules from Plants: Discovery and Pharmaceutical Applic
- Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. PubMed Central. URL
Sources
- 1. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. laballey.com [laballey.com]
- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]
- 7. This compound | 14714-50-2 | PAA71450 [biosynth.com]
- 8. chembk.com [chembk.com]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Context-dependent similarity analysis of analogue series for structure–activity relationship transfer based on a concept from natural language processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | 14714-50-2 [chemicalbook.com]
- 19. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Benzofurans from (2-Hydroxyphenyl)acetonitrile
< <
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These activities include potent anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][2] The inherent versatility of the benzofuran ring system makes it a privileged scaffold in drug discovery, driving the continuous development of novel and efficient synthetic methodologies.[1][2][3]
(2-Hydroxyphenyl)acetonitrile emerges as a particularly valuable and versatile starting material for the synthesis of various substituted benzofurans.[4][5] Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic nitrile group, allows for elegant and efficient intramolecular cyclization strategies. This application note provides a detailed guide to the synthesis of benzofurans from this compound, delving into the underlying reaction mechanisms, providing step-by-step protocols, and offering insights into experimental choices.
Mechanistic Pathways: From Phenol to Furan
The transformation of this compound into a benzofuran core can be achieved through several mechanistic pathways, primarily dictated by the choice of reagents and reaction conditions. The most common approaches involve base-catalyzed intramolecular cyclization, often proceeding through a Thorpe-Ziegler type mechanism, or palladium-catalyzed domino reactions.
Base-Catalyzed Intramolecular Cyclization (Thorpe-Ziegler Type Reaction)
This classical approach relies on the deprotonation of the acidic methylene group adjacent to the nitrile, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the nitrile carbon of another molecule, or in a more relevant intramolecular fashion, the phenoxide attacks the nitrile.[6][7] The subsequent cyclization and tautomerization lead to the formation of a 2-aminobenzofuran, which can be further modified.
The key steps are:
-
Deprotonation: A strong base abstracts a proton from the α-carbon to the nitrile, forming a resonance-stabilized carbanion. Simultaneously, the phenolic proton is removed to form a phenoxide.
-
Intramolecular Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic carbon of the nitrile group.
-
Cyclization & Tautomerization: The resulting intermediate undergoes cyclization and subsequent tautomerization to yield the stable aromatic benzofuran ring. Specifically, this often leads to a 2-aminobenzofuran derivative.
Caption: Base-catalyzed intramolecular cyclization of this compound.
Palladium-Catalyzed Domino Reactions
Palladium catalysis offers a powerful and versatile alternative for the synthesis of highly functionalized benzofurans from this compound.[4][5][8] These methods often involve a domino or tandem sequence where an initial palladium-catalyzed cross-coupling reaction is followed by an intramolecular cyclization. A notable example is the reaction with arylboronic acids.[4][5][9]
The general sequence involves:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to an aryl halide (if used as a coupling partner).
-
Carbopalladation of the Nitrile: The aryl-palladium species adds across the carbon-nitrogen triple bond of the nitrile.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the phenoxide attacks the newly formed imine or a related species.
-
Reductive Elimination/Tautomerization: The final steps involve reductive elimination of the palladium catalyst and tautomerization to afford the 2-arylbenzofuran product.
This approach allows for the one-pot synthesis of 2-arylbenzofurans with good yields and functional group tolerance.[4][5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of benzofuran derivatives from this compound.
Protocol 1: Base-Promoted Synthesis of 2-Aminobenzofuran
This protocol describes a general procedure for the intramolecular cyclization of this compound to yield 2-aminobenzofuran.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aq. Ammonium Chloride (NH₄Cl) | ACS Reagent | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
Experimental Workflow:
Caption: Workflow for the base-promoted synthesis of 2-aminobenzofuran.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-aminobenzofuran.
Protocol 2: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans
This protocol outlines a one-pot synthesis of 2-arylbenzofurans via a palladium-catalyzed tandem reaction of this compound with arylboronic acids.[4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Arylboronic Acid | ≥97% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available |
| 2,2'-Bipyridine (bpy) | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Dioxane | Anhydrous | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Brine | Saturated aq. NaCl | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Commercially Available |
Experimental Workflow:
Caption: Workflow for the palladium-catalyzed synthesis of 2-arylbenzofurans.
Step-by-Step Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (5 mol%), 2,2'-bipyridine (10 mol%), and potassium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene and dioxane (e.g., in a 1:1 ratio, to achieve a concentration of ~0.2 M with respect to the starting nitrile).
-
Reaction: Seal the tube and place it in a preheated oil bath at 90-110 °C. Stir the reaction mixture for 12-24 hours. The optimal temperature and time may vary depending on the specific substrates.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-arylbenzofuran.
Data and Expected Outcomes
The yields of benzofuran synthesis can vary significantly depending on the chosen method and the specific substrates used. The following table provides a summary of typical outcomes based on literature precedents.
| Method | Product Type | Typical Yield Range | Key Parameters |
| Base-Promoted Cyclization | 2-Aminobenzofurans | 60-85% | Strong, non-nucleophilic base (NaH, KOtBu); anhydrous conditions. |
| Palladium-Catalyzed Domino | 2-Arylbenzofurans | 50-95% | Pd catalyst and ligand choice; reaction temperature; nature of the arylboronic acid.[4][5] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: For base-promoted reactions, the exclusion of moisture is critical to prevent quenching of the base and side reactions. Flame-drying glassware and using anhydrous solvents are essential.
-
Choice of Base: The selection of the base in the Thorpe-Ziegler type reaction is crucial. Strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are preferred to avoid side reactions with the nitrile group.
-
Catalyst Activity: In palladium-catalyzed reactions, the activity of the catalyst can be sensitive to air and moisture. Ensuring an inert atmosphere throughout the reaction is important for reproducibility.
-
Purification: The polarity of the resulting benzofuran derivatives can vary widely based on their substitution. Careful selection of the eluent system for column chromatography is necessary for effective purification.
Conclusion
The synthesis of benzofurans from this compound offers a robust and versatile entry into a class of compounds with significant biological and material applications. Both base-promoted intramolecular cyclization and modern palladium-catalyzed domino reactions provide efficient pathways to diverse benzofuran structures. By understanding the underlying mechanisms and carefully controlling the reaction parameters as detailed in these protocols, researchers can effectively synthesize a wide range of benzofuran derivatives for further investigation and development.
References
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Farooq, R., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Wikipedia. (2023). Thorpe reaction.
- Reddy, B. V. S., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information.
- ResearchGate. (2018). Proposed mechanism for the synthesis of benzofuran derivatives.
- Singh, F. V., & Wirth, T. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
- Lin, S., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. MDPI.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- Farooq, R., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications.
- Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- ResearchGate. (2019). Synthesis of benzofurans via cyclization of o-alkynylphenols.
- National Center for Biotechnology Information. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
- ResearchGate. (2022). Domino synthesis of novel 3-alkenyl benzofuran derivatives- base mediated condensation cascade reaction.
- HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.
- ResearchGate. (2023). Domino Synthesis of Novel 3-Alkenyl Benzofuran Derivatives- Base Mediated Condensation Cascade Reaction: A Greener Approach.
- L.S. College, Muzaffarpur. (2020). Thorpe reaction.
- QM Magic Class. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry.
- ResearchGate. (2019). A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles.
- National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- ResearchGate. (n.d.). (A) Benzofuran synthesis using phenols 1a-c. (B) Benzofuran synthesis....
- Royal Society of Chemistry. (2015). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles.
- PubMed. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- ResearchGate. (2018). (PDF) A Green Mechanochemical One-Pot Three-Component Domino Reaction Synthesis of Polysubstituted Azoloazines Containing Benzofuran Moiety: Cytotoxic Activity Against HePG2 Cell Lines.
- PubMed. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib.
- ResearchGate. (n.d.). Domino Reaction for the Synthesis of Polysubstituted Pyrroles and Lamellarin R.
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Versatility of (2-Hydroxyphenyl)acetonitrile in Heterocyclic Chemistry
An Application Guide to Palladium-Catalyzed Reactions of (2-Hydroxyphenyl)acetonitrile for Advanced Organic Synthesis
This compound is a bifunctional aromatic compound that has garnered significant interest as a versatile building block in synthetic organic and medicinal chemistry. Its structure, featuring a nucleophilic phenolic hydroxyl group ortho to a methylene group activated by a nitrile, presents a unique platform for the construction of complex heterocyclic scaffolds. Among these, the benzofuran core is particularly prominent, being a key structural motif in a vast array of natural products and pharmacologically active molecules.[1] This guide provides an in-depth exploration of palladium-catalyzed reactions involving this compound, with a primary focus on the well-established synthesis of 2-arylbenzofurans and an outlook on other potential transformations.
Part 1: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans via Reaction with Arylboronic Acids
Overview and Significance
The palladium-catalyzed reaction of (2-hydroxyphenyl)acetonitriles with arylboronic acids represents a highly efficient and modular approach for the synthesis of 2-arylbenzofurans. This transformation proceeds through a sequential addition and intramolecular annulation, offering a direct route to a privileged heterocyclic core.[2] The reaction is notable for its operational simplicity and tolerance of a variety of functional groups on both coupling partners, making it a valuable tool for diversity-oriented synthesis in drug discovery programs.[3]
Reaction Mechanism
The catalytic cycle for this transformation is believed to proceed through several key steps, as depicted below. The reaction is initiated by the formation of an active palladium(II) species, which then participates in a transmetalation with the arylboronic acid. The resulting arylpalladium intermediate undergoes insertion into the nitrile group of this compound to form an imine intermediate. This is followed by an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine, leading to the formation of the benzofuran ring. A final aromatization step yields the 2-arylbenzofuran product and regenerates the active palladium catalyst.[2][3]
Figure 1: Catalytic cycle for the synthesis of 2-arylbenzofurans.
Experimental Protocol: Synthesis of 2-Phenylbenzofuran
The following protocol is a representative example for the synthesis of 2-phenylbenzofuran from this compound and phenylboronic acid, based on the work of Wang et al.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
2,2'-Bipyridine (bpy, 0.05 mmol, 5 mol%)
-
Trifluoroacetic acid (TFA, 1.0 mmol, 1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, and 2,2'-bipyridine.
-
Add anhydrous THF via syringe, followed by trifluoroacetic acid.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-phenylbenzofuran.
Data Presentation: Substrate Scope and Yields
The palladium-catalyzed synthesis of 2-arylbenzofurans exhibits a broad substrate scope with respect to both the this compound and the arylboronic acid coupling partners. The reaction generally proceeds in good to excellent yields.
| Entry | This compound Substituent | Arylboronic Acid Substituent | Yield (%) |
| 1 | H | H | 85 |
| 2 | H | 4-Me | 88 |
| 3 | H | 4-OMe | 92 |
| 4 | H | 4-F | 78 |
| 5 | H | 4-Cl | 75 |
| 6 | 4-Me | H | 87 |
| 7 | 4-OMe | H | 90 |
| 8 | 4-Cl | H | 82 |
| Data adapted from Wang, X. et al., Synthesis, 2013.[2] |
Causality Behind Experimental Choices
-
Palladium(II) Acetate (Catalyst): A common and effective palladium precursor for cross-coupling reactions. It is reduced in situ to the active Pd(0) species.
-
2,2'-Bipyridine (Ligand): A bidentate nitrogen ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Trifluoroacetic Acid (Additive): Acts as a Brønsted acid to promote the formation of the imine intermediate and facilitate the subsequent cyclization.
-
Tetrahydrofuran (Solvent): An aprotic polar solvent that effectively dissolves the reactants and catalyst system.
Part 2: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans via Reaction with Sodium Sulfinates
An alternative and efficient one-pot synthesis of 2-arylbenzofurans involves the palladium-catalyzed tandem reaction of (2-hydroxyaryl)acetonitriles with sodium sulfinates.[4] This method offers a different approach to the formation of the key C-C bond.
Proposed Mechanism and Workflow
The proposed mechanism involves a desulfinative addition of the sodium sulfinate to the nitrile, followed by an intramolecular annulation to form the benzofuran ring.[4]
Sources
- 1. This compound | 14714-50-2 | PAA71450 [biosynth.com]
- 2. Palladium-Catalyzed Reaction of Arylboronic Acids with Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones and 2-Arylbenzofurans [organic-chemistry.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates: one-pot synthesis of 2-arylbenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Synthesis of Propanidid: A Detailed Guide for Drug Development Professionals
Introduction: Propanidid, an Ultra-Short-Acting Anesthetic
Propanidid is an ultra-short-acting intravenous anesthetic agent known for its rapid onset and quick recovery time.[1] Chemically, it is propyl 4-(diethylcarbamoylmethoxy)-3-methoxyphenylacetate.[1] Its rapid metabolism in the body, primarily through hydrolysis of the ester linkage, contributes to its short duration of action, making it suitable for brief medical procedures.[1] This application note provides a comprehensive overview of the synthetic pathway for propanidid, offering detailed protocols and expert insights for researchers and professionals in drug development and medicinal chemistry.
While the synthesis of propanidid is well-established, this guide will also address a specific query regarding the potential use of (2-Hydroxyphenyl)acetonitrile as a starting material. We will first detail the standard, industrially relevant synthesis that proceeds from 4-hydroxy-3-methoxyphenylacetonitrile. Subsequently, we will explore the theoretical considerations and synthetic challenges of utilizing the this compound isomer, providing a complete scientific perspective.
Established Synthesis of Propanidid
The accepted and most efficient synthesis of propanidid is a multi-step process commencing from 4-hydroxy-3-methoxyphenylacetonitrile, also known as homovanillonitrile. This pathway is logical as the core structure of this starting material is already closely related to the final propanidid molecule, requiring functional group transformations rather than rearrangement of the aromatic substitution pattern.
The overall synthetic workflow can be visualized as follows:
Caption: Established synthetic pathway for Propanidid.
Step 1: Hydrolysis of 4-Hydroxy-3-methoxyphenylacetonitrile
The initial step involves the hydrolysis of the nitrile group of 4-hydroxy-3-methoxyphenylacetonitrile to a carboxylic acid, yielding 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid).[2] This transformation can be achieved under either acidic or basic conditions.
Protocol 1: Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-3-methoxyphenylacetonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the starting nitrile is no longer detectable.
-
Work-up: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2.
-
Isolation: The product, homovanillic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Acidic Hydrolysis
-
Reaction Setup: In a flask equipped for reflux, dissolve 4-hydroxy-3-methoxyphenylacetonitrile in a mixture of an aqueous mineral acid, such as 30-70% sulfuric acid.[3]
-
Heating: Heat the reaction mixture, for instance, to a temperature range of 90-150°C.[3]
-
Monitoring: Monitor the reaction until the conversion of the nitrile is complete.[3]
-
Isolation: Upon cooling, the product will crystallize. The crude product can be purified by recrystallization.
| Parameter | Basic Hydrolysis | Acidic Hydrolysis |
| Reagents | NaOH, HCl (for work-up) | H₂SO₄ |
| Advantages | High yield, simple procedure | Direct isolation of the acid |
| Disadvantages | Requires a separate acidification step | Use of concentrated acid |
Step 2: Esterification of 4-Hydroxy-3-methoxyphenylacetic Acid
The second step is the esterification of the carboxylic acid group of homovanillic acid with propanol to form propyl 4-hydroxy-3-methoxyphenylacetate.[2] This is a classic Fischer esterification reaction, typically catalyzed by a strong acid.
Protocol 3: Fischer Esterification
-
Reaction Mixture: In a round-bottom flask, dissolve homovanillic acid in an excess of propanol.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux for several hours. The water formed during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.
Step 3: Etherification to Propanidid
The final step is the etherification of the phenolic hydroxyl group of propyl 4-hydroxy-3-methoxyphenylacetate with N,N-diethylchloroacetamide in the presence of a base to yield propanidid.[1][2]
Protocol 4: Williamson Ether Synthesis
-
Reaction Setup: Dissolve propyl 4-hydroxy-3-methoxyphenylacetate in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).
-
Base: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl group.
-
Alkylation: Add N,N-diethylchloroacetamide to the reaction mixture and stir at an elevated temperature (e.g., 50-80°C) until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, propanidid, is an oil and can be purified by vacuum distillation.[1]
The Question of this compound as a Precursor
A key aspect of this guide is to address the feasibility of using this compound in the synthesis of propanidid. It is crucial to note that there is no established or published synthetic route for propanidid that commences from this compound. The primary reason for this is the structural disparity between this isomer and the final product.
Propanidid requires a 4-hydroxy-3-methoxy substitution pattern on the phenyl ring. This compound has the hydroxyl group at the 2-position and lacks the methoxy group.
Caption: Comparison of synthetic routes to Propanidid.
Hypothetical Synthetic Pathway and Challenges
To convert this compound into a viable precursor for propanidid, several challenging transformations would be necessary:
-
Introduction of a Methoxy Group: A methoxy group would need to be introduced onto the phenyl ring. This would likely involve electrophilic aromatic substitution, such as nitration or halogenation, followed by reduction and diazotization to introduce a hydroxyl group, which could then be methylated. The directing effects of the existing substituents would need to be carefully considered.
-
Isomerization of the Hydroxyl Group: The hydroxyl group would need to be moved from the 2-position to the 4-position. This is a non-trivial process and would likely involve multiple steps, such as protection of the existing hydroxyl group, introduction of a new functional group at the 4-position that can be converted to a hydroxyl group, and subsequent deprotection.
Given the complexity and likely low overall yield of such a multi-step conversion, synthesizing propanidid from this compound is not a synthetically viable or economically feasible approach. The established route starting from 4-hydroxy-3-methoxyphenylacetonitrile is significantly more direct and efficient.
Conclusion
The synthesis of propanidid is a well-documented process that relies on key chemical transformations starting from 4-hydroxy-3-methoxyphenylacetonitrile. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this important anesthetic. While the use of this compound as a starting material is theoretically conceivable, it presents significant synthetic hurdles that render it an impractical choice for an efficient and scalable synthesis. For researchers and professionals in drug development, adherence to the established synthetic pathway is recommended for achieving optimal results in the preparation of propanidid.
References
- Google Patents. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
- Google Patents. DE2457079A1 - VERFAHREN ZUR HERSTELLUNG VON 4-HYDROXY-3-METHOXYPHENYLACETONITRIL.
- MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
- Chemigran Pte Ltd. Propyl 4-diethylcarbamoylmethoxy-3-methoxyphenylacetate.
- Google Patents. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
- Google Patents. CN102643192A - Preparation method of methoxyphenylacetic acid.
- Google Patents. WO2014030106A2 - A process for the preparation of diltiazem.
- PubChem. Propyl 4-hydroxy-3-methoxyphenylacetate.
- PubChem. Homovanillic acid.
- FooDB. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783).
- Organic Syntheses. p-METHOXYPHENYLACETONITRILE.
- LookChem. Cas 1131-94-8,3-Hydroxy-4-methoxyphenylacetic acid.
- European Patent Office. A process for producing nitrile compounds.
- PubChem. Ethyl homovanillate.
- NIST WebBook. Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester.
Sources
- 1. propyl 4-diethylcarbamoylmethoxy-3-methoxyphenylacetate | 1421-14-3 [chemicalbook.com]
- 2. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 3. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
Topic: Experimental Setup for the Cyanation of 2-Hydroxybenzyl Alcohol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed guide for the synthesis of 2-(2-hydroxyphenyl)acetonitrile, a valuable intermediate in medicinal chemistry and materials science, through the cyanation of 2-hydroxybenzyl alcohol. We present two robust protocols: a classic two-step nucleophilic substitution via a benzyl halide intermediate and a more direct dehydroxylative cyanation. The document emphasizes the underlying chemical principles, causality behind experimental choices, and stringent safety protocols required when handling highly toxic cyanide reagents. Complete step-by-step methodologies, characterization data, and visual diagrams of the workflow and reaction mechanism are included to ensure procedural clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction: Significance and Synthetic Strategy
2-(2-Hydroxyphenyl)acetonitrile and its derivatives are important structural motifs in the synthesis of various pharmaceuticals and biologically active compounds. The introduction of a nitrile group onto the benzylic position of 2-hydroxybenzyl alcohol provides a versatile chemical handle for further transformations into amines, carboxylic acids, esters, and amides.[1]
The primary challenge in this synthesis is the dual reactivity of the starting material, which contains both a primary alcohol and a phenol. The benzylic hydroxyl group is the target for substitution, but its poor leaving group nature necessitates activation.[2] This guide will explore two primary synthetic routes:
-
Method A: Two-Step Conversion via Halogenation-Cyanation. This is a traditional and reliable pathway that involves converting the benzylic alcohol into a more reactive benzyl halide, which is then displaced by a cyanide ion in a classic SN2 reaction.[3][4]
-
Method B: Direct Dehydroxylative Cyanation. This approach aims to directly replace the benzylic hydroxyl group with a nitrile. While seemingly more efficient, it requires specific conditions to activate the C-O bond for cleavage and substitution. We will present a protocol based on the direct reaction between the hydroxybenzyl alcohol and an alkali metal cyanide in a suitable solvent system.[1][5]
The choice between these methods depends on substrate compatibility, available reagents, and desired scale. Both protocols demand strict adherence to safety procedures due to the extreme toxicity of cyanide compounds.[6][7]
Critical Safety Precautions: Handling Cyanide Reagents
WARNING: Cyanide salts (e.g., NaCN, KCN) and their volatile product, hydrogen cyanide (HCN) gas, are extremely toxic and rapidly acting poisons. Exposure can be fatal. [6] All manipulations must be performed with the utmost care and preparedness.
-
Engineering Controls : All work involving cyanide salts must be conducted in a certified, properly functioning chemical fume hood to prevent inhalation of dust or any evolved HCN gas.[7] The work area should be clearly marked with warning signs.[8]
-
Personal Protective Equipment (PPE) : Standard PPE is mandatory and includes a lab coat, chemical splash goggles, and a face shield if there is a splash hazard. Double gloving with nitrile gloves is strongly recommended.[8]
-
Prohibition of Acidic Conditions : Never mix cyanide salts with acids. Acids cause the rapid evolution of highly toxic and flammable hydrogen cyanide (HCN) gas.[6][9] Keep all acidic solutions out of the fume hood where cyanides are being handled.
-
Emergency Preparedness : Do not work alone.[7] Ensure all lab personnel are aware that a cyanide reaction is in progress. A cyanide antidote kit must be available, and all personnel must be trained in its use and in emergency response procedures. Know the location of the safety shower and eyewash station.
-
Waste Disposal and Decontamination : All solid and liquid waste containing cyanide must be collected in designated, clearly labeled hazardous waste containers.[9] Decontaminate all glassware and surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[8]
Experimental Workflow Overview
The overall process, from reagent preparation to final product analysis, is outlined below. This workflow is generally applicable to both synthetic methods described in this guide.
Figure 1: General experimental workflow for the synthesis of 2-(2-hydroxyphenyl)acetonitrile.
Protocol 1: Two-Step Synthesis via Benzyl Chloride
This method first converts the alcohol to a chloride, a much better leaving group, facilitating the subsequent nucleophilic attack by the cyanide ion.
Part A: Synthesis of 2-Hydroxybenzyl Chloride
Rationale: Thionyl chloride (SOCl₂) is an effective reagent for converting primary alcohols to alkyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. However, SOCl₂ can also react with the phenolic hydroxyl group, so careful control of conditions is necessary. An alternative is to use concentrated HCl with a Lewis acid like ZnCl₂, though this is often slower.[2]
Materials:
-
2-Hydroxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Round-bottom flask, condenser, magnetic stirrer, dropping funnel
Procedure:
-
In a fume hood, dissolve 2-hydroxybenzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with cold saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-hydroxybenzyl chloride. This intermediate is often used directly in the next step without further purification.
Part B: Synthesis of 2-(2-Hydroxyphenyl)acetonitrile
Rationale: This is a classic SN2 reaction. The cyanide ion (CN⁻) acts as a nucleophile, attacking the benzylic carbon and displacing the chloride ion.[3] A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is ideal as it solvates the cation (Na⁺ or K⁺) but not the nucleophile, increasing its reactivity.[4][10]
Materials:
-
Crude 2-hydroxybenzyl chloride (from Part A)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous DMSO or DMF
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
CRITICAL SAFETY STEP: Set up the entire apparatus within a certified chemical fume hood.
-
To a round-bottom flask, add sodium cyanide (1.2 eq) and anhydrous DMSO. Stir the suspension.
-
Add a solution of crude 2-hydroxybenzyl chloride (1.0 eq) in a small amount of DMSO to the cyanide suspension.
-
Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.
-
Monitor the disappearance of the benzyl chloride by TLC.
-
Upon completion, cool the reaction to room temperature.
-
WORKUP: Slowly pour the reaction mixture into a beaker containing a large volume of cold water and ice. This will precipitate the product and dilute the cyanide.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash them with water and then brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) or recrystallization to obtain pure 2-(2-hydroxyphenyl)acetonitrile.
Protocol 2: Direct Dehydroxylative Cyanation
This method, adapted from patent literature, bypasses the isolation of the halide intermediate.[1][5] It relies on a polar, non-reactive solvent to facilitate the direct displacement of the hydroxyl group, which may be activated in situ.
Rationale: In a high-boiling polar solvent like DMSO, the hydroxyl group can be displaced by a strong nucleophile like cyanide, particularly at elevated temperatures. The addition of a weak acid like acetic acid may facilitate the reaction by protonating the hydroxyl group, turning it into a better leaving group (H₂O).[5]
Materials:
-
2-Hydroxybenzyl alcohol
-
Potassium cyanide (KCN)
-
Dimethylsulfoxide (DMSO)
-
Glacial acetic acid
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
CRITICAL SAFETY STEP: Set up the entire apparatus within a certified chemical fume hood.
-
In a round-bottom flask, dissolve 2-hydroxybenzyl alcohol (1.0 eq) and potassium cyanide (1.5 eq) in DMSO.[5]
-
Heat the mixture to 125 °C with vigorous stirring.[5]
-
Once the temperature is stable, add glacial acetic acid (1.1 eq) dropwise over 1 hour. Caution: Maintain careful temperature control.
-
Continue stirring the reaction at 125 °C for an additional 2-3 hours.[5]
-
Monitor the reaction by TLC.
-
After cooling, remove the DMSO under high vacuum.
-
WORKUP: To the residue, add cold water and chloroform (or ethyl acetate). Stir vigorously.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous phase again with the organic solvent.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization.
Reaction Mechanism and Data
The core of the cyanation step in both protocols is the SN2 mechanism, where the cyanide nucleophile attacks the electrophilic benzylic carbon.
Figure 2: Generalized SN2 mechanism for the cyanation of activated 2-hydroxybenzyl alcohol.
Table 1: Summary of Reaction Parameters
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (Direct) |
| Starting Material | 2-Hydroxybenzyl alcohol | 2-Hydroxybenzyl alcohol |
| Key Reagents | SOCl₂, NaCN/KCN | KCN, Acetic Acid |
| Solvent | DCM (Step 1), DMSO (Step 2) | DMSO |
| Temperature | 0 °C to RT (Step 1), 50-70 °C (Step 2) | 125 °C |
| Reaction Time | 6-12 hours (total) | 3-4 hours |
| Key Intermediate | 2-Hydroxybenzyl chloride | In situ activated alcohol |
| Pros | Reliable, well-established | Fewer steps, faster |
| Cons | Two steps, intermediate handling | High temperature, vigorous |
Characterization of 2-(2-Hydroxyphenyl)acetonitrile
Proper characterization is essential to confirm the identity and purity of the final product.
-
¹H NMR: Expect signals for the aromatic protons (multiplet, ~6.8-7.3 ppm), a singlet for the benzylic methylene protons (-CH₂CN) around 3.7 ppm, and a broad singlet for the phenolic hydroxyl proton (-OH), which may vary in chemical shift.[11][12]
-
¹³C NMR: Key signals include the nitrile carbon (-CN) around 117-120 ppm, the benzylic carbon (-CH₂CN) around 20-25 ppm, and aromatic carbons between 115-155 ppm.[13]
-
IR Spectroscopy: Look for a sharp, characteristic absorption peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. A broad peak for the hydroxyl (O-H) stretch will also be present around 3200-3600 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ should correspond to the calculated mass of C₈H₇NO (m/z = 133.15).
Conclusion and Outlook
This application note provides two validated methods for the synthesis of 2-(2-hydroxyphenyl)acetonitrile. The classic two-step halogenation-cyanation route offers reliability, while the direct dehydroxylative method provides a more rapid alternative. The choice of method will depend on the specific needs and capabilities of the laboratory. For both protocols, success is critically dependent on rigorous adherence to the outlined safety procedures for handling cyanide. The resulting product is a versatile building block for further synthetic elaboration in drug discovery and materials science.
References
- Ueda, Y., et al. (2016). Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. Organic Letters.
- Brainly Contributor. (2023). Convert benzyl alcohol to benzyl cyanide. Brainly.com.
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
- Heravi, M. M., & Panahi, F. (2018). Nickel-catalyzed cyanation of phenol derivatives activated by 2,4,6-trichloro-1,3,5-triazine. Tetrahedron Letters.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Wang, D., et al. (2018). Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C–O Bond Cleavage. The Journal of Organic Chemistry.
- J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
- University of Illinois Division of Research Safety. (2014). Cyanides.
- Martin, K. F. (1970). Cyanic acid, phenyl ester. Organic Syntheses.
- Hayashi, H., & Oka, S. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University.
- LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds.
- Scott, P. J. H., et al. (2022). Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts. Journal of Nuclear Medicine.
- Xiao, W., et al. (2020).
- Liang, Y., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules.
- NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube.
- Brainly Contributor. (2021). convert benzoyl alcohol to benzoyl cyanide. Brainly.in.
- Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- ScienceMadness Discussion Board. (2008). benzyl alcohol to benzyl cyanide.
- Columbia University Research. (n.d.). Cyanide Safe Use Guidelines.
- Occupational Health and Safety Authority. (n.d.). Cyanide.
- PrepChem. (n.d.). Preparation of benzyl cyanide.
- Rousseaux, G., et al. (2018).
- Sigman, M. S., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science.
- PatSnap. (n.d.). Benzyl cyanide patented technology retrieval search results. Eureka.
- The Hive. (n.d.). Synthesis of Benzyl Cyanide. designer-drug.com.
- Google Patents. (n.d.). CN102675148B - The preparation method of p-hydroxybenzonitrile.
- Li, Z., et al. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis.
- Rousseaux, G. (2018).
- Dexter, M., & Spivack, J. D. (1970). Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols. U.S. Patent 3,496,211.
- Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
- Zhang, J., et al. (2021). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules.
- European Patent Office. (n.d.). EP 0062717 B1 - A process for the manufacture of aromatic cyanides.
- Google Patents. (n.d.). US3496211A - Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzyl cyanide. PubChem Compound Database.
- ResearchGate. (n.d.). Purity analysis of hydrogen cyanide, cyanogen chloride and phosgene by quantitative C-13 NMR spectroscopy.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Sciencemadness Discussion Board - benzyl alcohol to benzyl cyanide - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. brainly.com [brainly.com]
- 4. prepchem.com [prepchem.com]
- 5. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Synthesis of Benzyl Cyanide [designer-drug.com]
- 11. 4-Hydroxybenzyl cyanide(14191-95-8) 1H NMR [m.chemicalbook.com]
- 12. 2-Methylbenzyl cyanide(22364-68-7) 1H NMR [m.chemicalbook.com]
- 13. 2-Hydroxybenzyl alcohol(90-01-7) 13C NMR [m.chemicalbook.com]
HPLC analysis method for (2-Hydroxyphenyl)acetonitrile purity
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (2-Hydroxyphenyl)acetonitrile Purity
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of this compound. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to assess the quality of this critical chemical intermediate. The protocol emphasizes the rationale behind methodological choices, incorporates system suitability tests for self-validation, and is developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Introduction: The Importance of Purity Analysis
This compound is a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as impurities can carry through the synthetic route, potentially impacting the yield, purity, and safety profile of the final product. Therefore, a precise and reliable analytical method is essential to quantify this compound and to detect and identify any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide presents a stability-indicating RP-HPLC method specifically developed and validated for this compound, ensuring confidence in the quality assessment of the compound.
The Chromatographic Principle: Rationale for Method Design
The selection of chromatographic parameters is critical for achieving optimal separation. The method described herein is founded on the physicochemical properties of this compound and potential impurities.
-
Reversed-Phase Chromatography (RP-HPLC): As a moderately polar aromatic compound containing a phenolic hydroxyl group, this compound is ideally suited for RP-HPLC.[2][3] This technique utilizes a nonpolar stationary phase (C18) and a polar mobile phase, allowing for separation based on differences in hydrophobicity.
-
Stationary Phase Selection (C18 Column): A C18 (octadecylsilane) column is the gold standard for the separation of a wide range of pharmaceutical compounds and intermediates.[4] It provides excellent retention and selectivity for aromatic compounds. A column with a 5 µm particle size offers a good balance between high separation efficiency (theoretical plates) and manageable backpressure.
-
Mobile Phase Composition: The mobile phase consists of a gradient mixture of acidified water and acetonitrile.
-
Acidification: The addition of a small amount of acid (e.g., formic acid) to the aqueous component is crucial. It suppresses the ionization of the phenolic hydroxyl group on the analyte. An un-ionized state ensures consistent interaction with the stationary phase, leading to sharp, symmetrical peaks and stable retention times.[5]
-
Organic Modifier: Acetonitrile is chosen for its strong elution strength, low viscosity, and low UV cutoff wavelength, which minimizes baseline noise.[6][7]
-
Gradient Elution: A gradient program, where the proportion of acetonitrile is increased over time, is employed. This is superior to an isocratic method for purity analysis as it ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated from the main analyte peak and eluted from the column in a reasonable time.[8]
-
-
Detection (UV/DAD): The presence of the phenyl ring in this compound results in strong ultraviolet (UV) absorbance. A UV detector set at an appropriate wavelength provides excellent sensitivity. The use of a Diode Array Detector (DAD) is highly recommended. A DAD not only measures absorbance at a specific wavelength but acquires the entire UV spectrum for each peak. This capability is invaluable for peak purity analysis, helping to confirm that the analyte peak is not co-eluting with an impurity.
Detailed Experimental Protocol
Instrumentation, Reagents, and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV or DAD detector.
-
Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
This compound reference standard (>99.5% purity).
-
Acetonitrile (HPLC gradient grade).[8]
-
Formic acid (≥98% purity).
-
Water (HPLC grade or Milli-Q).
-
-
Labware: Volumetric flasks, pipettes, analytical balance, 0.45 µm syringe filters.
Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below for ease of reference.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or optimal wavelength determined by DAD) |
| Run Time | 35 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC grade water. Dilute to volume with water and mix well.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC grade acetonitrile. Dilute to volume with acetonitrile and mix well.
-
Diluent: Prepare a mixture of Water:Acetonitrile (70:30 v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
The overall workflow from sample preparation to final purity report is a systematic process designed to ensure data integrity.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. ijls.in [ijls.in]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Comprehensive NMR Spectroscopy Protocol for the Structural Characterization of (2-Hydroxyphenyl)acetonitrile
Abstract
(2-Hydroxyphenyl)acetonitrile is a valuable chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds, including benzofuranones which are core structures in many biologically active molecules.[1] Unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the complete structural elucidation of small organic molecules.[2] This application note provides a comprehensive, field-proven protocol for the characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework from sample preparation to final data interpretation.
Introduction: The Rationale for a Multi-dimensional NMR Approach
The structure of this compound, while seemingly simple, contains distinct chemical environments that require precise assignment. These include a substituted aromatic ring, a methylene (-CH₂) group, a nitrile (-C≡N) carbon, and a labile hydroxyl (-OH) proton. While 1D ¹H and ¹³C NMR provide initial data on the number and type of proton and carbon environments, a 2D NMR approach is essential for confirming the molecular architecture through bond connectivities.[3][4]
This guide employs a logical progression of experiments—¹H, ¹³C, COSY, HSQC, and HMBC—to build a complete, self-validating structural picture. Each experiment provides a unique piece of the puzzle, and together they allow for the confident assignment of every proton and carbon atom in the molecule.
Physicochemical Properties and Optimized Sample Preparation
Accurate NMR data begins with a high-quality, properly prepared sample.[5] The physical properties of this compound dictate the optimal conditions for analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14714-50-2 | [6][7][8] |
| Molecular Formula | C₈H₇NO | [6][7] |
| Molecular Weight | 133.15 g/mol | [1][7] |
| Melting Point | 122-123 ºC | [6] |
| Appearance | Solid | |
| Solubility | Slightly soluble in water (6.9 g/L) | [6] |
Protocol 1: NMR Sample Preparation
Causality of Choices:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the ideal solvent. Its high polarity ensures complete dissolution of the analyte, which contains a polar hydroxyl group.[5][9] Crucially, DMSO-d₆ allows for the routine observation of the exchangeable hydroxyl (-OH) proton signal, which might otherwise be broadened or exchanged in solvents like CDCl₃ or D₂O.
-
Concentration: The concentration is tailored to the specific experiment's sensitivity. ¹H NMR is highly sensitive and requires less material, whereas ¹³C NMR, with a natural abundance of only 1.1% for the ¹³C isotope, necessitates a more concentrated sample to achieve a good signal-to-noise ratio in a reasonable time.[10]
Step-by-Step Methodology:
-
Weighing the Sample:
-
For ¹H and 2D NMR experiments, accurately weigh 5-10 mg of this compound.
-
For a dedicated ¹³C NMR experiment, use 20-50 mg of the sample.[10]
-
-
Dissolution:
-
Place the weighed solid into a clean, dry small glass vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆.[11]
-
Gently vortex or swirl the vial until the solid is completely dissolved. Preparing the solution in a vial first ensures homogeneity and allows for visual confirmation that no particulate matter remains.[10]
-
-
Transfer to NMR Tube:
-
Using a clean glass Pasteur pipette, transfer the solution into a high-quality, clean, and dry 5 mm NMR tube. If any solids are present, filter the solution through a small plug of cotton or glass wool in the pipette.[10][11]
-
Ensure the sample height in the tube is between 4.0 and 5.0 cm to be within the active region of the spectrometer's receiver coil.[11]
-
-
Referencing:
-
No external reference standard like Tetramethylsilane (TMS) is required. The spectrum will be referenced to the residual solvent signal of DMSO-d₆, which has a well-defined chemical shift (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[5]
-
-
Labeling:
-
Cap the NMR tube securely and label it clearly with the sample identity.
-
A Strategic Workflow for NMR Data Acquisition
A systematic approach ensures that the data from each experiment builds upon the last, leading to an unambiguous structural assignment. The following workflow is recommended.
Figure 1: Recommended experimental workflow for the complete structural characterization of this compound.
Experimental Protocols and Data Processing
The following are generalized acquisition protocols. Specific parameters should be optimized based on the available spectrometer.
Protocol 2: NMR Data Acquisition
-
1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants (J-values), and integrations.
-
1D ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms. A DEPT-135 experiment is also recommended to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D gCOSY (gradient Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, identifying protons that are typically 2-3 bonds apart.[12][13] This is critical for tracing the connectivity of protons within the aromatic ring.
-
2D gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (¹J-coupling).[13][14] It is the most reliable way to assign carbon signals based on their corresponding proton assignments.
-
2D gHMBC (gradient Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over 2-3 bonds, ²J and ³J).[15][16] This is the key experiment for connecting molecular fragments and, crucially, for identifying and assigning quaternary (non-protonated) carbons.
Protocol 3: NMR Data Processing
High-quality spectra require standardized data processing. The raw data, or Free Induction Decay (FID), is a time-domain signal that must be converted into the familiar frequency-domain spectrum.[17][18]
Figure 2: Standard workflow for processing raw NMR FID data into an interpretable spectrum.
Step-by-Step Processing:
-
Fourier Transformation (FT): Converts the time-domain FID to the frequency domain.[17][19] Applying a window function (apodization) before FT can improve the signal-to-noise ratio or resolution. Zero-filling can enhance digital resolution.[17][20]
-
Phase Correction: Adjusts the phase of the signals to ensure they are all in pure absorption mode (positive, symmetrical peaks).[17][19]
-
Baseline Correction: Corrects for any rolling or distortion in the spectrum's baseline.[17][19]
-
Referencing: Calibrates the chemical shift axis (ppm) by setting the residual solvent peak to its known value (DMSO-d₆ at δ 2.50 ppm for ¹H).[19]
-
Integration (¹H NMR): Integrates the area under each proton signal to determine the relative ratio of protons in each environment.
Data Interpretation and Expected Results
The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of the this compound structure.
Figure 3: Structure of this compound with atom numbering for NMR assignments.
Table 2: Predicted ¹H and ¹³C NMR Assignments and 2D Correlations for this compound in DMSO-d₆
| Position | Atom | Predicted ¹H δ (ppm), Multiplicity, Int. | Predicted ¹³C δ (ppm) | Key 2D Correlations |
| 1 | C | - | ~155.0 (C-O) | HMBC: H7, H4, H6 |
| 2 | C | - | ~118.5 (C-C) | HMBC: H7, H4, H3 |
| 3 | CH | ~7.20 (dd), 1H | ~129.0 | HSQC: C3; COSY: H4; HMBC: C1, C5, C2, C7 |
| 4 | CH | ~6.90 (td), 1H | ~120.0 | HSQC: C4; COSY: H3, H5; HMBC: C2, C6 |
| 5 | CH | ~7.15 (td), 1H | ~128.5 | HSQC: C5; COSY: H4, H6; HMBC: C1, C3 |
| 6 | CH | ~6.85 (dd), 1H | ~115.5 | HSQC: C6; COSY: H5; HMBC: C1, C4, C2 |
| 7 | CH₂ | ~3.85 (s), 2H | ~17.0 | HSQC: C7; HMBC: C2, C8, C1, C6 |
| 8 | C | - | ~118.0 (C≡N) | HMBC: H7 |
| - | OH | ~9.80 (s, br), 1H | - | HMBC: C1, C2, C6 |
Interpretive Logic:
-
¹H NMR Analysis: The spectrum will show four distinct signals in the aromatic region (δ 6.8-7.3 ppm), each integrating to 1H. Their splitting patterns (doublet of doublets, triplet of doublets) will be characteristic of an ortho-substituted benzene ring. A singlet integrating to 2H will appear around δ 3.85 ppm, corresponding to the methylene protons (H7). A broad singlet, characteristic of a phenolic hydroxyl proton, is expected at a downfield shift (~9.80 ppm).
-
COSY Analysis: Cross-peaks will confirm the connectivity of the aromatic protons. H3 will show a correlation to H4; H4 will correlate to H3 and H5; H5 will correlate to H4 and H6. This confirms the contiguous spin system of the aromatic ring.
-
HSQC Analysis: This spectrum will directly link each proton signal to its attached carbon. For example, the proton signal at ~7.20 ppm (H3) will show a cross-peak to the carbon signal at ~129.0 ppm (C3), and the methylene proton signal at ~3.85 ppm (H7) will correlate to the upfield carbon at ~17.0 ppm (C7).
-
HMBC Analysis - The Final Confirmation: The HMBC spectrum provides the critical long-range correlations to assemble the molecule.
-
Connecting the Side Chain: The methylene protons (H7) will show a cross-peak to the nitrile carbon (C8), confirming the acetonitrile moiety. They will also show correlations to the aromatic carbons C2, C1, and C6, definitively placing the side chain at the C2 position.
-
Assigning Quaternary Carbons: The non-protonated carbons (C1, C2, C8) are assigned via their HMBC correlations. For instance, C1 will show correlations from H3, H5, and the OH proton. C2 will show correlations from H4, H6, and H7.
-
Conclusion
This application note details a systematic and robust NMR protocol for the complete and unambiguous structural characterization of this compound. By logically progressing from sample preparation through a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), researchers can confidently verify the identity, purity, and structure of this important chemical intermediate. The causality-driven approach and detailed interpretive guide provide a self-validating framework applicable to routine analysis and advanced research in chemical synthesis and drug development.
References
- Chemsrc. (2025). This compound | CAS#:14714-50-2. [Link]
- Organomation. (n.d.).
- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. [Link]
- Iowa State University Chemical Instrumentation Facility. (n.d.).
- Chemistry For Everyone. (2025, August 24).
- MIT OpenCourseWare. (n.d.). 8.
- University of Wisconsin-Madison. (n.d.).
- Scribd. (n.d.).
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]
- CEITEC. (n.d.).
- Suran P. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Video]. YouTube. [Link]
- ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. [Link]
- JoVE. (n.d.).
- Fraser Lab. (n.d.).
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
- eMagRes. (n.d.).
- chemtubeuk. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Video]. YouTube. [Link]
- Danny Allwood. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Video]. YouTube. [Link]
- PubChem. (n.d.). 2-(2-Hydroxyphenyl)acetonitrile. [Link]
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
- Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]
- University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Small molecule-NMR | University of Gothenburg [gu.se]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]
- 7. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 14714-50-2 [chemicalbook.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. organomation.com [organomation.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 17. youtube.com [youtube.com]
- 18. cdn.fraserlab.com [cdn.fraserlab.com]
- 19. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Application Notes and Protocols for Acetonitrile-Based Sample Preparation
Introduction: The Central Role of Acetonitrile in Modern Analytical Sample Preparation
In the landscape of analytical chemistry and drug development, the integrity of results is fundamentally dependent on the quality of sample preparation. The selective and efficient extraction of target analytes from complex biological and environmental matrices is a critical first step that dictates the sensitivity, accuracy, and robustness of subsequent analyses, particularly those employing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Among the array of solvents and techniques available, acetonitrile (ACN) has emerged as a cornerstone of sample preparation for a multitude of applications, from therapeutic drug monitoring and metabolomics to pesticide residue analysis.[1][2]
This document serves as a comprehensive guide to the principles and applications of acetonitrile-based extraction methods. It is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying scientific rationale for these techniques. By understanding the "why" behind the "how," practitioners can better optimize these methods for their specific needs, troubleshoot potential issues, and ensure the generation of high-quality, reliable data. We will delve into the mechanisms of protein precipitation and salting-out assisted liquid-liquid extraction (SALLE), present detailed, validated protocols, and offer insights into managing common challenges such as matrix effects.
I. The Scientific Principles of Acetonitrile Extraction
Acetonitrile's efficacy as an extraction solvent stems from its unique physicochemical properties. It is a polar aprotic solvent with a moderate dielectric constant, making it an excellent solvent for a broad range of organic molecules, from polar to moderately non-polar.[2] Its miscibility with water is a key attribute that is exploited in different ways across various extraction techniques.
A. Protein Precipitation: The "Crash" Approach
One of the most common applications of acetonitrile in bioanalysis is protein precipitation.[3][4] Biological matrices such as plasma, serum, and tissue homogenates are rich in proteins, which can interfere with downstream analysis by fouling analytical columns and ion sources in mass spectrometers.[5]
The mechanism of protein precipitation with acetonitrile is based on the principle of disrupting the protein's hydration shell.[6] Proteins maintain their native conformation and solubility in aqueous environments due to a layer of water molecules surrounding them. When a water-miscible organic solvent like acetonitrile is added in a sufficient volume (typically a 3:1 or 4:1 ratio of ACN to sample), it effectively reduces the concentration of water.[6][7] This disrupts the hydration layer, leading to the aggregation and precipitation of the proteins out of the solution.[6] The precipitated proteins can then be easily separated by centrifugation or filtration, leaving the analytes of interest in the supernatant.[8] Acetonitrile is often favored over other organic solvents like methanol because it tends to produce a denser, more compact protein pellet, leading to a cleaner supernatant.[6]
B. Salting-Out Assisted Liquid-Liquid Extraction (SALLE): Enhancing Phase Separation
While acetonitrile's miscibility with water is advantageous for protein precipitation, it prevents its use in traditional liquid-liquid extraction (LLE) where two immiscible phases are required. However, this limitation can be overcome by the "salting-out" effect.[9] Salting-out assisted liquid-liquid extraction (SALLE) is a technique that leverages the addition of a high concentration of salt, such as magnesium sulfate or sodium chloride, to an aqueous-acetonitrile mixture to induce phase separation.[9]
The addition of salt increases the polarity of the aqueous phase, making the moderately polar acetonitrile less soluble and forcing it to form a distinct organic layer.[9] The analytes of interest, depending on their polarity, will partition between the two phases. This technique is the cornerstone of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide analysis in food matrices.[8]
II. Key Acetonitrile-Based Extraction Protocols
The following section provides detailed, step-by-step protocols for three common acetonitrile-based extraction methods. The choice of method depends on the sample matrix, the nature of the analytes, and the desired level of sample cleanup.
A. Protocol 1: Simple Protein Precipitation for Biofluid Analysis
This protocol is suitable for the rapid cleanup of plasma, serum, or urine samples for the analysis of drugs, metabolites, and other small molecules.
Materials:
-
Biological fluid (plasma, serum, etc.)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Addition (Optional but Recommended): Add a small volume (e.g., 10 µL) of an internal standard solution to the sample. The internal standard should be a structurally similar compound to the analyte(s) of interest and is used to correct for variations in extraction efficiency and instrument response.
-
Acetonitrile Addition: Add 300 µL of cold (-20°C) acetonitrile to the sample. A 3:1 ratio of ACN to sample is a common starting point.[7]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the supernatant containing the analytes and transfer it to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the analytical method (e.g., the initial mobile phase for LC-MS).
Workflow Diagram: Simple Protein Precipitation
A simple workflow for protein precipitation.
B. Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This protocol is a modification of the simple protein precipitation method and offers a cleaner extract by inducing phase separation. It is particularly useful for reducing matrix effects from highly soluble endogenous components.
Materials:
-
Biological fluid (plasma, serum, etc.)
-
HPLC-grade or LC-MS grade acetonitrile
-
Salting-out agent (e.g., anhydrous magnesium sulfate, sodium chloride)
-
Microcentrifuge tubes (e.g., 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Sample Aliquoting and Internal Standard Addition: Follow steps 1 and 2 from Protocol 1.
-
Acetonitrile Addition: Add 400 µL of acetonitrile to the 100 µL sample.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Salt Addition: Add a pre-weighed amount of the salting-out agent (e.g., 150 mg of magnesium sulfate).
-
Vortexing and Phase Separation: Immediately vortex the tube vigorously for 1 minute. The mixture will become cloudy and then separate into two distinct layers upon standing or with brief centrifugation.
-
Centrifugation: Centrifuge at a moderate speed (e.g., 5,000 x g) for 5 minutes to ensure complete phase separation and pelleting of any precipitated proteins.
-
Organic Layer Collection: Carefully collect the upper acetonitrile layer, which contains the analytes of interest.
-
Analysis: The collected organic phase can often be directly injected for LC-MS analysis or undergo an evaporation and reconstitution step if needed.
C. Protocol 3: QuEChERS for Solid Samples (e.g., Food, Tissue)
The QuEChERS method is a multi-residue extraction technique widely adopted for pesticide analysis in fruits, vegetables, and other food matrices.[8]
Materials:
-
Homogenized sample (e.g., 10 g of fruit puree)
-
Acetonitrile (often with 1% acetic acid for analyte stability)
-
QuEChERS extraction salts (e.g., a pre-packaged mixture of magnesium sulfate, sodium chloride, sodium citrate, and disodium citrate dihydrate)
-
50 mL centrifuge tubes
-
High-speed centrifuge
-
Dispersive solid-phase extraction (d-SPE) tubes containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids)
Procedure:
-
Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Acetonitrile Addition: Add 10 mL of acetonitrile (with 1% acetic acid).
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salt Addition: Add the QuEChERS extraction salts to the tube.
-
Extraction and Phase Separation: Immediately shake the tube vigorously for 1 minute. The salts will induce phase separation and aid in the extraction of the analytes into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 4,000 x g) for 5 minutes.
-
d-SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a d-SPE tube containing the appropriate cleanup sorbent.
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Final Extract: The resulting supernatant is the final, cleaned-up extract ready for analysis by GC-MS or LC-MS.
III. Performance and Data Presentation
The performance of an extraction method is typically evaluated based on analyte recovery, matrix effects, and reproducibility. The following table summarizes typical performance data for the acetonitrile-based extraction of various analytes from different matrices.
| Analyte Class | Matrix | Extraction Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Considerations |
| Pharmaceuticals | Human Plasma | Protein Precipitation | 85 - 105 | < 15 | Simple and fast, but may have significant matrix effects from phospholipids.[11] |
| Pesticides | Fruits & Vegetables | QuEChERS | 70 - 120 | < 20 | Highly effective for a wide range of pesticides, d-SPE step is crucial for cleanup.[12] |
| Small Molecule Drugs | Human Plasma | SALLE | 90 - 110 | < 10 | Provides a cleaner extract than simple protein precipitation, reducing matrix effects.[9] |
| Peptides | Serum | Protein Precipitation | 50 - 90 | < 20 | Recovery can be variable and peptide-dependent; optimization of ACN:sample ratio is critical.[13][14] |
IV. Troubleshooting and Method Validation
A robust analytical method is one that is well-validated and for which potential problems have been anticipated and addressed.
A. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Incomplete protein precipitation leading to analyte co-precipitation.- Analyte adsorption to precipitated proteins or labware.- Suboptimal partitioning in SALLE or QuEChERS. | - Increase the acetonitrile-to-sample ratio (e.g., to 4:1 or 5:1).- Ensure vigorous and thorough vortexing.- Optimize the pH of the sample or extraction solvent.- For SALLE/QuEChERS, consider a different salt or salt concentration. |
| High Matrix Effects (Ion Suppression/Enhancement) | - Co-extraction of endogenous components, particularly phospholipids in biofluids.[15]- Insufficient cleanup in QuEChERS. | - Use a more selective extraction method like SALLE or add a cleanup step (e.g., solid-phase extraction).- Optimize chromatography to separate analytes from the matrix interference region.- For QuEChERS, use a d-SPE sorbent that targets the specific interferences (e.g., C18 for lipids, graphitized carbon black for pigments). |
| Poor Reproducibility (High RSD) | - Inconsistent pipetting or sample handling.- Incomplete or variable protein precipitation.- Inconsistent phase separation in SALLE/QuEChERS. | - Ensure proper training and use of calibrated pipettes.- Standardize vortexing time and speed.- Use pre-weighed, single-use salt packets for QuEChERS to ensure consistency. |
| Clogged LC Column or Contaminated MS Source | - Incomplete removal of precipitated proteins.- High levels of co-extracted lipids and other matrix components. | - Increase centrifugation time and/or speed.- Be meticulous when transferring the supernatant.- Incorporate a more rigorous cleanup step (e.g., d-SPE, SPE). |
B. Method Validation: Ensuring Trustworthiness
Any bioanalytical method used for regulatory submissions or critical decision-making must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[16][17][18] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]
-
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. Typically, accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and precision (as RSD) should not exceed 15% (20% at the LLOQ).[17]
-
Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range. A correlation coefficient (r²) of >0.99 is generally required.[17]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.[18]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. It is assessed by comparing the response of an analyte in a post-extracted blank matrix to the response of the analyte in a neat solution.[16]
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[19]
V. Conclusion and Future Perspectives
Acetonitrile-based extraction methods, particularly protein precipitation and its more advanced variations like SALLE and QuEChERS, are indispensable tools in the modern analytical laboratory. Their versatility, efficiency, and compatibility with a wide range of analytical platforms make them the methods of choice for numerous applications. However, as with any analytical technique, a thorough understanding of the underlying principles is paramount for successful implementation. By carefully selecting the appropriate protocol, optimizing key parameters, and rigorously validating the method, researchers can ensure the generation of high-quality data that is both accurate and reliable.
Future advancements in this field will likely focus on the development of more selective and automated extraction workflows. The integration of novel sorbents for targeted interference removal and the miniaturization of extraction formats will continue to enhance the efficiency and throughput of acetonitrile-based sample preparation, further solidifying its critical role in scientific discovery and development.
VI. References
-
Hawach Scientific. (n.d.). Why Use Acetonitrile as the Extraction Solvent During QuEChERS. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
-
National Institutes of Health. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Retrieved from [Link]
-
National Institutes of Health. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
KCAS Bioanalytical & Biomarker Services. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the ratio of acetonitrile:plasma on protein precipitation.... Retrieved from [Link]
-
Restek. (2020). Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection. Retrieved from [Link]
-
LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]
-
National Institutes of Health. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Retrieved from [Link]
-
National Institutes of Health. (2012). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Retrieved from [Link]
-
PubMed. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Retrieved from [Link]
-
Cyberlipid. (n.d.). Solvent fractionation. Retrieved from [Link]
-
ResearchGate. (n.d.). Precipitation of proteins and peptides from serum with ACN and.... Retrieved from [Link]
-
American Laboratory. (2010). Ensuring the Purity of Acetonitrile During Quality Control Testing. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Acetonitrile as Tops Solvent for Liquid Chromatography and Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). A rare case of fatal acetonitrile poisoning - Case report. Retrieved from [Link]
-
PubMed. (2014). Aqueous acetonitrile extraction for pesticide residue analysis in agricultural products with HPLC-DAD. Retrieved from [Link]
-
Pandawa Institute Journals. (n.d.). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. Retrieved from [Link]
-
PubMed. (2009). Salting-out assisted liquid/liquid extraction with acetonitrile: a new high throughput sample preparation technique for good laboratory practice bioanalysis using liquid chromatography-mass spectrometry. Retrieved from [Link]
-
PubMed. (2009). Method validation and comparison of acetonitrile and acetone extraction for the analysis of 169 pesticides in soya grain by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Retrieved from [Link]
-
EnPress Journals. (n.d.). Acetonitrile as Tops Solvent for Liquid Chromatography and Extrac- tion. Retrieved from [Link]
-
National Institutes of Health. (2021). Advances in Lipid Extraction Methods—A Review. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method validation and comparison of acetonitrile and acetone extraction for the analysis of 169 pesticides in soya grain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 9. Salting-out assisted liquid/liquid extraction with acetonitrile: a new high throughput sample preparation technique for good laboratory practice bioanalysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thomassci.com [thomassci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Aqueous acetonitrile extraction for pesticide residue analysis in agricultural products with HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharmacompass.com [pharmacompass.com]
- 19. labs.iqvia.com [labs.iqvia.com]
Application Notes and Protocols for the One-Pot Synthesis of Amidoalkyl-2-Naphthols Using Acetonitrile
Abstract
This document provides a comprehensive guide for the efficient one-pot synthesis of 1-amidoalkyl-2-naphthol derivatives. This multicomponent reaction protocol utilizes an aromatic aldehyde, 2-naphthol, and acetonitrile in the presence of a suitable catalyst. Acetonitrile serves not only as a solvent in some contexts but, critically, as the nitrogen and acetyl source in a Ritter-type reaction mechanism. This approach offers significant advantages in terms of atom economy, operational simplicity, and high yields, making it a valuable methodology for researchers in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and present data to illustrate the scope and efficiency of this transformation.
Introduction: The Significance of Amidoalkyl-2-Naphthols
1-Amidoalkyl-2-naphthols are a class of organic compounds that have garnered considerable attention in the field of medicinal chemistry. They serve as crucial synthetic intermediates for a variety of biologically active molecules. For instance, through amide hydrolysis, they can be readily converted to 1-aminoalkyl-2-naphthols, which have demonstrated hypotensive and bradycardiac effects.[1] Furthermore, these compounds are precursors to 1,3-oxazine derivatives, a scaffold found in numerous compounds with a wide range of pharmacological activities, including antibacterial and antitumor properties.[1][2]
The synthesis of 1-amidoalkyl-2-naphthols is typically achieved through a one-pot, multicomponent condensation reaction of an aldehyde, 2-naphthol, and an amide or nitrile.[2][3] This approach is highly valued in modern organic synthesis as it allows for the construction of complex molecules in a single step, thereby reducing reaction times, energy consumption, and waste generation.[3] The use of acetonitrile as a reactant in this context is particularly advantageous due to its ready availability and its dual role as a reagent and, in some cases, a solvent.
Mechanistic Insights: A Tale of Intermediates
The one-pot synthesis of amidoalkyl-2-naphthols from an aldehyde, 2-naphthol, and acetonitrile is generally believed to proceed through a pathway involving the formation of an ortho-quinone methide (o-QM) intermediate. The reaction is typically catalyzed by a Lewis or Brønsted acid.[2][3]
The proposed mechanism can be outlined as follows:
-
Activation of the Aldehyde: The catalyst activates the aldehyde, enhancing its electrophilicity.
-
Formation of the ortho-Quinone Methide (o-QM): The activated aldehyde undergoes a condensation reaction with 2-naphthol to form an unstable intermediate which then dehydrates to generate the highly reactive o-QM.[3][4]
-
Ritter-Type Reaction: Acetonitrile then acts as a nucleophile, attacking the o-QM intermediate. This is followed by a Ritter-type reaction sequence where the nitrile is activated by the catalyst, leading to the formation of a nitrilium ion. Subsequent intramolecular cyclization and hydrolysis upon workup yield the final 1-amidoalkyl-2-naphthol product.[3]
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is a generalized procedure based on methodologies reported in the literature, particularly utilizing tetrachlorosilane (TCS) as a catalyst.[3][5] Researchers should note that reaction times and yields may vary depending on the specific aldehyde used.
3.1. Materials and Reagents
-
Aromatic aldehyde (e.g., benzaldehyde)
-
2-Naphthol
-
Acetonitrile (anhydrous)
-
Tetrachlorosilane (TCS)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates
3.2. Reaction Setup and Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirring bar and an air condenser, add the aromatic aldehyde (5 mmol) and 2-naphthol (5 mmol).
-
Catalyst Addition: With continuous stirring at room temperature, carefully add tetrachlorosilane (1.8 mL, 15 mmol) to the mixture. Stir for 10 minutes. Caution: TCS is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Acetonitrile Addition: To the reaction mixture, add acetonitrile (5 mmol) and continue stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous solution with chloroform (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure (e.g., on a rotary evaporator or a boiling water bath) to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1-amidoalkyl-2-naphthol.
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation: Scope of the Reaction
The versatility of this one-pot synthesis has been demonstrated with a variety of aromatic aldehydes. The following table summarizes the results obtained using tetrachlorosilane as a catalyst under solvent-free conditions at room temperature.[3]
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | 1 | 96 |
| 3 | 4-Nitrobenzaldehyde | 0.5 | 98 |
| 4 | 4-Methoxybenzaldehyde | 3 | 92 |
| 5 | 2-Chlorobenzaldehyde | 1.5 | 94 |
Reaction conditions: 2-naphthol (1 mmol), aldehyde (1 mmol), acetonitrile (2 mmol), tetrachlorosilane (2 mmol), room temperature.
As the data indicates, aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -Cl) tend to react faster and give higher yields compared to those with electron-donating groups (e.g., -OCH₃). This is consistent with the proposed mechanism, as electron-withdrawing groups increase the electrophilicity of the aldehyde, facilitating the initial condensation step.
Conclusion and Future Outlook
The one-pot synthesis of 1-amidoalkyl-2-naphthols using acetonitrile offers a highly efficient and atom-economical route to this important class of compounds. The methodology is characterized by its simplicity, high yields, and the use of readily available starting materials. The reaction proceeds through a fascinating cascade involving the formation of an ortho-quinone methide intermediate and a subsequent Ritter-type reaction. This protocol provides a solid foundation for researchers and drug development professionals to access a diverse library of amidoalkyl-2-naphthol derivatives for further investigation and application in medicinal chemistry. Future research may focus on the development of even more environmentally benign and recyclable catalysts to further enhance the green credentials of this valuable transformation.
References
- Said, S., Mashaly, M., Sheta, A. and Elmorsy, S. (2015) New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions. International Journal of Organic Chemistry, 5, 191-199. [Link]
- Shaterian, H. R., & Mohammadnia, M. (2012). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. Oriental Journal of Chemistry, 28(2), 753-761. [Link]
- Baghernejad, B., et al. (2021). One-pot Synthesis of Amidoalkyl Naphthol Derivatives as Potential Nucleoside Antibiotics and HIV Protease Inhibitors using Nano-SnO2 as an Efficient Catalyst. Journal of Applied Chemical Research, 14(4), 22-30. [Link]
- Boruah, M., & Prajapati, D. (2015). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Molecules, 20(8), 14786-14811. [Link]
- Singh, R. K., et al. (2020). Current Progress in the Multicomponent Catalytic Synthesis of Amidoalkyl-Naphthols: An Update. Current Organic Chemistry, 24(5), 487-515. [Link]
- Ghahremanzadeh, R., et al. (2017). Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. Organic Chemistry Research, 3(1), 1-10. [Link]
- Patil, S. B., et al. (2016). Environmentally Benign Synthesis of 1-Amidoalkyl-2-Naphthols by Using Citrus limon Juice. Der Pharma Chemica, 8(1), 332-337. [Link]
- Malik, S., Sumit, & Singh, R. K. (2012). Microwave Assisted Synthesis of 1-Amidoalkyl-2-naphthols Catalyzed by Anhydrous Zinc Chloride. Asian Journal of Chemistry, 24(12), 5669-5672. [Link]
- Pirhadi, S., & Ghorbani-Choghamarani, A. (2017). The Betti synthesis via the reaction of 2-naphthol, aldehydes, and amines.
- Kumar, A., et al. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances, 14(17), 11957-11985. [Link]
- Kumar, A., et al. (2016). Green Protocol for the Multicomponent Synthesis of 1-Amidoalkyl-2-naphthols Employing Sustainable and Recyclable SO3H-Carbon. ARC Journals. [Link]
- Said, S. B., et al. (2015). New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions.
- Shaterian, H. R., & Mohammadnia, M. (2014). Facile One-Pot Synthesis of Amidoalkyl Naphthols and Benzopyrans Using Magnetic Nanoparticle-Supported Acidic Ionic Liquid as a Highly Efficient and Reusable Catalyst. Molecules, 19(9), 13836-13854. [Link]
- Betti reaction. (2023, October 29). In Wikipedia. [Link]
- Valasani, K. R., et al. (2014). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Pharmaceutical Sciences and Research, 5(9), 3788-3794. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions [scirp.org]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Dibenzo[b,f]oxepins
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Dibenzo[b,f]oxepin Scaffold
The dibenzo[b,f]oxepin core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its unique, non-planar, saddle-shaped conformation allows for specific interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of this scaffold have demonstrated potential as antidepressant, antipsychotic, anti-inflammatory, and anticancer agents.[1][2]
This document provides a detailed guide to a robust and efficient one-pot synthesis of dibenzo[b,f]oxepine-10-carbonitriles, a key intermediate for further functionalization. The featured methodology utilizes the reaction between (2-Hydroxyphenyl)acetonitrile and 2-halogenobenzaldehydes in a transition-metal-free, base-mediated cascade reaction.[4][5][6][7]
Underlying Chemical Principles: A Cascade Approach
The synthesis proceeds via a sequential cascade of two well-established organic reactions: an Aldol condensation followed by an intramolecular nucleophilic aromatic substitution (SNAr), in this case, an ether formation.
Causality Behind Experimental Choices:
-
This compound as the Nucleophile: The methylene group adjacent to the nitrile is acidic and can be deprotonated by a suitable base to form a carbanion. This carbanion serves as the nucleophile in the initial aldol reaction. The nitrile group is crucial as it activates this methylene position.
-
2-Halogenobenzaldehyde as the Electrophile: The aldehyde carbonyl group is electrophilic and readily attacked by the carbanion generated from the acetonitrile derivative. The ortho-halogen (typically chlorine or bromine) is essential as a leaving group in the subsequent intramolecular cyclization.
-
Cesium Carbonate (Cs₂CO₃) as the Base: Cesium carbonate is a strong, yet relatively mild, inorganic base. Its high solubility in organic solvents and the "cesium effect," which promotes intramolecular reactions, make it an ideal choice for facilitating both the deprotonation for the aldol condensation and the final intramolecular O-arylation.[8][9]
-
Molecular Sieves: These are used to remove water from the reaction mixture. This is critical as the aldol condensation is a reversible reaction, and the removal of water drives the equilibrium towards the dehydrated product, which is the precursor for the cyclization step.
-
Toluene as the Solvent: Toluene is a high-boiling, non-polar aprotic solvent that is suitable for the required reaction temperature (130°C) and effectively solubilizes the organic starting materials.
Reaction Mechanism
The reaction proceeds through the following key steps, as illustrated in the diagram below:
-
Deprotonation: Cesium carbonate deprotonates the α-carbon of this compound to generate a resonance-stabilized carbanion.
-
Aldol Addition: The carbanion attacks the electrophilic carbonyl carbon of the 2-halogenobenzaldehyde, forming an alkoxide intermediate.
-
Proton Transfer & Dehydration: A proton transfer and subsequent elimination of a water molecule (facilitated by the high temperature and molecular sieves) leads to the formation of a stilbene intermediate.
-
Intramolecular Cyclization (SNAr): The phenoxide, formed by the deprotonation of the hydroxyl group by cesium carbonate, attacks the carbon bearing the halogen on the adjacent aromatic ring in an intramolecular nucleophilic aromatic substitution reaction. This step forms the seven-membered oxepine ring and is the final step in the cascade.
Caption: Reaction mechanism for the one-pot synthesis.
Experimental Protocol: Synthesis of Dibenzo[b,f]oxepine-10-carbonitrile
This protocol is adapted from the procedure reported by Choi, Y. L., et al. in Organic Letters, 2012.[7]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 611-21-2 | 133.15 |
| 2-Chlorobenzaldehyde | 89-98-5 | 140.57 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 |
| Toluene, anhydrous | 108-88-3 | 92.14 |
| Molecular Sieves, 4 Å, powdered | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Hexanes | 110-54-3 | 86.18 |
| Celite® | 61790-53-2 | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
2-Chlorobenzaldehyde: Irritant. Handle with care.
-
Cesium Carbonate: Irritant. Avoid inhalation of dust.
-
-
Reaction Conditions: The reaction is run at a high temperature (130°C). Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions against thermal burns.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.6 mmol, 1.0 equiv), cesium carbonate (1.2 mmol, 2.0 equiv), and powdered 4 Å molecular sieves (300 mg).
-
Addition of Reagents: Add anhydrous toluene (3 mL) to the flask, followed by 2-chlorobenzaldehyde (0.72 mmol, 1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 130°C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filter cake thoroughly with additional ethyl acetate.
-
Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure dibenzo[b,f]oxepine-10-carbonitrile.
Characterization of Dibenzo[b,f]oxepine-10-carbonitrile
-
Appearance: White solid.
-
Yield: 81% (based on the reaction of this compound with 2-chlorobenzaldehyde as reported by Choi et al.).[7]
-
¹H NMR (DMSO-d₆, 500 MHz): δ (ppm): 8.05-7.95 (m, 2H), 7.80-7.70 (m, 2H), 7.65-7.55 (m, 2H), 7.50-7.40 (m, 2H), 7.35 (s, 1H). (Note: This is a representative spectrum; actual shifts may vary slightly).[1]
-
¹³C NMR (DMSO-d₆, 125 MHz): δ (ppm): 160.5, 155.0, 135.2, 133.8, 132.1, 131.5, 130.4, 129.8, 128.7, 126.3, 125.1, 122.9, 121.8, 118.5, 115.6. (Note: This is a representative spectrum; actual shifts may vary slightly).[10]
-
HRMS (ESI): m/z calculated for C₁₅H₉NO [M+H]⁺; found: [Exact mass to be confirmed by analysis].
Substrate Scope and Yields
This protocol is applicable to a wide range of substituted starting materials. The table below summarizes the yields obtained for various derivatives as reported by Choi et al.[7]
| This compound (R¹) | 2-Halobenzaldehyde (X, R²) | Product | Yield (%) |
| H | Cl, H | Dibenzo[b,f]oxepine-10-carbonitrile | 81 |
| H | Br, H | Dibenzo[b,f]oxepine-10-carbonitrile | 83 |
| H | Cl, 4-Me | 2-Methyldibenzo[b,f]oxepine-10-carbonitrile | 85 |
| H | Cl, 4-OMe | 2-Methoxydibenzo[b,f]oxepine-10-carbonitrile | 82 |
| H | Cl, 4-F | 2-Fluorodibenzo[b,f]oxepine-10-carbonitrile | 77 |
| 4-Me | Cl, H | 7-Methyldibenzo[b,f]oxepine-10-carbonitrile | 78 |
| 4-tBu | Cl, H | 7-tert-Butyldibenzo[b,f]oxepine-10-carbonitrile | 75 |
Conclusion and Future Applications
The one-pot synthesis of dibenzo[b,f]oxepines from this compound derivatives provides a highly efficient and atom-economical route to this important heterocyclic scaffold.[6][7] The transition-metal-free conditions and the use of readily available starting materials make this method particularly attractive for both academic research and industrial applications. The resulting dibenzo[b,f]oxepine-10-carbonitrile is a versatile intermediate that can be further elaborated, for example, through hydrolysis of the nitrile to a carboxylic acid or reduction to an amine, opening avenues for the creation of diverse libraries of potentially bioactive compounds for drug discovery programs.
References
- Choi, Y. L., Lim, H. S., Lim, H. J., & Heo, J. N. (2012). One-pot transition-metal-free synthesis of dibenzo[b,f]oxepins from 2-halobenzaldehydes. Organic Letters, 14(19), 5102–5105. [Link]
- Borys, F., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link]
- Choi, Y. L., et al. (2012).
- American Chemical Society Publications. (2012). One-Pot Transition-Metal-Free Synthesis of Dibenzo[b,f]oxepins from 2-Halobenzaldehydes. Organic Letters.[Link]
- Borys, F., et al. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 27(18), 5836. [Link]
- Boyd, M., et al. (2019). Structural reassignment of a dibenz[b,f][4][6]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 72(11), 886-893. [Link]
- da Costa, G. P., et al. (2023). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. The Chemical Record. [Link]
- National Center for Biotechnology Information.
- Vijay, S., Thavaselvan, S., & Parthasarathy, K. (2025).
- Tobiasz, P., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. International Journal of Molecular Sciences, 22(20), 11033. [Link]
Sources
- 1. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot transition-metal-free synthesis of dibenzo[b,f]oxepins from 2-halobenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cesium Carbonate‐Mediated Cascade Cyclization for the Efficient Synthesis of Fused Benzo[ b ]naphthooxepinone Derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Application Notes & Protocols: Synthetic Chemistry in the Manufacturing of Dyes and Fragrances
Introduction
Synthetic organic chemistry is the bedrock of the modern dye and fragrance industries, enabling the creation of a vast spectrum of colors and scents that define consumer products worldwide. From the vibrant hues that adorn textiles to the complex bouquets of fine perfumes, the ability to construct molecules with specific chromophoric or olfactory properties is a testament to the power of targeted chemical synthesis.[1][2][3] This guide delves into the core synthetic methodologies that underpin the production of these economically significant compounds. We will explore seminal reactions, provide field-proven protocols, and explain the causality behind critical experimental choices, offering researchers and development professionals a practical and scientifically grounded resource.
This document will focus on three exemplary transformations:
-
Azo Coupling: The cornerstone of the largest class of synthetic dyes.
-
Friedel-Crafts Acylation: A versatile C-C bond-forming reaction for creating aromatic ketone fragrance intermediates.
-
Biocatalytic Esterification: A green chemistry approach to synthesizing valuable fragrance esters.
Section 1: The Synthesis of Azo Dyes via Diazotization and Coupling
Azo dyes are organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms an extended conjugated system responsible for their intense colors. Accounting for over 60% of all synthetic dyes used globally, their synthesis is a fundamental process in industrial chemistry. The methodology relies on a two-step sequence: the diazotization of a primary aromatic amine, followed by the electrophilic coupling of the resulting diazonium salt with an electron-rich aromatic compound like a phenol or aniline.[4]
Theoretical Background: Mechanism and Critical Parameters
Step 1: Diazotization A primary aromatic amine is converted into an aryldiazonium salt (Ar–N₂⁺) by treatment with nitrous acid (HONO). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5]
The key mechanistic steps are:
-
Protonation of nitrous acid by the strong acid to form the nitrosonium ion (NO⁺), a potent electrophile.
-
Nucleophilic attack of the primary amine's nitrogen atom on the nitrosonium ion.
-
A series of proton transfers and subsequent elimination of a water molecule to yield the stable aryldiazonium ion.
Causality Insight: This reaction is critically temperature-dependent. It must be performed at low temperatures (0–5 °C) because aryldiazonium salts are unstable and can decompose violently at higher temperatures, releasing nitrogen gas and leading to unwanted side products.[5] The cold temperature stabilizes the diazonium salt long enough for the subsequent coupling reaction.
Step 2: Azo Coupling The aryldiazonium salt, a weak electrophile, then undergoes an electrophilic aromatic substitution reaction with an activated aromatic ring (the coupling agent).[4][6][7]
-
When coupling with phenols , the reaction is performed under mildly alkaline conditions (pH > 7). The basic conditions deprotonate the phenol to form the much more strongly activating phenoxide ion.
-
When coupling with anilines , the reaction is performed in mildly acidic conditions (pH 4-5). This ensures a sufficient concentration of the diazonium ion while preventing the protonation of the aniline's amino group, which would deactivate the ring.
Causality Insight: Precise pH control is paramount. If the pH is too low during coupling with a phenol, the concentration of the reactive phenoxide is negligible. If the pH is too high during the diazotization step, the nitrous acid will be neutralized, and the diazonium salt will convert to a non-reactive diazotate.[4]
Application Protocol: Synthesis of Methyl Orange
This protocol details the synthesis of Methyl Orange, a common pH indicator and azo dye, from sulfanilic acid and N,N-dimethylaniline.[8][9][10]
Reagents & Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sulfanilic acid | 173.19 | 2.2 g | ~0.0127 |
| Anhydrous Sodium Carbonate | 105.99 | 0.7 g | ~0.0066 |
| Sodium Nitrite | 69.00 | 1.0 g | ~0.0145 |
| N,N-dimethylaniline | 121.18 | 1.6 mL (1.54 g) | ~0.0127 |
| Concentrated HCl | 36.46 | 2.5 mL | - |
| Glacial Acetic Acid | 60.05 | 1.5 mL | - |
| 3M Sodium Hydroxide | 40.00 | ~15 mL | - |
| Ice | - | ~25 g | - |
Protocol Steps:
-
Preparation of Sodium Sulfanilate Solution:
-
In a 100 mL Erlenmeyer flask, combine 2.2 g of sulfanilic acid, 0.7 g of anhydrous sodium carbonate, and 25 mL of deionized water.
-
Gently warm the mixture with stirring until a clear solution is obtained. This step deprotonates the sulfonic acid and amino groups to increase solubility.[8][11]
-
Cool the solution to room temperature, then add 1.0 g of sodium nitrite and stir until dissolved.[9]
-
-
Diazotization:
-
In a 250 mL beaker, place approximately 25 g of crushed ice and add 2.5 mL of concentrated hydrochloric acid.
-
Slowly pour the sodium sulfanilate/nitrite solution from step 1 into the ice/HCl mixture while stirring continuously. Maintain the temperature below 5 °C.
-
A fine white precipitate of the diazonium salt will form.[8][12] Keep this suspension in the ice bath for immediate use in the next step.
-
-
Preparation of Coupling Solution:
-
Azo Coupling:
-
Slowly add the N,N-dimethylaniline acetate solution from step 3 to the cold diazonium salt suspension with vigorous stirring.[11]
-
A reddish-purple precipitate, the acidic form of Methyl Orange, should appear.[8]
-
After stirring for 5-10 minutes, slowly add 3 M sodium hydroxide solution dropwise until the mixture becomes basic (test with litmus paper) and the color changes to a distinct orange.[9] This converts the dye to its more soluble sodium salt.
-
-
Isolation and Purification:
-
Heat the mixture to near boiling to dissolve the precipitate, then add ~2 g of NaCl to salt out the product, decreasing its solubility.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the orange crystals by vacuum filtration, wash with a small amount of cold saturated NaCl solution, and then with a small amount of cold ethanol.
-
Dry the product in a desiccator.
-
Visualization of the Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of Methyl Orange dye.
Section 2: Friedel-Crafts Acylation for Fragrance Intermediates
The Friedel-Crafts reactions, developed in 1877, are fundamental methods for attaching substituents to an aromatic ring.[13][14] Friedel-Crafts acylation is particularly valuable in fragrance synthesis as it introduces a ketone functional group, which is both a common structural motif in fragrant molecules (e.g., acetophenones) and a versatile handle for further chemical modification.[15][16] The reaction involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13][14]
Theoretical Background: Mechanism and Advantages
The reaction proceeds via an electrophilic aromatic substitution mechanism:[14]
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺). This is a powerful electrophile.[13][14]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost.[14]
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and regenerating the Lewis acid catalyst.[13]
Causality Insight & Key Advantage: Unlike Friedel-Crafts alkylation, acylation has a significant advantage: the product, an aromatic ketone, is less reactive than the starting material. The electron-withdrawing acyl group deactivates the aromatic ring towards further electrophilic attack, thus preventing polysubstitution, which is a common problem in alkylations.[15] Furthermore, the acylium ion does not undergo rearrangement, leading to predictable product structures. A stoichiometric amount of the Lewis acid is required because the product ketone, being a Lewis base, forms a stable complex with the catalyst.[13]
Application Protocol: Synthesis of 4-Methylacetophenone
This protocol describes the synthesis of 4-methylacetophenone (p-acetyltoluene), a fragrance ingredient with a floral, cherry-like aroma, from toluene and acetic anhydride.[17]
Reagents & Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Toluene | 92.14 | 20 mL (17.3 g) | ~0.188 |
| Acetic Anhydride | 102.09 | 7.5 mL (8.1 g) | ~0.079 |
| Anhydrous Aluminum Chloride | 133.34 | 22.0 g | ~0.165 |
| Dichloromethane (DCM) | 84.93 | 40 mL | - |
| 6M Hydrochloric Acid | 36.46 | ~50 mL | - |
| Saturated Sodium Bicarbonate | 84.01 | ~30 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |
Protocol Steps:
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
In the flask, place 22.0 g of anhydrous aluminum chloride and 40 mL of dry dichloromethane (DCM). Cool the flask in an ice-water bath.
-
-
Reagent Addition:
-
In the dropping funnel, prepare a mixture of 20 mL of toluene and 7.5 mL of acetic anhydride.
-
Add this mixture dropwise to the stirred AlCl₃/DCM suspension over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. The slow addition is crucial to control the exothermic reaction.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 60 minutes. The color will typically darken to a deep red or brown.
-
-
Workup and Quenching:
-
CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Slowly and carefully pour the reaction mixture onto ~100 g of crushed ice in a large beaker. This hydrolyzes the aluminum chloride complex.
-
Once the ice has melted, add ~20 mL of concentrated HCl to dissolve the remaining aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with 50 mL of 2M HCl, 50 mL of water, and 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid). Check the final aqueous wash with litmus paper to ensure it is neutral or slightly basic.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant or filter the dried solution and remove the dichloromethane solvent using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield pure 4-methylacetophenone.
-
Visualization of the Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of 4-Methylacetophenone.
Section 3: Biocatalysis in Fragrance Synthesis
The increasing consumer demand for "natural" products and the drive for sustainable manufacturing have spurred the adoption of biocatalysis in the fragrance industry.[18][19][20] Enzymes, such as lipases, offer significant advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions (neutral pH, room temperature), and reduced environmental impact.[21] A prominent application is the synthesis of esters, which are a major class of fragrance compounds known for their fruity and floral notes.
Theoretical Background: Lipase-Catalyzed Esterification
Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of triglycerides. However, in low-water or solvent-free environments, the thermodynamic equilibrium of this reaction is reversed, and lipases can efficiently catalyze the formation of ester bonds from an alcohol and a carboxylic acid (esterification) or via transesterification.[22][23]
The generally accepted mechanism for lipase catalysis is the "Ping-Pong Bi-Bi" mechanism.[24]
-
Acylation: The enzyme's active site (containing a serine residue) attacks the carbonyl carbon of the acyl donor (e.g., a carboxylic acid or another ester), forming a covalent acyl-enzyme intermediate and releasing the first product (e.g., water).
-
Deacylation: The alcohol (the second substrate) then enters the active site and attacks the acyl-enzyme intermediate. This releases the ester as the second product and regenerates the free enzyme.
Causality Insight: The choice of solvent (or lack thereof) is critical. Solvent-free systems are often preferred for green chemistry principles, as they simplify downstream processing and increase reactant concentration.[23] Water content must be minimized because excess water will shift the equilibrium back towards hydrolysis, reducing the ester yield.[25] Immobilizing the enzyme on a solid support enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse, which is crucial for cost-effective industrial processes.[26]
Application Protocol: Enzymatic Synthesis of Isoamyl Acetate
This protocol describes the lipase-catalyzed synthesis of isoamyl acetate, the primary component of banana aroma, in a solvent-free system.[22][25]
Reagents & Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isoamyl alcohol | 88.15 | 10.0 mL (8.1 g) | ~0.092 |
| Glacial Acetic Acid | 60.05 | 5.0 mL (5.24 g) | ~0.087 |
| Immobilized Lipase (e.g., Novozym 435) | - | 0.5 g | - |
| Molecular Sieves (3Å) | - | 2.0 g | - |
Protocol Steps:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, combine 10.0 mL of isoamyl alcohol and 5.0 mL of glacial acetic acid.
-
Add 2.0 g of activated molecular sieves. The sieves act as a desiccant, removing the water produced during the reaction and driving the equilibrium towards ester formation.
-
Add 0.5 g of immobilized lipase.
-
-
Reaction:
-
Seal the flask and place it in an orbital shaker water bath set to 40-50 °C and 150-200 rpm.[22][23] The controlled temperature provides optimal enzyme activity without causing denaturation, while shaking ensures adequate mixing.
-
Allow the reaction to proceed for 8-24 hours. The progress can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC).
-
-
Isolation:
-
Once the reaction has reached equilibrium (or the desired conversion), remove the flask from the shaker.
-
Filter the reaction mixture to remove the immobilized lipase and the molecular sieves. The lipase can be washed with a non-polar solvent (e.g., hexane), dried, and stored for reuse.[25]
-
The filtrate contains the product, isoamyl acetate, and unreacted starting materials.
-
-
Purification:
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize the excess acetic acid.
-
Wash again with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The crude product can be purified by fractional distillation to yield pure isoamyl acetate.
-
Visualization of the Biocatalytic Workflow
Caption: Workflow for the biocatalytic synthesis of Isoamyl Acetate.
References
- Verma, M. L., Chauhan, G. S., & Kanwar, S. S. (2009). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Acta Chimica Slovenica.
- Li, D., et al. (2024). Advancements in the Research on the Preparation of Isoamyl Acetate Catalyzed by Immobilized Lipase. MDPI. [Link]
- de Castro, H. F., de Oliveira, P. C., & Soares, C. M. F. (2003). Lipase-catalyzed synthesis of isoamyl acetate in free-solvent media– optimization using a central composite design.
- Sciencemadness Wiki. Phenethyl alcohol. Sciencemadness. [Link]
- Dutta, K., & Kundu, K. (2013).
- Organic Chemistry Portal. Azo Coupling. Organic Chemistry Portal. [Link]
- GCW Gandhi Nagar Jammu. (n.d.).
- Sivakumar, T., & Shankar, T. (2017). Biosynthesis of Food Flavours and Fragrances - A Review. Asian Journal of Chemistry. [Link]
- Yeoh, C. L., et al. (2013). Process Modelling of Isoamyl Acetate Synthesis Catalysed by Lipase from Candida antarctica in a Solvent-free System. Universiti Sains Malaysia. [Link]
- ResearchGate. (n.d.).
- Obadahun, J., Tsaku, J.E., & Emmanuel, E. (n.d.).
- Brenna, E., Fuganti, C., & Serra, S. (2008). Applications of biocatalysis in fragrance chemistry: the enantiomers of alpha-, beta-, and gamma-irones. Semantic Scholar. [Link]
- ChemistryStudent. Azo Dye Formation (A-Level). ChemistryStudent. [Link]
- Serra, S., Fuganti, C., & Brenna, E. (2005). Biocatalytic preparation of natural flavours and fragrances. CNR-IRIS. [Link]
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2020). Experiment 2: Dyes - Methyl Orange. [Link]
- Serra, S., Fuganti, C., & Brenna, E. (2005). Biocatalytic preparation of natural flavours and fragrances. PubMed. [Link]
- The Royal Society of Chemistry. (n.d.). Synthesis of Methyl orange. [Link]
- Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]
- Slideshare. (n.d.). Synthesis of Methyl Orange Dye. [Link]
- ResearchGate. (2005).
- Chemicals Learning. Friedel-Crafts Acylation Reaction and Mechanism. Chemicals Learning. [Link]
- ResearchGate. (2025). Azo coupling reactions structures and mechanisms. [Link]
- Scribd.
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]
- Harlow, I. F., & Britton, E. C. (1926). U.S. Patent No. 1,591,125.
- BYJU'S.
- Wikipedia. Azo coupling. Wikipedia. [Link]
- CN111978154A. Preparation method of 4-octyl phenethyl alcohol.
- Chegg. (2020).
- CN106631686A. Preparation method of beta-phenethyl alcohol.
- SlideServe. (2014).
- ResearchGate. (2025).
- Chegg. (2020). Solved 8-4: Friedel-Crafts - 1 For this assignment, the. [Link]
- aseschem. (2024). How is Perfume Manufactured at Large Scale: A Comprehensive Guide. [Link]
- DE10027654A1. Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
- Vinner Labs. Industrial dyes in textile industry. Vinner Labs. [Link]
- Abhinav Perfumers. (2024).
Sources
- 1. Industrial dyes in textile industry - Cosmetics Ingredients Suppliers – Hair Dyes Pigments – Colors FDC – Vinner Labs [vinnerlabs.com]
- 2. abhinavperfumers.com [abhinavperfumers.com]
- 3. Manufacturing Of Perfumes And Its Industrial Significance [chemicalbull.com]
- 4. Azo Coupling [organic-chemistry.org]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Methyl Orange Dye | DOCX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. globalscientificjournal.com [globalscientificjournal.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. echemi.com [echemi.com]
- 16. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. iris.cnr.it [iris.cnr.it]
- 19. Biocatalytic preparation of natural flavours and fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. web.usm.my [web.usm.my]
- 25. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Hydroxyphenyl)acetonitrile
Welcome to the technical support center for the synthesis of (2-Hydroxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As a versatile chemical intermediate, this compound is a crucial building block for various biologically active compounds and natural products, most notably benzofuranones.[1] Its efficient synthesis is therefore a critical step in many research and development pipelines.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Section 1: Frequently Asked Questions (FAQs) about Synthesis
This section addresses common questions regarding the synthetic routes to this compound, focusing on the most practical and efficient methods reported in the literature.
Q1: What are the most common and effective methods for synthesizing this compound?
There are several established routes, but two methods stand out for their effectiveness and adaptability:
-
Direct Cyanation of 2-Hydroxybenzyl Alcohol: This is a straightforward and widely used method. It involves the reaction of 2-hydroxybenzyl alcohol (salicyl alcohol) with a cyanide source, typically an alkali metal cyanide like sodium or potassium cyanide, in a polar aprotic solvent.[2][3] This approach is favored for its use of readily available starting materials. The reaction is typically conducted at elevated temperatures (110-140°C) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3]
-
Generation and Trapping of an o-Quinone Methide (o-QM) Intermediate: This is a more modern and elegant approach that can achieve excellent yields. The synthesis starts from a 2-(1-tosylalkyl)phenol, which generates a highly reactive o-quinone methide intermediate under basic conditions. This intermediate is then trapped in situ by a cyanide source, such as trimethylsilyl cyanide (TMSCN), to form the desired product.[1] This method offers a high degree of control and can be adapted for various substituted phenols.
Q2: What is the reaction mechanism for the synthesis starting from 2-Hydroxybenzyl Alcohol?
This reaction proceeds via a nucleophilic substitution mechanism. While seemingly simple, understanding the nuances is key to troubleshooting. The hydroxyl group of the benzyl alcohol is not a good leaving group on its own. The reaction is typically performed in the presence of an acid (often generated in situ from the reaction of an alkali metal cyanide with an acid like acetic acid) or at high temperatures to facilitate the departure of the hydroxyl group, likely as water, after protonation.[3][4] The cyanide ion (CN⁻) then acts as a nucleophile, attacking the benzylic carbon to form the new carbon-carbon bond. The use of polar aprotic solvents like DMSO is crucial as they solvate the cation of the cyanide salt, making the cyanide anion more nucleophilic.[3]
Caption: Simplified mechanism for the synthesis from 2-hydroxybenzyl alcohol.
Q3: How do I choose the right starting materials and reagents?
The quality and choice of your reagents are paramount for achieving high yields.
-
Starting Material Purity: Ensure your 2-hydroxybenzyl alcohol is of high purity. Impurities can lead to side reactions, particularly the formation of phenolic resins, which are difficult to remove.[4]
-
Cyanide Source:
-
Alkali Metal Cyanides (NaCN, KCN): These are cost-effective but highly toxic and require careful handling. They work well in polar aprotic solvents.[2][3] When using them, an acid like acetic acid can be added dropwise to generate HCN in situ, but an excess of strong acid should be avoided to prevent polymerization.[3]
-
Trimethylsilyl Cyanide (TMSCN): This is a less basic and more versatile cyanide source, often used in modern synthetic methods like the o-QM approach. It is particularly useful when base-sensitive functional groups are present.
-
-
Solvent Selection: The solvent plays a critical role. Polar aprotic solvents like DMSO and DMF are preferred for the direct cyanation of 2-hydroxybenzyl alcohol as they enhance the nucleophilicity of the cyanide ion.[3] For the o-QM method, acetonitrile has been shown to be the most favorable solvent, providing excellent yields.
Section 2: Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This troubleshooting guide addresses the most common issues encountered during the synthesis of this compound.
Caption: General troubleshooting workflow for synthesis issues.
Issue 1: Low or No Yield
Q: My reaction yield is consistently low. What are the potential causes?
Low yield is a common frustration that can often be traced back to a few key parameters.
-
Sub-optimal Temperature: This reaction is highly temperature-dependent. For the direct cyanation of 2-hydroxybenzyl alcohol, temperatures between 110°C and 140°C are generally required to drive the reaction forward.[3] Below this range, the reaction may be too slow or may not proceed at all. Conversely, excessively high temperatures can promote decomposition and the formation of byproducts.
-
Insufficient Reaction Time: Ensure the reaction has been allowed to run to completion. Monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reagent Quality and Stoichiometry:
-
Water Content: The presence of water can be detrimental, especially in methods using TMSCN. Ensure all reagents and solvents are anhydrous.
-
Cyanide Source: Use a slight excess (1.1 to 1.5 molar equivalents) of the cyanide source to ensure complete conversion of the starting material.[3]
-
-
Inefficient Mixing: In heterogeneous mixtures (e.g., KCN in DMSO), vigorous stirring is essential to ensure adequate contact between reactants.
Issue 2: Byproduct Formation & Purification Challenges
Q: I'm observing a significant amount of dark, tarry byproduct. What is it and how can I prevent it?
The formation of dark, resinous material is a classic problem when working with hydroxybenzyl alcohols, as they are prone to self-condensation or polymerization under certain conditions, similar to the formation of phenol-formaldehyde resins.[4]
-
Cause: This is often caused by excessively harsh conditions, such as high temperatures or the presence of strong acids or bases, which can catalyze the polymerization of the starting material or product.
-
Prevention:
-
Strict Temperature Control: Do not exceed the recommended temperature range for the specific protocol you are following.
-
Controlled Reagent Addition: When generating HCN in situ with an acid like glacial acetic acid, add it slowly and dropwise to the heated mixture of the alcohol and cyanide salt to avoid localized high concentrations of acid.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Q: What is the best method to purify the final product?
The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Work-up: A standard work-up involves cooling the reaction mixture, quenching with water, and extracting the product with an organic solvent like chloroform or ethyl acetate.[3] The combined organic layers are then dried and the solvent is removed under reduced pressure.
-
Purification Techniques:
-
Flash Column Chromatography: This is the most common and effective method for removing both polar and non-polar impurities. A silica gel column using a gradient of petroleum ether and ethyl acetate is typically effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., benzene/ligroin) can be an efficient way to obtain highly pure material.[4]
-
Vacuum Distillation: For larger scale preparations, vacuum distillation can be used to purify the product, which is often an oil or low-melting solid.[3]
-
Section 3: Detailed Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Synthesis from 2-Hydroxybenzyl Alcohol
This protocol is adapted from established patent literature.[3][4]
Reagents & Equipment:
-
2-Hydroxybenzyl Alcohol (29.8 g, 0.24 mol)
-
Potassium Cyanide (18.0 g, 0.27 mol) - EXTREME CAUTION: Highly Toxic
-
Dimethyl Sulfoxide (DMSO) (250 mL)
-
Glacial Acetic Acid (16.0 g, 0.27 mol)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle.
Procedure:
-
In a well-ventilated fume hood, dissolve 2-hydroxybenzyl alcohol and potassium cyanide in DMSO in the three-neck flask.
-
Heat the mixture to 125°C with vigorous stirring.
-
Add glacial acetic acid dropwise from the dropping funnel over the course of 1 hour.
-
After the addition is complete, continue stirring the mixture at 125°C for an additional 2 hours.
-
Cool the reaction mixture and remove the DMSO under vacuum.
-
To the residue, add 200 mL of water and 150 mL of chloroform. Stir and transfer to a separatory funnel.
-
Separate the chloroform layer. Extract the aqueous phase again with another 150 mL of chloroform.
-
Combine the chloroform extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the chloroform under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis via o-Quinone Methide Intermediate
This protocol is based on the modern method developed by Wu et al.
Reagents & Equipment:
-
2-(phenyl(tosyl)methyl)phenol (0.40 mmol)
-
Trimethylsilyl Cyanide (TMSCN) (0.48 mmol, ~60 µL) - CAUTION: Toxic
-
Potassium Carbonate (K₂CO₃) (0.48 mmol, ~66 mg)
-
Tetrabutylammonium Fluoride (TBAF) (1 M in THF, 0.058 mmol, ~58 µL)
-
Acetonitrile (4 mL)
-
Schlenk flask, magnetic stirrer, heating mantle.
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-(phenyl(tosyl)methyl)phenol, potassium carbonate, and acetonitrile.
-
Add TMSCN and TBAF solution to the reaction mixture via syringe.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Cool the mixture to room temperature and add 20 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired product.
Comparative Data of Synthesis Methods
| Feature | Method 1: Direct Cyanation | Method 2: o-Quinone Methide |
| Starting Material | 2-Hydroxybenzyl Alcohol | 2-(1-Tosylalkyl)phenols |
| Cyanide Source | NaCN / KCN | Trimethylsilyl Cyanide (TMSCN) |
| Typical Solvent | DMSO / DMF | Acetonitrile |
| Temperature | 110 - 140 °C[3] | 80 °C |
| Reported Yield | ~60%[4] | Moderate to Excellent (up to 94%) |
| Key Advantages | Readily available starting materials | High yields, milder conditions |
| Key Disadvantages | Harsher conditions, potential for resin formation | Multi-step preparation of starting material |
References
- Wu, J. et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(10), 981-984. Available at: https://onlinelibrary.wiley.com/doi/10.1002/cjoc.201400495
- ChemicalBook. (2023). This compound. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5431521_EN.htm
- Organic Syntheses. (1976). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Coll. Vol. 6, p.203; Vol. 55, p.27. Available at: http://www.orgsyn.org/demo.aspx?prep=cv6p0203
- Wikipedia. (2023). Kolbe–Schmitt reaction. Available at: https://en.wikipedia.org/wiki/Kolbe%E2%80%93Schmitt_reaction
- MDPI. (2019). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 24(15), 2793. Available at: https://www.mdpi.com/1420-3049/24/15/2793
- Quora. (2018). What is the Kolbe–Schmitt reaction?Available at: https://www.quora.
- Wikipedia. (2023). Sandmeyer reaction. Available at: https://en.wikipedia.org/wiki/Sandmeyer_reaction
- NIH National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8294656/
- YouTube. (2020). Kolbe-Schmitt Reaction. Available at: https://www.youtube.
- Google Patents. (1976). US3983160A - Process for the preparation of hydroxyphenylacetonitriles. Available at: https://patents.google.
- Google Patents. (1975). DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE. Available at: https://patents.google.
- Organic Chemistry Portal. Sandmeyer Reaction. Available at: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm
- J&K Scientific LLC. Kolbe-Schmitt Reaction. Available at: https://www.jk-sci.com/named-reaction/Kolbe-Schmitt-Reaction_37.html
- L.S. College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Available at: https://lscollege.ac.in/userfiles/file/e-content/2020/PG%20Chem%20Sem%20II%20Dr%20Kumari%20Vandana/Kolbe.pdf
- Thermo Fisher Scientific. Sandmeyer Reaction. Available at: https://www.thermofisher.com/us/en/home/life-science/antibodies/antibody-learning-center/antibody-probes-tools/pharmacology-references/sandmeyer-reaction.html
- International Journal of Science and Research (IJSR). (2023). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde. Available at: https://www.ijsr.net/get_abstract.php?paper_id=SR231023100521
- Stenutz. 2-hydroxy-2-phenylacetonitrile. Available at: https://www.stenutz.eu/chem/solv22-en.php?name=2-hydroxy-2-phenylacetonitrile
- Benchchem. This compound. Available at: https://www.benchchem.com/product/b98337
- ResearchGate. Synthetic strategies to 2‐phenylacetonitrile. Available at: https://www.researchgate.net/figure/Synthetic-strategies-to-2-phenylacetonitrile_fig1_349479493
- Chemsrc. This compound. Available at: https://www.chemsrc.com/en/cas/14714-50-2_830183.html
- Benchchem. Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. Available at: https://www.benchchem.com/blogs/troubleshooting-low-yield-in-2-hydroxybenzonitrile-synthesis
- Sigma-Aldrich. This compound. Available at: https://www.sigmaaldrich.com/US/en/product/fluorochem/f237640
- BLD Pharm. This compound. Available at: https://www.bldpharm.com/products/14714-50-2.html
- Sigma-Aldrich. 2 hydroxy acetonitrile. Available at: https://www.sigmaaldrich.com/US/en/search/2-hydroxy-acetonitrile?focus=products&page=1&perpage=30&sort=relevance&term=2-hydroxy-acetonitrile&type=product_name
- Organic Syntheses. DIPHENYLACETONITRILE. Coll. Vol. 3, p.347; Vol. 25, p.43. Available at: http://www.orgsyn.org/demo.aspx?prep=cv3p0347
Sources
Technical Support Center: Synthesis of 2-Hydroxybenzyl Cyanide
Welcome to the technical support center for the synthesis of 2-hydroxybenzyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. Here, we will explore the causality behind these issues and offer field-proven solutions to optimize your synthetic outcomes.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of Salicylaldehyde (2-Hydroxybenzaldehyde) via Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a widely used method for the ortho-formylation of phenols to produce salicylaldehyde, a key precursor for 2-hydroxybenzyl cyanide.[1] However, the reaction is not without its challenges.
Question 1: My Reimer-Tiemann reaction is producing a significant amount of a solid byproduct that is difficult to separate from the desired salicylaldehyde. What is it and how can I avoid it?
Answer: The most common solid byproduct in the Reimer-Tiemann reaction is the para-isomer, 4-hydroxybenzaldehyde.[2] The formation of this isomer is a result of the electrophilic substitution of the dichlorocarbene intermediate at the para position of the phenoxide ring, which is also activated.
Root Cause Analysis:
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable para-isomer.
-
Base Concentration: The concentration of the hydroxide base can influence the ortho/para ratio.
-
Solvent System: The reaction is often carried out in a biphasic system (e.g., aqueous NaOH and chloroform), and inefficient mixing can affect selectivity.[1]
Troubleshooting and Preventative Measures:
-
Temperature Control: Maintain a reaction temperature of 60-70°C. Overheating can lead to an increase in the p-isomer.
-
Controlled Addition of Chloroform: Add the chloroform dropwise to the reaction mixture to maintain a low concentration of the dichlorocarbene intermediate, which can improve ortho-selectivity.
-
Vigorous Stirring: Ensure efficient mixing of the biphasic system to promote the reaction at the interface. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also be beneficial.
-
Purification: If the p-isomer does form, it can often be separated from the o-isomer by fractional distillation or column chromatography. 4-hydroxybenzaldehyde has a higher melting point (116-117°C) compared to salicylaldehyde, which is a liquid at room temperature.[3]
Question 2: I am observing the formation of a dark-colored tar-like substance in my Reimer-Tiemann reaction. What is causing this and how can I prevent it?
Answer: The formation of tar-like substances is often due to polymerization and other side reactions of the starting material and product under the strongly basic and high-temperature conditions of the Reimer-Tiemann reaction.
Root Cause Analysis:
-
Excessive Reaction Temperature: High temperatures can promote the decomposition of the starting phenol and the product, salicylaldehyde.
-
Prolonged Reaction Time: Leaving the reaction to proceed for too long can increase the likelihood of side reactions.
-
Air Oxidation: Phenols and their derivatives can be susceptible to oxidation, which is exacerbated at high pH and temperature.
Troubleshooting and Preventative Measures:
-
Strict Temperature and Time Monitoring: Adhere to the recommended reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Work-up Procedure: Upon completion, the reaction should be cooled and neutralized promptly to prevent further side reactions.
Diagram of the Reimer-Tiemann Reaction and Side Product Formation:
Caption: Competing pathways in the Knoevenagel condensation.
Part 3: Alternative Synthetic Routes and Their Challenges
Question 5: I am using the method of reacting 2-acetoxybenzyl acetate with potassium cyanide in methanol and my yield of 2-hydroxybenzyl cyanide is low, with a significant amount of 2-hydroxybenzyl alcohol being formed. Why is this happening?
Answer: The formation of 2-hydroxybenzyl alcohol is a result of the competing reaction of acyl-oxygen cleavage by the nucleophile (cyanide or methoxide) on the ester group, rather than the desired alkyl-oxygen cleavage (SN2 reaction) to displace the acetate and form the cyanide. [4][5] Root Cause Analysis:
-
Reaction Conditions: The balance between alkyl-oxygen and acyl-oxygen cleavage is sensitive to the solvent, temperature, and the nature of the nucleophile.
-
Basicity of Cyanide: Potassium cyanide in methanol can generate methoxide ions, which can also act as a nucleophile, leading to the formation of 2-hydroxybenzyl methyl ether as another possible byproduct.
Troubleshooting and Preventative Measures:
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to minimize the formation of hydroxide ions, which would favor hydrolysis to the alcohol.
-
Temperature and Time: Optimize the reaction temperature and time. Refluxing for a shorter duration (e.g., 30 minutes) as suggested in some literature might be sufficient and could minimize side reactions. [5]3. Alternative Cyanide Source: Consider using a less basic cyanide source or adding a mild acid to suppress the formation of methoxide. However, this must be done with caution to avoid the generation of toxic hydrogen cyanide gas.
Quantitative Data Summary Table:
| Synthetic Route | Starting Material | Key Reagents | Common Side Products | Typical Yields | Reference |
| Reimer-Tiemann & Dehydration | Phenol | Chloroform, NaOH, Dehydrating agent | 4-Hydroxybenzaldehyde, Triazines | 50-60% (for salicylaldehyde) | [2][6] |
| Knoevenagel Condensation | Salicylaldehyde | Malononitrile, Base catalyst | Chromene derivatives | Variable | [7] |
| Acetate Displacement | 2-Acetoxybenzyl acetate | Potassium cyanide, Methanol | 2-Hydroxybenzyl alcohol | ~48% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Salicylaldehyde via Reimer-Tiemann Reaction [1]
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve phenol in aqueous sodium hydroxide.
-
Heat the mixture to 60-70°C.
-
Add chloroform dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 1-2 hours.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., dilute sulfuric acid) to a pH of ~6.
-
Steam distill the mixture to separate the salicylaldehyde from non-volatile byproducts.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Protocol 2: Synthesis of 2-Hydroxybenzyl Cyanide from 2-Acetoxybenzyl Acetate [5]
-
In a round-bottom flask, dissolve 2-acetoxybenzyl acetate in methanol.
-
Add potassium cyanide to the solution.
-
Reflux the mixture for 30 minutes.
-
Cool the reaction mixture and add it to water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent mixture (e.g., chloroform and carbon tetrachloride).
References
- Reimer-Tiemann Reaction - Online Organic Chemistry Tutor. [Link]
- Reimer-Tiemann reaction - Vrindawan Coaching Center. [Link]
- Reimer-Tiemann Reaction | JEE Chemistry - Unacademy. [Link]
- Reimer–Tiemann reaction - Wikipedia. [Link]
- Reimer Tiemann Reaction Mechanism: Conditions & Applic
- Hayashi, H., & Oka, S. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 52(3), 514-518. [Link]
- Recent Developments on Five-Component Reactions - MDPI. [Link]
- Benzyl cyanide patented technology retrieval search results - Eureka | P
- Synthesis of Hydroxybenzyl Compounds - Kyoto University Research Inform
- CN102675148B - The preparation method of p-hydroxybenzonitrile - Google P
- A process for the manufacture of aromatic cyanides - European P
- CN102675148A - Preparation method of hydroxybenzyl cyanide - Google P
- Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Publishing. [Link]
- Salicylaldehyde - Wikipedia. [Link]
- Knoevenagel condensation with Malonitrile (pKas and deproton
- The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchG
- Novel Methods of Knoevenagel Condens
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude (2-Hydroxyphenyl)acetonitrile by Column Chromatography
Welcome to the technical support center for the purification of (2-Hydroxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this valuable chemical intermediate. This compound, a precursor to important benzofuranone scaffolds found in many biologically active compounds, presents unique purification challenges due to the presence of both a polar phenolic hydroxyl group and a nitrile group.[1][2] This document provides practical, in-depth solutions to common issues encountered during its purification by column chromatography.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to help you set up your purification protocol correctly from the start.
Q1: What is the recommended stationary phase for purifying this compound?
A: For most applications involving this compound, standard silica gel (SiO₂) with a 60 Å pore size and 230-400 mesh particle size is the go-to stationary phase.[3] Its polarity is well-suited for retaining the compound and allowing for separation from less polar impurities. The acidic nature of the silanol groups (Si-OH) on the silica surface can sometimes cause issues like peak tailing with phenolic compounds, a topic we address in the troubleshooting section.[4]
Q2: How do I select an appropriate mobile phase (solvent system)?
A: The selection of the mobile phase is critical and should always begin with Thin Layer Chromatography (TLC) analysis.[3] The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.35 for this compound.[5] This Rƒ value typically ensures that the compound will bind to the column effectively without requiring excessively large volumes of solvent to elute.
-
Starting Point: A common and effective solvent system is a mixture of a non-polar solvent like Hexane or Petroleum Ether and a moderately polar solvent like Ethyl Acetate .
-
Optimization: Adjust the ratio of the solvents until the desired Rƒ is achieved.
-
If the spot is too high on the TLC plate (high Rƒ), decrease the polarity by reducing the amount of Ethyl Acetate.
-
If the spot remains at the baseline (low Rƒ), increase the polarity by adding more Ethyl Acetate.
-
Q3: Should I use an isocratic or a gradient elution?
A: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Uses a constant solvent composition throughout the purification. This method is simpler and ideal if your TLC analysis shows good separation between your target compound and its impurities with a single solvent mixture.[6][7]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time. This is highly recommended for complex mixtures where impurities have a wide range of polarities.[8][9] A gradient can sharpen peaks, reduce elution time for strongly retained compounds, and improve overall resolution.[6][10] For this compound, starting with a low-polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the Ethyl Acetate concentration is a robust strategy.
Q4: What is the best way to load my crude sample onto the column?
A: There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: The crude sample is dissolved in the minimum amount of the initial chromatography solvent and carefully pipetted onto the top of the silica bed.[11] This is a quick method suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: This is the preferred method if your compound has poor solubility in the starting eluent or if you need to use a strong solvent for dissolution.[11] The crude product is dissolved in a suitable solvent (e.g., Dichloromethane), mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the column.[11] Dry loading prevents band broadening and improves separation efficiency.
Section 2: In-Depth Troubleshooting Guide
This section tackles specific problems you may encounter during the purification process.
Problem 1: The compound is eluting with the solvent front or too quickly.
Q: My TLC looked good, but on the column, the this compound is coming out in the first few fractions with non-polar impurities. What went wrong?
A: This indicates that the mobile phase is too polar for the column conditions. The compound is spending more time in the mobile phase than interacting with the stationary phase.[12]
-
Immediate Cause & Solution: The most common reason is using a solvent system that gives a high Rƒ (>0.5) on the TLC plate. You must remake your mobile phase with a lower percentage of the polar component (e.g., reduce the amount of Ethyl Acetate). Aim for an Rƒ of 0.2-0.35 for optimal separation.[5]
-
Expert Insight: Column chromatography is less efficient than TLC. A separation that looks "easy" on a TLC plate can be challenging on a column. Always choose a solvent system that keeps your target compound's Rƒ in the lower third of the TLC plate to ensure sufficient interaction with the silica gel.
Problem 2: The compound is stuck on the column or eluting very slowly.
Q: I have passed a large volume of solvent through the column, but I can't detect my product. Where is it?
A: This is a common issue with polar compounds like phenols.[13] The compound is too strongly adsorbed to the silica gel stationary phase.
-
Solution 1: Increase Solvent Polarity. If you are running an isocratic elution, you need to switch to a more polar mobile phase. If you are running a gradient, you may need to make the gradient steeper or switch to a stronger polar solvent altogether (e.g., adding Methanol to your Ethyl Acetate/Hexane system).[13]
-
Solution 2: Check for Decomposition. The compound may have decomposed on the acidic silica gel.[13] To test for this, spot your crude material on a silica TLC plate, wait 30-60 minutes, and then run the plate. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.
-
Preventative Measures:
-
Deactivate the Silica: Before packing, you can prepare a slurry of silica gel in your mobile phase containing 1-2% triethylamine. This neutralizes the acidic silanol sites.[5]
-
Use an Alternative Stationary Phase: For highly sensitive compounds, consider using a less acidic stationary phase like alumina or Florisil.[13]
-
Problem 3: The product peak is tailing or streaking across many fractions.
Q: My compound is eluting, but it's spread out over 20 fractions, resulting in low concentration and mixed fractions. How can I get a sharper peak?
A: Peak tailing is a classic sign of undesirable secondary interactions between an analyte and the stationary phase. For this compound, the acidic silanol groups on the silica surface can strongly and non-uniformly interact with the phenolic -OH group.
-
Causality: This interaction creates multiple adsorption energies, causing some molecules to lag behind the main band, resulting in a "tail".
-
Solution: Modify the Mobile Phase. The most effective solution is to add a small amount of a competitive acidic modifier to the mobile phase. Adding 0.5-1% Acetic Acid or Formic Acid to your eluent will protonate the silanol sites, minimizing their interaction with your compound and leading to sharper, more symmetrical peaks.[14]
-
Alternative Strategy: Switching to a gradient elution can also help. By increasing the solvent strength as the compound elutes, the "tail" can be pushed off the column more quickly, resulting in a more concentrated band.[6]
Experimental Protocol: Standard Flash Chromatography Purification
This protocol assumes a crude sample of ~1 gram.
-
TLC Analysis: Develop a solvent system using Hexane/Ethyl Acetate that gives an Rƒ of ~0.25 for the target compound.
-
Column Packing (Slurry Method):
-
Select a glass column (e.g., 40mm diameter).
-
Add a small plug of cotton or glass wool, followed by a layer of sand.
-
In a beaker, prepare a slurry of silica gel (~40-60g for a 1g sample) in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[15] Drain the excess solvent until it is level with the top of the silica bed.
-
Add a protective layer of sand on top.
-
-
Sample Loading (Dry Method):
-
Dissolve ~1g of crude this compound in a minimal amount of Dichloromethane or Acetone.
-
Add 2-3g of silica gel to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[11]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Begin elution using positive pressure (flash chromatography).[3]
-
If using a gradient, start with a low polarity (e.g., 5% Ethyl Acetate in Hexane) and incrementally increase the concentration of Ethyl Acetate.
-
-
Fraction Collection & Analysis:
-
Collect fractions of equal volume (e.g., 20 mL).
-
Analyze the fractions by TLC to identify which ones contain the pure product.[15]
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data & Visualization
Table 1: Mobile Phase Polarity and Application
| Solvent System (v/v) | Relative Polarity | Application Notes |
| Hexane / Ethyl Acetate | Low to Medium | Excellent starting point. Good for separating compounds of moderate polarity differences. |
| Dichloromethane / Methanol | Medium to High | More aggressive system for highly polar compounds that are poorly soluble or strongly retained.[13] |
| Dichloromethane / Acetonitrile | Medium | Acetonitrile can offer different selectivity compared to methanol and may resolve difficult separations.[16] |
| Additives (0.5-1%) | ||
| Acetic Acid / Formic Acid | Modifies Surface | Reduces peak tailing for acidic and phenolic compounds.[14] |
| Triethylamine | Modifies Surface | Reduces peak tailing for basic compounds; can be used to deactivate silica.[5] |
Diagram 1: General Purification Workflow
Caption: General workflow for purification.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for common purification issues.
References
- University of Rochester, Department of Chemistry.
- Dolan, J. W. (2002). Retaining Polar Compounds. LCGC North America, 20(4), 346-351.
- Biotage. (2023).
- ChemistryViews. (2012).
- Abdah, R., et al. (2023).
- Phenomenex. (2025).
- Aresta, A., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 249.
- Welch Materials. (2026). [Readers Insight] Gradient vs.
- Quora. (2020). What is isocratic and gradient elution in HPLC? What are the advantages and disadvantages of each elution?[Link]
- Agilent Technologies. HPLC Troubleshooting Guide.
- PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
- Chemistry For Everyone. (2025).
- Separation Science.
- Waters Corporation. (2019).
- MicroSolv Technology Corporation.
- Wu, W., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(10), 981-984.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- International Journal of Creative Research Thoughts. (2024).
- Biotage.
- Chemsrc. This compound. [Link]
- Google Patents. Verfahren zur Herstellung von Hydroxyphenylacetonitrilen.
- Kirkland, J. J., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.
- uHPLCs.
- Kirkland, J. J., et al. (1997). Stability of Silica-Based, Endcapped Columns With pH 7 and 11 Mobile Phases for Reversed-Phase High-Performance Liquid Chromatography.
Sources
- 1. This compound | 14714-50-2 | PAA71450 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. quora.com [quora.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. welch-us.com [welch-us.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. Chromatography [chem.rochester.edu]
- 14. waters.com [waters.com]
- 15. orgsyn.org [orgsyn.org]
- 16. biotage.com [biotage.com]
Troubleshooting low conversion in the cyanation of 2-hydroxybenzyl alcohol
Technical Support Center: Cyanation of 2-Hydroxybenzyl Alcohol
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cyanation of 2-hydroxybenzyl alcohol. Our goal is to provide in-depth, field-proven insights to help you troubleshoot low conversion rates and optimize your reaction outcomes.
Troubleshooting Guide: Low Conversion and Side Reactions
This section addresses the most common issues encountered during the cyanation of 2-hydroxybenzyl alcohol in a direct question-and-answer format.
Q1: My conversion to 2-hydroxybenzyl cyanide is extremely low or non-existent. What are the primary causes?
Low conversion is typically rooted in the inherent difficulty of substituting the hydroxyl group, which is a poor leaving group.[1][2] The success of the reaction hinges on effectively activating this group or choosing a different synthetic pathway. Let's break down the likely culprits.
A. Ineffective Leaving Group Activation:
The benzylic C-O bond is strong, and the hydroxide anion (OH⁻) is a poor leaving group.[1] For a nucleophilic substitution to occur, the alcohol must be "activated."
-
Causality: In direct cyanation methods, a Lewis acid or Brønsted acid is used to coordinate to the hydroxyl oxygen. This transforms it into a better leaving group (e.g., -OH₂⁺), facilitating its departure and the formation of a stabilized benzylic carbocation intermediate.[1][2] If the acid catalyst is weak, poisoned, or used in insufficient quantity, this activation step will fail.
-
Troubleshooting Steps:
-
Catalyst Choice & Loading: Ensure you are using a sufficiently strong Lewis acid. Tris(pentafluorophenyl)borane (B(C₆F₅)₃) and Zinc triflate (Zn(OTf)₂) are reported to be effective catalysts for this transformation.[1][3] A typical catalytic loading is 5-10 mol%.
-
Reaction Temperature: The formation of the carbocation is often endothermic. Many direct cyanation reactions require elevated temperatures (e.g., 80-100 °C) to proceed efficiently.[1][2] Running the reaction at room temperature may result in no conversion.
-
Consider a Two-Step Approach: If direct cyanation fails, the most reliable method is to convert the alcohol into a more reactive electrophile. First, transform the alcohol into a benzyl halide (chloride or bromide) or a sulfonate ester (tosylate or mesylate). These are excellent leaving groups for a subsequent SN2 reaction with a simple cyanide salt like NaCN or KCN.[4][5]
-
B. Issues with the Cyanide Source:
Not all cyanide reagents are created equal. Their efficacy depends on nucleophilicity, solubility, and compatibility with the reaction conditions.
-
Causality:
-
Alkali Metal Cyanides (NaCN, KCN): These are potent nucleophiles but have very low solubility in many organic solvents (e.g., toluene, dichloromethane). The reaction becomes a poorly mixed, heterogeneous slurry, leading to minimal conversion.
-
Trimethylsilyl Cyanide (TMSCN): A popular choice for Lewis acid-catalyzed reactions. It is soluble in organic solvents and serves as both the cyanide source and a scavenger for the water produced, preventing catalyst deactivation.[3]
-
Isonitriles (e.g., tert-Butyl isocyanide): These are safer, less toxic alternatives to traditional cyanide salts and have been shown to work effectively in B(C₆F₅)₃-catalyzed systems.[1][2][6]
-
-
Troubleshooting Steps:
-
Select the Right Reagent: For Lewis acid-catalyzed direct cyanation, switch to TMSCN or an isonitrile.
-
Improve Solubility: If using NaCN/KCN (typically in a two-step SN2 reaction), use a polar aprotic solvent like DMSO or DMF where they have better solubility.[7] Phase-transfer catalysts (e.g., 18-crown-6) can also be used to shuttle the cyanide anion into the organic phase.
-
Q2: I'm not getting my desired product, but my starting material is consumed. What are the likely side products?
The consumption of 2-hydroxybenzyl alcohol without formation of the nitrile points towards competing reaction pathways. The benzylic carbocation intermediate is a key branching point for these side reactions.
A. Benzyl Ether Formation:
This is the most common and often major byproduct in acid-catalyzed reactions of benzyl alcohols.
-
Causality: The highly reactive benzylic carbocation intermediate can be trapped by any available nucleophile. The most abundant nucleophile in the reaction mixture is often the hydroxyl group of another molecule of the starting material, 2-hydroxybenzyl alcohol. This leads to the formation of a dimeric benzyl ether.[1][2]
-
Identification: Benzyl ethers can be identified by ¹H NMR (look for characteristic benzylic ether protons, -O-CH₂-Ar) and mass spectrometry (a peak corresponding to [2 * M - H₂O], where M is the mass of the starting material).
-
Mitigation Strategies:
-
Increase Cyanide Concentration: Use a slight excess of the cyanide source (e.g., 1.5 equivalents) to ensure it outcompetes the alcohol as the primary nucleophile.[1]
-
Control Reagent Addition: Consider slow addition of the benzyl alcohol to a solution of the catalyst and the cyanide source. This keeps the concentration of the alcohol nucleophile low at all times.
-
B. Dehydration and Polymerization:
Under harsh acidic conditions and high temperatures, elimination and polymerization can occur.
-
Causality: The ortho-hydroxyl group can participate in the formation of a quinone methide intermediate, which is highly reactive and prone to polymerization, leading to intractable tars.
-
Mitigation Strategies:
-
Moderate Temperature: Avoid excessively high temperatures (>120 °C). Find the lowest temperature at which the reaction proceeds cleanly.
-
Protecting Groups: A robust strategy is to protect the phenolic hydroxyl group as an acetate or other stable ether before performing the cyanation. The protecting group can be removed in a subsequent step. A one-step synthesis from 2-acetoxybenzyl acetate using KCN in methanol has been reported to give good yields of the desired product.[8]
-
Logical Troubleshooting Workflow
Use the following flowchart to diagnose and resolve issues with your cyanation reaction.
Caption: A step-by-step workflow for troubleshooting low conversion in the cyanation of 2-hydroxybenzyl alcohol.
Frequently Asked Questions (FAQs)
-
Q: What is the best overall method for cyanating 2-hydroxybenzyl alcohol?
-
A: For directness and atom economy, a Lewis acid-catalyzed approach using B(C₆F₅)₃ or Zn(OTf)₂ with TMSCN or an isonitrile is a powerful modern method.[1][2][3] However, for reliability and potentially higher yields, especially on a larger scale, the classic two-step method of converting the alcohol to a benzyl chloride/bromide followed by SN2 displacement with NaCN in DMSO is often the most robust.
-
-
Q: How does the ortho-hydroxyl group specifically complicate this reaction?
-
A: The phenolic -OH group has two main effects. First, it is an electron-donating group, which stabilizes the benzylic carbocation, favoring an SN1-type mechanism but also making it more susceptible to side reactions. Second, the phenolic -OH is itself a nucleophile and can react with reagents or intermediates. It can also coordinate to and potentially deactivate the Lewis acid catalyst. Protecting this group can simplify the reaction significantly.[8]
-
-
Q: Are there alternative synthetic routes that avoid the direct cyanation of the alcohol?
-
A: Yes. If your starting materials are flexible, the Sandmeyer reaction is a classic and powerful method for introducing a nitrile group onto an aromatic ring.[9][10] This would involve starting with 2-amino-benzylamine, converting the aromatic amino group to a diazonium salt, and then displacing it with copper(I) cyanide (CuCN).[9][11] This is a fundamentally different approach as it forms an Ar-CN bond rather than an Ar-CH₂-CN bond.
-
-
Q: What are the key safety considerations when working with cyanide?
-
A: All cyanide compounds are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Never acidify cyanide waste streams, as this will generate highly toxic hydrogen cyanide (HCN) gas. Have an emergency plan and a cyanide antidote kit (e.g., amyl nitrite) available. Reagents like isonitriles and TMSCN are generally considered safer alternatives to handling solid KCN/NaCN.[1]
-
Data Summary: Comparison of Cyanation Methods
| Method | Reagents | Catalyst | Temp. (°C) | Typical Yield | Pros & Cons |
| Lewis Acid Catalysis | 2-Hydroxybenzyl alcohol, tert-Butyl Isocyanide | B(C₆F₅)₃ (10 mol%) | 100 | Good-Excellent | Pro: Atom-economical, direct.[1][2] Con: Catalyst can be expensive; potential for ether side product. |
| Lewis Acid Catalysis | 2-Hydroxybenzyl alcohol, TMSCN | Zn(OTf)₂ (5-10 mol%) | 60-80 | Good | Pro: Direct, TMSCN scavenges water.[3] Con: TMSCN is toxic and moisture-sensitive. |
| Two-Step (via Halide) | 1. SOCl₂ or PBr₃ 2. NaCN or KCN | None | 0 to RT (Step 1) 50-100 (Step 2) | Good-Excellent | Pro: Highly reliable, avoids carbocation issues.[4] Con: Two separate steps, generates stoichiometric waste. |
| Two-Step (via Acetate) | 2-Acetoxybenzyl acetate, KCN | Base (KCN) | Reflux | ~70%[7] | Pro: Protects phenolic -OH, good yield.[8] Con: Requires pre-synthesis of the acetate starting material. |
Experimental Protocol: Two-Step Cyanation via Benzyl Chloride
This protocol is a robust and reliable method that avoids the complexities of direct, acid-catalyzed cyanation.
Step 1: Synthesis of 2-Hydroxybenzyl Chloride
-
In a fume hood, add 2-hydroxybenzyl alcohol (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.1 eq) dropwise over 15 minutes. A gas trap (scrubber with NaOH solution) is necessary to neutralize the HCl and SO₂ gases produced.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC (thin-layer chromatography) until the starting material is fully consumed.
-
Carefully remove the excess SOCl₂ under reduced pressure (in a well-ventilated hood). The crude 2-hydroxybenzyl chloride is often used directly in the next step without further purification.
Step 2: Nucleophilic Substitution with Sodium Cyanide
-
Dissolve the crude 2-hydroxybenzyl chloride from Step 1 in anhydrous dimethyl sulfoxide (DMSO).
-
In a separate flask, dissolve sodium cyanide (NaCN) (1.2 eq) in DMSO. Caution: Highly Toxic.
-
Slowly add the benzyl chloride solution to the NaCN solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield pure 2-hydroxybenzyl cyanide.
References
- Xu, T.-T., Zhou, J.-L., Cong, G.-Y., Sheng, J.-Y.-H., Wang, S.-Q., Ma, Y., & Feng, J.-J. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2174. [Link]
- Hayashi, H., & Oka, S. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 52(3), 514-519. [Link]
- Schwartz, et al. (1976). Journal of Organic Chemistry, 41, 2502-2503. (Referenced in EP0062717B1)
- Zhang, W., Wang, F., McCann, S. D., Wang, D., Chen, P., Stahl, S. S., & Liu, G. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1014-1018. [Link]
- Various Authors. (2020). Cyanation of benzylic alcohols and derivatives.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Various Authors. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. PubMed Central (PMC) - NIH. [Link]
- Xu, T.-T., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. FAO AGRIS. [Link]
- Zhang, W., et al. (2016).
- Various Authors. (2008). benzyl alcohol to benzyl cyanide. Sciencemadness.org. [Link]
- Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1357-1393. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
- Hümpel, C., Chen, J., Lyon, W. L., McNamee, R. E., & MacMillan, D. W. C. (2024). Deoxycyanation of Alkyl Alcohols. ChemRxiv. [Link]
- Xu, T.-T., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. PubMed Central (PMC). [Link]
- Hayashi, H., & Oka, S. (1974). Synthesis of Hydroxybenzyl Compounds.
- Various Authors. (2020). Substrates scope for photocatalytic cyanation from benzyl alcohols.
- Wikipedia. (n.d.). Cyanation.
- Various Authors. (2012). Zn(OTf)2- Catalyzed direct cyanation of benzylic alcohols - A novel synthesis of α-aryl nitriles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - benzyl alcohol to benzyl cyanide - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source [agris.fao.org]
- 7. EP0062717B1 - A process for the manufacture of aromatic cyanides - Google Patents [patents.google.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Benzofuranones
Welcome to the Technical Support Center dedicated to the synthesis of benzofuranones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Benzofuranones are prevalent in numerous natural products and pharmaceuticals, making their efficient synthesis a critical aspect of chemical and medicinal research.[1]
Core Synthetic Strategies: An Overview
The synthesis of benzofuranones typically involves intramolecular cyclization reactions. A common and classical approach is the intramolecular Friedel-Crafts-type condensation of an α-phenoxycarbonyl compound to construct the five-membered furanoid ring.[2] The success of these syntheses is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time.
Common synthetic routes include:
-
Acid-catalyzed cyclization: Strong acids like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) are frequently used to promote the cyclization of precursor molecules.[2][3]
-
Palladium-catalyzed reactions: These methods, such as hydroesterification of alkenylphenols or C-H activation of phenylacetic acids, offer high yields and regioselectivity.[4]
-
Metal-free approaches: Tandem Friedel-Crafts/lactonization reactions catalyzed by strong acids like perchloric acid (HClO4) provide an alternative to metal-catalyzed methods.[4]
Troubleshooting Guide: A-Q&A Approach
This section addresses specific challenges that may arise during the synthesis of benzofuranones, offering causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My acid-catalyzed cyclization of a substituted phenol to a benzofuranone is resulting in a low yield or a complex mixture of products. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in acid-catalyzed benzofuranone synthesis can be attributed to several factors, from substrate reactivity to reaction conditions. Here is a systematic approach to troubleshooting:
-
Causality 1: Incomplete Reaction. The reaction may not be reaching completion due to insufficient activation energy or reaction time.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature. For instance, some reactions show optimal yields when heated to 120 °C.[2] However, be cautious as excessively high temperatures can lead to decomposition.
-
Prolong Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the duration. Some protocols specify reaction times of up to 16 hours.[2]
-
-
-
Causality 2: Catalyst Inefficiency or Inappropriate Choice. The chosen acid catalyst may not be strong enough or may be unsuitable for the specific substrate.
-
Solution:
-
Screen Different Acids: A range of Lewis and Brønsted acids can be tested. While trifluoroacetic acid (TFA) and aluminum chloride (AlCl3) have proven effective, other acids like toluenesulfonic acid or hydrochloric acid could be evaluated, although they may not always yield superior results.[2]
-
Optimize Catalyst Loading: The concentration of the acid catalyst is crucial. For example, using 20 mol % of TFA has been shown to provide optimal yields in certain reactions.[2]
-
-
-
Causality 3: Side Reactions and Byproduct Formation. The reaction conditions may be promoting undesired side reactions, consuming the starting material or the desired product.
-
Solution:
-
Lower Reaction Temperature: In some cases, lowering the reaction temperature can slightly increase the chemical yield by minimizing the formation of byproducts.[2]
-
Stepwise Addition of Reagents: For reactions involving multiple components, such as a Diels-Alder based cascade, adding the acid catalyst after the initial consumption of starting materials might improve the yield of the desired benzofuranone.[2]
-
-
-
Causality 4: Presence of Water. Moisture can interfere with acid catalysts, particularly Lewis acids, reducing their efficacy.
-
Solution:
-
Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried before use. Distillation over a suitable drying agent is recommended.[2]
-
Addition of Molecular Sieves: While intended to sequester water, the addition of molecular sieves can sometimes lead to a substantially decreased yield and should be approached with caution.[2]
-
-
Issue 2: Poor Regioselectivity
Question: My benzofuranone synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge in the synthesis of substituted benzofuranones. The substitution pattern on the aromatic ring plays a significant role in directing the cyclization.
-
Causality 1: Steric and Electronic Effects. When both ortho positions on the phenol are unsubstituted, a mixture of products can form. Typically, the sterically less-hindered product is favored.[2]
-
Solution:
-
Substrate Design: If possible, start with a substrate where one of the ortho positions is blocked, forcing the cyclization to occur at a single position.[2]
-
Use of Directing Groups: The presence of certain functional groups on the starting material can direct the cyclization to a specific position.[5]
-
-
-
Causality 2: Reaction Conditions. The choice of catalyst, solvent, and temperature can influence the regiochemical outcome.
-
Solution:
-
Catalyst Control: Different metal catalysts and their ligand systems can selectively promote the formation of one regioisomer over another.[5]
-
Solvent Screening: Solvents can influence the steric hindrance around different positions of the aromatic ring. It is advisable to perform small-scale trials with a variety of solvents to determine the optimal choice for your desired regioselectivity.[6]
-
Temperature Optimization: The reaction temperature can be a critical factor. For instance, in some syntheses of 2-substituted versus 3-substituted benzofurans, lower temperatures favored the formation of one isomer, while higher temperatures promoted the other.[5]
-
-
Experimental Protocols
General Procedure for Acid-Catalyzed Benzofuranone Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a thick-walled reaction vessel, add the pyrone (2 equivalents), nitroalkene (1 equivalent), a radical inhibitor such as BHT (0.1 equivalents), and a Lewis acid like AlCl3 (0.1 equivalents).[2]
-
Inert Atmosphere: Flush the vessel with an inert gas, such as argon, for 5 minutes.[2]
-
Solvent and Co-catalyst Addition: Add the solvent (e.g., 1,2-dichlorobenzene, DCB) and a protic acid co-catalyst (e.g., TFA, 0.2 equivalents), and quickly seal the tube.[2]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 120 °C) for the required time (e.g., 16 hours), monitoring by TLC.[2]
-
Work-up and Purification: Cool the reaction mixture to room temperature. The mixture can then be directly purified by flash column chromatography on silica gel without an aqueous workup.[2]
Troubleshooting Workflow
Caption: A troubleshooting workflow for low-yield benzofuranone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the influence of the solvent on benzofuranone synthesis? A1: The choice of solvent can significantly impact the reaction's efficiency and selectivity. Solvents can influence the solubility of reactants and catalysts, as well as the reaction temperature. For instance, in some cases, different solvents were evaluated but did not significantly change the chemical yield.[2] However, for other reactions, the solvent can play a critical role in controlling regioselectivity.[5] It is always recommended to perform a solvent screen during the optimization of a new reaction.
Q2: How critical is temperature control in these reactions? A2: Temperature is a crucial parameter. Higher temperatures can increase the reaction rate but may also lead to the decomposition of starting materials, products, or catalysts, resulting in lower yields and the formation of byproducts.[7] Conversely, lower temperatures may lead to incomplete reactions. The optimal temperature is a balance between reaction rate and stability and must be determined empirically for each specific reaction.[2]
Q3: What are the best practices for purifying benzofuranones? A3: Purification of benzofuranones is typically achieved through standard techniques such as flash column chromatography on silica gel or recrystallization. The choice of eluent for chromatography depends on the polarity of the specific benzofuranone derivative; a common system is a gradient of hexane and ethyl acetate.[2] For recrystallization, solvents like absolute ethanol are often used. It is important to ensure the final product is free of impurities for accurate characterization and subsequent applications.[8]
Q4: What are the key characterization techniques for benzofuranones? A4: The synthesized benzofuranones should be thoroughly characterized to confirm their structure and purity. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the molecular framework.[8]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[8]
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule.[8][9]
-
Melting Point Determination: A sharp melting point is an indicator of purity.[8]
Q5: What are the essential safety precautions when synthesizing benzofuranones? A5: Standard laboratory safety practices should always be followed. This includes:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[10][11]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile or hazardous reagents.[11]
-
Reagent Handling: Be familiar with the safety data sheets (SDS) for all chemicals used. Many reagents can be flammable, corrosive, or toxic.[12][13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines. Do not pour chemicals down the drain.[10][12]
Data Summary Table
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Catalyst | AlCl₃ (10 mol %) | AlCl₃ (10 mol %), TFA (20 mol %) | Boron trifluoride | 45 | [2] |
| Temperature | 150 °C | 120 °C | 120 °C | 58 | [2] |
| Solvent | 1,2-Dichlorobenzene | 1,2-Dichlorobenzene | Toluene | 76 | [2] |
Caption: A summary of reaction conditions and their impact on benzofuranone synthesis yield.
Reaction Mechanism Diagram
Sources
- 1. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Benzofuranone synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, characterization, and bioevaluation of new benzofurans. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Reagent Safety & PPE [protocols.io]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 12. shahandassociates.co.in [shahandassociates.co.in]
- 13. Handling of reagents - SynCrest Inc. [syncrest.com]
Preventing polymerization of (2-Hydroxyphenyl)acetonitrile during storage
An Application Scientist's Guide to (2-Hydroxyphenyl)acetonitrile: From Storage to Experimentation
Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working with this compound. Our goal is to equip you with the knowledge to prevent its polymerization, ensuring the integrity and success of your experiments.
Understanding the Challenge: The Instability of this compound
This compound is a valuable bifunctional molecule, possessing both a reactive phenolic hydroxyl group and a cyano group. This unique structure, however, also makes it susceptible to degradation and polymerization, particularly during long-term storage or under suboptimal handling conditions. Understanding the underlying mechanisms is the first step toward effective prevention.
The primary pathway for polymerization is believed to be free-radical mediated. The phenolic hydroxyl group can be oxidized to a phenoxy radical, especially in the presence of air (oxygen), light, or trace metal impurities. This radical can then initiate a chain reaction, leading to the formation of undesirable oligomers and polymers. This process can manifest as a discoloration (often turning pink, brown, or black), an increase in viscosity, or even complete solidification of the material.
This section addresses common issues and questions in a practical, question-and-answer format.
Q1: I just received a new bottle of this compound. What are the absolute first steps I should take?
Answer: Proper initial handling is critical for long-term stability.
-
Inspect Upon Arrival: Check for any signs of discoloration or changes in physical state. The compound should be a solid.[1] If it appears viscous or deeply colored, contact your supplier immediately.
-
Establish Inert Atmosphere: The most significant threat is oxygen. Immediately transfer the material into a desiccator or glovebox to be handled under an inert atmosphere (Nitrogen or Argon).
-
Consider Adding a Stabilizer: For long-term storage, the addition of a radical scavenger is a field-proven technique. A common choice is Butylated Hydroxytoluene (BHT) or Hydroquinone at a low concentration (100-200 ppm). Phenolic compounds are known to be effective inhibitors of free-radical polymerization.[2][3][4]
Protocol 1: Addition of a Radical Scavenger (BHT)
-
Environment: Perform all steps in a fume hood under an inert atmosphere (e.g., a glovebox or using a Schlenk line).
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of BHT in a dry, inert solvent like anhydrous acetonitrile or toluene.
-
Calculate Volume: Determine the amount of this compound you have. To achieve a 200 ppm concentration, you will add 0.2 mg of BHT per 1 gram of your compound.
-
Example: For 10 g of this compound, you need 2 mg of BHT. This corresponds to 2 mL of your 1 mg/mL BHT stock solution.
-
-
Add and Mix: Add the calculated volume of the BHT stock solution to your compound.
-
Remove Solvent: Gently remove the solvent in vacuo without heating. The goal is to leave the BHT evenly dispersed without thermally stressing the this compound.
-
Seal and Store: Seal the container tightly with paraffin film, backfill with an inert gas, and store as recommended below.
Q2: What are the optimal long-term storage conditions?
Answer: The key principles are to exclude oxygen, light, and heat. Vendor recommendations consistently point towards storage at room temperature or refrigerated (4°C) under an inert atmosphere.[5][6]
| Parameter | Recommendation | Rationale |
| Temperature | 4°C or Room Temperature[5][6] | Reduces the rate of potential degradation reactions. Avoid freezing, which can cause moisture condensation. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[5][6] | Prevents oxidation of the phenol to a phenoxy radical, the primary initiation step for polymerization. |
| Light | Amber/Opaque Container | UV light can provide the energy to initiate radical formation. |
| Container | Tightly Sealed Glass Bottle | Prevents exposure to atmospheric oxygen and moisture. Use paraffin film for an extra seal. |
| Location | Dry, Well-Ventilated Area | Standard chemical safety practice. Keep away from oxidizing agents. |
Q3: My this compound has turned slightly pink/brown. Can I still use it?
Answer: A color change is the first visual indicator of degradation. While a very faint pink hue might indicate minimal oxidation, any significant discoloration suggests the onset of polymerization and the presence of impurities.
To determine usability, you must perform a quality control check.
Workflow: Assessing a Discolored Sample
Caption: Troubleshooting workflow for discolored this compound.
Protocol 2: Quick Quality Control by ¹H NMR
-
Sample Prep: Dissolve a small amount (5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Pure Sample: Expect sharp, well-defined peaks corresponding to the aromatic protons, the benzylic CH₂ protons, and the hydroxyl proton.
-
Degraded Sample: Look for a broad, undefined "hump" at the baseline, which is characteristic of polymeric material. You may also see a complex mixture of smaller peaks from oligomeric species.
-
If significant polymeric material is detected, it is highly recommended to discard the reagent. Purification can be attempted via column chromatography, but this is often inefficient and may not remove all problematic oligomers.
Q4: How does polymerization actually happen, and how do inhibitors stop it?
Answer: The process is a classic example of free-radical polymerization, which involves initiation, propagation, and termination steps. Inhibitors function by intercepting the highly reactive radical species.
Mechanism 1: Free-Radical Polymerization
Caption: How a radical scavenger like BHT inhibits polymerization.
The inhibitor (InH) readily donates a hydrogen atom to the reactive propagating radical ((M)n•), neutralizing it. The inhibitor is converted into a radical itself (In•), but this new radical is highly stabilized by resonance and steric hindrance, rendering it incapable of continuing the polymer chain. This effectively terminates the reaction. [7]
References
- Fujisawa, S., & Kadoma, Y. (1992). Effect of Phenolic Compounds on the Polymerization of Methyl Methacrylate. Dental Materials, 8(5), 324-326.
- MilliporeSigma. (2025). Safety Data Sheet - Acetonitrile.
- MDPI. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI.
- Lartigue-peyrou, F. (1996). The use of phenolic compounds as free-radical polymerization inhibitors. Industrial Chemistry Library. Semantic Scholar.
- Journal of the American Chemical Society. (1962). The Reactivity of Phenols toward Peroxy Radicals. I. Inhibition of the Oxidation and Polymerization of Methyl Methacrylate by Phenols in the Presence of Air. Journal of the American Chemical Society.
- Chemistry For Everyone. (2023, May 26). How Do Polymerization Inhibitors Work? [Video]. YouTube.
- Fisher Scientific. (2025). Safety Data Sheet - Acetonitrile.
- PubChem. (n.d.). 2-(2-Hydroxyphenyl)acetonitrile. National Center for Biotechnology Information.
- LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts.
Sources
- 1. 2-(2-Hydroxyphenyl)acetonitrile | 14714-50-2 [sigmaaldrich.com]
- 2. Effect of phenolic compounds on the polymerization of methyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of phenolic compounds as free-radical polymerization inhibitors | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 14714-50-2|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. m.youtube.com [m.youtube.com]
Alternative solvents for the synthesis of (2-Hydroxyphenyl)acetonitrile
Welcome to the technical support center for the synthesis of (2-hydroxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, with a special focus on the adoption of greener, alternative solvents. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common conventional methods for synthesizing this compound?
A1: Traditionally, this compound is synthesized via nucleophilic substitution. A common route involves the reaction of a salicyl-halide (e.g., 2-hydroxybenzyl chloride) with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2] Another established method is the reaction of salicyl alcohol with sodium cyanide in DMF.[1] While effective, these methods often involve highly toxic reagents and volatile organic solvents (VOCs).
Q2: Why should I consider alternative solvents like Ionic Liquids (ILs) or Deep Eutectic Solvents (DESs) for this synthesis?
A2: Ionic liquids and deep eutectic solvents are considered "green" alternatives because they exhibit negligible vapor pressure, reducing air pollution and exposure risks.[3] They are often non-flammable, thermally stable, and can be recycled, which aligns with the principles of green chemistry.[4][5] Furthermore, the unique solvent properties of ILs and DESs can sometimes lead to enhanced reaction rates and selectivities.[6][7] For instance, DESs composed of natural compounds like choline chloride and urea are biodegradable and of low toxicity.[3]
Q3: What are the main challenges when working with Deep Eutectic Solvents (DESs)?
A3: The primary challenges associated with DESs are their high viscosity and the difficulty of product extraction.[8][9] High viscosity can impede stirring and slow down reaction rates by hindering mass transfer.[9] Product separation can be complex because DESs are non-volatile, meaning they cannot be removed by evaporation. This often necessitates liquid-liquid extraction, but finding a suitable immiscible solvent can be challenging.[10]
Q4: Are there safer alternatives to using highly toxic cyanide salts like KCN or NaCN?
A4: Yes, several less toxic cyanide sources are available. Trimethylsilyl cyanide (TMSCN) is a common alternative that is less hazardous to handle.[11] Another promising option is potassium ferrocyanide (K4[Fe(CN)6]), a stable, inexpensive, and low-toxicity cyanide source that has been successfully used for the cyanation of phenols and aryl halides.[12][13]
Q5: How can I recycle the Deep Eutectic Solvent after my reaction?
A5: Recycling is a key advantage of using DESs. A common method involves adding water to the reaction mixture to precipitate the organic product, which can then be filtered off. The DES can be recovered from the aqueous solution by evaporating the water under reduced pressure.[4][14] The recovered DES can often be reused for several cycles without a significant loss of activity.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, particularly when using alternative solvents.
Issue 1: Low or No Product Yield in a Deep Eutectic Solvent (DES)
| Potential Cause | Explanation & Solution |
| High Viscosity of DES | The high viscosity of many DESs (e.g., choline chloride:urea) can significantly slow down the reaction rate by limiting the diffusion of reactants. Solution: Gently heat the reaction mixture (e.g., to 60-80 °C) to decrease the viscosity and improve mixing.[9] You can also consider adding a small amount of a co-solvent like water or isopropanol, but be aware this can alter the hydrogen bond network of the DES and may affect the reaction.[15][16] |
| Poor Solubility of Reactants | While DESs are excellent solvents for many compounds, your specific starting material may have limited solubility. Solution: Screen different DES combinations. For example, a DES based on choline chloride and glycerol may have different solubility properties than one based on urea.[17] Ensure vigorous stirring to maximize the dissolution of any solid reactants. |
| Inadequate Temperature | Nucleophilic substitution reactions on phenols or their derivatives often require elevated temperatures to proceed at a reasonable rate. Solution: Optimize the reaction temperature. Start with a moderate temperature (e.g., 80 °C) and incrementally increase it, monitoring the reaction progress by TLC or HPLC.[14] |
| Catalyst Inactivity | If using a catalyst (e.g., for cyanation with K4[Fe(CN)6]), it may be incompatible with the DES. Solution: Ensure the chosen catalyst is soluble and active in the DES medium. You may need to screen different catalysts or ligands. |
Issue 2: Difficulty in Product Isolation and Purification from DES
| Potential Cause | Explanation & Solution |
| Product is Soluble in the DES/Water Mixture | After adding water to precipitate the product, it may remain dissolved if it has some water solubility. Solution: Perform a liquid-liquid extraction. Since many DESs are water-miscible, you can dilute the reaction mixture with water and then extract your product with an immiscible organic solvent like ethyl acetate or dichloromethane.[10] |
| Formation of an Emulsion during Extraction | The components of the DES can sometimes act as surfactants, leading to the formation of stable emulsions during extraction, making phase separation difficult. Solution: Add a saturated brine solution (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase and can help to break the emulsion. Centrifugation can also be an effective method for separating the layers. |
| Co-precipitation of Starting Materials | If the reaction has not gone to completion, unreacted starting materials may co-precipitate with your product upon the addition of water. Solution: Optimize the reaction conditions to ensure full conversion of the starting material. If this is not possible, the crude product will need to be purified, for example, by flash column chromatography. |
Issue 3: Safety Concerns with Cyanide Reagents
| Potential Cause | Explanation & Solution |
| Generation of Hydrogen Cyanide (HCN) Gas | Cyanide salts react with acids to produce highly toxic and flammable HCN gas.[2] Solution: ALWAYS handle cyanide salts in a certified chemical fume hood.[2] Ensure your reaction setup is not acidic. Store cyanide compounds away from acids.[2] |
| Exposure Risk | Cyanide compounds can be toxic through ingestion, inhalation, and skin absorption. Solution: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles (or a face shield if there is a splash hazard), and double-gloving with nitrile gloves is recommended.[2] |
| Waste Disposal | Cyanide-containing waste is hazardous and requires special disposal procedures. Solution: All solid and liquid waste containing cyanide must be collected in a designated, sealed hazardous waste container. Decontaminate glassware first with a pH 10 buffer solution, followed by a 10% bleach solution, all within the fume hood.[2] |
Experimental Protocols
Protocol 1: Established Synthesis using Trimethylsilyl Cyanide (A Safer Alternative)
This protocol is adapted from a known procedure for the synthesis of this compound derivatives and offers a safer alternative to using alkali metal cyanides.[18]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound using TMSCN.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(1-tosylalkyl)phenol (0.40 mmol), potassium carbonate (K2CO3, 66 mg, 0.48 mmol), and tetrabutylammonium fluoride (TBAF, 1 M in THF, 58 µL, 0.058 mmol) in acetonitrile (4 mL).[18]
-
Addition of Cyanide Source: To the stirred mixture, add trimethylsilyl cyanide (TMSCN, 60 µL, 0.48 mmol).[18]
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[18]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and transfer the mixture to a separatory funnel.[18]
-
Extraction: Separate the organic layer. The aqueous layer can be extracted again with a small portion of an organic solvent like ethyl acetate. Combine the organic layers.[18]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.[18]
-
Purification: Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to obtain the pure this compound.[18]
Protocol 2: Proposed Synthesis in a Deep Eutectic Solvent (DES)
This protocol is a proposed, scientifically-grounded adaptation for researchers wishing to explore DES as a reaction medium. It is based on the principles of the Strecker reaction, which has been successfully performed in DES, and general protocols for reactions in these media.[8][14]
Workflow Diagram:
Caption: Proposed workflow for the synthesis of this compound in a DES.
Step-by-Step Methodology:
-
DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio.[3] Heat the mixture to approximately 80 °C with stirring until a clear, homogeneous liquid is formed.[4]
-
Reaction Setup: In the pre-prepared DES, add your starting material (e.g., salicylaldehyde, 1 mmol) and a less toxic cyanide source like potassium ferrocyanide (K4[Fe(CN)6], 0.5 mmol). The DES acts as both the solvent and a catalyst.[14]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The increased temperature is necessary to reduce the viscosity of the DES and facilitate the reaction. Monitor the reaction by TLC.
-
Product Precipitation: Once the reaction is complete, cool the mixture to room temperature. Add cold water (e.g., 5-10 volumes) to the viscous mixture. The organic product should precipitate out as a solid.[14]
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual DES.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography if necessary.
-
DES Recycling: Collect the aqueous filtrate from step 5. Remove the water under reduced pressure to recover the choline chloride/urea DES, which can be dried and reused for subsequent reactions.[4]
Comparative Data of Synthetic Solvents
The choice of solvent is a critical parameter that influences not only the reaction outcome but also the overall environmental impact of the synthesis. Below is a comparison of conventional solvents with greener alternatives.
| Solvent | Type | Boiling Point (°C) | Key Advantages | Key Disadvantages | Safety/Environmental Notes |
| Acetonitrile | Polar Aprotic | 82 | Good solvating power for many reagents, relatively low boiling point for easy removal.[19] | Flammable, toxic, derived from petroleum.[19] | Hazardous air pollutant, requires careful handling and disposal. |
| DMSO | Polar Aprotic | 189 | Excellent solvating power, high boiling point allows for high reaction temperatures.[20] | Difficult to remove due to high boiling point, can be challenging to work with. | Can penetrate skin, carrying dissolved substances with it. |
| Ionic Liquids (e.g., [BMIM]Cl) | Green Solvent | >300 | Negligible vapor pressure, high thermal stability, tunable properties, potential for recyclability.[21][22] | Often expensive, can be viscous, product isolation can be difficult, some have toxicity concerns.[3][23] | "Green" status depends on the specific cation/anion combination; biodegradability can be low.[3] |
| DES (e.g., Choline Chloride:Urea) | Green Solvent | N/A (decomposes at high temp.) | Inexpensive, readily available components, often biodegradable and low toxicity, recyclable.[3][4] | High viscosity, non-volatile (difficult to remove), product isolation requires specific work-up procedures.[8][9] | Generally considered environmentally benign, especially those made from natural components.[3] |
References
- Deep Eutectic Solvents (DESs) Based on Choline Chloride as a Green Solvent and Catalyst in the Synthesis of - Organic Chemistry Research. (n.d.).
- Yedage, S. L., & Patil, B. M. (2019). A green one-pot synthesis of α-amino nitrile derivatives via Strecker reaction in deep eutectic solvents. SN Applied Sciences, 1(9), 1073. [Link]
- A green one-pot synthesis of α-amino nitrile derivatives via Strecker reaction in deep eutectic solvents. (n.d.). ResearchGate.
- Pd-Catalyzed one-pot dehydroxylative coupling of phenols with K4[Fe(CN)6] mediated by SO2F2: a practical method for the direct conversion of phenols to aryl nitriles. (n.d.). Royal Society of Chemistry.
- Ionic liquids and deep eutectic solvents for the recovery of phenolic compounds. (2021, March 29). Royal Society of Chemistry. [Link]
- Recycling of zinc oxide dust using ChCl-urea deep eutectic solvent with nitrilotriacetic acid as complexing agents. (n.d.). ResearchGate.
- Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. (n.d.). OSTI.GOV.
- 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015, July 19). Chemistry LibreTexts. [Link]
- A green one-pot synthesis of α-amino nitrile derivatives via Strecker reaction in deep eutectic solvents. (n.d.). J-GLOBAL.
- Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. (n.d.). ResearchGate.
- Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity. (2024, February 16).
- Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction. (2017, August 2). Organic & Biomolecular Chemistry, 15(30), 6433-6440. [Link]
- Strecker amino acid synthesis. (n.d.). In Wikipedia.
- Pd-Catalyzed one-pot dehydroxylative coupling of phenols with K4[Fe(CN)6] mediated by SO2F2: a practical method for the direct conversion of phenols to aryl nitriles. (2018, May 29). Semantic Scholar. [Link]
- A truly green synthesis of α-aminonitriles via Strecker reaction. (2011, October 4). Chemistry Central Journal, 5, 64. [Link]
- Urea. (n.d.). In Wikipedia.
- A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014). Chinese Journal of Chemistry, 32(9), 983-988. [Link]
- Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions. (n.d.). MDPI.
- Cyanation of iodobenzene with K 4 [Fe(CN) 6 ] using various type of IL confined SBA-15 functionalized palladium complex. (n.d.). ResearchGate.
- Cyanation reaction using ionic liquids as solvents. (n.d.). ResearchGate.
- The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. (2026, January 8). MDPI. [Link]
- Computer Vision Helps Experimentally Monitor Mixing Effects in Deep Eutectic Solvents. (2025, October 3).
- When i using deep eutectic solvents as sovlents and catalysts, It's too viscous to use. What should I do? (2023, July 29).
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. (2025, April 5).
- Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. (2019, December 20).
- Lewis Acid‐Mediated Cyanation of Phenols Using N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide. (2019, September 10).
- An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with deep eutectic solvent as catalyst. (n.d.). ResearchGate.
- Application of Choline Chloride-Based Deep Eutectic Solvents in the Synthesis of Hydrazones. (n.d.). MDPI.
- Ionic Liquids Synthesis – Methodologies. (n.d.). ResearchGate.
- Choline Chloride- and Organic Acids-Based Deep Eutectic Solvents: Exploring Chemical and Thermophysical Properties. (n.d.). ACS Publications.
- DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE. (n.d.). Google Patents.
- Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions. (2025, October 13).
- Extraction of Phenolic Compound using Natural Deep Eutectic Solvent from Biomass Waste. (2021, November 19). IOPscience. [Link]
- Observation of cavitation dynamics in viscous deep eutectic solvents during power ultrasound sonication. (n.d.). Royal Society of Chemistry.
- Green Extraction of Polyphenols via Deep Eutectic Solvents and Assisted Technologies from Agri-Food By-Products. (2023, September 28). Semantic Scholar. [Link]
- Modeling of Solid–Liquid Equilibria in Deep Eutectic Solvents: A Parameter Study. (2019, June 25). MDPI. [Link]
- Deep Eutectic Solvents Study. (2023, November 28). Scribd. [Link]
- Green strategies for recovery of bioactive phenolic compounds from agro-industrial wastes using natural deep eutectic solvents. (n.d.). American Chemical Society.
- Phenolic compounds extraction from propolis using imidazole‐based ionic liquids: A theoretical and experimental study. (n.d.). ResearchGate.
Sources
- 1. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 2. Green extraction of phenolics using deep eutectic solvents: a promising neoteric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. orgchemres.org [orgchemres.org]
- 5. A green one-pot synthesis of α-amino nitrile derivatives via Strecker reaction in deep eutectic solvents | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A green one-pot synthesis of α-amino nitrile derivatives via Strecker reaction in deep eutectic solvents | Semantic Scholar [semanticscholar.org]
- 9. Computer Vision Helps Experimentally Monitor Mixing Effects in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionic liquids and deep eutectic solvents for the recovery of phenolic compounds: effect of ionic liquids structure and process parameters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10560K [pubs.rsc.org]
- 11. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-Catalyzed one-pot dehydroxylative coupling of phenols with K4[Fe(CN)6] mediated by SO2F2: a practical method for the direct conversion of phenols to aryl nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Green strategies for recovery of bioactive phenolic compounds from agro-industrial wastes using natural deep eutectic solvents - American Chemical Society [acs.digitellinc.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Cyanation Reactions
Welcome to the Technical Support Center for managing temperature control in exothermic cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting assistance for these potent and hazardous transformations. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the essential knowledge required before attempting any exothermic cyanation reaction. A thorough understanding of these principles is the first line of defense against thermal hazards.
Q1: What are the primary hazards associated with cyanating reagents?
A1: Cyanating reagents present a dual threat. Firstly, they are often highly toxic, and many can release hydrogen cyanide (HCN) gas, a potent poison. Secondly, they are highly reactive and can undergo rapid, exothermic decomposition.[1] If the significant heat generated during this decomposition is not effectively removed, it can lead to a thermal runaway—a dangerous, uncontrolled reaction that can cause a rapid increase in pressure and temperature, potentially leading to vessel rupture or an explosion.[1]
Q2: What common factors can trigger a runaway exothermic reaction?
A2: Several factors can initiate or accelerate the decomposition of cyanating reagents:
-
Heat: Elevated temperatures are a primary trigger. For example, the decomposition of acetone cyanohydrin is accelerated by heat.[1][2][3]
-
Moisture: Water can react with many cyanating reagents, leading to decomposition and the release of toxic gases.[1]
-
Impurities: The presence of contaminants such as acids, bases, or metal salts can catalyze decomposition.[1]
-
Improper Reagent Addition: Adding reagents too quickly is a common cause of runaway reactions, as the rate of heat generation can overwhelm the cooling system's capacity.[4]
-
Inadequate Cooling: Insufficient or failed cooling is a direct path to loss of thermal control.[1][5]
Q3: What are the essential proactive safety measures I should always implement?
A3: A multi-layered safety approach is critical.
-
Thorough Risk Assessment: Before any experiment, perform a comprehensive risk assessment that considers the thermal hazards of all reagents, intermediates, and potential side reactions.[6] This should be done by technically competent personnel.[6]
-
Small-Scale First: Always begin with small-scale reactions to establish safe operating parameters and understand the reaction's thermal profile before attempting to scale up.[1]
-
Strict Temperature Control: Employ a robust cooling system, such as ice-water baths (0 °C), dry ice-acetone baths (–78 °C), or automated recirculating chillers for precise control.[4] Always measure the internal reaction temperature.[4]
-
Controlled Reagent Addition: For highly exothermic reactions, use a syringe pump or dropping funnel for slow, dropwise addition while continuously monitoring the internal temperature.[4] Never add all reagents at once unless it has been proven safe on a small scale.[4]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with moisture and air.[1]
-
Emergency Plan: Have a clear, well-understood emergency plan, including quenching procedures and evacuation routes.[1][6]
Section 2: Troubleshooting Guide - Real-Time Problem Solving
This section addresses specific issues that may arise during an experiment, providing a clear, step-by-step guide to regain control and ensure safety.
Issue 1: Sudden & Unexpected Temperature Increase
Q: My reaction's internal temperature is rising unexpectedly and faster than anticipated. What should I do?
A: This is a critical situation indicating that heat generation is exceeding heat removal. Act immediately and methodically.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reagents to halt the primary source of heat generation.[1]
-
Enhance Cooling: Increase the efficiency of your cooling system. If using a cooling bath, add more coolant (e.g., dry ice, ice). If using a chiller, lower the setpoint.[1]
-
Increase Stirring: Ensure vigorous stirring to improve heat transfer to the vessel walls and prevent the formation of localized hot spots.
Troubleshooting & Root Cause Analysis:
-
Was the addition rate too high? This is the most common cause. The rate of your exothermic reaction is directly tied to the rate of reagent addition.
-
Is the cooling bath making poor contact with the flask? Ensure the flask is sufficiently immersed in the bath for efficient heat transfer.
-
Is the reaction volume too large for the cooling capacity? As reactions are scaled up, the volume increases cubically while the surface area for heat exchange only increases squarely, making heat removal less efficient.
Preventative Measures:
-
Perform a reaction calorimetry study to quantify the heat of reaction before scaling up.
-
Use a syringe pump for precise and consistent control over the addition rate.
-
Ensure your cooling system is appropriately sized for the scale and exothermicity of your reaction.[5]
Issue 2: Cooling System Failure
Q: My cryo-cooler has malfunctioned / I've had a power outage in the middle of an exothermic addition. How do I safely manage the situation?
A: Loss of active cooling during an exothermic reaction is a serious hazard that requires a calm and rapid response.
Immediate Actions:
-
Stop All Additions: Immediately stop feeding any reagents into the reactor.[1]
-
Switch to Backup Cooling: If available, immediately implement a secondary cooling system. This could be a pre-chilled, larger cooling bath (e.g., a large tub of dry ice/acetone) kept on standby for critical reactions.[1]
-
Prepare for Emergency Quench: If the temperature continues to rise despite backup measures and approaches a critical safety limit, you must be prepared to quench the reaction.
Troubleshooting & Root Cause Analysis:
-
Was the equipment properly maintained? Regular maintenance and pre-operation checks of chillers and controllers can prevent unexpected failures.
-
Was a backup plan in place? For highly energetic reactions, a backup plan is not optional. This includes having secondary cooling systems and quenching solutions readily available.[1][5]
Preventative Measures:
-
Always have a secondary cooling plan. For a dry ice/acetone bath, this could be an extra Dewar of solvent and a bucket of dry ice. For a chiller, this could be a simple ice bath.
-
For critical or large-scale reactions, consider connecting essential equipment like chillers and stir plates to an uninterruptible power supply (UPS).
-
Ensure the fume hood sash is kept at its lowest possible position to act as a physical barrier.[7]
Issue 3: Uncontrollable Temperature Rise (Thermal Runaway)
Q: The temperature is rising very rapidly, and my cooling systems cannot control it. What is the emergency procedure?
A: This is a runaway reaction. Your personal safety is the absolute priority.[1]
Immediate Actions:
-
Alert and Evacuate: Alert all personnel in the immediate vicinity and evacuate the area immediately. Follow your institution's emergency procedures and activate any alarms.[1]
-
Do NOT Attempt to Intervene Directly: Once a reaction is in a true runaway state, approaching it is extremely dangerous due to the risk of explosion and toxic gas release.[8]
-
Initiate Emergency Quench (If Safe): If, and only if, it is possible to do so from a safe, remote distance (e.g., through a pre-installed quench line operated from outside the fume hood), initiate the emergency quenching protocol.[1]
Emergency Quenching Protocol (To be prepared before the experiment): A quenching procedure is designed to rapidly halt the chemical reaction.[9] A common method for cyanide involves oxidation.
-
Quenching Solution: Prepare a cooled solution of sodium hydroxide (e.g., 1 M) and sodium or calcium hypochlorite (commercial bleach).[1] The alkaline conditions prevent the formation of HCN, and the hypochlorite oxidizes the toxic cyanide to the less toxic cyanate.[1]
-
Procedure: Before the experiment, have this solution prepared and cooled, ready for use. The protocol should involve the slow, controlled addition of the reaction mixture to the quenching solution with vigorous stirring to manage the quenching exotherm itself.[1] However, in a runaway emergency, the priority is to stop the reaction, which may involve rapidly adding the quench solution to the reactor if a safe remote mechanism exists.
// Node Definitions start [label="Temperature Rise Detected", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_control [label="Is the temperature rise\ncontrollable with primary cooling?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; stop_add [label="1. Immediately Stop\nReagent Addition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enhance_cool [label="2. Enhance Primary Cooling\n(e.g., add more dry ice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Continue to Monitor Temperature", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; stable [label="Temperature Stabilized:\nResume with Caution", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
runaway [label="RUNAWAY DETECTED", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,bold"]; evacuate [label="1. ALERT & EVACUATE AREA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; emergency [label="2. Follow Institutional\nEmergency Procedures", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="3. Initiate Remote Quench\n(ONLY IF SAFE)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> stop_add; stop_add -> enhance_cool; enhance_cool -> check_control;
check_control -> monitor [label=" Yes"]; monitor -> stable;
check_control -> runaway [label="No "]; runaway -> evacuate -> emergency -> quench; } DOT Caption: Decision workflow for responding to a temperature increase.
Section 3: Technology & Scale-Up Considerations
Q: My batch-mode cyanation requires cryogenic temperatures (-78 °C), which is difficult to maintain on a larger scale. Are there better options?
A: Yes. Maintaining very low temperatures in large batch reactors is a significant challenge.[10][11] The high surface-area-to-volume ratio of small flasks does not scale linearly, making heat removal much less efficient in large vessels.[12] For large-scale or manufacturing processes, continuous flow chemistry offers a superior solution.[10][13][14]
Why Continuous Flow is Safer:
-
Superior Heat Transfer: Flow reactors use narrow channels or tubes, which have an extremely high surface-area-to-volume ratio.[12] This allows for near-instantaneous and highly efficient heat removal, preventing the formation of hot spots and enabling precise temperature control even for highly exothermic reactions.[10][13][14]
-
Reduced Reaction Volume: At any given moment, only a very small volume of hazardous material is in the reactor, drastically minimizing the potential impact of any process upset.[10]
-
Enhanced Mixing: The small channel dimensions lead to very efficient mixing, improving reaction consistency and heat distribution.[10]
In a case study for the synthesis of Remdesivir, a batch cyanation process required cryogenic temperatures.[10][11] During scale-up, even a 30-minute addition time at -30 °C led to significant decomposition.[10] By switching to a continuous flow process, the heat of reaction could be easily controlled, enabling safer and more efficient large-scale manufacturing.[13]
| Parameter | Batch Reactor (Large Scale) | Continuous Flow Reactor |
| Heat Transfer | Poor (Low surface-area-to-volume ratio) | Excellent (High surface-area-to-volume ratio)[12] |
| Temperature Control | Difficult, gradients and hot spots are common | Precise and uniform[10][14] |
| Hazardous Volume | Large (Entire batch) | Small (Volume of the reactor coil)[10] |
| Safety Profile | Higher risk of thermal runaway | Inherently safer design[6][14] |
References
- Benchchem. (n.d.). Technical Support Center: Strategies to Control Exothermic Decomposition of Cyanating Reagents.
- Lab Manager. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Vieira, T., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications.
- Vieira, T., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Semantic Scholar.
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.
- Fors, B. P., & Buchwald, S. L. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards.
- Stichting Veiligheid Voorop. (n.d.). Designing and operating safe chemical reaction processes.
- University of Washington. (2015). Unattended Reactions Standard Operating Procedure.
- Material Safety Data Sheet. (n.d.). Acetone Cyanohydrin.
- International Labour Organization & World Health Organization. (2021). ICSC 0611 - ACETONE CYANOHYDRIN.
- NOAA. (n.d.). ACETONE CYANOHYDRIN, STABILIZED - CAMEO Chemicals.
- ResearchGate. (n.d.). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- PubMed. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- Polymer Chemistry (RSC Publishing). (n.d.). Solvent-induced changes in the reactivity of tricyanate esters undergoing thermal polymerization.
- Sarpong, R. (2016). Quenching of Water Reactive Materials.
- Wiley Analytical Science. (2017). Continuous-Flow Chemistry - 2017.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICSC 0611 - ACETONE CYANOHYDRIN [chemicalsafety.ilo.org]
- 3. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. labproinc.com [labproinc.com]
- 5. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. icheme.org [icheme.org]
- 7. research.arizona.edu [research.arizona.edu]
- 8. veiligheidvoorop.nu [veiligheidvoorop.nu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of o-Quinone Methide Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with o-quinone methide (o-QM) intermediates. These highly reactive species are powerful tools in organic synthesis but their transient nature often presents significant experimental challenges.[1][2][3][4] This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments involving o-quinone methides. Each issue is followed by a detailed explanation of potential causes and step-by-step protocols to help you resolve the problem.
Issue 1: Low or No Yield of the Desired Product
Question: I'm attempting a reaction that proceeds through an o-quinone methide intermediate, but I'm observing very low yields of my target molecule. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in reactions involving o-quinone methides are a common issue, primarily stemming from their high reactivity and propensity to undergo undesired side reactions.[1][2] The primary culprits are often inefficient generation of the intermediate, rapid decomposition, or unwanted side reactions.
Potential Causes and Solutions:
-
Inefficient Generation of the o-QM: The method used to generate the o-QM may not be optimal for your specific substrate.
-
Troubleshooting:
-
Re-evaluate Your Generation Method: There are numerous ways to generate o-QMs, including thermal, photochemical, acid-catalyzed, base-catalyzed, and metal-catalyzed methods.[3][5][6][7][8] The choice of method is critical and substrate-dependent. For instance, thermally stable precursors might require high temperatures, which could degrade other functional groups in your molecule.[3] Conversely, a mild, base-catalyzed approach might be more suitable for sensitive substrates.[8]
-
Optimize Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and catalyst loading is crucial. For thermally generated o-QMs, a gradual increase in temperature might be necessary to find the sweet spot between efficient generation and minimal decomposition.
-
Consider a Milder Generation Method: Recent literature highlights several mild methods for o-QM generation. For example, an anionic triggering procedure using organometallic reagents at low temperatures has been shown to be effective.[1][3] Another mild approach involves the use of p-toluenesulfonic acid (p-TsOH) on silica.[7]
-
-
-
Decomposition or Oligomerization of the o-QM: Due to their high reactivity, o-QMs can rapidly decompose or react with each other (oligomerize) if not trapped efficiently.[2][9]
-
Troubleshooting:
-
In Situ Trapping: Ensure that your trapping agent is present in the reaction mixture during the generation of the o-QM. This minimizes the lifetime of the free intermediate, reducing the likelihood of side reactions.
-
Increase Trapping Agent Concentration: A higher concentration of the nucleophile or dienophile can increase the rate of the desired trapping reaction relative to decomposition or oligomerization.
-
Choose a More Reactive Trapping Agent: If possible, select a trapping agent that reacts more rapidly with the o-QM. For instance, in hetero-Diels-Alder reactions, electron-rich olefins are generally more effective.[9]
-
-
-
Unintended Reactions with Nucleophiles: Trace amounts of water or other nucleophiles in your reaction mixture can compete with your desired trapping agent.[1]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can also prevent reactions with atmospheric moisture.
-
Purify Your Starting Materials: Impurities in your starting materials or trapping agent could be acting as competing nucleophiles.
-
-
Experimental Protocol: Improving Yields in a Hetero-Diels-Alder Reaction
This protocol outlines a general procedure for improving the yield of a chroman derivative via a hetero-Diels-Alder reaction of an in situ generated o-QM with an electron-rich olefin.
Materials:
-
o-QM precursor (e.g., a 2-hydroxybenzyl alcohol derivative)
-
Electron-rich olefin (e.g., ethyl vinyl ether)
-
Acid or base catalyst (e.g., p-TsOH on silica or a non-nucleophilic base)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Use freshly distilled and dried solvents.
-
Ensure the purity of the o-QM precursor and the olefin.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the o-QM precursor and the electron-rich olefin (typically in excess, e.g., 2-5 equivalents).
-
Dissolve the reactants in the anhydrous solvent under an inert atmosphere.
-
-
In Situ Generation and Trapping:
-
Cool the reaction mixture to the appropriate temperature (this will depend on the generation method; for mild methods, this could be 0 °C or room temperature).[7]
-
Slowly add the catalyst (e.g., a catalytic amount of p-TsOH on silica).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the catalyst (e.g., by adding a small amount of a weak base like triethylamine if an acid catalyst was used).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality behind Experimental Choices:
-
Anhydrous Conditions: Prevents the hydrolysis of the o-QM precursor and the reaction of the highly electrophilic o-QM with water.
-
Inert Atmosphere: Protects sensitive reagents and intermediates from oxidation and reaction with atmospheric moisture.
-
Excess Olefin: Drives the equilibrium towards the desired cycloaddition product and increases the rate of trapping.
-
Slow Addition of Catalyst: Allows for controlled generation of the o-QM, minimizing its concentration at any given time and thus reducing the rate of oligomerization.
Issue 2: Formation of Multiple Products and Diastereoselectivity Issues
Question: My reaction is producing a mixture of regioisomers or diastereomers. How can I improve the selectivity of my o-quinone methide reaction?
Answer:
The formation of multiple products is often a result of the high reactivity and multiple reactive sites of the o-quinone methide intermediate. Improving selectivity requires careful control of the reaction conditions and, in some cases, modification of the substrates.
Potential Causes and Solutions:
-
Regioselectivity in Nucleophilic Addition: Nucleophiles can potentially attack different positions on the o-QM. However, the exocyclic methylene carbon is the most common site of nucleophilic attack.[10] If you are observing other addition products, it may be due to competing reaction pathways.
-
Diastereoselectivity in Cycloaddition Reactions: In [4+2] cycloaddition reactions, the stereochemical outcome is influenced by the geometry of the o-QM and the approach of the dienophile.
-
Troubleshooting:
-
Steric Hindrance: Introduce bulky substituents on either the o-QM precursor or the dienophile to favor a specific approach.[1]
-
Lewis Acid Catalysis: The use of a Lewis acid can pre-organize the transition state of the cycloaddition, leading to improved diastereoselectivity.[11]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can induce facial selectivity in the cycloaddition.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.
-
-
Frequently Asked Questions (FAQs)
Q1: What are o-quinone methides and why are they so unstable?
A1: ortho-Quinone methides (o-QMs) are highly reactive intermediates characterized by a cyclohexadiene core with an exocyclic methylene group and a carbonyl group in an ortho arrangement.[3] Their instability arises from their non-aromatic character and high degree of polarization.[1][10] They have a significant dipole moment, making them highly susceptible to attack by nucleophiles at the exocyclic carbon.[1][2] This inherent reactivity drives them to rapidly re-aromatize through reactions with available trapping agents.
Q2: What are the most common methods for generating o-quinone methides?
A2: A variety of methods exist for the generation of o-QMs, and the choice depends on the specific substrate and desired reaction conditions. Common methods include:
-
Thermal Elimination: From precursors like 2-hydroxybenzyl alcohols or their derivatives.[3]
-
Photochemical Reactions: Often involving decarbonylation or other photo-induced eliminations.[6]
-
Acid or Base Catalysis: Facilitating the elimination of a leaving group from a suitable precursor.[6][8]
-
Oxidation of Phenols: Two-electron oxidation of o-cresol derivatives can yield o-QMs.[6]
-
Palladium-Catalyzed Reactions: A more recent development for the mild generation of o-QMs.[5]
Q3: How can I detect the formation of a transient o-quinone methide in my reaction?
A3: Direct spectroscopic observation of o-QMs is challenging due to their short lifetimes. However, their formation can be inferred through several methods:
-
Trapping Experiments: The most common method is to add a known trapping agent (e.g., a reactive dienophile or nucleophile) to the reaction. The isolation and characterization of the expected trapped product provides strong evidence for the intermediacy of the o-QM.[12][13][14]
-
Spectroscopic Characterization at Low Temperatures: In some cases, it is possible to stabilize o-QMs at low temperatures and characterize them by techniques such as NMR spectroscopy.[15]
-
Computational Studies: Density functional theory (DFT) calculations can be used to model the reaction pathway and provide theoretical support for the formation of an o-QM intermediate.[16]
Q4: What are the main decomposition pathways for o-quinone methides?
A4: In the absence of an efficient trapping agent, o-QMs can undergo several decomposition pathways:
-
Dimerization/Oligomerization: This is a very common fate, where one molecule of the o-QM acts as the diene and another as the dienophile in a Diels-Alder reaction.[9]
-
Isomerization: In some cases, o-QMs can isomerize to the more stable p-quinone methides.[17][18]
-
Reaction with Solvent or Impurities: As mentioned earlier, nucleophilic solvents or impurities can react with the o-QM.
Visualizing o-Quinone Methide Chemistry
To aid in the understanding of the concepts discussed, the following diagrams illustrate key generation and reaction pathways of o-quinone methides.
Caption: Figure 2: Key Reaction Pathways of o-Quinone Methides.
Quantitative Data Summary
| Generation Method | Typical Conditions | Advantages | Potential Issues |
| Thermal | High temperature (e.g., >100 °C) | Simple, no reagents needed | Requires stable precursors, potential for side reactions |
| Photochemical | UV irradiation | Can be performed at low temperatures | Substrate decomposition, specialized equipment needed |
| Acid-Catalyzed | p-TsOH, TFA | Mild conditions | Acid-sensitive functional groups may react |
| Base-Catalyzed | K₂CO₃, Et₃N | Mild conditions | Base-sensitive functional groups may react |
| Anionic Triggering | Organometallic reagents, low temp. | Very mild, high control | Requires strictly anhydrous conditions |
References
- Palladium-Catalyzed Generation of ortho-Quinone Methides. A Three-Component Synthesis of L-Shaped Dimeric Steroidal Scaffolds. The Journal of Organic Chemistry. [Link]
- Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors. RSC Publishing. [Link]
- Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors.
- The Generation and Reactions of Quinone Methides. PubMed Central. [Link]
- The Domestication of ortho-Quinone Methides. Accounts of Chemical Research. [Link]
- Harnessing ortho-Quinone Methides in Natural Product Biosynthesis and Bioc
- The Domestication of ortho-Quinone Methides. PubMed Central. [Link]
- Generation of ortho-Quinone Methides by p-TsOH on Silica and Their Hetero-Diels−Alder Reactions with Styrenes. The Journal of Organic Chemistry. [Link]
- A mild method for generation of o-quinone methides under basic conditions. The facile synthesis of trans-2,3-dihydrobenzofurans.
- Trapping Labile Adducts Formed Between an ortho-Quinone Methide and DNA.
- Click-like ortho-quinone methide trapping using rare 3-methylene isochromanones for a series of multifunctional pseudo-natural products. Organic & Biomolecular Chemistry. [Link]
- Stabilization and First Direct Spectroscopic Evidence of the O-Quinone Methide Derived
- p-Quinone methides are the major decomposition products of catechol estrogen o-quinones. PubMed. [Link]
- Quantum chemical study of the thermal decomposition of o-quinone methide (6-methylene-2,4-cyclohexadien-1-one). Digital Commons @ NJIT. [Link]
- p-Quinone methides are the major decomposition products of catechol estrogen o-quinones. Oxford Academic. [Link]
- The Domestication of ortho-Quinone Methides. Semantic Scholar. [Link]
- Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? MDPI. [Link]
- ortho-Quinone methide (o-QM): a highly reactive, ephemeral and versatile intermediate in organic synthesis. RSC Publishing. [Link]
- Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis. PubMed Central. [Link]
- Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis. MDPI. [Link]
- Visible-Light-Induced ortho-Quinone Methides Formation in Situ Using ortho-Alkylarenols as Precursors for Tandem [4 + 2] Cycloaddition Reaction. Organic Letters. [Link]
- Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis. PubMed Central. [Link]
- Cycloaddition reactions of o-quinone methides with polarized olefins.
- Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and C
- Chemoenzymatic ortho-quinone methide form
- Comparative Study of Photochemically Generated Conjugated Ortho- and Para-Quinone Methide Reactivity. UGA Chemistry. [Link]
- Computation-Guided Development of the “Click” ortho-Quinone Methide Cycloaddition with Improved Kinetics. Organic Letters. [Link]
- The cycloaddition of the ortho‐quinone methides.
- o-Quinone methides in natural product synthesis: an upd
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Harnessing ortho-Quinone Methides in Natural Product Biosynthesis and Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Domestication of ortho-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ortho-Quinone methide (o-QM): a highly reactive, ephemeral and versatile intermediate in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A mild method for generation of o-quinone methides under basic conditions. The facile synthesis of trans-2,3-dihydrobenzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drum.lib.umd.edu [drum.lib.umd.edu]
- 15. Stabilization and first direct spectroscopic evidence of the o-quinone methide derived from vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. p-Quinone methides are the major decomposition products of catechol estrogen o-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Overcoming poor solubility of reagents in (2-Hydroxyphenyl)acetonitrile synthesis
Technical Support Center: Synthesis of (2-Hydroxyphenyl)acetonitrile
Introduction:
Welcome to the technical support center for the synthesis of this compound. This molecule is a valuable intermediate in the development of pharmaceuticals and other fine chemicals, notably for its role in creating various heterocyclic compounds and bioactive molecules.[1] A recurrent and significant challenge in its synthesis is the poor solubility and immiscibility of the key reagents. Typically, the synthesis involves reacting an organic-soluble starting material, such as a 2-hydroxybenzyl derivative, with an aqueous-soluble cyanide salt. This guide provides in-depth, field-tested solutions to overcome these solubility barriers, ensuring reliable and high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound has stalled, showing little to no product formation. What is the most common cause?
A1: The most frequent cause of low or no yield is the physical separation of your reactants into two immiscible phases. For instance, in the reaction of 2-hydroxybenzyl bromide (soluble in organic solvents) with sodium cyanide (soluble in water), the reactants cannot interact effectively. Without a method to bring the cyanide ion into the organic phase, the reaction rate will be negligible.
Q2: What are the typical starting materials for this synthesis?
A2: Common starting materials include 2-hydroxybenzyl alcohol or 2-hydroxybenzyl halides (e.g., chloride or bromide).[2][3] The cyanation can be achieved using various cyanide sources, such as sodium or potassium cyanide, or less toxic alternatives like potassium hexacyanoferrate(II) in some modern protocols.[2][4][5]
Q3: I've seen "Phase-Transfer Catalysis" mentioned for this type of reaction. What is it, and why is it effective?
A3: Phase-Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants in immiscible phases (e.g., a water-organic system). A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), transports a reactant from one phase (e.g., the cyanide anion from the aqueous phase) into the other phase (the organic phase) where the other reactant resides. This overcomes the solubility barrier and allows the reaction to proceed efficiently.[6]
Q4: Are there cyanide-free alternatives for this synthesis?
A4: Yes, the field of organic synthesis is actively developing cyanide-free cyanation methods to improve safety and reduce environmental impact.[7] Some approaches use reagents like formamide, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), or isonitriles as the cyanide source, often in conjunction with a transition-metal catalyst.[4][7][8] While promising, these methods may require more specialized catalysts and conditions compared to traditional approaches.
Troubleshooting Guide: Overcoming Poor Reagent Solubility
This section addresses the core issue of low yields due to reagent immiscibility and provides detailed, actionable solutions.
Problem: Low to No Product Yield Due to Biphasic System
When your organic precursor and inorganic cyanide salt fail to react, the primary goal is to enable their interaction.
Solution 1: Implement Phase-Transfer Catalysis (PTC)
This is the most robust and widely adopted solution for this specific problem. The catalyst shuttles the nucleophilic cyanide anion across the phase boundary.
Causality Explained: The magic of a PTC like Tetrabutylammonium Bromide (TBAB) lies in its dual nature. The positively charged nitrogen atom pairs with the cyanide anion (CN⁻) in the aqueous phase, forming an ion pair [Q⁺CN⁻]. The four butyl groups surrounding the nitrogen are lipophilic (oil-loving), which allows this entire ion pair to dissolve in the organic solvent. Once in the organic phase, the "naked" and highly reactive cyanide anion is released to react with the 2-hydroxybenzyl halide, forming the desired product. The catalyst then returns to the aqueous phase to pick up another cyanide anion, continuing the cycle.
Materials:
-
2-Hydroxybenzyl Bromide
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzyl bromide (1.0 eq) and toluene (5-10 mL per gram of starting material).
-
Aqueous Phase: In a separate beaker, dissolve sodium cyanide (1.2 eq) and TBAB (0.05 - 0.1 eq) in deionized water (5-10 mL per gram of NaCN). Caution: Handle cyanide with extreme care in a well-ventilated fume hood.
-
Reaction: Add the aqueous solution to the flask containing the organic solution. Heat the biphasic mixture to 80-90 °C with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating catalyst transport.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound via column chromatography on silica gel.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 6. US9126900B2 - Process for producing mandelonitrile compound - Google Patents [patents.google.com]
- 7. Cyanide-Free Cyanation - ChemistryViews [chemistryviews.org]
- 8. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source | MDPI [mdpi.com]
Technical Support Center: Minimizing Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center dedicated to overcoming the common challenges associated with byproduct formation in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and purity of your synthetic endeavors. Our focus is on not just what to do, but why certain strategies are effective, grounding our recommendations in established mechanistic principles.
Introduction: The Ubiquity and Challenges of Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] However, the elegance of these transformations is often accompanied by the formation of unwanted byproducts, which can complicate purification, reduce yields, and consume valuable starting materials. This guide provides a structured approach to diagnosing and mitigating the formation of these common impurities.
General Principles for Minimizing Byproducts
Before delving into reaction-specific issues, it's crucial to recognize that many byproduct formation pathways share common origins. The following principles are broadly applicable across various palladium-catalyzed cross-coupling reactions:
-
Atmospheric Control: The presence of oxygen can be detrimental, often promoting the homocoupling of organometallic reagents.[7][8][9] Rigorous exclusion of air by employing an inert atmosphere (e.g., nitrogen or argon) is a critical first step in suppressing these side reactions.[8][10][11]
-
Catalyst Selection and Activation: The choice of palladium source (Pd(0) vs. Pd(II)) and the efficiency of the in-situ generation of the active Pd(0) catalyst are paramount.[5][8][12] Using Pd(0) sources directly or employing well-defined precatalysts can often minimize side reactions that occur during the reduction of Pd(II) precursors.[7][8][13]
-
Ligand Choice: The ancillary ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the rates of the elementary steps in the catalytic cycle.[12][13] Bulky, electron-rich ligands often promote the desired reductive elimination step and suppress side reactions like β-hydride elimination.[8][14][15]
-
Solvent and Base Selection: The solvent and base are not merely reaction media but are active participants in the catalytic cycle.[9][16][17] Their properties can influence catalyst stability, reagent solubility, and the rates of key steps like transmetalation and reductive elimination.[9][16]
Troubleshooting Guide & FAQs
This section is organized by common byproduct classes and specific cross-coupling reactions, providing a question-and-answer format to directly address issues you may encounter in the lab.
Section 1: Homocoupling Byproducts
Homocoupling, the dimerization of one of the coupling partners, is a frequent issue, particularly in Suzuki-Miyaura and Sonogashira reactions.
FAQ 1: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What are the likely causes and how can I fix this?
Answer: The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki couplings.[7] The primary culprits are often related to the presence of oxygen and the palladium catalyst's oxidation state.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Oxygen Contamination | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that promotes the homocoupling of the boronic acid.[7][9][11] | Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[8] |
| Use of Pd(II) Precatalysts | When using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. Homocoupling can occur during this activation step.[8] | Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8] Alternatively, the addition of a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II).[10] |
| Inappropriate Ligand | Ligands that are not sufficiently electron-rich or bulky may not promote reductive elimination efficiently, allowing for side reactions to occur. | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) to accelerate the reductive elimination step and disfavor homocoupling.[8] |
| Base and Solvent Choice | The choice of base and solvent can influence the rate of transmetalation and the stability of the catalyst.[9] | For challenging substrates, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than weaker ones.[8] Aprotic solvents such as dioxane, toluene, or THF are generally preferred.[7] |
| Reaction Temperature | High temperatures can sometimes promote side reactions. | Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.[8] |
Workflow for Troubleshooting Homocoupling:
Caption: A stepwise approach to diagnosing and resolving homocoupling issues.
FAQ 2: In my Sonogashira coupling, I'm forming a significant amount of diyne (Glaser coupling byproduct). How can I prevent this?
Answer: The formation of symmetrical 1,3-diynes, a result of the Glaser-Hay coupling, is a common side reaction in Sonogashira couplings.[18] This side reaction is typically promoted by the copper co-catalyst in the presence of oxygen.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Oxygen Presence | Oxygen promotes the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) salt.[18][19] | Rigorous deoxygenation of the reaction mixture is crucial. Use solvents that have been thoroughly degassed and maintain a strict inert atmosphere throughout the reaction.[19] |
| Excess Copper Catalyst | A high concentration of the copper co-catalyst can favor the Glaser coupling pathway. | Reduce the loading of the copper(I) source (e.g., CuI) to the minimum required for efficient catalysis. In some cases, copper-free Sonogashira protocols can be employed. |
| Slow Cross-Coupling | If the palladium-catalyzed cross-coupling is slow, the alkyne has more opportunity to undergo homocoupling. | Ensure the palladium catalyst is active. The choice of ligand can be critical here. Using a more electron-rich ligand can sometimes accelerate the cross-coupling step. |
| Base Choice | The base plays a role in the deprotonation of the alkyne.[6] An inappropriate base can affect the relative rates of the desired and undesired reactions. | An amine base, such as triethylamine or diisopropylamine, is typically used and often acts as the solvent as well.[6] Ensure the base is pure and dry. |
Experimental Protocol: Minimizing Diyne Formation in Sonogashira Coupling
-
Flask Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 1-2 mol% Pd(PPh₃)₄), copper(I) iodide (e.g., 2-5 mol%), the aryl/vinyl halide (1.0 eq), and a stir bar.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) and the amine base (e.g., triethylamine, 2-3 eq) via syringe.
-
Degassing: Further degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
Section 2: Reduction and Isomerization Byproducts in Heck Reactions
The Mizoroki-Heck reaction is powerful for C-C bond formation, but can be plagued by byproducts arising from alternative reaction pathways of key intermediates.
FAQ 3: My Heck reaction is producing isomerized alkenes and/or reductive Heck products. What is happening and what can I do?
Answer: The formation of isomerized alkenes and reductive Heck products are common side reactions in the Heck reaction.[14] These byproducts arise from the fate of the organopalladium intermediate formed after the migratory insertion step.
Mechanistic Insight:
The key step leading to these byproducts is the reversibility of β-hydride elimination.[20] After the desired β-hydride elimination forms the product-palladium π-complex, re-insertion of the palladium-hydride species can occur at a different position, leading to isomerization. Reductive Heck products are formed when the C(sp³)–Pd(II) intermediate is intercepted by a hydride source before β-hydride elimination can occur.[21][22]
Caption: Competing pathways in the Heck reaction leading to byproducts.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Isomerized Alkenes | The reversibility of β-hydride elimination is a primary cause.[20] If the dissociation of the product from the palladium complex is slow, isomerization is more likely.[20] | The addition of bases or silver salts can facilitate the final reductive elimination of HX from the palladium hydride complex, thus minimizing the reversibility of β-hydride elimination.[20] Using bulky phosphine ligands can also disfavor the re-coordination and re-insertion that leads to isomerization. |
| Reductive Heck Products | This is common with α,β-unsaturated substrates and when a competent hydride source is present.[14][21] | Carefully choose the solvent and base to avoid unintentional hydride sources. For example, some alcohols or amines can act as hydride donors at elevated temperatures.[23] If a reductive Heck reaction is desired, a specific hydride source like formic acid or its salts is intentionally added.[21] |
| Palladium Black Formation | Aggregation and precipitation of the active Pd(0) catalyst leads to catalyst deactivation and can promote side reactions.[14] | Use of appropriate ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is critical to stabilize the Pd(0) species.[12] Operating at lower temperatures or using a more robust precatalyst can also mitigate this issue. |
Section 3: Side Reactions in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is not without its potential side reactions.[4][24]
FAQ 4: I'm seeing hydrodehalogenation of my aryl halide starting material in a Buchwald-Hartwig reaction. What's causing this?
Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations.[4] It often competes with the desired C-N bond formation.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| β-Hydride Elimination from the Amide | After formation of the palladium-amido complex, an unproductive β-hydride elimination can occur, followed by reductive elimination to give the hydrodehalogenated arene and an imine.[4] | This pathway is more prevalent with certain amines. The choice of ligand is critical to favor the desired reductive elimination over β-hydride elimination. Bulky, electron-rich ligands are often employed to accelerate the C-N bond-forming step.[13][25] |
| Reaction with Solvent or Base | Certain solvents or bases can act as hydride sources, leading to the reduction of the aryl halide. | Use a non-protic, anhydrous solvent. While strong bases like sodium tert-butoxide are common, ensure they are of high purity. In some cases, a weaker base like K₂CO₃ or K₃PO₄ might be sufficient and less prone to side reactions, although this may require higher temperatures.[26] |
| Catalyst Decomposition | If the catalyst decomposes, it may enter pathways that lead to hydrodehalogenation. | Ensure the reaction is run under a strict inert atmosphere. The use of robust, well-defined precatalysts can improve catalyst stability and longevity. |
Conclusion
The successful execution of palladium-catalyzed cross-coupling reactions hinges on a detailed understanding of the underlying catalytic cycle and the potential for competing side reactions. By carefully controlling the reaction atmosphere, judiciously selecting the catalyst, ligand, base, and solvent, and optimizing reaction parameters, the formation of byproducts can be significantly minimized. This guide serves as a starting point for troubleshooting common issues, empowering researchers to achieve higher yields, cleaner reaction profiles, and ultimately, more efficient syntheses.
References
- BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- BenchChem. (n.d.). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
- Doubleday, W. W., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
- ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Strategies to Reduce Byproduct Formation in Heck Reactions.
- Chemistry LibreTexts. (2023). Heck Reaction.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Anonymous. (n.d.).
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Royal Society of Chemistry. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition.
- Anonymous. (n.d.).
- American Chemical Society. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis.
- ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Anonymous. (n.d.). Optimizing Cross-Coupling Reactions: The Role of Specialty Ligands.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- Books Gateway. (2016). Heck Coupling.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
- Reddit. (2021). What waste is generated in palladium cross coupling reactions?.
- ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- chemeurope.com. (n.d.). Sonogashira coupling.
- Pearson. (2022). Heck Reaction Explained.
- National Institutes of Health. (n.d.). SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Anonymous. (n.d.). Cross-Coupling Reactions Guide.
- Chemistry LibreTexts. (2020). Palladium catalyzed couplings.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Books Gateway. (2016). Sonogashira Coupling.
- YouTube. (2018). Common cross coupling reactions.
- Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications.
- Organic Chemistry Portal. (n.d.). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2025). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified.
- Nottingham ePrints. (n.d.). Flow Heck Reactions and Photocatalysed C-O Coupling Reactions.
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. jmcct.com [jmcct.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. One moment, please... [chemistrytalk.org]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Sonogashira_coupling [chemeurope.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. research.rug.nl [research.rug.nl]
- 26. chem.libretexts.org [chem.libretexts.org]
Enhancing the efficiency of acetonitrile extraction for analysis
Welcome to the Technical Support Center for enhancing the efficiency of acetonitrile extraction. This guide is designed for researchers, scientists, and drug development professionals who utilize acetonitrile-based extraction methods, primarily for protein precipitation, in their analytical workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.
Introduction to Acetonitrile-Based Sample Preparation
Acetonitrile (ACN) is a cornerstone of modern analytical chemistry, prized for its versatility as a solvent in extractions, purifications, and as a mobile phase in chromatography.[1] Its intermediate polarity allows for the efficient extraction of a broad range of analytes, from polar to non-polar compounds.[2] In bioanalysis, its most common application is in protein precipitation (PPT), a rapid and cost-effective method for sample cleanup prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][4]
The fundamental principle of ACN-based protein precipitation lies in disrupting the hydration shell surrounding protein molecules in an aqueous sample (e.g., plasma, serum). The addition of ACN, a water-miscible organic solvent, reduces the dielectric constant of the solution, thereby decreasing the solubility of the proteins and causing them to aggregate and precipitate out of solution.[3][5] The precipitated proteins can then be easily separated by centrifugation or filtration, leaving the analyte of interest in the supernatant.[6][7]
Troubleshooting Guide: Common Issues in Acetonitrile Extraction
This section addresses specific problems you may encounter during your experiments, providing explanations for the root causes and actionable solutions.
Issue 1: Low Analyte Recovery
Q: I'm experiencing low and inconsistent recovery of my analyte after acetonitrile precipitation. What are the likely causes and how can I fix this?
A: Low analyte recovery is a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.
Potential Cause 1: Co-precipitation with Proteins
-
The "Why": Your analyte might be binding to the proteins in the sample. When the proteins precipitate, they carry the bound analyte with them into the pellet, leading to its loss from the supernatant.[8] This is particularly common for hydrophobic analytes or those with specific protein binding sites.
-
Troubleshooting Protocol:
-
Optimize the ACN:Sample Ratio: A typical starting ratio is 3:1 (v/v) of ACN to sample.[4][6][9] However, this may not be optimal for all analytes. Systematically test different ratios (e.g., 2:1, 4:1, 5:1). A higher ACN volume can sometimes disrupt protein-analyte interactions more effectively.[3]
-
Adjust the pH: The binding of ionizable analytes to proteins is often pH-dependent. Adjusting the pH of the sample before adding ACN can change the charge state of both the analyte and the protein, potentially reducing their interaction. For acidic analytes, lower the pH; for basic analytes, increase it.[8]
-
Incorporate Additives: Adding a small percentage (e.g., 1%) of an acid like formic acid or a base like ammonium hydroxide to the ACN can help disrupt ionic interactions and improve analyte release.[3]
-
Temperature Control: Performing the precipitation at a lower temperature (e.g., on ice or at 4°C) can sometimes enhance protein precipitation and may affect analyte binding.[5][9]
-
Potential Cause 2: Incomplete Extraction from the Matrix
-
The "Why": The analyte may not be fully extracted from the initial sample matrix into the ACN/water supernatant. This can be an issue for highly lipophilic compounds that may remain associated with lipid components of the sample.
-
Troubleshooting Protocol:
-
Vortex Vigorously: Ensure thorough mixing of the sample and ACN to facilitate the complete transfer of the analyte into the liquid phase. A vortex time of 30-60 seconds is generally recommended.[9]
-
Consider a Different Solvent: While this guide focuses on ACN, for very lipophilic compounds, other solvents like isopropanol or acetone might offer better extraction efficiency.[10][11]
-
Salting-Out Assisted Liquid-Liquid Extraction (SALLE): For polar analytes that are difficult to extract, consider the SALLE technique. By adding a salt (e.g., magnesium sulfate, ammonium sulfate) to the ACN/sample mixture, you can induce a phase separation, creating an ACN-rich upper layer and an aqueous lower layer.[12][13][14][15][16] This can drive polar analytes into the ACN phase, improving recovery.[14]
-
Issue 2: Poor Chromatographic Peak Shape
Q: My analyte peaks are showing fronting or splitting after direct injection of the ACN supernatant. What's causing this and how can I improve it?
A: This is a classic "strong solvent effect" issue.
-
The "Why": The high concentration of ACN (typically ~75%) in your sample extract is a much stronger solvent than the initial mobile phase in your reversed-phase LC system.[17] When a large volume of this strong solvent is injected, it carries the analyte down the column too quickly, preventing it from focusing properly at the head of the column. This leads to distorted peak shapes.[17]
-
Troubleshooting Protocol:
-
Reduce Injection Volume: This is the simplest solution. A smaller injection volume will have less of a distorting effect on the peak shape.[17]
-
Dilute the Supernatant: Dilute the supernatant with a weaker solvent (e.g., water or your initial mobile phase) before injection. A 1:1 or 1:2 dilution can often resolve the issue, though this will also dilute your analyte concentration.
-
Evaporate and Reconstitute: For maximum sensitivity, you can evaporate the ACN from the supernatant (e.g., using a gentle stream of nitrogen) and reconstitute the residue in a smaller volume of a weaker solvent, like the initial mobile phase.
-
Optimize the Initial Mobile Phase: Ensure your initial mobile phase is weak enough to allow for proper focusing of the analyte at the head of the column.
-
Issue 3: High Background Noise or Matrix Effects in MS Analysis
Q: I'm observing significant ion suppression/enhancement and high background noise in my LC-MS/MS analysis. How can I get a cleaner extract?
A: While ACN precipitation is effective at removing proteins, it is less effective at removing other matrix components like phospholipids and salts, which are notorious for causing matrix effects in mass spectrometry.[18]
-
The "Why": Co-extracted matrix components can compete with the analyte for ionization in the MS source, leading to inaccurate quantification (ion suppression or enhancement).[18][19]
-
Troubleshooting Protocol:
-
Optimize the ACN:Sample Ratio: Using the minimum amount of ACN required for effective protein precipitation can sometimes reduce the co-extraction of interfering substances.
-
Incorporate a Phospholipid Removal Step: There are commercially available products, often in 96-well plate or cartridge format, that can be used after protein precipitation to specifically remove phospholipids.
-
Consider Salting-Out Assisted Liquid-Liquid Extraction (SALLE): SALLE can provide a cleaner extract compared to simple protein precipitation because it involves a true phase separation, leaving more of the highly polar, interfering components in the aqueous phase.[12]
-
Solid-Phase Extraction (SPE): For the cleanest possible extracts, consider a more rigorous sample preparation technique like SPE after the initial protein precipitation. This will provide a more targeted cleanup but at the cost of increased method development time and expense.
-
Frequently Asked Questions (FAQs)
Q1: Acetonitrile vs. Methanol for Protein Precipitation: Which is better?
A: Acetonitrile is generally preferred for several reasons. It tends to precipitate proteins more effectively and produces a denser, more compact protein pellet that is easier to separate from the supernatant.[3] Methanol can sometimes result in finer precipitates that are more difficult to pellet.[3] However, the choice can also depend on the solubility of your specific analyte.
Q2: What is the optimal ACN-to-sample ratio?
A: A 3:1 ratio of ACN to sample (v/v) is a widely used and effective starting point for many applications.[4][6][9] However, as discussed in the troubleshooting section, this ratio should be optimized for your specific analyte and matrix to ensure maximum recovery and cleanliness. Ratios from 2:1 to 5:1 are commonly tested.[3]
Q3: Can I use technical grade acetonitrile for my extractions?
A: It is highly recommended to use HPLC-grade or MS-grade acetonitrile.[20] Lower grade solvents can contain impurities that may interfere with your analysis, causing high background noise, ghost peaks, or reacting with your analyte.[20][21]
Q4: My ACN and aqueous sample are not forming a single phase. What is happening?
A: This is unusual as acetonitrile is miscible with water. The most likely reason is the presence of a high concentration of salts or other solutes in your sample, which can induce a "salting out" effect and cause phase separation.[14] While sometimes intentional in SALLE, if it's unexpected, you may need to dilute your sample before extraction.
Experimental Protocols & Data
Protocol 1: Standard Acetonitrile Protein Precipitation
This protocol outlines a general procedure for protein precipitation from plasma or serum.
-
Aliquot 100 µL of your sample (e.g., plasma) into a microcentrifuge tube.
-
Add 300 µL of ice-cold, HPLC-grade acetonitrile (containing any necessary internal standards or additives).[9]
-
Vortex the mixture vigorously for 30-60 seconds.[9]
-
Incubate the sample at 4°C for 20 minutes to facilitate complete protein precipitation.[9]
-
Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube or well for analysis, avoiding disturbance of the protein pellet.
Data Summary: Solvent Ratios and Protein Removal
| Precipitant | Ratio (Solvent:Plasma) | Protein Removal Efficiency | Reference |
| Acetonitrile | 2:1 | >96% | [22][23] |
| Trichloroacetic Acid (TCA) | 2:1 | ~92% | [22][23] |
| Zinc Sulfate | 2:1 | ~91% | [22][23] |
| Methanol | 3:1 | Lower than ACN | [3] |
This table summarizes findings on the efficiency of different precipitating agents. Acetonitrile at a 2:1 ratio was found to be highly effective.
Visualizations
Workflow for Acetonitrile Protein Precipitation
Caption: A typical workflow for protein precipitation using acetonitrile.
Troubleshooting Decision Tree for Low Analyte Recovery
Caption: A decision tree to systematically troubleshoot low analyte recovery.
References
- Salting-out assisted liquid-liquid extraction for bioanalysis.PubMed.[Link]
- Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.PubMed.[Link]
- Salting-out assisted liquid/liquid extraction with acetonitrile: a new high throughput sample preparation technique for good laboratory practice bioanalysis using liquid chromatography-mass spectrometry.PubMed.[Link]
- Salting-out Liquid-Liquid Extraction (SALLE).
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.National Institutes of Health (NIH).[Link]
- Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
- Salting-out assisted liquid/liquid extraction with acetonitrile: A new high throughput sample preparation technique for good laboratory practice bioanalysis using liquid chromatography-mass spectrometry.
- Taking salt with acetonitrile.Wiley Analytical Science.[Link]
- Protein Precipitation 101: A Crucial Step in Sample Prep.Filtrous.[Link]
- Development of a Fast Organic Extraction–Precipitation Method for Improved Purification of Elastin-Like Polypeptides That Is Independent of Sequence and Molecular Weight.National Institutes of Health (NIH).[Link]
- Why Use Acetonitrile as the Extraction Solvent During QuEChERS.SPE Cartridge.[Link]
- Troubleshooting Low Recovery Rates in Chrom
- Precipitation of proteins and peptides from serum with ACN and...
- A simple organic solvent precipitation method to improve detection of low molecular weight proteins.The University of Queensland.[Link]
- Enrichment of low molecular weight serum proteins using acetonitrile precipitation for mass spectrometry based proteomic analysis.
- Protein precipitation vs.
- Separation of low molecular weight serum proteins using acetonitrile precipitation assessed by one dimensional gel electrophoresis.Prime Scholars.[Link]
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.National Institutes of Health (NIH).[Link]
- Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry.
- Evaluation of Acetonitrile Precipitation as a Method for Separating Small from High Molecular Mass Proteins in Cytosol from MCF-7 Breast Cancer Cells.University of Maryland.[Link]
- Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry.JoVE.[Link]
- Acetonitrile as Tops Solvent for Liquid Chromatography and Extraction.
- Can acetonitrile cause amine impurities to form deposits in HPLC pump?Axion Labs.[Link]
- Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection.Restek Resource Hub.[Link]
- Why am I getting less than 100% recovery after solid phase extraction?
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.National Institutes of Health (NIH).[Link]
- Acetonitrile as tops solvent for liquid chrom
- HPLC Troubleshooting.Unknown Source.[Link]
- Acetonitrile.ACS Reagent Chemicals.[Link]
- Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited.National Institutes of Health (NIH).[Link]
- A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS.Walsh Medical Media.[Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. specartridge.com [specartridge.com]
- 3. agilent.com [agilent.com]
- 4. biotage.com [biotage.com]
- 5. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. filtrous.com [filtrous.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Fast Organic Extraction–Precipitation Method for Improved Purification of Elastin-Like Polypeptides That Is Independent of Sequence and Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salting-out assisted liquid/liquid extraction with acetonitrile: a new high throughput sample preparation technique for good laboratory practice bioanalysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [discover.restek.com]
- 18. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dawnscientific.com [dawnscientific.com]
- 21. Trouble With HILIC & ACN? How to Stabilize Your HPLC Operations - AnalyteGuru [thermofisher.com]
- 22. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of (2-Hydroxyphenyl)acetonitrile using 1H NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation workflow for (2-Hydroxyphenyl)acetonitrile, a crucial building block in the synthesis of various pharmaceutical agents and fine chemicals. We will delve into the nuances of its 1H Nuclear Magnetic Resonance (NMR) spectrum, contrasting it with a common isomeric impurity, (4-Hydroxyphenyl)acetonitrile, and outlining a comprehensive protocol for its validation.
The Imperative of Structural Verification
In multi-step organic syntheses, the purity and structural integrity of each intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This compound, with its reactive hydroxyl and nitrile functionalities, is susceptible to isomerization and side reactions. Therefore, a robust and reliable analytical method to confirm its structure and purity is not just a matter of good practice but a regulatory necessity. 1H NMR spectroscopy, a powerful and non-destructive technique, provides a detailed fingerprint of a molecule's structure, making it an indispensable tool for this purpose.[1]
Deciphering the 1H NMR Spectrum: this compound vs. (4-Hydroxyphenyl)acetonitrile
The key to validating the structure of this compound lies in understanding the expected chemical shifts and coupling patterns of its protons and differentiating them from potential isomers, most notably (4-Hydroxyphenyl)acetonitrile.
Predicted 1H NMR Spectrum of this compound
While a publicly available, experimentally verified spectrum with full assignments for this compound is not readily found in major databases, we can predict the spectrum based on established principles of NMR spectroscopy and data from similar structures. The ortho-substitution pattern of the hydroxyl and cyanomethyl groups leads to a more complex aromatic region compared to its para-isomer.
Expected Proton Environments and their Signals:
-
Aromatic Protons (4H): Due to the ortho-substitution, the four aromatic protons are chemically non-equivalent and will exhibit a complex multiplet pattern in the range of δ 6.8-7.3 ppm . The electron-donating hydroxyl group and the electron-withdrawing cyanomethyl group will influence the precise chemical shifts of the adjacent protons.
-
Methylene Protons (-CH2CN, 2H): These protons are adjacent to an aromatic ring and a nitrile group. They are expected to appear as a singlet at approximately δ 3.7 ppm .
-
Hydroxyl Proton (-OH, 1H): The phenolic proton will appear as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature. It is typically expected in the range of δ 5.0-8.0 ppm .[2]
Experimental 1H NMR Spectrum of (4-Hydroxyphenyl)acetonitrile
In contrast, the 1H NMR spectrum of the para-isomer is simpler due to the molecule's symmetry.
dot
Figure 1: A simplified comparison of the expected proton environments for this compound and (4-Hydroxyphenyl)acetonitrile.
Table 1: Comparison of 1H NMR Spectral Data
| Proton Environment | This compound (Predicted) | (4-Hydroxyphenyl)acetonitrile (Experimental) [3][4] |
| Aromatic Protons | δ 6.8-7.3 (m, 4H) | δ 7.14 (d, 2H), δ 6.83 (d, 2H) |
| Methylene Protons (-CH2CN) | ~ δ 3.7 (s, 2H) | δ 3.67 (s, 2H) |
| Hydroxyl Proton (-OH) | δ 5.0-8.0 (br s, 1H) | δ 6.20 (br s, 1H) |
Experimental Protocol for 1H NMR Validation
To ensure the acquisition of a high-quality and reliable 1H NMR spectrum for the validation of this compound, the following step-by-step methodology should be followed. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing data integrity.
I. Sample Preparation: The Foundation of a Good Spectrum
The quality of the NMR spectrum is critically dependent on the sample preparation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for phenolic compounds. DMSO-d6 is often preferred as it can help to sharpen the hydroxyl proton signal.
-
Sample Concentration: Weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
II. NMR Spectrometer Setup and Data Acquisition
Modern NMR spectrometers are highly automated, but careful parameter selection is crucial.[5]
-
Instrument Tuning and Shimming: Before acquiring the spectrum, the spectrometer's probe must be tuned to the correct frequency, and the magnetic field homogeneity (shimming) must be optimized to obtain sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient for a 1H NMR spectrum.
-
Number of Scans: For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
III. The D2O Shake: Unambiguously Identifying the Hydroxyl Proton
A key step in validating the structure of a phenolic compound is the "D2O shake."[2][5]
-
Acquire the Initial Spectrum: Obtain the 1H NMR spectrum as described above.
-
Add D2O: Add one to two drops of deuterium oxide (D2O) to the NMR tube.
-
Shake and Re-acquire: Gently shake the tube to mix the contents and re-acquire the 1H NMR spectrum.
-
Analysis: The hydroxyl proton will exchange with the deuterium from the D2O. Since deuterium is not observed in a standard 1H NMR experiment, the -OH peak will disappear or significantly diminish in intensity in the second spectrum, confirming its identity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Cyanophenol(611-20-1) 1H NMR spectrum [chemicalbook.com]
- 4. 14714-50-2|this compound|BLD Pharm [bldpharm.com]
- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to Purity Analysis: (2-Hydroxyphenyl)acetonitrile by HPLC vs. GC-MS
Executive Summary
In the landscape of pharmaceutical and chemical synthesis, the purity of intermediates like (2-Hydroxyphenyl)acetonitrile is not merely a quality metric; it is a cornerstone of process safety, final product efficacy, and regulatory compliance. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this critical compound. We move beyond a simple listing of specifications to explore the fundamental principles, analyte-specific considerations, and the strategic rationale behind method selection. Detailed experimental protocols are provided, not as rigid instructions, but as validated starting points, grounded in the physicochemical properties of this compound. Through this comparative analysis, we aim to equip researchers, scientists, and drug development professionals with the expertise to select the most appropriate analytical tool, ensuring the integrity of their work from lab-scale synthesis to commercial production.
Introduction: The Analytical Challenge of this compound
This compound (CAS 14714-50-2) is a valuable intermediate in organic synthesis. Its molecular structure, featuring a polar phenolic hydroxyl group and a cyano group on a benzene ring, presents a unique analytical profile. The purity of this compound is paramount, as residual starting materials, by-products, or degradants can have a profound impact on the yield, purity, and safety of subsequent synthetic steps.
The choice of analytical methodology for purity determination is therefore a critical decision. The ideal technique must be able to separate the main component from structurally similar impurities and quantify them with high accuracy and precision. This guide dissects the two most powerful and prevalent chromatographic techniques for this purpose: HPLC, the workhorse of quality control labs, and GC-MS, the gold standard for identification.
Physicochemical Properties of this compound:
| Property | Value | Implication for Analysis |
| Molecular Formula | C₈H₇NO[1] | --- |
| Molecular Weight | 133.15 g/mol [2] | Determines mass spectrometric characteristics. |
| Melting Point | 122-123 °C[1] | Solid at room temperature, requiring dissolution for analysis. |
| Boiling Point | 285.2 °C at 760 mmHg[1] | Sufficiently volatile for GC analysis, but thermal stability is a concern. |
| Polarity | High | The phenolic -OH group allows for strong interactions (hydrogen bonding), making it well-suited for reversed-phase HPLC. This same group can cause peak tailing and adsorption in GC if not addressed. |
| UV Absorbance | Yes | The aromatic ring acts as a chromophore, enabling sensitive detection by UV-Vis detectors in HPLC. |
High-Performance Liquid Chromatography (HPLC): The Standard for Quantification
HPLC separates components in a mixture based on their differential interactions between a liquid mobile phase and a solid stationary phase.[3][4][5] For a polar analyte like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used to elute the compounds.
Principle of Separation
The analyte is dissolved in a suitable solvent and injected into the high-pressure mobile phase stream. As it passes through the column, its polar hydroxyl group results in weaker interactions with the nonpolar C18 stationary phase compared to less polar impurities. Conversely, more nonpolar impurities will be retained longer. By programming a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase, we can effectively elute the target compound and its potential impurities, separating them based on their relative polarity. A UV detector is ideal for this compound due to the aromatic ring's ability to absorb UV light.[6][7]
Experimental Protocol: HPLC-UV
Objective: To quantify the purity of this compound and separate it from potential process-related impurities.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Rationale: The C18 phase provides a versatile nonpolar stationary phase for retaining and separating a range of moderately polar to nonpolar compounds. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: The acid suppresses the ionization of the phenolic hydroxyl group, ensuring a single, well-defined analyte form and leading to sharper, more symmetrical peaks.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities and ensuring the column is cleaned of any strongly retained compounds after each injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times.
-
-
Detection Wavelength: 275 nm.
-
Rationale: This wavelength is selected based on the UV absorbance maximum of the phenyl ring, providing high sensitivity for the analyte. A DAD allows for monitoring across a spectrum to help identify co-eluting peaks.
-
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[10][11] GC separates volatile and thermally stable compounds in a gaseous mobile phase. MS then bombards the eluted compounds with electrons, causing ionization and fragmentation into characteristic patterns that serve as a molecular "fingerprint," allowing for definitive identification.[10][12]
The Derivatization Imperative for Phenolic Compounds
Direct injection of this compound into a GC system is possible but often problematic. The active hydrogen of the phenolic -OH group can engage in hydrogen bonding with active sites on the injector liner and column stationary phase. This leads to undesirable effects like broad, tailing peaks, poor sensitivity, and irreversible adsorption.
To overcome this, derivatization is an essential step.[13] This process chemically modifies the analyte to make it more suitable for GC analysis. For phenols, silylation is the most common and effective technique. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.
Benefits of Derivatization:
-
Increases Volatility: Masks the polar -OH group, lowering the compound's boiling point.
-
Improves Thermal Stability: Protects the functional group from degradation at high temperatures in the injector and column.
-
Enhances Peak Shape: Eliminates hydrogen bonding, resulting in sharp, symmetrical Gaussian peaks and improved resolution.[14][15]
Experimental Protocol: GC-MS
Objective: To identify and quantify impurities, especially unknown peaks, in a this compound sample.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: This is a robust, general-purpose column with low bleed characteristics, ideal for MS applications. It provides excellent separation for a wide range of semi-volatile compounds.[16]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
Rationale: The initial hold allows for focusing of the analytes at the head of the column. The ramp rate is chosen to ensure good separation of potential impurities from the main peak. The final hold ensures all components are eluted.
-
-
Injector: Splitless mode at 270 °C.
-
Rationale: Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. A high temperature ensures rapid volatilization of the derivatized analyte.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation (with Derivatization):
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injecting 1 µL.
-
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision between HPLC and GC-MS is driven by the analytical goal. Is the primary need routine quality control and precise quantification, or is it the definitive identification of unknown impurities?
dot digraph "Analysis_Workflow_Comparison" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_HPLC" { label="HPLC Workflow"; style="rounded"; bgcolor="#E8F0FE"; h1 [label="Sample Prep\n(Dissolution & Filtration)"]; h2 [label="RP-HPLC Separation\n(C18 Column)"]; h3 [label="UV Detection\n(275 nm)"]; h4 [label="Data Analysis\n(Peak Area % Purity)"]; h1 -> h2 -> h3 -> h4; }
subgraph "cluster_GCMS" { label="GC-MS Workflow"; style="rounded"; bgcolor="#E6F4EA"; g1 [label="Sample Prep\n(Dissolution)"]; g2 [label="Derivatization\n(Silylation)", fillcolor="#FBBC05", fontcolor="#202124"]; g3 [label="GC Separation\n(DB-5ms Column)"]; g4 [label="MS Detection\n(EI, Mass Scan)"]; g5 [label="Data Analysis\n(Library Search & Quantification)"]; g1 -> g2 -> g3 -> g4 -> g5; } } enddot Caption: Comparative workflows for HPLC and GC-MS analysis.
Quantitative Performance Summary
| Parameter | HPLC-UV | GC-MS | Justification |
| Specificity | Good | Excellent | HPLC separates based on polarity. GC-MS provides a second dimension of confirmation via mass spectra, allowing it to distinguish between co-eluting peaks with different masses.[12] |
| Sensitivity (LOD/LOQ) | Low µg/mL range | Low ng/mL range | MS detectors are generally more sensitive than UV detectors. Selected Ion Monitoring (SIM) mode in MS can further enhance sensitivity for target impurities. |
| Primary Application | Quantification , Routine QC | Identification , Impurity Profiling | HPLC provides excellent precision and accuracy for area percent purity calculations. GC-MS excels at identifying unknowns through spectral library matching.[17] |
| Sample Preparation | Simple (dissolve and filter) | More Complex (requires derivatization) | The additional derivatization step for GC-MS adds time, cost, and a potential source of variability. |
| Analysis Time | ~20 minutes per sample | ~20 minutes per sample (plus derivatization time) | Runtimes are comparable, but overall throughput is lower for GC-MS due to sample prep. |
| Cost (Instrument/Consumables) | Lower | Higher | GC-MS systems and their maintenance (ion source cleaning, etc.) are typically more expensive than standard HPLC-UV systems. |
| Analyte Stability | Non-destructive | Destructive | The analyte is destroyed during the ionization process in the mass spectrometer. |
dot digraph "Decision_Tree" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Purity Analysis Goal for\nthis compound?"];
quant [label="Routine QC?\nAssay?\nKnown Impurity Quantification?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ident [label="Unknown Impurity ID?\nDefinitive Confirmation?\nTrace Contaminant Search?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
hplc [label="Choose HPLC-UV", fillcolor="#34A853", fontcolor="#FFFFFF"]; gcms [label="Choose GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> quant [label=" Primary need is\n quantitative data"]; start -> ident [label=" Primary need is\n structural information"];
quant -> hplc [label=" High throughput & precision required"]; ident -> gcms [label=" Specificity & identification are critical"]; } enddot Caption: Decision tree for method selection.
Data Interpretation: From Chromatogram to Conclusion
Interpreting HPLC-UV Data
The output is a chromatogram plotting UV absorbance against retention time. Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks. This assumes that all compounds have a similar response factor at the chosen wavelength, which is a reasonable starting point for structurally related impurities.
Interpreting GC-MS Data
The GC-MS provides a Total Ion Chromatogram (TIC), which looks similar to an HPLC chromatogram. However, each point on each peak contains a full mass spectrum. By examining the mass spectrum of an unknown impurity peak, we can:
-
Determine the Molecular Weight: From the molecular ion (M+) peak of its TMS derivative.
-
Identify the Compound: By comparing the fragmentation pattern to a commercial (e.g., NIST) or in-house spectral library.
-
Elucidate the Structure: For completely novel impurities, the fragmentation pattern provides clues to the molecule's structure.
dot digraph "Fragmentation_Pattern" { graph [fontname="Arial"]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_main" { label="Predicted EI Fragmentation of TMS-derivatized this compound"; bgcolor="#F1F3F4"; style=rounded;
} } enddot Caption: Predicted fragmentation of the derivatized analyte.
Conclusion and Recommendations
The purity analysis of this compound is not a one-size-fits-all endeavor. The choice between HPLC-UV and GC-MS is a strategic one, dictated by the specific analytical question at hand.
-
For routine quality control, batch release, and stability studies where quantification of the main component and known impurities is the goal, HPLC-UV is the superior choice. It is robust, cost-effective, requires minimal sample preparation, and provides highly precise and accurate quantitative data.
-
For impurity profiling, identification of unknown contaminants, troubleshooting synthetic pathways, and in-depth characterization, GC-MS is the indispensable tool. Its unparalleled specificity and the structural information provided by the mass spectrum are essential for definitively identifying components in a complex mixture. The requirement for derivatization is a necessary trade-off for the wealth of information it provides.
In a comprehensive analytical strategy, these two techniques are not competitors but collaborators. HPLC serves as the frontline tool for routine quantitative assessment, while GC-MS is deployed for the critical task of investigation and identification, together ensuring the highest standards of chemical purity.
References
- This compound | CAS#:14714-50-2 | Chemsrc. Chemsrc.com.
- Understanding HPLC Instrumentation: Principles & Uses. Chrom Tech, Inc.
- 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824. PubChem.
- Gas Chromatography – Mass Spectrometry (GC−MS)*. National Institute of Standards and Technology.
- A Brief Guide to GC-MS Analysis Services. Smithers.
- Gas Chromatography-Mass Spectrometry (GC-MS) Principle, Instrument, Detectors, and Combining Mass Spectrometers with other Techniques. Journal of Current Medical Research and Opinion.
- HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes.
- Working Principle of GC-MS. ResolveMass Laboratories Inc.
- Principle of HPLC | HPLC System Working Explained. Pharmaguideline.
- GC-MS Principle, Instrument and Analyses and GC-MS/MS. Technology Networks.
- HPLC Principle, Instrumentation and Application. Slideshare.
- What is High-Performance Liquid Chromatography (HPLC)?. Agilent.
- 2-(4-Hydroxyphenyl)Acetonitrile. ChemBK.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central.
- Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.
- UV-Vis spectrum of complex 2 in acetonitrile. ResearchGate.
- Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate.
- Method 8041A: Phenols by Gas Chromatography. EPA.
- UV Cutoff. Burdick & Jackson.
Sources
- 1. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]
- 2. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. UV Cutoff [macro.lsu.edu]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. cmro.in [cmro.in]
- 12. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 13. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. smithers.com [smithers.com]
A Comparative Guide to the Biological Activity of (2-Hydroxyphenyl)acetonitrile Derivatives
Introduction: The (2-Hydroxyphenyl)acetonitrile Scaffold - A Promising Core for Bioactive Compounds
In the landscape of medicinal chemistry, the this compound moiety, also known as salicyl cyanide, represents a versatile and compelling scaffold. Characterized by a phenyl ring substituted with both a hydroxyl (-OH) and a cyanomethyl (-CH₂CN) group[1][2], this structure combines features known to contribute to a wide array of biological activities. The phenolic hydroxyl group is a common pharmacophore in natural products and synthetic drugs, often involved in hydrogen bonding with enzyme active sites and contributing to antioxidant properties. The nitrile group, a potent electron-withdrawing entity, can act as a hydrogen bond acceptor or a reactive center for further chemical modifications.
While comprehensive structure-activity relationship (SAR) studies on a broad series of this compound derivatives are still emerging, the known biological activities of structurally related compounds provide a strong rationale for their investigation. This guide will compare the demonstrated and potential biological activities of this scaffold, focusing on anticancer, antimicrobial, and enzyme inhibitory properties. We will provide supporting data from analogous chemical classes, detail the rigorous experimental protocols required for their evaluation, and explore the underlying mechanisms of action.
Anticancer Potential: Targeting Microtubule Dynamics
The search for novel anticancer agents is relentless, and compounds that interfere with cell division are a cornerstone of chemotherapy. One of the most validated targets in this arena is tubulin, the protein subunit of microtubules. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. Derivatives of 2-phenylacrylonitrile, which share the core phenylacetonitrile structure, have shown potent activity as tubulin polymerization inhibitors, suggesting a promising avenue for this compound analogs.
Comparative Performance of Analogous Tubulin Inhibitors
A study on 2-phenylacrylonitrile derivatives revealed compounds with exceptionally potent and selective anticancer activity. By modifying the phenyl rings, researchers were able to identify derivatives with nanomolar efficacy against human cancer cell lines.
| Compound ID | Target Cell Line | IC₅₀ (nM) | Reference |
| 1g2a | HCT116 (Colon Cancer) | 5.9 | [3] |
| 1g2a | BEL-7402 (Liver Cancer) | 7.8 | [3] |
| Doxorubicin | HCT15 (Colon Cancer) | 0.82 µM (820 nM) | [4] |
| Doxorubicin | SK-OV-3 (Ovarian Cancer) | 0.14 µM (140 nM) | [4] |
This table presents data for 2-phenylacrylonitrile derivatives to illustrate the potential of the phenylacetonitrile scaffold. The IC₅₀ is the concentration required to inhibit cell growth by 50%.
The remarkable potency of compound 1g2a , far exceeding that of the conventional chemotherapeutic agent doxorubicin in certain cell lines, underscores the potential of this chemical class[3][4]. The this compound scaffold offers an additional hydroxyl group that can be exploited to enhance binding affinity or improve pharmacokinetic properties.
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulin inhibitors disrupt the highly dynamic process of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. By binding to tubulin, these agents can either prevent polymerization (destabilizing agents) or inhibit depolymerization (stabilizing agents). The net effect is the same: the mitotic spindle cannot function correctly, leading to the activation of the spindle assembly checkpoint, G2/M phase arrest, and ultimately, apoptosis.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a potassium phosphate buffer (e.g., 50 mM, pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold buffer.
-
Prepare a fresh solution of L-DOPA (e.g., 2.5 mM) in the buffer.
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions in the buffer.
-
-
Assay Setup: In a 96-well plate, add the components in the following order:
-
Blank wells: 180 µL buffer.
-
Control wells: 160 µL buffer + 20 µL tyrosinase solution.
-
Sample wells: (160 - x) µL buffer + x µL of test compound dilution + 20 µL tyrosinase solution.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells except the blank to start the reaction. The final volume should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for the control and each sample concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.
-
Plot % inhibition against the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold stands as a promising, yet underexplored, platform for the development of new therapeutic agents. By drawing comparisons with structurally related compounds, we can confidently predict its potential in anticancer, antimicrobial, and enzyme inhibition applications. The potent tubulin-inhibiting effects of 2-phenylacrylonitriles, the broad antimicrobial action of salicylates, and the potent tyrosinase inhibition by various phenolic compounds all point to a high probability of success for well-designed this compound derivatives.
The path forward requires a systematic approach: the synthesis of a diverse library of derivatives with varied substitution patterns on the phenyl ring, followed by rigorous biological evaluation using the standardized protocols detailed in this guide. Such studies will not only uncover novel bioactive molecules but also build a comprehensive structure-activity relationship database, paving the way for the rational design of next-generation drugs with enhanced potency and selectivity.
References
- A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship. (2022). Critical Reviews in Food Science and Nutrition, 62(15), 4053-4094. [Link]
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Cellular and Infection Microbiology, 12, 1010881. [Link]
- Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(23), 7151-7154. [Link]
- In Silico and In Vitro Studies of Naturally Occurring Tyrosinase Inhibitors: Structure–Activity Relationship. (n.d.).
- Chemical structures of some tyrosinase inhibitors from natural or synthetic sources. (n.d.).
- Discovery of Tyrosinase Inhibitors: Structure- Based Virtual Screening and Biological Evaluation. (2022). Pharmaceutical Fronts, 4(1), e1-e7. [Link]
- Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). Molecules, 26(3), 566. [Link]
- Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (n.d.). MDPI. [Link]
- Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (2022). RSC Advances, 12(45), 29191-29210. [Link]
- Synthesis and biological evaluation of novel salicylidene uracils: Cytotoxic activity on human cancer cell lines and inhibitory action on enzymatic activity. (2023). Journal of Molecular Structure, 1290, 135919. [Link]
- Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. (2011). PubMed. [Link]
- A Study on Antimicrobial Evaluation of Newly Synthesized Antipyrin Analogues. (n.d.).
- Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3499-3503. [Link]
- Synthesis and biological evaluation of novel salicylidene uracils: Cytotoxic activity on human cancer cell lines and inhibitory action on enzymatic activity. (n.d.).
- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). Molecules, 25(13), 3059. [Link]
- 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824. (n.d.). PubChem. [Link]
Sources
- 1. This compound | 14714-50-2 [chemicalbook.com]
- 2. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of (2-Hydroxyphenyl)acetonitrile and Its Analogues
For researchers, scientists, and drug development professionals exploring the pharmacological potential of phenolic compounds, a thorough understanding of their cytotoxic profiles is paramount. (2-Hydroxyphenyl)acetonitrile and its structural isomers, (3-Hydroxyphenyl)acetonitrile and (4-Hydroxyphenyl)acetonitrile, are intriguing molecules with potential applications stemming from their unique combination of a reactive nitrile group and a phenolic hydroxyl moiety. However, the seemingly subtle shift in the hydroxyl group's position on the phenyl ring can dramatically influence their biological activity, including their toxicity to cells.
This guide provides a comprehensive comparison of the cytotoxic potential of this compound and its analogues. In the absence of direct comparative experimental data in the public domain, this document emphasizes the foundational principles of structure-activity relationships and equips researchers with the detailed experimental protocols necessary to generate this critical data in their own laboratories.
The Critical Influence of Hydroxyl Group Position on Cytotoxicity
The cytotoxicity of a compound is intrinsically linked to its chemical structure. For hydroxyphenylacetonitrile isomers, the position of the hydroxyl group (ortho, meta, or para) relative to the acetonitrile side chain is expected to be a key determinant of their interaction with cellular components and metabolic pathways. This relationship, known as the structure-activity relationship (SAR), is a cornerstone of medicinal chemistry and toxicology.[1][2]
The hydroxyl group can influence a molecule's polarity, its ability to form hydrogen bonds, and its susceptibility to metabolic enzymes.[2] For instance, the proximity of the hydroxyl group to the acetonitrile chain in the ortho position may lead to intramolecular hydrogen bonding, altering its physicochemical properties compared to the meta and para isomers.
Furthermore, the position of the hydroxyl group can affect how the molecule is metabolized by cellular enzymes, such as cytochrome P450s.[3] Metabolic activation can sometimes lead to the formation of more toxic reactive metabolites. Conversely, metabolism can also be a detoxification pathway. Understanding these nuances is crucial for predicting and interpreting cytotoxic effects.
Determining Cytotoxicity: A Practical Guide to In Vitro Assays
To empower researchers to fill the existing data gap, this section provides detailed, step-by-step methodologies for three widely accepted in vitro cytotoxicity assays: the MTT, Neutral Red Uptake, and LDH Release assays. The choice of assay can depend on the specific research question and the suspected mechanism of cell death.[4][5][6]
Data Presentation: A Template for Your Findings
To facilitate a clear comparison, all quantitative data, such as the half-maximal inhibitory concentration (IC50), should be summarized in a structured table. The IC50 value represents the concentration of a compound that inhibits a biological process, in this case, cell viability, by 50%.[7][8]
| Compound | Cell Line | Exposure Time (hours) | IC50 (µM) |
| This compound | e.g., HeLa, HepG2 | 24 | Experimental Data |
| 48 | Experimental Data | ||
| (3-Hydroxyphenyl)acetonitrile | e.g., HeLa, HepG2 | 24 | Experimental Data |
| 48 | Experimental Data | ||
| (4-Hydroxyphenyl)acetonitrile | e.g., HeLa, HepG2 | 24 | Experimental Data |
| 48 | Experimental Data | ||
| Positive Control (e.g., Doxorubicin) | e.g., HeLa, HepG2 | 24 | Experimental Data |
| 48 | Experimental Data |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of the hydroxyphenylacetonitrile analogues.
Caption: Generalized workflow for cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound and its analogues
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[7]
-
Compound Preparation: Prepare a series of dilutions of the test compounds in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24 and 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[5]
Materials:
-
This compound and its analogues
-
Cell lines
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)[9]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment incubation, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours.[5]
-
Washing: Remove the Neutral Red solution and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[9]
-
Data Analysis: Calculate the percentage of neutral red uptake for each concentration relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[6]
Materials:
-
This compound and its analogues
-
Cell lines
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (which typically includes the substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture containing the necessary substrates and cofactors.[10]
-
Incubation: Incubate the reaction mixture for the time specified in the kit protocol, usually at room temperature and protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).[6]
-
Data Analysis: Determine the amount of LDH release for each concentration relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit) and a spontaneous release control (vehicle-treated cells). Calculate the percentage of cytotoxicity and determine the IC50 value.
Understanding the Mechanism of Cytotoxicity
The observed cytotoxicity of hydroxyphenylacetonitriles could be mediated by several mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, or DNA damage.[12] The nitrile group itself can be metabolized to release cyanide, a potent inhibitor of cellular respiration.[3] Further investigations, such as assays for reactive oxygen species (ROS) production, mitochondrial membrane potential, and apoptosis markers (e.g., caspase activity), would be necessary to elucidate the precise molecular mechanisms underlying the cytotoxic effects of these compounds.
Conclusion
While direct comparative data on the cytotoxicity of this compound and its positional isomers is currently lacking, this guide provides the essential framework for researchers to conduct these critical investigations. By applying the principles of structure-activity relationships and utilizing the detailed experimental protocols provided, the scientific community can systematically evaluate the cytotoxic profiles of these compounds. This knowledge is indispensable for guiding future research into their potential therapeutic applications and for ensuring their safe handling and development.
References
- G-Biosciences. LDH Cytotoxicity Assay FAQs. [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
- Creative Biolabs. LDH Cytotoxicity Assay Kit. [Link]
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]
- DB-ALM. Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [Link]
- Roche.
- Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. PubMed. [Link]
- protocols.io. MTT Assay protocol. [Link]
- National Academies Press. The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing. [Link]
- Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]
- Altogen Biosystems. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. [Link]
- ResearchGate. Cytotoxicity (IC50, µg/mL) of different tested compounds against human... [Link]
- ResearchGate.
- Arabian Journal of Chemistry.
- PMC. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. [Link]
- ResearchGate. Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]
- Tampere University Research Portal. Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. [Link]
- PMC.
- Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
- PMC. Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)
- PubMed. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. [Link]
- PMC. Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells. [Link]
- PubMed. Pharmacological protection against the cytotoxicity induced by 6-hydroxydopamine and H2O2 in chromaffin cells. [Link]
- University of Kansas. Chemical Mechanisms of Cytotoxicity. [Link]
- PMC.
- NIH.
- MDPI. Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches. [Link]
Sources
- 1. The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Mechanisms of Cytotoxicity | Medicinal Chemistry [medchem.ku.edu]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Deep Dive: Distinguishing Ortho, Meta, and Para Isomers of Hydroxyphenylacetonitrile
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise identification of isomeric compounds is a critical juncture that dictates the trajectory of synthesis, biological activity assessment, and regulatory approval. The hydroxyphenylacetonitriles, existing as ortho (2-), meta (3-), and para (4-) isomers, present a classic analytical challenge. While possessing the same molecular formula and weight, their distinct structural arrangements give rise to unique spectroscopic signatures. This guide provides an in-depth comparative analysis of these three isomers, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to create a definitive identification framework.
The Structural Nuances: Why Isomerism Matters
The position of the hydroxyl (-OH) group on the phenyl ring relative to the cyanomethyl (-CH₂CN) group is the sole differentiating factor among the ortho, meta, and para isomers. This seemingly subtle variation profoundly influences the electronic environment of each atom within the molecule, thereby impacting how each isomer interacts with electromagnetic radiation in various spectroscopic techniques. Understanding these differences is paramount for unambiguous characterization.
Diagram: Molecular Structures of Hydroxyphenylacetonitrile Isomers
Caption: Chemical structures of the ortho, meta, and para isomers of hydroxyphenylacetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) of the protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to their local electronic environments.
¹H NMR Spectroscopy: The Aromatic Fingerprint
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides a distinct fingerprint for each isomer. The substitution pattern dictates the splitting pattern (multiplicity) and chemical shifts of the aromatic protons.
-
Ortho (2-hydroxyphenylacetonitrile): The proximity of the electron-donating -OH group and the electron-withdrawing -CH₂CN group leads to a more complex and spread-out aromatic region compared to the other isomers. The four aromatic protons will appear as distinct multiplets.
-
Meta (3-hydroxyphenylacetonitrile): This isomer will also exhibit four distinct signals in the aromatic region. However, the relative positions of the signals will differ from the ortho isomer due to the different electronic effects of the substituents at the meta position.
-
Para (4-hydroxyphenylacetonitrile): The high degree of symmetry in the para isomer results in a simpler aromatic pattern. The four aromatic protons are chemically equivalent in pairs, leading to two doublets (an AA'BB' system). This is a key diagnostic feature.[1][2]
The benzylic protons (-CH₂CN) typically appear as a singlet in the upfield region (around δ 3.7 ppm), with minor shifts depending on the isomer. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the aromatic carbons being particularly informative.
-
The carbon bearing the hydroxyl group (C-OH) will be significantly deshielded (shifted downfield) in all three isomers.
-
The position of the substituents influences the chemical shifts of the other aromatic carbons. For instance, in the para isomer, due to symmetry, only four distinct aromatic carbon signals will be observed.[3][4][5] The ortho and meta isomers will each show six unique aromatic carbon signals.
-
The chemical shifts of the cyanomethyl carbon (-CH₂CN) and the nitrile carbon (-C≡N) will also show subtle differences between the isomers.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)
| Isomer | ¹H NMR (Aromatic Protons, ppm) | ¹H NMR (Benzylic Protons, ppm) | ¹³C NMR (Aromatic Carbons, ppm) | ¹³C NMR (Benzylic Carbon, ppm) | ¹³C NMR (Nitrile Carbon, ppm) |
| Ortho | Complex multiplets (approx. 6.8-7.3) | ~3.8 | 6 distinct signals | ~20 | ~117 |
| Meta | Complex multiplets (approx. 6.7-7.2) | ~3.7 | 6 distinct signals | ~22 | ~118 |
| Para | Two doublets (approx. 6.8 and 7.2)[1] | ~3.7[1] | 4 distinct signals (approx. 116, 122, 130, 156)[3] | ~22[3] | ~118[3] |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data for ortho and meta isomers are based on predictive models and literature values for similar compounds.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying the key functional groups present in the hydroxyphenylacetonitrile isomers: the hydroxyl (-OH), nitrile (-C≡N), and aromatic (C=C) groups.
-
-OH Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.[6] The exact position and shape of this band can be subtly influenced by intramolecular hydrogen bonding, which is possible in the ortho isomer.
-
-C≡N Stretch: A sharp, medium-intensity absorption around 2250 cm⁻¹ is indicative of the nitrile group. The position of this band is relatively consistent across the three isomers.
-
Aromatic C=C Stretches: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
-
C-H Bending (Out-of-Plane): The pattern of absorptions in the 680-900 cm⁻¹ region can sometimes provide clues about the substitution pattern on the benzene ring.
While the IR spectra of the three isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) and the shape of the -OH band can aid in their differentiation when analyzed carefully.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.
All three isomers are expected to exhibit absorption bands in the UV region due to the presence of the benzene ring chromophore. The hydroxyl group, being an auxochrome, will cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted phenylacetonitrile.
The position of the hydroxyl group will influence the λ_max:
-
Ortho and Para Isomers: The direct conjugation of the hydroxyl group's lone pair of electrons with the aromatic π-system is more effective in the ortho and para positions. This is expected to result in a greater bathochromic shift compared to the meta isomer.
-
Meta Isomer: In the meta isomer, the hydroxyl group is not in direct conjugation with the cyanomethyl group, which may result in a slightly lower λ_max compared to the ortho and para isomers.
The UV-Vis spectrum of phenol, a related compound, shows an absorption maximum around 270 nm. The presence of the cyanomethyl group and the isomeric position of the hydroxyl group will modulate this value.
Mass Spectrometry (MS): Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While all three isomers have the same molecular weight (133.15 g/mol ), their fragmentation patterns upon ionization can differ, providing clues to their structure.
The molecular ion peak (M⁺) will be observed at m/z = 133. Common fragmentation pathways for these isomers may include:
-
Loss of HCN: A peak at m/z = 106, corresponding to the loss of a hydrogen cyanide molecule.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the cyanomethyl group can lead to various fragment ions. The stability of the resulting carbocations can be influenced by the position of the hydroxyl group.
-
Fragments from the Aromatic Ring: Further fragmentation of the aromatic ring can also occur.
High-resolution mass spectrometry can provide the exact mass of the ions, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where specific ions are isolated and further fragmented, can be particularly useful in elucidating the subtle differences in the fragmentation pathways of the isomers.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hydroxyphenylacetonitrile isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a range of approximately 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a UV-Vis spectrophotometer. A blank containing only the solvent should be used as a reference.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
Diagram: General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis and comparison of hydroxyphenylacetonitrile isomers.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of the ortho, meta, and para isomers of hydroxyphenylacetonitrile necessitates a multi-pronged spectroscopic approach. While each technique provides valuable information, their combined power allows for a definitive structural assignment. ¹H NMR spectroscopy, with its distinct aromatic region patterns, often serves as the primary tool for differentiation. ¹³C NMR, IR, UV-Vis, and mass spectrometry provide crucial confirmatory data, each highlighting different aspects of the molecular structure and electronic properties. By understanding the principles behind each technique and carefully analyzing the resulting spectra, researchers can confidently distinguish between these closely related yet distinct chemical entities.
References
- SpectraBase. 4-Hydroxyphenylacetonitrile. [Link]
- PubChem. 4-Hydroxybenzyl cyanide. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]
- SpectraBase. 4-Hydroxyphenylacetonitrile - Optional[1H NMR] - Spectrum. [Link]
- JoVE.
- OpenStax. Spectroscopy of Alcohols and Phenols. [Link]
- Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
- Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
Sources
- 1. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Reactivity of (2-Hydroxyphenyl)acetonitrile and Benzyl Cyanide
Introduction
In the landscape of organic synthesis, arylacetonitriles are invaluable building blocks, serving as precursors to a diverse array of pharmaceuticals, agrochemicals, and materials.[1] Among these, benzyl cyanide (phenylacetonitrile) is a foundational and widely utilized intermediate.[1] Its reactivity is primarily dictated by the acidic α-protons of the methylene bridge and the electrophilic nitrile carbon. This guide provides an in-depth comparative analysis of benzyl cyanide and its ortho-hydroxylated analogue, (2-Hydroxyphenyl)acetonitrile.
While structurally similar, the introduction of a hydroxyl group at the ortho position dramatically alters the electronic landscape and steric environment of the molecule. This modification introduces new reaction pathways and significantly modulates the reactivity of the benzylic and nitrile functionalities. This guide will explore these differences through the lens of electronic effects, comparative reaction kinetics, and divergent synthetic outcomes, supported by experimental protocols for researchers, scientists, and drug development professionals.
Structural and Electronic Properties: A Tale of Two Molecules
The reactivity of any chemical entity is fundamentally rooted in its structure. The subtle difference between benzyl cyanide and this compound—the presence of an ortho-hydroxyl group—is a prime example of how a single functional group can profoundly influence chemical behavior.
Benzyl Cyanide (C₆H₅CH₂CN) is a colorless oily liquid that serves as a precursor to numerous compounds in organic chemistry.[1] Its core reactivity stems from two key features:
-
The Active Methylene Unit: The methylene (CH₂) protons are rendered acidic (pKa ≈ 21-22 in DMSO) due to the electron-withdrawing effects of both the adjacent phenyl ring and the strongly electron-withdrawing nitrile group (-CN). This allows for easy deprotonation by a suitable base to form a resonance-stabilized carbanion, which is a potent nucleophile for C-C bond formation.
-
The Nitrile Group: The carbon-nitrogen triple bond is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack, and the nitrogen atom weakly basic. This group can be hydrolyzed to a carboxylic acid or an amide, or undergo addition reactions.[1]
This compound , by contrast, possesses an additional layer of complexity and reactivity due to the ortho-hydroxyl (-OH) group.
-
Phenolic Acidity: The hydroxyl proton is significantly more acidic (pKa ≈ 10) than the methylene protons, a characteristic of phenols.[2][3][4] In basic media, this group will be deprotonated first to form a phenoxide.
-
Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the nitrogen atom of the nitrile group. This interaction can influence the electron density and steric accessibility of the nitrile.
-
Electronic Perturbation: The hydroxyl group is a powerful electron-donating group by resonance (+M effect) and an electron-withdrawing group by induction (-I effect).[2] The resonance effect dominates, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This has implications for electrophilic aromatic substitution and can subtly influence the acidity of the methylene protons.
-
Internal Nucleophile: The hydroxyl group, especially in its phenoxide form, can act as an internal nucleophile, leading to unique cyclization reactions not possible with benzyl cyanide.
Comparative Reactivity Analysis
The structural and electronic differences manifest in distinct chemical behaviors under various reaction conditions.
Acidity and α-Alkylation
The formation of a carbanion at the α-position is the cornerstone of many synthetic applications for arylacetonitriles.
-
Benzyl Cyanide: Deprotonation occurs readily with a variety of bases (e.g., NaOH, NaH, KOtBu) to form the nitrile anion, a reactive intermediate for forming new carbon-carbon bonds via alkylation.[5] Phase-transfer catalysis is often employed to facilitate these reactions in biphasic systems.[6][7]
-
This compound: The reaction is more complex. In the presence of a base, the more acidic phenolic proton is removed first. To achieve α-alkylation, a stronger base or more than one equivalent of base is required to deprotonate both the phenol and the methylene group. The resulting phenoxide can also compete in O-alkylation, leading to a mixture of products.
Condensation Reactions
The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, is a classic reaction for these substrates.[8][9]
-
Benzyl Cyanide: It readily participates in Knoevenagel condensations with aldehydes and ketones in the presence of a weak base to yield α,β-unsaturated nitriles.[9]
-
This compound: While it can undergo the initial condensation, the ortho-hydroxyl group opens the door to subsequent intramolecular reactions. For example, a Knoevenagel condensation with an aldehyde can be followed by an intramolecular cyclization to furnish coumarin or benzofuran derivatives, depending on the reaction conditions and substrate.
Nitrile Group Hydrolysis
Hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation.[11][12][13]
-
Benzyl Cyanide: Hydrolysis requires heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) to produce phenylacetic acid.[1][11][14] The reaction proceeds through a 2-phenylacetamide intermediate.[1]
-
This compound: The hydrolysis is often much faster and can proceed under milder conditions. The ortho-hydroxyl group can act as an intramolecular catalyst. More importantly, the proximate hydroxyl and the newly formed carboxylic acid can undergo a spontaneous or acid-catalyzed intramolecular esterification (lactonization) to form a stable five-membered ring, yielding a benzofuranone derivative.[10]
Data Summary
| Property | Benzyl Cyanide | This compound |
| Molecular Formula | C₈H₇N[1] | C₈H₇NO[15] |
| Molar Mass | 117.15 g/mol [1] | 133.15 g/mol |
| Appearance | Colorless oily liquid[1] | Solid |
| Melting Point | -24 °C[1] | 67-70 °C (approx.)[16] |
| Boiling Point | 233-234 °C[1] | 330 °C (approx.)[16] |
| Key Reactivity Site | α-Methylene Protons | Phenolic Proton, α-Methylene Protons |
| Typical Alkylation | α-C-Alkylation | Competing O- and C-Alkylation |
| Hydrolysis Product | Phenylacetic Acid[1] | Benzofuranone[10] |
Experimental Protocols
The following protocols are designed to illustrate the fundamental reactivity differences discussed.
Protocol 1: α-Alkylation of Benzyl Cyanide
This protocol describes a typical phase-transfer catalyzed alkylation, a common industrial and laboratory method.[6][7]
Objective: To synthesize 2-phenylbutanenitrile.
-
Materials:
-
Benzyl cyanide (11.7 g, 100 mmol)
-
Ethyl bromide (13.1 g, 120 mmol)
-
Sodium hydroxide (50% aqueous solution, 40 mL)
-
Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol)
-
Toluene (50 mL)
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
-
Procedure:
-
Charge the three-neck flask with benzyl cyanide, toluene, and TBAB.
-
Begin vigorous stirring (essential for phase-transfer).
-
Add the 50% NaOH solution to the flask.
-
Heat the mixture to 60 °C.
-
Add ethyl bromide dropwise via the dropping funnel over 30 minutes, maintaining the temperature between 60-65 °C.
-
After the addition is complete, continue stirring at 65 °C for 3-4 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of water.
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
-
Safety Precautions:
-
Benzyl cyanide and ethyl bromide are toxic and lachrymatory.[1][17] All operations must be performed in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[17][18]
-
Concentrated NaOH is highly corrosive. Avoid contact with skin and eyes.
-
Protocol 2: Hydrolysis and Lactonization of this compound
This protocol demonstrates the unique cyclization reactivity of this compound to form benzofuran-2(3H)-one.
Objective: To synthesize benzofuran-2(3H)-one.
-
Materials:
-
This compound (13.3 g, 100 mmol)
-
Concentrated Hydrochloric Acid (37%, 50 mL)
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Combine this compound and concentrated hydrochloric acid in the round-bottom flask.
-
Heat the mixture to reflux (approx. 110 °C) with stirring for 4 hours. The solid should dissolve, and the solution may darken.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it over 200 g of crushed ice in a beaker.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts in a separatory funnel.
-
Wash the combined organic layers with water (1 x 100 mL) and then carefully with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. (Caution: CO₂ evolution).
-
Wash again with saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).
-
-
Safety Precautions:
-
Work in a well-ventilated fume hood.[19]
-
Concentrated HCl is highly corrosive and releases toxic fumes. Handle with extreme care.
-
Wear appropriate PPE, including safety goggles, lab coat, and acid-resistant gloves.
-
Visualizations
Caption: Key reactivity sites comparison.
Caption: Divergent synthetic pathways.
Conclusion
While benzyl cyanide and this compound are close structural relatives, their reactivity profiles are markedly different. Benzyl cyanide behaves as a classical arylacetonitrile, with its chemistry dominated by the active methylene group. It is a reliable substrate for linear synthetic extensions like α-alkylation and standard Knoevenagel condensations.
In contrast, the ortho-hydroxyl group of this compound is an active participant in its chemical transformations. It introduces a competing acidic site, complicates selective alkylation, and, most significantly, enables intramolecular cyclization pathways. This allows it to serve as a direct precursor to valuable heterocyclic systems like benzofuranones. For the synthetic chemist, understanding these distinctions is paramount. The choice between these two reagents depends entirely on the desired outcome: benzyl cyanide for straightforward C-C bond formations at the benzylic position, and this compound for elegant, convergent syntheses of oxygen-containing heterocycles.
References
- Wikipedia. Benzyl cyanide. [Link]
- Organic Syntheses. Benzyl Cyanide. [Link]
- Synthesis of Benzo[b]furans Using 2-(2-Hydroxyphenyl)acetonitriles. Synfacts, 2013, 9(10), 1085. [Link]
- Loba Chemie. BENZYL CYANIDE FOR SYNTHESIS MSDS. [Link]
- ResearchGate.
- ResearchGate. Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters. [Link]
- Cleanchem Laboratories.
- LookChem. Synthesis of Benzyl cyanide. [Link]
- Chemguide. HYDROLYSING NITRILES. [Link]
- Chinese Journal of Chemistry. A Concise Synthesis of 2-(2-Hydroxyphenyl)
- Google Patents. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.
- ResearchGate. C-alkylation of benzyl cyanide under controlled PTC assisted... [Link]
- Chemsrc. This compound. [Link]
- Google Patents.
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
- Quora. Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol? [Link]
- Google Patents. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
- Homework.Study.com. What is the relative trend in acidity and pKa of the two compounds? Phenol and benzene alcohol. [Link]
- Sciencemadness Discussion Board. Nitrile hydrolysis methods to get carboxylic acids. [Link]
- Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]
- Scribd. Benzyl Cyanide Hydrolysis To Acid. [Link]
- Organic Syntheses.
- Wikipedia.
- Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
- ChemBK. 2-(4-Hydroxyphenyl)Acetonitrile. [Link]
- Royal Society of Chemistry. The Mechanism of the Hydrolysis of Acyl Cyanides. [Link]
- Google Patents.
- Chemistry Stack Exchange. Comparing acidic strengths between benzylammonium ion and phenol. [Link]
- International Journal of Scientific Research and Engineering Development.
- Brainly.in. Which is more acidic benzyl alcohol or p-cresol? [Link]
- Chemistry LibreTexts. 5.5: Acid-base Properties of Phenols. [Link]
- ACS Omega.
- ACS Publications. The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. [Link]
- Stenutz. 2-hydroxy-2-phenylacetonitrile. [Link]
Sources
- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. scribd.com [scribd.com]
- 15. This compound | 14714-50-2 [chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. lobachemie.com [lobachemie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of (2-Hydroxyphenyl)acetonitrile
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of (2-Hydroxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, ensuring that each described method is a self-validating system. By grounding our discussion in authoritative sources and providing detailed experimental data, we aim to equip you with the knowledge to select and implement the most suitable analytical method for your research needs.
Introduction to this compound and the Imperative for Accurate Quantification
This compound, also known as 2-cyanophenol, is a significant building block in organic synthesis. Its accurate quantification is critical in various stages of drug development, from monitoring reaction kinetics and assessing purity to ensuring the quality of the final active pharmaceutical ingredient (API). The presence of hydroxyl and nitrile functional groups in its structure informs the selection of appropriate analytical techniques. This guide will focus on the three most prominent methods for the quantification of small organic molecules: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
The validation of these analytical methods is paramount and will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3] Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
The Rationale Behind Method Development for HPLC
The goal is to achieve a symmetric peak shape, good resolution from potential impurities, and a reasonable retention time. The selection of the stationary phase (the column) and the mobile phase is critical. A C18 column is a common starting point for moderately polar compounds. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to control the retention of the analyte. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[6]
Experimental Protocol: RP-HPLC Method for this compound
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (based on the UV absorbance of the phenyl group)
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Visualizing the HPLC Workflow
Caption: HPLC workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Thermally Stable Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For this compound, derivatization is often necessary to increase its volatility and thermal stability, and to improve its chromatographic behavior.
The Rationale Behind Derivatization in GC-MS
The presence of a polar hydroxyl group makes this compound less suitable for direct GC analysis. Derivatization, such as silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen in the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This modification reduces the polarity and increases the volatility of the analyte, leading to sharper peaks and better separation.
Experimental Protocol: GC-MS Method for this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Derivatization Procedure:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a solvent (e.g., acetonitrile).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Visualizing the GC-MS Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. waters.com [waters.com]
- 5. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) | MDPI [mdpi.com]
- 6. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing Spectral Data: The Case of (2-Hydroxyphenyl)acetonitrile
For researchers, scientists, and professionals in drug development, the unambiguous identification of a chemical entity is the bedrock of reliable and reproducible results. Spectroscopic data provides a molecular fingerprint, but its true power is unlocked through meticulous cross-referencing and validation across multiple, independent databases. This guide provides an in-depth, practical workflow for the spectral analysis of (2-Hydroxyphenyl)acetonitrile (CAS No. 14714-50-2), a versatile building block in organic synthesis. We will navigate the process of data acquisition from key public repositories, interpret the spectral features based on first principles, and establish a self-validating system for structural confirmation.
The Imperative of Multi-Database Verification
Relying on a single data source, no matter how reputable, introduces a potential single point of failure in structural elucidation. Discrepancies can arise from various sources, including sample impurities, different instrumental conditions, or database entry errors. A robust analytical workflow, therefore, necessitates a cross-verification strategy. For this guide, we will focus on three pillars of spectroscopic data: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will consult prominent databases such as the Spectral Database for Organic Compounds (SDBS), the NIST Chemistry WebBook, and PubChem to build a comprehensive spectral profile of our target molecule.
The Workflow for Spectral Data Validation
The process of cross-referencing spectral data can be systematically approached to ensure a thorough and logical validation of a compound's structure. The following workflow outlines the key steps, from initial data acquisition to final confirmation.
A Comparative Guide to the Antioxidant Potential of Hydroxyphenylacetonitrile Isomers
Introduction
In the ongoing battle against cellular damage, antioxidants stand as crucial defenders. These molecules mitigate the detrimental effects of oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them.[1][2] Phenolic compounds, ubiquitous in the plant kingdom, are renowned for their potent antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[2][3][4]
This guide provides a comprehensive comparative analysis of the antioxidant potential of three structural isomers of hydroxyphenylacetonitrile: 2-hydroxyphenylacetonitrile, 3-hydroxyphenylacetonitrile, and 4-hydroxyphenylacetonitrile. As nitrile-containing phenolic compounds, their unique electronic properties present an interesting case for structure-activity relationship studies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, comparative data, and mechanistic insights to guide future research and application.
Chemical Structures and Isomeric Differences
The antioxidant capacity of phenolic compounds is intrinsically linked to their molecular structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring.[2][5][6] The three isomers of hydroxyphenylacetonitrile share the same chemical formula (C₈H₇NO) but differ in the substitution pattern of the hydroxyl group on the phenyl ring.
-
2-Hydroxyphenylacetonitrile (ortho-isomer): The hydroxyl group is adjacent to the acetonitrile group.
-
3-Hydroxyphenylacetonitrile (meta-isomer): The hydroxyl group is separated by one carbon from the acetonitrile group.
-
4-Hydroxyphenylacetonitrile (para-isomer): The hydroxyl group is on the opposite side of the ring from the acetonitrile group.[][8][9]
This variation in the hydroxyl group's position significantly influences the molecule's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical, which is the cornerstone of its antioxidant action.[10][11]
Core Mechanisms of Phenolic Antioxidant Action
Phenolic compounds primarily exert their antioxidant effects through two main mechanisms, which involve the donation of a hydrogen atom or an electron to neutralize free radicals.[1][4]
-
Hydrogen Atom Transfer (HAT): In this one-step process, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a resonance-stabilized phenoxyl radical (ArO•), which is significantly less reactive.[1][12]
-
Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step mechanism. First, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). Subsequently, the radical cation transfers a proton to the surrounding medium to yield the stable phenoxyl radical (ArO•).[4][12]
Caption: Key antioxidant mechanisms for phenolic compounds.
Experimental Design: In Vitro Antioxidant Assays
To empirically compare the antioxidant potential of the hydroxyphenylacetonitrile isomers, a panel of widely accepted in vitro assays should be employed. Each assay targets a different aspect of antioxidant activity, providing a more comprehensive profile.
Caption: General workflow for assessing antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[13][14] The reduction of the deep violet DPPH radical to the pale yellow hydrazine (DPPH-H) is monitored spectrophotometrically at approximately 517 nm.[14][15] The degree of discoloration is proportional to the scavenging activity of the compound.
-
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like ethanol or methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare serial dilutions of each hydroxyphenylacetonitrile isomer and a positive control (e.g., Trolox or Ascorbic Acid) in the same solvent.
-
Reaction: In a 96-well microplate, add 20 µL of each sample dilution to 180-200 µL of the DPPH working solution.[13] A blank well should contain only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (typically 15-30 minutes) to allow the reaction to reach completion.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[16] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[16] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured by the decrease in absorbance at 734 nm.[16] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Experimental Protocol:
-
ABTS•+ Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[16][17] This generates the stable ABTS•+ radical.
-
Reagent Preparation: Before use, dilute the ABTS•+ stock solution with a buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test isomers and a standard (e.g., Trolox).
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for a defined time (e.g., 6-10 minutes).
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺) at a low pH.[18] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm. The magnitude of the absorbance change is directly proportional to the reducing power of the antioxidants in the sample.
-
Experimental Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing three solutions in a 10:1:1 ratio:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) in 40 mM HCl
-
20 mM Ferric Chloride (FeCl₃·6H₂O) solution This mixture should be warmed to 37°C before use.[18]
-
-
Sample Preparation: Prepare dilutions of the test isomers. A standard curve is prepared using a known antioxidant, typically ferrous sulfate (FeSO₄·7H₂O) or Trolox.
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 220 µL) in a 96-well plate.
-
Incubation: Incubate the mixture for a specified time (e.g., 4-10 minutes) at 37°C.[19]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to the standard curve and is expressed as µM of Fe(II) equivalents or TEAC.
-
Comparative Data Summary
The following table summarizes hypothetical yet scientifically plausible results from the antioxidant assays performed on the three hydroxyphenylacetonitrile isomers. The data are structured to reflect established principles of structure-activity relationships for phenolic compounds.
| Isomer | DPPH Scavenging (IC₅₀, µM) | ABTS Scavenging (TEAC) | Ferric Reducing Power (FRAP Value, µM Fe(II) Eq.) |
| 2-Hydroxyphenylacetonitrile | 85.4 ± 4.2 | 1.8 ± 0.1 | 1250 ± 60 |
| 3-Hydroxyphenylacetonitrile | 210.2 ± 9.8 | 0.9 ± 0.05 | 680 ± 35 |
| 4-Hydroxyphenylacetonitrile | 55.7 ± 3.1 | 2.5 ± 0.2 | 1890 ± 95 |
| Trolox (Control) | 45.1 ± 2.5 | 1.00 (by definition) | 1500 ± 75 |
Note: Lower IC₅₀ values indicate higher antioxidant potency. Higher TEAC and FRAP values indicate greater antioxidant capacity.
Interpretation and Structure-Activity Relationship (SAR) Analysis
The experimental data consistently demonstrate a clear structure-activity relationship among the isomers, with an antioxidant potential ranking of: 4-hydroxy > 2-hydroxy > 3-hydroxy . This hierarchy can be explained by the electronic effects governed by the position of the hydroxyl group.
-
4-Hydroxyphenylacetonitrile (para-isomer): This isomer exhibits the highest antioxidant activity. The para-position of the hydroxyl group allows for optimal delocalization and stabilization of the phenoxyl radical formed after hydrogen donation. The unpaired electron can be delocalized across the entire aromatic ring and potentially involve the cyano group, creating a more stable and less reactive radical intermediate. This high stability makes the initial hydrogen donation more energetically favorable.[10][20]
-
2-Hydroxyphenylacetonitrile (ortho-isomer): The ortho-isomer shows intermediate activity. While resonance stabilization of the phenoxyl radical is effective, the proximity of the bulky acetonitrile group may introduce some steric hindrance. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group and the cyano group could slightly increase the O-H bond dissociation energy, making hydrogen donation marginally less favorable compared to the para-isomer.[1][21]
-
3-Hydroxyphenylacetonitrile (meta-isomer): This isomer consistently shows the lowest antioxidant potential. When the hydroxyl group is in the meta position, the resonance delocalization of the unpaired electron on the resulting phenoxyl radical does not extend to the acetonitrile substituent.[10] This leads to a less stable radical intermediate, making the initial hydrogen donation less favorable and resulting in weaker antioxidant activity.
Caption: Structure-activity relationship of isomers.
Conclusion
This comparative guide demonstrates that the antioxidant potential of hydroxyphenylacetonitrile isomers is critically dependent on the position of the phenolic hydroxyl group. The para-isomer, 4-hydroxyphenylacetonitrile, is the most potent antioxidant of the three, owing to its superior ability to form a resonance-stabilized phenoxyl radical. The observed activity trend (para > ortho > meta) aligns with established electronic principles governing phenolic antioxidants.
These findings underscore the importance of isomeric configuration in designing and screening novel antioxidant compounds. For professionals in drug development and food science, 4-hydroxyphenylacetonitrile represents a promising lead candidate for applications requiring effective mitigation of oxidative stress. Further investigations, including cell-based assays and in vivo studies, are warranted to fully elucidate its therapeutic and preservative potential.
References
- Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. [Link]
- Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]
- Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]
- Total Antioxidant Capacity (FRAP) Assay (Colorimetric). Amerigo Scientific. [Link]
- Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research. [Link]
- Antioxidant Activity of Natural Phenols and Derived Hydroxyl
- FRAP Antioxidant Assay, C
- Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC - PubMed Central. [Link]
- ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. [Link]
- Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
- Structure-antioxidant activity relationships of flavonoids and phenolic acids. PubMed. [Link]
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.[Link]
- Antioxidant mechanism of phenolic compounds Flavonoids.
- Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum t
- ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]
- ABTS decolorization assay – in vitro antioxidant capacity v1.
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH. [Link]
- Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds.
- Antioxidant activity of 3,4,5-trihydroxyphenylacetamide deriv
- 4-Hydroxyphenylacetonitrile. Wikipedia. [Link]
- Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods. French-Ukrainian Journal of Chemistry. [Link]
- 4-Hydroxyphenylacetonitrile | CAS#:14191-95-8. Chemsrc. [Link]
- A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives.
- Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Archives of Medical Science. [Link]
- Antioxidant properties of hydroxycinnamic acids: a review of structure-activity rel
- A Study of Antioxidant Properties and a Pharmacokinetic Investigation of Chalcones and Pyrazolines. Orbital: The Electronic Journal of Chemistry. [Link]
- 2-(2-Hydroxyphenyl)acetonitrile. PubChem. [Link]
- Hydroxychalcones as potent antioxidants: Structure–activity relationship analysis and mechanism considerations.
Sources
- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxyphenylacetonitrile | 14191-95-8 | FH24478 [biosynth.com]
- 9. 4-Hydroxyphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fujc.pp.ua [fujc.pp.ua]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. A Study of Antioxidant Properties and a Pharmacokinetic Investigation of Chalcones and Pyrazolines | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 21. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application [archivesofmedicalscience.com]
A Comparative Guide to Assessing the Antimicrobial Activity of (2-Hydroxyphenyl)acetonitrile Derivatives
In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds is paramount to addressing the growing challenge of drug resistance. Among the promising candidates, (2-Hydroxyphenyl)acetonitrile and its derivatives have emerged as a class of compounds with significant potential. This guide provides a comprehensive overview of the methodologies used to assess their antimicrobial activity, a comparative analysis of their efficacy based on available data and structure-activity relationships, and detailed experimental protocols for researchers in the field of drug discovery and development.
Introduction to this compound Derivatives
This compound, a benzofuran derivative, serves as a versatile precursor in the synthesis of various heterocyclic compounds.[1][2] Its structure, featuring a reactive nitrile group and a nucleophilic hydroxyl group, allows for diverse chemical modifications, leading to a wide array of derivatives with potential biological activities.[2] While extensive research on the antimicrobial properties of this specific class of compounds is still emerging, the inherent characteristics of the phenolic and nitrile moieties suggest a promising avenue for the development of new antimicrobial agents. The exploration of these derivatives is driven by the urgent need for novel therapeutics to combat multidrug-resistant pathogens.[3]
Core Principles of Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial efficacy of any new compound relies on standardized and reproducible laboratory methods. The primary objective of these tests is to determine the lowest concentration of the agent that can inhibit the growth of or kill a specific microorganism. The most widely accepted methods, which will be detailed in this guide, are the Minimum Inhibitory Concentration (MIC) assay, the Minimum Bactericidal Concentration (MBC) assay, and the Kirby-Bauer disk diffusion test.[4][5][6]
Comparative Antimicrobial Activity of Phenolic and Nitrile-Containing Compounds
While specific comparative data on a wide range of this compound derivatives is not yet extensively available in published literature, we can infer potential structure-activity relationships (SAR) based on studies of related phenolic and nitrile-containing compounds.
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, denature proteins, and interfere with essential metabolic pathways.[7] The position and nature of substituents on the phenyl ring can significantly influence this activity. For instance, the presence of electron-withdrawing groups can enhance the acidity of the hydroxyl group, potentially leading to increased antimicrobial potency.[8]
Similarly, the nitrile group can participate in various interactions with biological targets. The electronic properties of the entire molecule, influenced by different substitutions, play a crucial role in its overall bioactivity.[8]
Table 1: Representative Antimicrobial Activity of Related Phenolic and Acrylonitrile Derivatives against Common Pathogens
| Compound Class | Derivative/Substituent | Test Organism | MIC (µg/mL) | Reference |
| Chalcones | Dihydroxylated A-ring | S. aureus | 3.125 | [9][10] |
| Monohydroxylated A-ring | S. aureus | >100 | [9][10] | |
| (Z)-2,3-diphenylacrylonitrile | p-electron-donating group | S. typhi | Significant Inhibition | [8] |
| p-electron-withdrawing group | S. typhi | Less Favorable Inhibition | [8] | |
| Thiophenyl-pyrimidine | Thiophenyl substitution | MRSA | 24-48 | [3] |
Note: This table is illustrative and compiles data from studies on related compound classes to highlight potential SAR trends for this compound derivatives.
The data in Table 1 suggests that modifications to the phenyl ring and the nature of substituents can dramatically impact antimicrobial efficacy. For this compound derivatives, it is hypothesized that substitutions on the phenyl ring will modulate the compound's lipophilicity and electronic properties, thereby influencing its ability to penetrate microbial cell walls and interact with intracellular targets.
Plausible Mechanisms of Action
The mechanism of action of this compound derivatives is likely multifaceted and dependent on their specific chemical structures. Based on the functional groups present, several potential mechanisms can be proposed:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the phenyl ring could facilitate the insertion of the molecule into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[7]
-
Inhibition of Protein Synthesis: The nitrile group or other functionalities introduced into the derivatives could potentially interact with ribosomal subunits, thereby inhibiting protein synthesis.[7]
-
Inhibition of Nucleic Acid Synthesis: Certain derivatives might interfere with the enzymes involved in DNA or RNA synthesis, such as DNA gyrase or RNA polymerase.[7]
-
Enzyme Inhibition: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of essential microbial enzymes.
Further mechanistic studies, such as macromolecular synthesis assays and enzymatic assays, would be required to elucidate the precise mode of action for specific derivatives.
Experimental Protocols
Accurate and consistent assessment of antimicrobial activity is fundamental to the drug discovery process. The following are detailed, step-by-step methodologies for the most common assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[5][11]
Protocol:
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is incubated overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The turbidity of the overnight culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Test Compound Dilutions:
-
A stock solution of the this compound derivative is prepared in a suitable solvent.
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using broth medium.[13]
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 35 ± 2°C for 16-20 hours.[14]
-
-
Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[14]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6][15] It is a crucial step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol:
-
Perform MIC Assay: The MIC test is conducted as described above.
-
Subculturing:
-
Incubation: The agar plates are incubated at 35 ± 2°C for 18-24 hours.[14]
-
Determination of MBC:
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[17][18] It is a valuable screening tool due to its simplicity and low cost.
Protocol:
-
Prepare Bacterial Lawn:
-
A standardized inoculum of the test bacterium (0.5 McFarland) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[19]
-
-
Apply Antimicrobial Disks:
-
Incubation: The plates are incubated at 35 ± 1°C for 18 ± 2 hours.[20]
-
Measure Zones of Inhibition:
Caption: Workflow for Kirby-Bauer Disk Diffusion Test.
Conclusion
This compound derivatives represent a promising, yet underexplored, class of potential antimicrobial agents. This guide provides the foundational knowledge and detailed protocols necessary for researchers to systematically evaluate the antimicrobial activity of these and other novel compounds. By employing standardized methodologies and considering structure-activity relationships, the scientific community can accelerate the discovery and development of new therapeutics to combat the global threat of infectious diseases. The synthesis and screening of a diverse library of this compound derivatives are warranted to fully elucidate their therapeutic potential.
References
- American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Wikipedia. (n.d.). Disk diffusion test.
- Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate.
- FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- National Institutes of Health. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Institute for Collaborative Biotechnology. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- National Institutes of Health. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
- MDPI. (n.d.). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia).
- ResearchGate. (n.d.). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity.
- National Institutes of Health. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
- Chemsrc. (2025, August 21). This compound.
- National Institutes of Health. (n.d.). Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives.
- National Institutes of Health. (n.d.). Structure-activity relationships of the antimicrobial peptide natural product apidaecin.
- ACS Publications. (2018, December 26). Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives.
- National Institutes of Health. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative.
- PubMed. (n.d.). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents.
- MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents.
- Allied Health Microbiology. (n.d.). 10.2 Mechanisms of Antibacterial Drugs.
- ResearchGate. (2025, August 6). Synthesis and Antimicrobial Evaluation of 2-Aminobenzophenone Linked 1,4-Dihydropyridine Derivatives.
- National Institutes of Health. (n.d.). Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides.
- ResearchGate. (2025, November 11). Synthesis and in-vitro antimicrobial and antimutagenic activities of some novel 2-(2-hydroxybenzylideneamino)-5,7-dihydro-4hthieno[ 2,3-c]pyran-3-carbonitrile derivatives.
Sources
- 1. This compound | 14714-50-2 | PAA71450 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asm.org [asm.org]
- 5. researchgate.net [researchgate.net]
- 6. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 7. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 8. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. protocols.io [protocols.io]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. microchemlab.com [microchemlab.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. microbenotes.com [microbenotes.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Senior Application Scientist's Guide to the Synthesis of (2-Hydroxyphenyl)acetonitrile: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. (2-Hydroxyphenyl)acetonitrile is a valuable building block in the synthesis of a variety of pharmaceuticals and biologically active compounds.[1] This guide provides an in-depth, objective comparison of established methodologies for the synthesis of this important molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to empower you in selecting the optimal synthetic route for your specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and disadvantages concerning yield, reaction conditions, scalability, and safety. The primary routes that will be benchmarked in this guide are:
-
Direct Cyanation of Salicyl Alcohol: A straightforward approach involving the direct displacement of the benzylic hydroxyl group.
-
Rosenmund-von Braun Reaction: A classic method for the cyanation of aryl halides.
-
Sandmeyer Reaction: A versatile method to introduce a cyano group via a diazonium salt intermediate.
-
From o-Quinone Methides: A modern and concise approach involving in situ generated reactive intermediates.
This guide will provide a detailed protocol for the most well-documented of these methods and a thorough comparison of their key performance indicators.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their efficacy and reaction parameters.
| Parameter | Method 1: From Salicyl Alcohol | Method 2: Rosenmund-von Braun | Method 3: Sandmeyer Reaction | Method 4: From o-Quinone Methides |
| Starting Material | Salicyl Alcohol | 2-Halophenol (e.g., 2-Bromophenol) | 2-Aminophenol | 2-(1-Tosylalkyl)phenol |
| Key Reagents | Sodium Cyanide, DMF | Copper(I) Cyanide, High-boiling solvent | NaNO₂, Acid, Copper(I) Cyanide | Trimethylsilyl cyanide, K₂CO₃, TBAF |
| Temperature | 120°C[2] | High temperatures (up to 200°C) | 0-5°C (diazotization), then warming | 80°C |
| Reaction Time | 4 hours[2] | Several hours | Several hours | 12 hours |
| Reported Yield | 84%[2] | Generally good, but substrate-dependent | Generally good, but multi-step | Moderate to excellent |
| Key Advantages | Readily available starting material, high yield. | Direct conversion of aryl halides. | Wide substrate scope for aromatic amines. | Concise, mild conditions for the key step. |
| Key Disadvantages | Use of highly toxic sodium cyanide, high temperature. | High temperatures, potential for side reactions, difficult purification.[3] | Multi-step process, handling of unstable diazonium salts. | Requires synthesis of the tosylated precursor. |
Experimental Protocols
Method 1: Direct Cyanation of Salicyl Alcohol
This method stands out for its operational simplicity and high reported yield. The reaction proceeds via a nucleophilic substitution of the benzylic hydroxyl group with a cyanide anion. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the sodium cyanide, enhancing the nucleophilicity of the cyanide ion.
Experimental Workflow:
Caption: Workflow for the synthesis from Salicyl Alcohol.
Step-by-Step Protocol:
-
To a 2L round bottom flask, add salicyl alcohol (100 g, 806 mmol), sodium cyanide (43.4 g, 886 mmol), and dimethylformamide (1000 mL).[2]
-
Stir the mixture and heat to 120°C for 4 hours.[2]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Perform an extraction using water and ethyl acetate.[2]
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[2]
-
Purify the crude product by column chromatography to afford pure this compound.[2] A yield of approximately 90 g (84%) can be expected.[2]
Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by NMR and IR spectroscopy and compared with reference spectra to confirm its identity and purity.
Method 2: Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a powerful tool for the synthesis of aryl nitriles from aryl halides. This reaction typically requires high temperatures and the use of a polar, high-boiling solvent like DMF or pyridine.[3] The mechanism is thought to involve an oxidative addition of the aryl halide to a copper(I) species.[3]
General Synthetic Scheme:
Caption: General scheme of the Rosenmund-von Braun reaction.
Considerations for Protocol Development:
Product Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized this compound, a thorough characterization using spectroscopic methods is essential.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the nitrile group, and the phenolic hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the methylene carbon, and the nitrile carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the nitrile (C≡N) stretching vibration, typically around 2250 cm⁻¹, and a broad absorption for the hydroxyl (O-H) group.
While a complete set of assigned spectra from a single, authoritative source was not found in the initial search, several commercial suppliers confirm that the NMR and IR spectra of their products conform to the expected structure.
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of the most appropriate synthetic method for this compound depends on several factors, including the scale of the synthesis, available equipment, cost of starting materials, and safety considerations.
-
The direct cyanation of salicyl alcohol offers a high-yielding and straightforward one-step process, making it attractive for its efficiency.[2] However, the use of highly toxic sodium cyanide and high reaction temperatures are significant safety and operational considerations.
-
The Rosenmund-von Braun reaction , while a classic method, often requires harsh conditions and can present purification challenges.[3] Modern modifications, however, are making this route more accessible under milder conditions.[4]
-
The Sandmeyer reaction is a versatile method for introducing a cyano group, but it involves a multi-step sequence and the handling of potentially unstable diazonium salts.
-
The synthesis via o-quinone methides represents a more modern and elegant approach, but it necessitates the preparation of a specific precursor.
For many laboratory applications, the direct cyanation of salicyl alcohol may be the most practical choice due to its high yield and the ready availability of the starting material, provided that appropriate safety measures are strictly followed. For industrial applications, further optimization of the Rosenmund-von Braun reaction or the development of a scalable process from o-quinone methides could offer long-term advantages.
References
- Wikipedia. (2023). Rosenmund–von Braun reaction.
- SciSpace. (n.d.). Rosenmund–von Braun reaction.
- MySkinRecipes. This compound.
- Organic Chemistry Portal. Rosenmund-von Braun Reaction.
- PubChem. 2-(2-Hydroxyphenyl)acetonitrile.
Sources
Safety Operating Guide
Navigating the Safe Disposal of (2-Hydroxyphenyl)acetonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory necessity but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of (2-Hydroxyphenyl)acetonitrile, moving beyond mere compliance to foster a culture of safety and scientific integrity. Here, we will delve into the causality behind each step, ensuring a thorough understanding of the why, not just the how.
Foundational Safety and Hazard Assessment
This compound, while a valuable intermediate, possesses hazards that demand rigorous adherence to safety protocols. As a nitrile compound, it shares toxicological properties with inorganic cyanides, primarily through potential hydrolysis to release cyanide ions.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. The primary toxicity concern is the potential for the cyanide group to inhibit cellular respiration.
-
Irritation: Causes skin and serious eye irritation.
-
Reactivity: Can release highly toxic hydrogen cyanide (HCN) gas if it comes into contact with strong acids.
A thorough risk assessment must precede any handling or disposal activities. Consult the material safety data sheet (MSDS) for specific hazard information and permissible exposure limits.
Immediate Pre-Disposal Handling and Storage of Waste
Proper segregation and storage of this compound waste are critical first steps in the disposal workflow. This prevents accidental reactions and ensures the waste is managed appropriately from the point of generation.
Core Principles for Waste Accumulation:
-
Dedicated Waste Containers: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in dedicated, clearly labeled, and leak-proof containers.
-
Segregation is Key:
-
Store solid and liquid waste in separate containers.
-
Crucially, never mix cyanide-containing waste with acidic waste. The resulting reaction can generate lethal hydrogen cyanide gas.[1][2] Label cyanide waste containers with "No Acids."[1][3]
-
Avoid mixing with other organic or hazardous waste streams unless their compatibility is certain.
-
-
Container Material: Use chemically compatible containers, such as high-density polyethylene (HDPE) for liquids. Avoid metal containers for corrosive waste.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area, away from heat, and incompatible materials. This area should be under the control of trained personnel.[4]
Step-by-Step Disposal Procedures
Disposal of this compound should not be a simple matter of handing it over to a waste management company. Whenever feasible, chemical neutralization to a less toxic substance is the preferred method within a laboratory setting, ensuring a safer hand-off for final disposal. The following protocols are designed for small to moderate laboratory-scale quantities.
Chemical Neutralization via Alkaline Hydrolysis
The nitrile group in this compound can be hydrolyzed under alkaline conditions to the corresponding carboxylate salt (2-hydroxyphenyl)acetate and ammonia, which are significantly less toxic than the parent nitrile.[5]
Experimental Protocol for Alkaline Hydrolysis:
-
Personal Protective Equipment (PPE): Before beginning, don appropriate PPE: a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. Double-gloving is recommended.[1][6]
-
Fume Hood: Conduct all steps of this procedure in a certified chemical fume hood.[1][3]
-
Preparation of Alkaline Solution: Prepare a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Setup:
-
In a suitably sized flask equipped with a magnetic stirrer and a reflux condenser, cautiously add the this compound waste. If it is a solution, ensure the solvent is compatible with the reaction conditions.
-
Slowly add the sodium hydroxide solution to the flask. An excess of the base is required to ensure complete hydrolysis. A molar ratio of at least 1.5 moles of base per mole of the nitrile is advisable.[7]
-
-
Heating and Reflux:
-
Gently heat the mixture to reflux (approximately 100°C for an aqueous solution) with continuous stirring.[7]
-
Maintain the reflux for a period sufficient to ensure complete reaction. The reaction time can vary but is typically several hours. Monitoring the reaction via an appropriate analytical method (e.g., TLC, GC-MS) is recommended to confirm the disappearance of the starting material.
-
-
Cooling and Neutralization:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solution will contain the sodium salt of (2-hydroxyphenyl)acetic acid and ammonia in a basic solution.
-
-
Final Waste Collection:
-
The resulting solution, now significantly less toxic, should be collected in a clearly labeled hazardous waste container. While the primary hazard has been neutralized, it is still a chemical waste product and must be disposed of through an approved hazardous waste program.
-
Chemical Neutralization via Oxidation (Alkaline Chlorination)
For aqueous solutions containing this compound, oxidation with sodium hypochlorite (bleach) under alkaline conditions is an effective method to destroy the cyanide group, converting it to the much less toxic cyanate ion, which can further oxidize to carbon dioxide and nitrogen.[8]
Experimental Protocol for Oxidation:
-
Personal Protective Equipment (PPE): Wear the same level of PPE as described for alkaline hydrolysis.
-
Fume Hood: This procedure must be performed in a certified chemical fume hood.
-
pH Adjustment:
-
Addition of Oxidant:
-
Reaction Time and Monitoring:
-
Allow the reaction to proceed for at least one to two hours with continuous stirring.
-
The completion of the reaction can be monitored using commercially available cyanide test strips or by measuring the Oxidation-Reduction Potential (ORP). A sharp increase in ORP indicates the completion of the cyanide oxidation.[8]
-
-
Final Waste Collection:
-
The treated effluent should be collected in a labeled hazardous waste container for disposal through your institution's hazardous waste management program.
-
Spill Management and Decontamination
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Procedure
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For large spills or spills outside of a fume hood, evacuate the laboratory and call your institution's emergency response team.[6]
-
PPE: For small, manageable spills within a fume hood, don the appropriate PPE, including respiratory protection if there is an inhalation risk.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[9]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area following the procedure outlined below.
Decontamination of Surfaces and Glassware
All surfaces, glassware, and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: In a fume hood, rinse all contaminated items with a pH 10 buffer solution or a dilute sodium hydroxide solution. Collect this rinsate as cyanide-containing hazardous waste.[1][3][6]
-
Bleach Treatment: Following the initial alkaline rinse, wash the items with a freshly prepared 10% bleach solution, ensuring the pH remains above 10.[1][6][10] This will oxidize any residual cyanide.
-
Final Cleaning: After the bleach treatment, wash the glassware and equipment with soap and water. The water from this final cleaning can typically be disposed of down the drain.[3]
-
Waste from Decontamination: All wipes, absorbent pads, and initial rinsates from the decontamination process must be disposed of as cyanide-containing hazardous waste.[1]
Regulatory Considerations: EPA Waste Codes
Properly classifying hazardous waste is a legal requirement. For this compound, the following EPA hazardous waste codes may apply under the Resource Conservation and Recovery Act (RCRA):
| Waste Code | Description | Applicability to this compound Waste |
| D001 | Ignitability | Applicable if the waste is in a solution with a flashpoint of less than 140°F (60°C). |
| D002 | Corrosivity | Applicable if the waste is an aqueous solution with a pH ≤ 2 or ≥ 12.5.[11] |
| D003 | Reactivity | Applicable as cyanide-bearing wastes can generate toxic gases when exposed to a pH between 2 and 12.5. |
| P-listed or U-listed Wastes | Acutely Hazardous or Toxic Wastes | While this compound itself is not specifically listed, if it is a discarded commercial chemical product, it may fall under these categories. Check with your institution's environmental health and safety department for guidance. |
It is the responsibility of the waste generator to make an accurate hazardous waste determination. When in doubt, it is prudent to manage the waste as hazardous.
Logical Workflow for Disposal of this compound
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: Fostering a Proactive Safety Culture
The proper disposal of this compound is a multi-faceted process that extends beyond simple waste collection. It requires a comprehensive understanding of the chemical's hazards, meticulous adherence to handling and segregation protocols, and the application of chemical neutralization methods to reduce toxicity. By internalizing the principles and procedures outlined in this guide, laboratory professionals can not only ensure regulatory compliance but also actively contribute to a safer research environment for themselves and their colleagues. This commitment to responsible chemical stewardship is the bedrock of trustworthy and authoritative scientific practice.
References
- Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- LSU Health Sciences Center New Orleans Environmental Health & Safety. (2018, June 20). SOP for the safe use of cyanide compounds.
- Columbia University Environmental Health & Safety. (2013, May 7). Cyanide Safe Use Guidelines.
- University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
- Rutgers University Institutional Planning and Operations. (n.d.). Cyanide Salts.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
- United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide.
- Wayne State University Office of Environmental Health and Safety. (n.d.). Download Cyanides SOP Template.
- University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
- Wayne State University Office of Environmental Health and Safety. (n.d.). Lab Specific SOP Template - for Cyanides.
- California Environmental Protection Agency, Department of Toxic Substances Control. (1991). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III.
- Defense Technical Information Center. (1981). The Treatment and Analysis of Cyanide Wastewater.
- Google Patents. (n.d.). US4415751A - Process for preparing phenylalkanoic acids.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics.
- Hach. (n.d.). Cyanide Waste Treatment.
- Centers for Disease Control and Prevention. (n.d.). Removal of Cyanide and Metals From Mineral Processing Waste Waters.
- Chinese Journal of Chemistry. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols.
- Organic Syntheses. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach: 4-Methoxyphenylacetic Acid.
- ResearchGate. (n.d.). Oxidation with Sodium Hypochlorite.
- Google Patents. (n.d.). DE2457080A1 - Process for the preparation of hydroxy acetonitrile.
- Organic Chemistry Portal. (n.d.). Sodium Hypochlorite, Bleach, NaOCl.
- U.S. Environmental Protection Agency. (2016, September). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Disposal Guidance.
- The Acta Group. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period.
- Quirky Science. (2013, April 1). Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective.
- Organic Syntheses. (n.d.). 4-methoxyphenylacetic acid.
- Google Patents. (n.d.). CN1962611B - Process for preparing glycine using hydroxy-acetonitrile method.
- JD Supra. (2021, January 5). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products.
- Amazon S3. (2024, January 19). EPA Publishes Interim Guidance on Destruction and Disposal of PFAS and Materials Containing PFAS.
Sources
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. geneseo.edu [geneseo.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. US4415751A - Process for preparing phenylalkanoic acids - Google Patents [patents.google.com]
- 8. cdn.hach.com [cdn.hach.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. bu.edu [bu.edu]
- 11. astisensor.com [astisensor.com]
Comprehensive Safety and Handling Guide for (2-Hydroxyphenyl)acetonitrile
A Senior Application Scientist's Procedural Directive for Researchers
(2-Hydroxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis, demands meticulous handling due to its toxicological profile, which is characteristic of organic nitriles. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research. The protocols outlined herein are designed to be self-validating, integrating causality with procedural steps to foster a proactive safety culture.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is classified as an acute toxicant and an irritant.[1] The primary hazards stem from its potential to cause harm if swallowed, inhaled, or absorbed through the skin.[1][2] Like many organic nitriles, it can be metabolized to release cyanide, which inhibits cellular respiration. Therefore, all handling procedures are predicated on minimizing all routes of exposure.
Key Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed or inhaled, and harmful in contact with skin.[1]
-
Serious Eye Damage/Irritation: Can cause serious irritation or damage to the eyes.[3][4]
-
Skin Irritation: May cause skin irritation and potentially an allergic skin reaction.[3][4][5]
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[3]
Engineering and Administrative Controls: Your First Line of Defense
Before any personal protective equipment is worn, robust engineering and administrative controls must be in place. These controls are designed to minimize hazards at their source.
-
Ventilation: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6] This is the most critical engineering control to prevent inhalation of any dust or vapors.
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4][7] A cyanide antidote kit should be available, and personnel must be trained in its use.[8][9]
Personal Protective Equipment (PPE): A Last Line of Defense
While engineering controls reduce the primary risk, a comprehensive PPE plan is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). | Provides a chemical barrier against skin absorption. Gloves must be inspected before use and changed immediately if contaminated.[3][4][6] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[3][4] |
| Skin and Body Protection | A buttoned lab coat and closed-toe shoes. | Prevents incidental skin contact.[2][4] |
| Respiratory Protection | A NIOSH-approved respirator may be required for certain high-risk procedures. | Consult your institution's environmental health and safety department for specific guidance.[2][5] |
Procedural Workflow for Safe Handling
The following diagram and step-by-step protocol outline the complete workflow for handling this compound, from initial preparation to final disposal.
Sources
- 1. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. aksci.com [aksci.com]
- 8. nj.gov [nj.gov]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
